molecular formula Br2Zn B8816023 ZINC BROMIDE

ZINC BROMIDE

Cat. No.: B8816023
M. Wt: 225.2 g/mol
InChI Key: VNDYJBBGRKZCSX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZINC BROMIDE is a useful research compound. Its molecular formula is Br2Zn and its molecular weight is 225.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

Br2Zn

Molecular Weight

225.2 g/mol

IUPAC Name

dibromozinc

InChI

InChI=1S/2BrH.Zn/h2*1H;/q;;+2/p-2

InChI Key

VNDYJBBGRKZCSX-UHFFFAOYSA-L

Canonical SMILES

[Zn](Br)Br

Origin of Product

United States

Foundational & Exploratory

synthesis of anhydrous zinc bromide for organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Anhydrous Zinc Bromide for Organic Reactions

Introduction

This compound (ZnBr₂), an inorganic salt, is a versatile and valuable reagent in the field of organic synthesis. It primarily functions as a potent Lewis acid, catalyzing a wide array of chemical transformations.[1][2] Its utility is prominent in the formation of organozinc compounds, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] Anhydrous this compound is a white, crystalline powder that is highly hygroscopic and very soluble in water and various organic solvents like alcohol, ether, and acetone.[1][3] The anhydrous form is critical for moisture-sensitive reactions, as the presence of water can quench reagents or lead to undesirable side reactions. This guide provides a comprehensive overview of the primary methods for synthesizing and purifying anhydrous this compound, complete with detailed experimental protocols and comparative data for researchers, scientists, and professionals in drug development.

Synthesis of Anhydrous this compound

Several methods exist for the preparation of anhydrous this compound, each with distinct advantages and applications. The choice of method often depends on the available starting materials, required purity, and scale of the reaction.

Common Synthesis Routes

The principal methods for synthesizing this compound include the direct reaction of metallic zinc with bromine, the reaction of zinc oxide or metal with hydrobromic acid, and the dehydration of the commercially available this compound dihydrate.[1][3] An alternative approach involves a double displacement reaction between zinc sulfate (B86663) and sodium bromide.[4][5]

G cluster_start Starting Materials cluster_process Synthesis & Dehydration Processes cluster_product Product A1 Zinc Metal (Zn) P1 Direct Reaction (Aqueous) A1->P1 P2 Acid-Base Reaction A1->P2 A2 Zinc Oxide (ZnO) A2->P2 A3 Bromine (Br₂) A3->P1 A4 Hydrobromic Acid (HBr) A4->P2 A5 ZnBr₂·2H₂O P3 Dehydration (High Vacuum & Heat) A5->P3 End Anhydrous ZnBr₂ P1->End P2->End Followed by dehydration P3->End

Caption: Overview of primary synthesis routes for anhydrous this compound.
Comparative Data of Synthesis Methods

The following table summarizes quantitative data for key synthesis methods, allowing for easy comparison.

MethodStarting MaterialsKey ConditionsTypical YieldReported PurityReference(s)
Direct Reaction Granulated Zinc, Bromine, Water80-95°C, followed by cooling to 35°C and drying at 125°C.>99% (based on both Zn and Br)99.5%[6]
Acid-Base Reaction Zinc Oxide or Zinc Metal, Hydrobromic AcidReaction produces ZnBr₂·2H₂O, which requires subsequent dehydration.HighDependent on purification[1][3][7]
Dehydration Commercial this compound (often dihydrate)Heating at 150°C under high vacuum for at least 5 hours.Quantitative>98% (removes water)[8][9]
Double Displacement Zinc Sulfate Monohydrate, Sodium Bromide, Water, IsopropanolDissolution at boiling, cooling, and freezing for 24 hours to precipitate Na₂SO₄.Good (not quantified)Suitable for battery applications[4][5]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and drying of this compound are provided below. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as bromine, hydrobromic acid, and this compound are corrosive and harmful.[10]

Protocol 1: Synthesis from Metallic Zinc and Bromine

This protocol is adapted from a patented procedure for high-yield synthesis.[6]

  • Materials :

    • Granulated Zinc (65 g)

    • Bromine (106 g)

    • Deionized Water (35.5 g)

    • Reactor with a stirrer and reflux condenser

  • Procedure :

    • Load the granulated zinc and water into the reactor.

    • With stirring, meter in the bromine at a controlled rate (e.g., 4.3 g/min ). The reaction is exothermic, and the temperature should be maintained between 80-95°C.[6]

    • After the bromine addition is complete, heat the reaction mass to 100°C for 1 hour. Vapors should be cooled by the reflux condenser and the condensate returned to the reactor.[6]

    • Remove any unreacted bromine by bubbling air through the solution.[6]

    • Filter the hot solution to remove unreacted zinc.

    • Evaporate the solution until crystallization begins.

    • Cool the resulting pulp to approximately 35°C with continuous stirring to crystallize anhydrous this compound.[6]

    • Separate the crystals from the mother liquor via filtration.

    • Dry the crystals at 125°C to obtain the final anhydrous product. The mother liquor can be recycled in subsequent batches.[6]

Protocol 2: Dehydration and Purification of Commercial this compound

This protocol details the process for obtaining pure, anhydrous this compound from commercial-grade material, which may contain water and iron impurities.

G Start Commercial ZnBr₂ (May contain H₂O and Fe) P1 Dissolve in 3% H₂O₂ solution to oxidize Fe(II) to Fe(III) Start->P1 P2 Stir at Room Temperature P1->P2 P3 Precipitation of Fe(III) hydroxides/oxides P2->P3 P4 Filter to remove iron precipitate P3->P4 P5 Evaporate filtrate to near dryness P4->P5 P6 Transfer to Schlenk flask P5->P6 P7 Heat to 150°C under high vacuum for >5 hours P6->P7 End Pure Anhydrous ZnBr₂ P7->End

Caption: Experimental workflow for the purification and dehydration of ZnBr₂.
  • Part A: Removal of Iron Impurities [5][8]

    • Materials :

      • Impure this compound

      • 3% Hydrogen peroxide (H₂O₂) solution

      • Beaker and magnetic stirrer

      • Filtration apparatus

    • Procedure :

      • In a beaker, dissolve the impure this compound in a 3% hydrogen peroxide solution instead of pure water.[5][8]

      • Stir the solution at room temperature. The H₂O₂ will oxidize soluble Fe(II) ions to insoluble Fe(III) hydroxides or oxides, which will precipitate.[8]

      • Filter the solution to remove the iron precipitate. The resulting filtrate is a purified this compound solution.

  • Part B: Drying of this compound [8]

    • Materials :

      • Purified this compound solution (from Part A) or commercial ZnBr₂

      • Schlenk flask

      • High-vacuum line

      • Oil bath

      • Inert gas supply (Argon or Nitrogen)

    • Procedure :

      • If starting from a solution, carefully evaporate the water until a solid or thick slurry is obtained.

      • Place the this compound solid into a Schlenk flask.

      • Attach the flask to a high-vacuum line.

      • Heat the flask in an oil bath to 150°C.[8]

      • Maintain this temperature under high vacuum for a minimum of 5 hours to ensure complete removal of water.[8]

      • Allow the flask to cool to room temperature while still under vacuum.

      • Backfill the flask with an inert gas like argon or nitrogen.[8]

Handling and Storage

Anhydrous this compound is highly hygroscopic and will readily absorb moisture from the atmosphere.[3] It is also corrosive.[11] Therefore, stringent handling and storage procedures are mandatory.

  • Handling : Always handle anhydrous this compound under an inert atmosphere, preferably inside a glovebox.[8] Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[12][10] Avoid inhalation of the dust.[11]

  • Storage : Store the anhydrous salt in a tightly sealed container, such as a Schlenk flask or a vial with a gas-tight cap, under an inert atmosphere (argon or nitrogen).[8][10] The container should be kept in a dry environment, for instance, inside a desiccator.

Application in Organic Reactions: Lewis Acid Catalysis

The primary role of anhydrous ZnBr₂ in organic synthesis is as a Lewis acid. It can activate electrophiles, coordinate to functional groups, and facilitate bond-forming and bond-breaking processes. A key application is in the deprotection of functional groups, such as the cleavage of tert-butoxycarbonyl (Boc) protecting groups from amines.[13]

G cluster_reactants Reactants cluster_process Catalytic Cycle cluster_product Products R Substrate (e.g., R-Boc) I Lewis Acid-Base Adduct [R-Boc•••ZnBr₂] R->I C ZnBr₂ (Lewis Acid) C->I T Transition State (Weakening of C-O bond) I->T Activation P Deprotected Substrate (e.g., R-H) T->P BP Byproducts T->BP P->C Catalyst Regeneration (Conceptual)

Caption: Generalized role of ZnBr₂ as a Lewis acid catalyst in deprotection.

This technical guide provides the essential information for the synthesis, purification, and handling of anhydrous this compound, enabling researchers to prepare high-quality reagents for moisture-sensitive organic reactions.

References

An In-depth Technical Guide to the Preparation of Zinc Bromide Dihydrate from Zinc Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of zinc bromide dihydrate (ZnBr₂·2H₂O) from zinc oxide (ZnO). The information presented herein is intended for a technical audience and details the chemical principles, experimental procedures, and physicochemical properties of the involved substances.

Introduction

This compound is a versatile inorganic compound with applications in various fields, including organic synthesis, as a Lewis acid catalyst, and in the formulation of high-density fluids for oil and gas drilling.[1][2][3] The dihydrate form is a common and stable state of this salt.[4] The synthesis from zinc oxide and hydrobromic acid is a straightforward and efficient acid-base reaction, making it a preferred laboratory method.[5] This guide will focus on the preparation of this compound dihydrate through this pathway.

Chemical Reaction and Stoichiometry

The synthesis of this compound dihydrate from zinc oxide proceeds via a neutralization reaction with hydrobromic acid in an aqueous solution. The balanced chemical equation for this reaction is:

ZnO + 2HBr + H₂O → ZnBr₂·2H₂O [6]

This reaction is a direct and effective method for preparing the dihydrate form of the salt.[5]

Signaling Pathway of the Chemical Reaction

The following diagram illustrates the conversion of zinc oxide to this compound dihydrate.

G cluster_reactants Reactants cluster_product Product ZnO Zinc Oxide (ZnO) ZnBr2_2H2O This compound Dihydrate (ZnBr₂·2H₂O) ZnO->ZnBr2_2H2O + 2HBr, + H₂O HBr Hydrobromic Acid (HBr) HBr->ZnBr2_2H2O H2O_reactant Water (H₂O) H2O_reactant->ZnBr2_2H2O

Caption: Chemical reaction pathway for the synthesis of this compound dihydrate.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the substances involved in the synthesis is provided in the table below for easy reference and comparison.

PropertyZinc Oxide (ZnO)Hydrobromic Acid (HBr, 48% aq. soln.)This compound Dihydrate (ZnBr₂·2H₂O)
Molar Mass ( g/mol ) 81.3880.91 (anhydrous)261.22
Appearance White to yellowish-white powderColorless to faint yellow liquidWhite crystalline powder
Density (g/cm³) 5.61~1.494.201
Melting Point (°C) 1975-11>300
Boiling Point (°C) 2360122-126650 (anhydrous)
Solubility in Water InsolubleMiscibleHighly soluble
CAS Number 1314-13-210035-10-618921-13-6

Experimental Protocol

This section outlines a detailed methodology for the laboratory-scale synthesis of this compound dihydrate from zinc oxide.

Materials and Reagents
  • Zinc Oxide (ZnO), high purity

  • Hydrobromic Acid (HBr), 48% aqueous solution

  • Deionized Water

  • Ethanol (B145695) (for washing, optional)

  • Standard laboratory glassware (beaker, graduated cylinder, stirring rod)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or desiccator

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a well-ventilated fume hood, place a beaker of appropriate size on a magnetic stirrer.

  • Addition of Reactants:

    • Carefully measure a specific molar quantity of 48% hydrobromic acid and place it in the beaker.

    • Slowly and portion-wise, add a stoichiometric amount of zinc oxide powder to the stirring hydrobromic acid solution. The reaction is exothermic, and slow addition helps to control the temperature.

  • Reaction:

    • Continue stirring the mixture. The zinc oxide will dissolve as it reacts with the acid.

    • If the reaction is slow, gentle heating (e.g., to 50-60 °C) can be applied to facilitate the complete dissolution of the zinc oxide.

    • The reaction is complete when a clear, colorless solution is obtained, indicating that all the zinc oxide has reacted.

  • Filtration (if necessary): If any unreacted zinc oxide or other solid impurities are present, filter the warm solution through a Büchner funnel.

  • Crystallization:

    • Reduce the volume of the filtrate by gentle heating to concentrate the solution.

    • Allow the concentrated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

    • The formation of white crystals of this compound dihydrate will be observed.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold deionized water or ethanol to remove any residual acid or soluble impurities.

    • Dry the crystals in a drying oven at a low temperature (e.g., 40-50 °C) or in a desiccator over a suitable drying agent to obtain the final product.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow.

G start Start reactants 1. Add ZnO to HBr solution start->reactants reaction 2. Stir (with gentle heating if needed) until clear solution forms reactants->reaction filtration 3. Filter (if necessary) reaction->filtration concentration 4. Concentrate solution by heating filtration->concentration crystallization 5. Cool to induce crystallization concentration->crystallization isolation 6. Isolate crystals by filtration crystallization->isolation drying 7. Wash and dry crystals isolation->drying end End: Obtain ZnBr₂·2H₂O drying->end

Caption: Experimental workflow for the synthesis of this compound dihydrate.

Quantitative Data

The theoretical yield of this compound dihydrate can be calculated based on the stoichiometry of the reaction. The actual yield will depend on the efficiency of the reaction and the purification process. A high yield is generally expected for this type of acid-base reaction. The purity of the final product can be assessed using standard analytical techniques such as titration or elemental analysis. Commercially available this compound dihydrate typically has a purity of ≥ 99%.[3]

ParameterValue
Theoretical Yield Dependent on starting quantities of reactants
Expected Actual Yield > 90% (under optimal conditions)
Typical Purity ≥ 99%

Safety and Handling

  • Hydrobromic acid is corrosive and can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Zinc oxide is a mild irritant. Inhalation of dust should be avoided.

  • The reaction is exothermic , and appropriate measures should be taken to control the temperature, especially during the initial addition of zinc oxide.

  • This compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[1]

Conclusion

The preparation of this compound dihydrate from zinc oxide and hydrobromic acid is a reliable and efficient method suitable for laboratory-scale synthesis. This guide provides the necessary theoretical background, a detailed experimental protocol, and essential data to enable researchers and scientists to perform this synthesis safely and effectively. The high purity of the resulting product makes it suitable for a wide range of applications in research and development.

References

A Technical Guide to the Purification of Zinc Bromide from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for purifying zinc bromide (ZnBr₂) from aqueous solutions. The focus is on removing common metallic impurities to achieve the high purity levels required for applications in research, chemical synthesis, and the pharmaceutical industry. This document details various purification strategies, including precipitation by pH adjustment, oxidation of impurities, and cementation.

Overview of Common Impurities

Aqueous solutions of this compound, particularly those derived from industrial side-streams or the dissolution of technical-grade zinc compounds, can be contaminated with various metallic impurities. The most prevalent of these is iron, which imparts a yellowish color to the solution and can interfere with subsequent chemical reactions. Other common metallic contaminants include manganese, copper, lead, and cadmium. The selection of an appropriate purification strategy is contingent on the specific impurity profile of the this compound solution.

Purification Methodologies

Several methods can be employed to effectively remove metallic impurities from aqueous this compound solutions. The most common and effective techniques are detailed below.

Precipitation by pH Adjustment

One of the most straightforward methods for removing many metallic impurities is through the selective precipitation of their hydroxides by carefully adjusting the pH of the solution. Metal hydroxides exhibit varying solubilities at different pH levels. By controlling the pH, it is possible to precipitate specific metal hydroxides while leaving the this compound in the solution.

This method is particularly effective for the removal of iron. Iron (III) hydroxide (B78521) is significantly less soluble than zinc hydroxide and will precipitate at a lower pH. Typically, the pH of the this compound solution is raised to a range of 3.6 to 4.15 to facilitate the precipitation of iron compounds, which can then be removed by filtration.[1] It is crucial to control the pH carefully, as raising it too high will lead to the co-precipitation of zinc hydroxide. The optimal pH for precipitating other metal hydroxides varies; for instance, copper precipitates at a pH of around 8.1, while zinc precipitates optimally at a pH of approximately 10.1.[2]

Experimental Protocol: Precipitation of Iron by pH Adjustment

  • Initial Analysis: Determine the initial concentration of iron and other metallic impurities in the aqueous this compound solution using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

  • pH Adjustment: Slowly add a suitable base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to the this compound solution while continuously monitoring the pH.[3]

  • Precipitation: Adjust the pH to a target range of 3.8-3.9 to selectively precipitate iron(III) hydroxide.[1]

  • Aging: Allow the solution to agitate for a period to ensure complete precipitation of the iron hydroxide.

  • Filtration: Separate the precipitated iron hydroxide from the this compound solution using a filtration method, such as a diatomaceous earth filter.[1]

  • Final Analysis: Analyze the purified this compound solution to determine the residual iron concentration and confirm the success of the purification.

Oxidation of Impurities

Oxidation is a powerful technique for removing certain impurities, most notably iron. Ferrous iron (Fe²⁺) is often more soluble than ferric iron (Fe³⁺) in aqueous solutions. By oxidizing the ferrous ions to ferric ions, their precipitation as ferric hydroxide at a controlled pH is significantly enhanced.

Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent for this purpose. The addition of hydrogen peroxide to the this compound solution oxidizes any dissolved ferrous iron to ferric iron, which then readily precipitates as ferric hydroxide. The efficiency of this process is dependent on the concentration of the hydrogen peroxide and the reaction time.

Experimental Protocol: Oxidation of Iron with Hydrogen Peroxide

  • Solution Preparation: Prepare the impure aqueous this compound solution.

  • Oxidant Addition: Add a 3% solution of hydrogen peroxide to the this compound solution.[1]

  • Reaction: Allow the reaction to proceed for a sufficient duration to ensure complete oxidation of the ferrous ions. Studies have shown that a 3% hydrogen peroxide concentration can achieve 100% iron removal within 6 hours.[1]

  • pH Adjustment and Precipitation: Adjust the pH as described in the precipitation protocol (Section 2.1) to precipitate the newly formed ferric ions as ferric hydroxide.

  • Filtration: Filter the solution to remove the precipitated iron hydroxide.

  • Peroxide Removal: If necessary, any residual hydrogen peroxide can be decomposed by gently heating the solution.[1]

Cementation

Cementation, also known as electrochemical displacement, is a process where a more electropositive metal is added to a solution to precipitate a less electropositive metal. In the context of this compound purification, zinc powder can be used to remove impurities such as copper, lead, and cadmium.

When zinc powder is added to the solution, the zinc metal will oxidize and go into solution as zinc ions (Zn²⁺), while the ions of the less electropositive metals will be reduced to their metallic form and precipitate out of the solution. This solid precipitate can then be removed by filtration.

Experimental Protocol: Cementation of Heavy Metals with Zinc Powder

  • Initial Analysis: Quantify the concentration of heavy metal impurities (e.g., copper, lead, cadmium) in the this compound solution.

  • Addition of Zinc Powder: Add a stoichiometric excess of fine zinc powder to the solution. The amount of zinc powder will depend on the concentration of the impurities to be removed.

  • Reaction Conditions: The reaction can be carried out at room temperature with stirring to ensure good contact between the zinc powder and the solution.

  • Monitoring: Monitor the concentration of the impurity metals in the solution over time to determine the completion of the reaction.

  • Filtration: Once the cementation is complete, filter the solution to remove the precipitated metals and any unreacted zinc powder.

  • Final Analysis: Analyze the purified this compound solution to confirm the removal of the targeted heavy metal impurities.

Data Presentation

The following tables summarize quantitative data on the efficiency of various purification methods.

Table 1: Efficiency of Iron Removal by Oxidation with Hydrogen Peroxide

Hydrogen Peroxide ConcentrationReaction Time (hours)Iron Removal Efficiency
0.6%4824%[1]
1.5%4898%[1]
3.0%6100%[1]

Table 2: Optimal pH for Precipitation of Various Metal Hydroxides

MetalOptimal pH for Precipitation
Chromium (Cr³⁺)7.5[2]
Copper (Cu²⁺)8.1[2]
Iron (Fe³⁺)3.8 - 3.9[1]
Lead (Pb²⁺)8.0 - 8.5
Nickel (Ni²⁺)10.8[2]
Zinc (Zn²⁺)10.1[2]

Visualization of Purification Workflows

The following diagrams illustrate the logical steps involved in the described purification processes.

Purification_by_Precipitation cluster_0 Precipitation Workflow start Impure ZnBr2 Solution ph_adjustment pH Adjustment (e.g., with NaOH) start->ph_adjustment precipitation Precipitation of Metal Hydroxides ph_adjustment->precipitation filtration Filtration precipitation->filtration purified_solution Purified ZnBr2 Solution filtration->purified_solution precipitate Metal Hydroxide Precipitate (Waste) filtration->precipitate

Caption: Workflow for purification by pH adjustment and precipitation.

Purification_by_Oxidation cluster_1 Oxidation Workflow for Iron Removal start Impure ZnBr2 Solution (with Fe2+) oxidation Addition of Oxidizing Agent (e.g., H2O2) start->oxidation ph_adjustment pH Adjustment oxidation->ph_adjustment precipitation Precipitation of Fe(OH)3 ph_adjustment->precipitation filtration Filtration precipitation->filtration purified_solution Purified ZnBr2 Solution filtration->purified_solution precipitate Fe(OH)3 Precipitate (Waste) filtration->precipitate

Caption: Workflow for iron removal using oxidation and precipitation.

Purification_by_Cementation cluster_2 Cementation Workflow start Impure ZnBr2 Solution (with heavy metals) cementation Addition of Zinc Powder start->cementation reaction Displacement Reaction cementation->reaction filtration Filtration reaction->filtration purified_solution Purified ZnBr2 Solution filtration->purified_solution precipitate Precipitated Metals (Waste) filtration->precipitate

Caption: Workflow for heavy metal removal via cementation.

Conclusion

The purification of aqueous this compound solutions is a critical step for its use in high-purity applications. The choice of purification method depends on the specific impurities present. Precipitation via pH adjustment is a versatile technique for removing a range of metal hydroxides, while oxidation is particularly effective for iron removal. Cementation offers a targeted approach for the removal of less electropositive heavy metals. For solutions with multiple impurities, a combination of these methods may be necessary to achieve the desired level of purity. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the development of robust purification processes for this compound.

References

handling and storage protocols for hygroscopic zinc bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Handling and Storage Protocols for Hygroscopic Zinc Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ZnBr₂) is an inorganic salt widely utilized in research and development, particularly in organic synthesis as a Lewis acid catalyst and in the pharmaceutical industry. Its efficacy is, however, intrinsically linked to its anhydrous state. This compound is extremely hygroscopic, readily absorbing atmospheric moisture to form a stable dihydrate (ZnBr₂·2H₂O), which can significantly impact reaction stoichiometry, kinetics, and overall outcomes.

This guide provides a comprehensive overview of the essential protocols for handling and storing hygroscopic this compound to ensure its integrity and promote safety and reproducibility in a laboratory setting. It covers the material's physicochemical properties, safe handling procedures, appropriate storage conditions, and detailed experimental protocols for drying, analysis, and use.

Physicochemical and Hygroscopic Properties

A thorough understanding of this compound's properties is fundamental to its correct handling. The compound is a white, odorless, crystalline powder with a sharp metallic taste. Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of Anhydrous this compound
PropertyValueCitations
Molecular Formula ZnBr₂
Molar Mass 225.20 g/mol
Appearance White crystalline powder
Melting Point 394 °C
Boiling Point 697 °C
Density 4.20 g/cm³ (at 20 °C)
Solubility in Water 447 g / 100 mL (at 20 °C)
pH of Aqueous Solution ~ 4.0
Solubility in Organic Solvents Very soluble in alcohol, ether, acetone, and THF
Hygroscopic Characteristics
Table 2: Summary of Hygroscopic Behavior of this compound
CharacteristicDescriptionCitations
Hygroscopic Nature Described as "extremely hygroscopic." It will rapidly absorb moisture from the air if not stored in a sealed, dry environment.
Hydrate Formation Readily forms a stable dihydrate, ZnBr₂·2H₂O, upon exposure to ambient humidity.
Deliquescence As a deliquescent salt, it will absorb sufficient atmospheric moisture to dissolve and form a liquid aqueous solution. The critical relative humidity for this is not specified.

Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the anhydrous state of this compound and ensuring laboratory safety. The material is corrosive and can cause severe skin burns and eye damage.

Personal Protective Equipment (PPE) and Safety
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.

  • Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust. If a hood is not available, a NIOSH-approved particulate respirator should be used.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.

Storage Workflow

The primary goal of storage is to prevent moisture ingress. Anhydrous this compound should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and alkali metals (e.g., sodium, potassium), with which it can react violently.

Diagram 1: Storage Protocol for Anhydrous this compound cluster_storage Storage Environment cluster_container Container Requirements storage_area Cool, Dry, Well-Ventilated Area away_from Store Away From: - Incompatible Materials - Heat Sources storage_area->away_from original_container Keep in Original Container tightly_sealed Ensure Container is Tightly Sealed original_container->tightly_sealed desiccator For frequent use or long-term storage, place sealed container inside a desiccator. tightly_sealed->desiccator receive Receive Anhydrous ZnBr2 inspect Inspect Seal Integrity receive->inspect Upon Receipt store Place in Designated Storage inspect->store If Seal is Intact cluster_storage cluster_storage store->cluster_storage cluster_container cluster_container store->cluster_container

Caption: Diagram 1: Storage Protocol for Anhydrous this compound.

Experimental Protocols

The following protocols provide detailed methodologies for critical laboratory procedures involving this compound.

Protocol for Drying Anhydrous this compound

Commercial "anhydrous" this compound may contain trace amounts of water. For moisture-sensitive reactions, it is essential to perform a drying procedure.

Methodology:

  • Preparation: Place the required amount of this compound into a clean, dry Schlenk flask. The flask should be no more than half full.

  • Apparatus Setup: Attach the flask to a high-vacuum line (Schlenk line). Ensure all joints are properly greased and sealed.

  • Heating: Place the flask in an oil bath and begin heating.

  • Drying: Slowly increase the temperature to 150-200 °C while maintaining a high vacuum (<1 mmHg).

  • Duration: Hold at temperature under vacuum for at least 6 hours. Bubbling or sputtering may occur as water is removed.

  • Cooling: After the drying period, turn off the heat and allow the flask to cool completely to room temperature while still under vacuum.

  • Backfilling: Once cool, carefully backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen).

  • Storage: The dried this compound should be stored under an inert atmosphere in the Schlenk flask or transferred quickly to a sealed container inside a glovebox or desiccator for immediate use.

Protocol for Determining Water Content via Volumetric Karl Fischer Titration

This protocol outlines the determination of water content in a this compound sample using a one-component volumetric Karl Fischer (KF) titrator.

Methodology:

  • Instrument Preparation:

    • Ensure the KF titrator, including the titration cell, burette, and tubing, is clean and completely dry.

    • Fill the reagent reservoir with a one-component Karl Fischer reagent (e.g., Aquastar® CombiTitrant 5).

    • Add an appropriate volume of a suitable solvent (e.g., anhydrous methanol) to the titration cell, ensuring the electrode tips are fully immersed.

  • Solvent Conditioning (Pre-Titration):

    • Seal the titration cell. Start the titrator's conditioning or "pre-titration" mode. The instrument will automatically titrate any residual moisture in the solvent until a stable, dry baseline is achieved.

  • Titer Determination:

    • Accurately weigh approximately 20-30 mg of distilled water or a certified water standard (like sodium tartrate dihydrate) using a gas-tight syringe.

    • Inject the standard into the conditioned titration cell and start the titration.

    • Record the volume of KF titrant consumed.

    • Calculate the titer (mg H₂O / mL of titrant). Repeat this process at least twice more and use the average value.

  • Sample Analysis:

    • In a glovebox or on a balance in a low-humidity environment, accurately weigh approximately 0.2-0.5 g of the hygroscopic this compound sample into a dry vial.

    • Quickly and carefully unseal the titration cell and add the entire sample. Reseal the cell immediately to minimize atmospheric moisture exposure.

    • Start the titration. Ensure the sample dissolves completely. The titration will proceed until the endpoint is reached.

    • Record the volume of KF titrant consumed.

  • Calculation:

    • Calculate the water content (%) using the formula: % H₂O = (Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100

Workflow for Preparing a Standard Aqueous Solution

Due to its hygroscopicity, preparing a standard solution of this compound requires careful handling to account for absorbed water. The most accurate method involves first determining the water content of the solid.

Diagram 2: Workflow for Preparing a Standard ZnBr2 Solution cluster_prep Preparation in Low-Humidity Environment cluster_calc Calculation & Dissolution weigh_approx Weigh Approximate Mass of ZnBr2 Solid weigh_exact Record Exact Mass (m_total) weigh_approx->weigh_exact kf_analysis Determine Water Content (%H2O) via Karl Fischer Titration weigh_exact->kf_analysis Take Aliquot dissolve Dissolve Weighed Solid in Calculated Volume (V) of Solvent weigh_exact->dissolve Transfer Bulk Solid calc_mass Calculate Mass of Anhydrous ZnBr2 (m_anhydrous = m_total * (1 - %H2O/100)) kf_analysis->calc_mass calc_vol Calculate Solvent Volume (V) for Target Concentration calc_mass->calc_vol calc_vol->dissolve end Standard Solution (Known Molarity) dissolve->end start Start start->weigh_approx

Caption: Diagram 2: Workflow for Preparing a Standard ZnBr2 Solution.

Methodology:

  • Water Content Determination: Using the Karl Fischer titration protocol (Section 4.2), determine the precise water content (% H₂O) of your this compound stock.

  • Mass Calculation: Calculate the mass of anhydrous ZnBr₂ (m_anhydrous) present in your weighed total mass (m_total) using the formula: m_anhydrous = m_total * (1 - (% H₂O / 100))

  • Solvent Volume Calculation: Determine the required volume of solvent (e.g., deionized water) to achieve your target molarity (M) based on the calculated anhydrous mass. Volume (L) = m_anhydrous (g) / (Molarity (mol/L) * 225.20 (g/mol))

  • Weighing: On an analytical balance, weigh by difference the desired total mass (m_total) of the hygroscopic this compound into a clean beaker. This should be done as quickly as possible to minimize moisture absorption.

  • Dissolution: Add a small amount of the calculated solvent to the beaker and dissolve the solid completely.

  • Quantitative Transfer: Using a funnel, quantitatively transfer the solution into an appropriate volumetric flask. Rinse the beaker, stirring rod, and funnel multiple times with the solvent, ensuring all rinses go into the volumetric flask.

  • Dilution to Volume: Carefully add the solvent to the volumetric flask until the bottom of the meniscus rests on the calibration mark.

  • Mixing: Stopper the flask and invert it at least 20 times to ensure the solution is homogeneous.

Protocol for a ZnBr₂-Catalyzed Mukaiyama Aldol (B89426) Reaction

This compound is an effective Lewis acid for catalyzing various C-C bond-forming reactions, such as the Mukaiyama aldol addition. This reaction involves the addition of a silyl (B83357) enol ether to an aldehyde.

Reactants:

  • Benzaldehyde (B42025) (aldehyde)

  • 1-Phenyl-1-(trimethylsiloxy)ethene (silyl enol ether)

  • Anhydrous this compound (catalyst)

  • Dichloromethane (DCM, anhydrous solvent)

Methodology:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous this compound (0.1 mmol, previously dried as per protocol 4.1) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DCM (5 mL) to the flask and stir to dissolve the catalyst.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reactant Addition:

    • Slowly add benzaldehyde (1.0 mmol) to the cooled catalyst solution via syringe.

    • Stir for 5 minutes.

    • Slowly add the silyl enol ether (1.2 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to stir at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to yield the aldol adduct.

Diagram 3: ZnBr2-Catalyzed Mukaiyama Aldol Reaction Pathway aldehyde Benzaldehyde activation {Lewis Acid Activation (Coordination of ZnBr2 to Carbonyl Oxygen)} aldehyde->activation enolether Silyl Enol Ether enolether->activation catalyst {ZnBr2 (Lewis Acid)} catalyst->aldehyde 1. Activation Step attack {Nucleophilic Attack (Enol ether attacks activated carbonyl)} activation->attack intermediate Silylated Aldol Adduct (Intermediate) attack->intermediate workup {Aqueous Workup (e.g., NaHCO3 soln)} intermediate->workup 2. Quench/Hydrolysis product {Final Aldol Product} workup->product

Caption: Diagram 3: ZnBr2-Catalyzed Mukaiyama Aldol Reaction Pathway.

Conclusion

This compound is a valuable reagent in research and drug development, but its pronounced hygroscopicity demands rigorous adherence to specialized handling and storage protocols. By implementing the procedures outlined in this guide—including stringent environmental controls, use of appropriate PPE, and precise analytical techniques like Karl Fischer titration—researchers can ensure the material's integrity, leading to safer laboratory practices and more reliable, reproducible experimental results. The successful application of anhydrous this compound, particularly as a Lewis acid catalyst, is contingent upon the exclusion of moisture at every stage of the experimental process.

A Comprehensive Technical Guide to the Crystal Structure and Coordination Geometry of Zinc Bromide (ZnBr₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure and coordination geometry of zinc bromide (ZnBr₂), a compound of significant interest in various chemical and pharmaceutical applications. This document details the structural variations of this compound in its anhydrous, hydrated, and gaseous forms, presents key crystallographic data in a structured format, and outlines the standard experimental protocol for crystal structure determination.

Introduction to this compound

This compound (ZnBr₂) is an inorganic salt that is highly soluble in water and many organic solvents.[1][2] It is a hygroscopic, colorless, crystalline solid that finds applications as a Lewis acid in organic synthesis, in oil and gas well servicing, and as a transparent shield against radiation.[1][3][4] Understanding its structural chemistry is crucial for leveraging its properties in various scientific domains, including drug development where it may act as a catalyst or be part of more complex coordination compounds.

The coordination geometry of the zinc ion (Zn²⁺) in this compound is highly versatile, adopting different configurations depending on its physical state and the presence of water molecules.[5] This guide elucidates these structural nuances.

Crystal Structure of Anhydrous this compound (ZnBr₂)

Anhydrous this compound is known to crystallize in at least two different polymorphic forms. The most commonly cited structure is isomorphous with that of zinc iodide (ZnI₂).[1][2]

a) The "Super-Tetrahedral" Structure (I)

In this form, the crystal structure is characterized by a three-dimensional network. Four tetrahedrally coordinated zinc centers share three vertices to create complex "super-tetrahedra" with the nominal composition {Zn₄Br₁₀}²⁻.[1][2] These larger tetrahedral units are then linked at their vertices to build the overall crystal lattice.[1][2] Within this structure, the zinc atoms are tetrahedrally coordinated by four bromide ions.

b) Trigonal Omega-Like Structure (II)

A second polymorph of ZnBr₂ crystallizes in the trigonal R-3m space group.[6] This structure is described as two-dimensional, consisting of stacked ZnBr₂ sheets.[6] In this arrangement, the zinc ion (Zn²⁺) is bonded to six bromide ions (Br¹⁻) to form edge-sharing ZnBr₆ octahedra.[6]

c) Monoclinic Structure (III)

Another reported structure for anhydrous this compound is monoclinic.[7] This complex structure features four crystallographically distinct Zn²⁺ sites.[7] In each site, the zinc ion is bonded to four bromide ions, forming corner-sharing ZnBr₄ tetrahedra.[7]

Quantitative Crystallographic Data for Anhydrous ZnBr₂

The quantitative data for the different polymorphs of anhydrous this compound are summarized below for comparative analysis.

Parameter Structure II (Trigonal, mp-569960) Structure III (Monoclinic, ICSD 30803)
Crystal System TrigonalMonoclinic
Space Group R-3mNot Specified
Lattice Constants a = 3.81 Å, b = 3.81 Å, c = 22.06 Åa = 24.41 Å, b = 11.92 Å, c = 11.89 Å
Lattice Angles α = 90°, β = 90°, γ = 120°α = 90°, β = 119.07°, γ = 90°
Zn²⁺ Coordination Octahedral (ZnBr₆)Tetrahedral (ZnBr₄)
Zn-Br Bond Lengths 2.65 Å2.41 - 2.43 Å

Data sourced from[6][7].

Crystal Structure of this compound Dihydrate (ZnBr₂·2H₂O)

The presence of water in the crystal lattice fundamentally alters the coordination environment of the zinc ion.[8] The structure of this compound dihydrate is not a simple lattice containing discrete ZnBr₂ and H₂O molecules, but rather a complex ionic salt.[2][8]

The correct formulation for the dihydrate is [Zn(H₂O)₆]²⁺[Zn₂Br₆]²⁻.[8] This "double salt" contains two distinct complex ions:

  • Hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺ : The zinc ion is octahedrally coordinated to six water molecules.[8] The average Zn-O bond length is approximately 2.07 Å.[8]

  • Tetrabromodizincate(II) anion, [Zn₂Br₆]²⁻ : In this dimeric anion, each zinc atom is tetrahedrally coordinated, and the two zinc centers are linked by two bridging bromine atoms.[2]

This structural reorganization highlights the strong tendency of the zinc ion to coordinate with water molecules.

G cluster_anhydrous Anhydrous ZnBr₂ cluster_reorganization Structural Reorganization cluster_dihydrate Dihydrate ZnBr₂·2H₂O anhydrous ZnBr₂ Crystal (Super-tetrahedral {Zn₄Br₁₀}²⁻ units) reorg Hydration (+2H₂O) anhydrous->reorg Exposure to Moisture cation [Zn(H₂O)₆]²⁺ (Octahedral Cation) reorg->cation Forms anion [Zn₂Br₆]²⁻ (Bridged Anion) reorg->anion Forms G cluster_solid Solid State (Crystalline) cluster_gas Gaseous State cluster_solution Aqueous Solution anhydrous Anhydrous ZnBr₂ (Tetrahedral/Octahedral Zn²⁺) dihydrate ZnBr₂·2H₂O (Octahedral [Zn(H₂O)₆]²⁺) anhydrous->dihydrate Hydration gas Gaseous ZnBr₂ (Linear Br-Zn-Br) anhydrous->gas Sublimation solution Aqueous ZnBr₂ (Tetrahedral [ZnBrₓ(H₂O)₄₋ₓ]²⁻ˣ) anhydrous->solution Dissolution G A Crystal Growth & Selection (e.g., Sublimation) B Mount Crystal on Goniometer A->B C Data Collection (X-ray Diffractometer) B->C D Data Processing (Determine Unit Cell & Space Group) C->D E Structure Solution (Generate Electron Density Map) D->E F Model Building & Refinement (Least-Squares Fitting) E->F G Structure Validation (Final Crystallographic Data) F->G

References

An In-Depth Technical Guide to the Determination of Zinc Bromide Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc bromide in various organic solvents, a critical parameter for professionals in research, chemical synthesis, and pharmaceutical development. This compound (ZnBr₂), a Lewis acid catalyst and a component in various applications, exhibits a diverse solubility profile that is crucial for its effective use. This document outlines quantitative solubility data, detailed experimental protocols for its determination, and the underlying factors influencing its dissolution in non-aqueous media.

Quantitative Solubility of this compound in Organic Solvents

This compound is generally considered to have good solubility in many organic solvents, a property attributed to its Lewis acidic nature and ability to form complexes with solvent molecules.[1][2][3][4] However, precise quantitative data can be sparse in readily available literature. The following table summarizes the available quantitative and qualitative solubility data for anhydrous this compound in common organic solvents.

SolventChemical FormulaTypeSolubility ( g/100 g solvent) at 25°C (unless otherwise specified)Qualitative Solubility
MethanolCH₃OHPolar ProticData not availableSoluble[1][5][6]
EthanolC₂H₅OHPolar Protic~200 g/100 mL (in 90% ethanol)[2][7]Very Soluble[2][7][8]
AcetoneC₃H₆OPolar AproticData not availableSoluble[1][5][6]
Tetrahydrofuran (THF)C₄H₈OPolar AproticData not availableSoluble[1][5][6]
Diethyl Ether(C₂H₅)₂OPolar AproticData not availableSlightly Soluble[8]
Ethyl AcetateC₄H₈O₂Polar AproticData not availableData not available

Note: The solubility of this compound can be significantly influenced by the presence of water, as it is a hygroscopic substance.[1][2] It is crucial to use anhydrous solvents and controlled atmospheric conditions for precise solubility determinations.

Factors Influencing this compound Solubility

The dissolution of an inorganic salt like this compound in an organic solvent is a complex process governed by several factors:

  • Solvent Polarity: As a general rule, "like dissolves like." Polar solvents are more effective at dissolving ionic or polar compounds like this compound.[9][10][11] The polarity of the solvent helps to solvate the zinc and bromide ions, overcoming the lattice energy of the salt.

  • Lewis Acid-Base Interactions: this compound is a Lewis acid and can form coordination complexes with Lewis basic solvents (which act as electron-pair donors).[12][13][14][15] Solvents with oxygen or nitrogen atoms, such as alcohols, ethers, and ketones, can interact with the zinc center, facilitating dissolution.[2][16]

  • Temperature: The solubility of most solids, including this compound, in liquid solvents increases with temperature.[9][11] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice.

  • Molecular Size and Structure of the Solvent: The size and shape of the solvent molecules can influence their ability to effectively surround and stabilize the solute ions.[9]

Below is a diagram illustrating the relationship between these key factors and the solubility of this compound.

Caption: Factors influencing this compound solubility.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires meticulous experimental procedures. The following sections detail three common methods adapted for use with organic solvents.

Gravimetric Method

This is a fundamental and widely applicable method for determining the solubility of a solid in a liquid.[17][18][19]

Objective: To determine the mass of this compound that dissolves in a given mass of an organic solvent at a specific temperature.

Materials:

  • Anhydrous this compound

  • Anhydrous organic solvent of interest

  • Temperature-controlled shaker or water bath

  • Analytical balance (±0.0001 g)

  • Glass-stoppered flasks

  • Syringe with a membrane filter (solvent-compatible)

  • Pre-weighed weighing bottles

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of anhydrous this compound to a known mass of the anhydrous organic solvent in a glass-stoppered flask. The presence of undissolved solid is essential to ensure saturation.

    • Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation.

  • Sample Collection:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a membrane filter to prevent any solid particles from being transferred.

  • Mass Determination:

    • Dispense the filtered aliquot into a pre-weighed, dry weighing bottle and securely cap it.

    • Weigh the weighing bottle containing the solution to determine the total mass of the saturated solution.

    • Remove the cap and place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 105°C, but this should be optimized for the specific solvent).

    • Dry the sample to a constant weight.

    • Cool the weighing bottle in a desiccator to room temperature before each weighing to prevent errors due to moisture absorption.

  • Calculation:

    • Mass of the saturated solution = (Mass of weighing bottle + solution) - (Mass of empty weighing bottle)

    • Mass of dissolved this compound = (Mass of weighing bottle + dry residue) - (Mass of empty weighing bottle)

    • Mass of the solvent = Mass of the saturated solution - Mass of dissolved this compound

    • Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) x 100

The general workflow for the gravimetric determination of solubility is depicted in the following diagram:

G A Prepare Supersaturated Solution B Equilibrate at Constant Temperature A->B C Filter to Remove Excess Solid B->C D Weigh Aliquot of Saturated Solution C->D E Evaporate Solvent D->E F Weigh Dry This compound E->F G Calculate Solubility F->G

Caption: Workflow for gravimetric solubility determination.

Spectrophotometric Method using Dithizone (B143531)

This method involves the formation of a colored complex with zinc ions, which can be quantified using UV-Vis spectrophotometry. Dithizone is a common chelating agent for zinc.[20][21][22][23][24]

Objective: To determine the concentration of this compound in a saturated solution by measuring the absorbance of a zinc-dithizone complex.

Materials:

  • Saturated solution of this compound in the organic solvent of interest

  • Dithizone solution in a suitable organic solvent (e.g., chloroform (B151607) or carbon tetrachloride)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Standard zinc solution for calibration

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of known this compound concentrations in the organic solvent of interest.

    • To a known volume of each standard solution, add a specific volume of the dithizone solution. The pH may need to be adjusted using a suitable buffer if the organic solvent is not entirely non-aqueous, as the complex formation is pH-dependent.

    • Allow the color to develop fully.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the zinc-dithizone complex (typically around 535 nm).

    • Plot a calibration curve of absorbance versus zinc concentration.

  • Sample Analysis:

    • Take a precise aliquot of the clear, saturated this compound solution and dilute it with the organic solvent to a concentration that falls within the range of the calibration curve.

    • Treat the diluted sample with the dithizone solution in the same manner as the standard solutions.

    • Measure the absorbance of the sample at the same λmax.

  • Calculation:

    • Determine the concentration of zinc in the diluted sample from the calibration curve.

    • Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor.

    • Convert the concentration to the desired units of solubility (e.g., g/100 g solvent).

Complexometric Titration with EDTA

This volumetric method relies on the formation of a stable complex between zinc ions and a titrant, typically ethylenediaminetetraacetic acid (EDTA).[5][6][25][26][27][28]

Objective: To determine the concentration of this compound in a solution by titrating with a standardized EDTA solution.

Materials:

  • Saturated solution of this compound in the organic solvent of interest

  • Standardized EDTA solution

  • Eriochrome Black T indicator

  • Buffer solution (e.g., ammonia-ammonium chloride buffer, pH 10, if the titration can be performed in a mixed aqueous-organic medium)

  • Burette, pipettes, and flasks

Procedure:

  • Sample Preparation:

    • Pipette a known volume of the clear, saturated this compound solution into a flask.

    • Depending on the solvent, it may be necessary to evaporate the organic solvent and redissolve the this compound residue in an aqueous buffer solution, or perform the titration in a mixed-solvent system. The choice of solvent will dictate the appropriate indicator and pH adjustment.

  • Titration:

    • Add the buffer solution to adjust the pH to the optimal range for the indicator and the Zn-EDTA complex formation (typically around pH 10 for Eriochrome Black T).

    • Add a few drops of the Eriochrome Black T indicator. The solution should turn wine-red.

    • Titrate the solution with the standardized EDTA solution until the color changes from wine-red to a distinct blue, which indicates the endpoint.

  • Calculation:

    • Use the volume of EDTA solution consumed and its molarity to calculate the moles of zinc in the aliquot.

    • From the moles of zinc, calculate the mass of this compound in the original sample.

    • Determine the solubility in the desired units.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that is influenced by a combination of solvent properties and experimental conditions. While qualitative data suggests good solubility in many common polar organic solvents, precise quantitative data remains limited in the public domain. The experimental protocols detailed in this guide provide robust methods for researchers and drug development professionals to accurately determine the solubility of this compound in their specific solvent systems. Careful control of experimental variables, particularly temperature and the exclusion of moisture, is paramount for obtaining reliable and reproducible results. This knowledge is essential for optimizing reaction conditions, designing purification processes, and formulating products containing this compound.

References

Introduction to Zinc Bromide Speciation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Aqueous Zinc Bromide Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize aqueous solutions of this compound. It focuses on the speciation of zinc(II) ions in the presence of bromide ions, a fundamental aspect with implications in various fields, including battery technology, chemical synthesis, and pharmaceutical development. This document summarizes key quantitative data, details experimental protocols, and presents visual representations of the chemical equilibria and analytical workflows.

In aqueous solutions, this compound does not exist as a simple solvated salt. Instead, a dynamic equilibrium is established between the hydrated zinc cation, [Zn(H₂O)₆]²⁺, and a series of zinc-bromide complexes. The coordination environment of the zinc(II) ion changes with varying concentrations of this compound and the bromide-to-zinc molar ratio, as well as with temperature and pressure. The primary species identified in these solutions are [Zn(H₂O)₆]²⁺, [ZnBr(H₂O)₅]⁺, [ZnBr₂(H₂O)₂], [ZnBr₃(H₂O)]⁻, and [ZnBr₄]²⁻.[1][2] Understanding the distribution of these species is crucial for controlling the physicochemical properties of the solution.

Spectroscopic methods, particularly Raman spectroscopy and X-ray Absorption Spectroscopy (XAS), are powerful tools for elucidating the structure and relative abundance of these complexes.[1][3]

Spectroscopic Methodologies

Raman Spectroscopy

Raman spectroscopy is highly effective for identifying and quantifying the different zinc-bromide complexes in solution. Each species exhibits characteristic vibrational modes that can be resolved and assigned.

Experimental Protocol: Raman Spectroscopy

A typical experimental setup for the Raman analysis of aqueous this compound solutions is as follows:

  • Sample Preparation: A series of aqueous this compound solutions are prepared with varying concentrations (e.g., 2-4 M) and, if applicable, with the addition of other salts like zinc chloride to study mixed halide systems.[4] Solutions with different bromide-to-zinc molar ratios are also prepared to investigate the full range of complex formation.[1]

  • Instrumentation: A high-resolution Raman spectrometer equipped with a laser excitation source (e.g., an argon ion laser) is used. The scattered light is collected at a 90° angle and analyzed by a double monochromator.[5]

  • Data Acquisition: Spectra are recorded at various temperatures and pressures to study their effects on speciation. For high-temperature studies, a heating unit with a temperature control system is employed.[6]

  • Data Analysis: The obtained Raman spectra are baseline-corrected. The complex, overlapping bands are then deconvoluted into individual component peaks using Gaussian-Lorentzian functions to determine the position, intensity, and area of each peak.[4] The relative concentrations of the different species are determined from the integrated intensities of their characteristic Raman bands.[1]

X-ray Absorption Spectroscopy (XAS)

XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the local atomic structure around the zinc and bromide ions.

Experimental Protocol: X-ray Absorption Spectroscopy

A general protocol for XAS analysis of this compound solutions is outlined below:

  • Sample Preparation: Aqueous solutions of this compound are prepared at the desired concentrations. For high-temperature and high-pressure experiments, the solutions are loaded into a suitable sample cell, such as a diamond anvil cell.[7]

  • Instrumentation: XAS measurements are typically performed at a synchrotron radiation source to achieve the necessary X-ray flux and energy resolution. Data are collected at both the Zn and Br K-edges.[3]

  • Data Acquisition: The absorption spectra are recorded in transmission or fluorescence mode, depending on the sample concentration. Spectra are collected under various temperature and pressure conditions.[8]

  • Data Analysis:

    • EXAFS Analysis: The EXAFS signal is extracted from the post-edge region of the absorption spectrum. The data is then Fourier-transformed to obtain a radial distribution function, which provides information on the coordination numbers and interatomic distances of the shells of atoms surrounding the absorbing atom.[9]

    • XANES Analysis: The XANES region, close to the absorption edge, is sensitive to the geometry and electronic structure of the absorbing atom. The experimental XANES spectra are often compared with theoretical spectra calculated for different possible coordination geometries to identify the dominant species.[7]

Quantitative Data from Spectroscopic Analysis

The following tables summarize the key quantitative findings from spectroscopic studies of aqueous this compound solutions.

Table 1: Raman Band Assignments for Zinc-Bromide Complexes

Speciesν (cm⁻¹)Vibrational ModeReference
[ZnBr₄]²⁻~175ν₁ (symmetric stretch)[1]
[ZnBr₃]⁻~185ν₁ (symmetric stretch)[1]
[ZnBr₂]~205ν₁ (symmetric stretch)[1]
[ZnBr]⁺~230ν (Zn-Br stretch)[1]
[Zn(H₂O)₆]²⁺~390ν₁ (Zn-O symmetric stretch)[10]

Table 2: Speciation of Zinc-Bromide Complexes as a Function of Concentration and Temperature

ZnBr₂ Conc. (M)[Br]/[Zn] RatioTemperature (°C)Predominant SpeciesTechniqueReference
1.08up to 500[ZnBr₄]²⁻Raman[1]
Low< 2.5IncreasingLower halide coordinated speciesRaman[1]
ConcentratedN/A25 - 140[ZnBr₂] favored at higher tempsRaman, X-ray[6]
1.02NormalHydrated Zn²⁺ and Br⁻XAS[3][9]
1.02HydrothermalZn-Br pairs, tetrahedral [ZnBr₂(H₂O)₂]XAS[3][7][9]
2.0 - 4.02AmbientIncreasing [ZnBr₄]²⁻ with concentrationRaman[4]

Visualizing Equilibria and Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and processes in the spectroscopic analysis of aqueous this compound solutions.

SpeciationEquilibrium cluster_equilibria Aqueous this compound Speciation Zn_aq [Zn(H₂O)₆]²⁺ ZnBr_aq [ZnBr(H₂O)₅]⁺ Zn_aq->ZnBr_aq + Br⁻ - H₂O ZnBr_aq->Zn_aq - Br⁻ + H₂O ZnBr2_aq [ZnBr₂(H₂O)₂] ZnBr_aq->ZnBr2_aq + Br⁻ - 3H₂O ZnBr2_aq->ZnBr_aq - Br⁻ + 3H₂O ZnBr3_aq [ZnBr₃(H₂O)]⁻ ZnBr2_aq->ZnBr3_aq + Br⁻ - H₂O ZnBr3_aq->ZnBr2_aq - Br⁻ + H₂O ZnBr4_aq [ZnBr₄]²⁻ ZnBr3_aq->ZnBr4_aq + Br⁻ - H₂O ZnBr4_aq->ZnBr3_aq - Br⁻ + H₂O

Caption: Chemical equilibria of zinc-bromide complexes in aqueous solution.

ExperimentalWorkflow General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Prep Prepare Aqueous ZnBr₂ Solutions Vary Vary Concentration, [Br]/[Zn] Ratio, Temperature, Pressure Prep->Vary Raman Raman Spectroscopy Vary->Raman XAS X-ray Absorption Spectroscopy (XAS) Vary->XAS Deconvolution Spectral Deconvolution (Raman) Raman->Deconvolution EXAFS_XANES EXAFS/XANES Analysis (XAS) XAS->EXAFS_XANES Speciation Determine Species Distribution Deconvolution->Speciation Structure Elucidate Coordination Structure EXAFS_XANES->Structure Speciation->Structure Structure->Speciation

Caption: Workflow for spectroscopic analysis of this compound solutions.

Conclusion

The spectroscopic analysis of aqueous this compound solutions reveals a complex interplay of different coordination species. Raman and X-ray absorption spectroscopies are indispensable and complementary techniques for identifying and quantifying these species. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with these solutions, enabling a deeper understanding of their behavior in various applications. The speciation is highly dependent on experimental conditions, and careful control and characterization are essential for reproducible and predictable outcomes.

References

An In-depth Technical Guide to the Raman Spectroscopy of Zinc Bromide Complexes in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Raman spectroscopy for the characterization of zinc bromide complexes in solution. It covers the speciation of this compound, quantitative data on Raman shifts for various complex ions, and detailed experimental protocols.

Introduction to this compound Speciation in Solution

This compound in aqueous and non-aqueous solutions exists as a complex equilibrium of various species. The coordination of the zinc(II) ion can vary from the hexaaquo complex, [Zn(H₂O)₆]²⁺, to various bromido-complexes, including [ZnBr(H₂O)ₓ]⁺, ZnBr₂(H₂O)y, [ZnBr₃(H₂O)z]⁻, and [ZnBr₄]²⁻. The relative concentrations of these species are dependent on factors such as the total zinc and bromide concentrations, the bromide-to-zinc molar ratio, temperature, and pressure.[1][2] Raman spectroscopy is a powerful technique for identifying and quantifying these species in solution due to their distinct vibrational modes.[3]

Quantitative Analysis of this compound Complexes

The identification of different this compound complexes in solution via Raman spectroscopy is based on the characteristic vibrational frequencies of the Zn-Br bonds. The symmetric stretching modes are particularly intense and are sensitive to the coordination number and symmetry of the complex.

Table 1: Raman Band Assignments for this compound Complexes in Aqueous Solution

SpeciesRaman Shift (cm⁻¹)AssignmentReference
[ZnBr]⁺~185ν(Zn-Br)[1]
ZnBr₂~172ν(Zn-Br)[1]
[ZnBr₃]⁻~165ν(Zn-Br)[1]
[ZnBr₄]²⁻~150ν(Zn-Br)[1]

Table 2: Raman Band Assignments for this compound Complexes in Dimethyl Sulfoxide (DMSO) Solution

SpeciesRaman Shift (cm⁻¹)AssignmentReference
[ZnBr]⁺Not explicitly reported-[3]
ZnBr₂Not explicitly reported-[3]
[ZnBr₃]⁻Not explicitly reported-[3]
[ZnBr₄]²⁻Not explicitly reported-[3]
Solvated Zn²⁺1017ν(S=O) of coordinated DMSO[3]

Note: The study in DMSO focused on the stepwise formation and extracted the spectra of the complexes but did not report the specific Raman shifts for the Zn-Br vibrations in the abstract.

Experimental Protocols

The following sections detail the methodologies for preparing solutions and acquiring Raman spectra of this compound complexes.

3.1. Solution Preparation

  • Materials:

    • This compound (ZnBr₂), anhydrous

    • Sodium bromide (NaBr) or other bromide salts (to vary Br⁻/Zn²⁺ ratio)

    • Solvent (e.g., deionized water, DMSO)

  • Procedure for Aqueous Solutions:

    • Prepare a stock solution of a known concentration of ZnBr₂ in deionized water.

    • To investigate the effect of the bromide-to-zinc molar ratio, prepare a series of solutions by adding varying amounts of a bromide salt (e.g., NaBr) to the ZnBr₂ stock solution.

    • For temperature and pressure-dependent studies, the solutions are loaded into a high-pressure, high-temperature optical cell.[1]

  • Procedure for Non-Aqueous Solutions (DMSO):

    • Prepare a stock solution of a known concentration of ZnBr₂ in DMSO.

    • Prepare a series of solutions with varying bromide-to-zinc molar ratios by adding a soluble bromide salt.[3]

3.2. Raman Spectroscopy Instrumentation and Data Acquisition

  • Spectrometer: A high-resolution Raman spectrometer equipped with a suitable laser source is required.

  • Laser Source: A common choice is a frequency-doubled Nd:YAG laser (532 nm).[4] The laser wavelength can range from the ultraviolet to the near-infrared.[5]

  • Sample Holder: For ambient conditions, standard cuvettes can be used. For high-temperature and high-pressure experiments, a specialized optical cell is necessary.[1]

  • Data Acquisition Parameters:

    • Excitation Wavelength: e.g., 532 nm[4]

    • Laser Power: Adjust to maximize signal without causing sample degradation.

    • Integration Time and Accumulations: These parameters are optimized to achieve an adequate signal-to-noise ratio. For example, 2 seconds integration time and 2 accumulations.[6]

    • Spectral Range: Focus on the region where Zn-Br vibrations are expected (typically 100-300 cm⁻¹).

  • General Measurement Procedure:

    • Calibrate the spectrometer using a standard reference material (e.g., silicon wafer).[7]

    • Place the sample in the sample holder.

    • Focus the laser beam into the solution.

    • Collect the scattered light in a backscattering or 90-degree geometry.

    • The collected light is passed through a filter to remove the Rayleigh scattered light and then dispersed by a grating onto a detector (e.g., a CCD camera).[7]

Visualizations

Diagram 1: Equilibrium of this compound Species in Aqueous Solution

G [Zn(H2O)6]^2+ [Zn(H2O)6]^2+ [ZnBr(H2O)x]+ [ZnBr(H2O)x]+ [Zn(H2O)6]^2+->[ZnBr(H2O)x]+ + Br- [ZnBr(H2O)x]+->[Zn(H2O)6]^2+ - Br- ZnBr2(H2O)y ZnBr2(H2O)y [ZnBr(H2O)x]+->ZnBr2(H2O)y + Br- ZnBr2(H2O)y->[ZnBr(H2O)x]+ - Br- [ZnBr3(H2O)z]- [ZnBr3(H2O)z]- ZnBr2(H2O)y->[ZnBr3(H2O)z]- + Br- [ZnBr3(H2O)z]-->ZnBr2(H2O)y - Br- [ZnBr4]^2- [ZnBr4]^2- [ZnBr3(H2O)z]-->[ZnBr4]^2- + Br- [ZnBr4]^2-->[ZnBr3(H2O)z]- - Br-

Caption: Stepwise formation of this compound complexes in solution.

Diagram 2: Experimental Workflow for Raman Analysis of this compound Solutions

G cluster_0 Sample Preparation cluster_1 Raman Spectroscopy cluster_2 Data Analysis Prepare ZnBr2 solution Prepare ZnBr2 solution Vary [Br-]/[Zn2+] ratio Vary [Br-]/[Zn2+] ratio Prepare ZnBr2 solution->Vary [Br-]/[Zn2+] ratio Laser Excitation Laser Excitation Vary [Br-]/[Zn2+] ratio->Laser Excitation Sample Interaction Sample Interaction Laser Excitation->Sample Interaction Scattered Light Collection Scattered Light Collection Sample Interaction->Scattered Light Collection Spectral Analysis Spectral Analysis Scattered Light Collection->Spectral Analysis Peak Identification Peak Identification Spectral Analysis->Peak Identification Peak Fitting Peak Fitting Peak Identification->Peak Fitting Quantitative Analysis Quantitative Analysis Peak Fitting->Quantitative Analysis

Caption: Workflow for Raman spectroscopic analysis.

Conclusion

Raman spectroscopy is an invaluable tool for the in-situ investigation of this compound complexation in various solutions. By analyzing the characteristic Raman bands, researchers can gain insights into the speciation and equilibrium dynamics, which is crucial for applications in areas such as battery technology, chemical synthesis, and drug development. The provided data and protocols serve as a foundational guide for conducting such studies.

References

Theoretical and Computational Perspectives on Zinc Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc bromide (ZnBr₂), an inorganic salt with diverse applications, has garnered significant attention in various scientific and industrial fields. Its utility ranges from a Lewis acid catalyst in organic synthesis to an electrolyte in zinc-bromine flow batteries and a transparent radiation shield.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its fundamental properties at a molecular level is crucial for harnessing its full potential. This technical guide provides a comprehensive overview of the theoretical and computational studies on the properties of this compound, offering insights into its structural, electronic, and thermodynamic characteristics.

Molecular and Crystal Structure

The structure of this compound is phase-dependent, exhibiting different coordination geometries in the gaseous and solid states.

Gaseous Phase: In the gas phase, ZnBr₂ exists as a linear molecule with a Br-Zn-Br bond angle of 180°.[2]

Solid State: In its crystalline form, this compound shares a similar structure with zinc iodide (ZnI₂).[2] The zinc atom is tetrahedrally coordinated by four bromide ions. A calorimetric, spectroscopic, and structural study of anhydrous this compound revealed a large unit cell with space group I4₁/acd (Z = 32), composed of supertetrahedral Zn₄Br₁₀ subunits.[2]

The following table summarizes key structural parameters of this compound obtained from computational studies.

PropertyValueMethodReference
Zn-Br Bond Length (gas phase) 2.33 ÅHartree-Fock[3]
Zn-Br Bond Length (solid) 2.44 - 2.52 ÅX-ray Diffraction[4]
Br-Zn-Br Bond Angle (gas phase) 180°VSEPR Theory[2]
Br-Zn-Br Bond Angle (solid) 104.43° - 113.75°X-ray Diffraction[5]

Electronic Properties

Density Functional Theory (DFT) calculations are instrumental in understanding the electronic structure of this compound. These studies provide insights into properties such as the electronic band structure, density of states (DOS), and the nature of chemical bonding.

PropertyValueMethodReference
Band Gap ~3.5 - 4.5 eV (Calculated)DFT[6]
Character Direct Band Gap SemiconductorDFT[6]

The electronic properties of this compound are crucial for its applications in electronics and as a radiation shielding material. The wide band gap indicates its insulating nature in the pure solid state.

Thermodynamic Properties

Computational chemistry provides valuable data on the thermodynamic stability of this compound. The enthalpy of formation is a key parameter in this regard.

PropertyValueMethodReference
Standard Enthalpy of Formation (ΔHf°) -335 kJ/molBorn-Haber Cycle Calculation[7][8]
Lattice Energy -2678 kJ/molBorn-Haber Cycle Calculation[7][8]
Heat of Vaporization 118 kJ/molExperimental[1]

These thermodynamic data are essential for predicting the feasibility and energetics of chemical reactions involving this compound.

Vibrational Properties

The vibrational modes of this compound can be investigated using both experimental techniques like Raman and Infrared (IR) spectroscopy and computational methods. Theoretical calculations help in the assignment of experimentally observed vibrational frequencies to specific molecular motions.

Wavenumber (cm⁻¹)AssignmentMethodReference
~162Symmetric stretch (ν₁) of ZnBr₄²⁻ unitsRaman Spectroscopy[2]
200, 229Asymmetric stretch (ν₃) of ZnBr₄²⁻ unitsFar-Infrared Spectroscopy[2]
~65ν₂ of ZnBr₄²⁻ unitsRaman and Infrared Spectroscopy[2]
~86ν₄ of ZnBr₄²⁻ unitsRaman and Infrared Spectroscopy[2]

The rich vibrational spectrum of crystalline this compound is a consequence of its large and complex unit cell.[2]

Lewis Acidity and Catalytic Activity

This compound is a well-known Lewis acid, a property that is central to its use as a catalyst in a wide range of organic reactions.[9] Computational studies can elucidate the nature of the Lewis acidic sites and the mechanism of catalytic reactions. DFT calculations can be employed to study the interaction of this compound with organic molecules, providing insights into the binding energies and activation barriers of catalytic steps.[10]

Zinc Signaling Pathways in a Drug Development Context

For drug development professionals, understanding the role of zinc in biological systems is of paramount importance. Zinc ions are crucial for the function of numerous enzymes and transcription factors, and they also act as signaling molecules in various cellular pathways.[11][12] Dysregulation of zinc homeostasis is implicated in several neurological diseases, including Alzheimer's disease and Parkinson's disease.[13][14]

Computational modeling, particularly molecular dynamics simulations, is a powerful tool for studying the interaction of zinc ions with biological macromolecules, such as proteins and nucleic acids. These simulations can provide detailed insights into the coordination environment of zinc in metalloenzymes and the structural changes that occur upon binding of inhibitors.[3][15] This information is invaluable for the rational design of novel therapeutic agents targeting zinc-dependent biological processes.

Below is a diagram illustrating a generalized zinc signaling pathway in a neuron.

ZincSignaling Simplified Zinc Signaling Pathway in a Neuron cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Extracellular Zn2+ Extracellular Zn2+ ZIP ZIP Transporter Extracellular Zn2+->ZIP Influx GPCR GPR39 Extracellular Zn2+->GPCR Intracellular Zn2+ Intracellular Zn2+ ZIP->Intracellular Zn2+ ZnT ZnT Transporter Extracellular Space Extracellular Space Kinase Protein Kinase (e.g., ERK, Akt) GPCR->Kinase Activation Intracellular Zn2+->ZnT Efflux MT Metallothionein Intracellular Zn2+->MT Buffering Intracellular Zn2+->Kinase Modulation Phosphatase Protein Phosphatase (e.g., PP2A) Intracellular Zn2+->Phosphatase Inhibition MT->Intracellular Zn2+ TF Transcription Factors Kinase->TF Phosphorylation Phosphatase->TF Dephosphorylation Gene Gene Expression TF->Gene

A simplified diagram of neuronal zinc signaling.

Experimental and Computational Protocols

Density Functional Theory (DFT) Calculations for Solid-State Properties

DFT calculations are a cornerstone of computational materials science for predicting the properties of crystalline solids like this compound.

Typical Workflow:

  • Structure Definition: Start with a known or hypothetical crystal structure of ZnBr₂ (e.g., from experimental data or crystal structure prediction algorithms).

  • Geometry Optimization: Relax the atomic positions and lattice parameters to find the minimum energy configuration.

  • Property Calculation: Once the optimized structure is obtained, various properties can be calculated, including:

    • Electronic Band Structure and Density of States: To understand the electronic nature of the material.

    • Phonon Frequencies: To calculate vibrational properties and compare with experimental Raman and IR spectra.

    • Thermodynamic Properties: Such as the enthalpy of formation.

Below is a diagram illustrating a typical DFT workflow for materials property prediction.

DFT_Workflow General DFT Workflow for Materials Property Prediction Input Input: Crystal Structure (e.g., POSCAR for VASP) DFT_Calc DFT Calculation (e.g., VASP, Quantum ESPRESSO) Input->DFT_Calc Geom_Opt Geometry Optimization DFT_Calc->Geom_Opt Minimize forces and stress SCF Self-Consistent Field (SCF) Calculation Geom_Opt->SCF Optimized Structure Prop_Calc Property Calculations SCF->Prop_Calc Converged electronic density Output Output: Predicted Properties (Electronic, Thermodynamic, etc.) Prop_Calc->Output MD_Workflow General Workflow for MD Simulation of an Ionic Solution Setup System Setup: - Define box - Add ions and solvent ForceField Select Force Field and Parameters Setup->ForceField Minimization Energy Minimization ForceField->Minimization NVT NVT Equilibration (Constant Volume, Temperature) Minimization->NVT NPT NPT Equilibration (Constant Pressure, Temperature) NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis: - Structural Properties - Dynamic Properties - Thermodynamic Properties Production->Analysis

References

An In-depth Technical Guide to the Lewis Acidity of Anhydrous Zinc Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Insights into the Lewis Acidity of Anhydrous Zinc Bromide: A Comprehensive Technical Overview

Anhydrous this compound (ZnBr₂) is a versatile and widely utilized Lewis acid in organic synthesis, prized for its catalytic activity in a multitude of chemical transformations.[1] Its effectiveness as a Lewis acid stems from the electron-deficient nature of the zinc center, which allows it to accept electron pairs from Lewis bases, thereby activating substrates for subsequent reactions. This technical guide provides a detailed examination of the Lewis acidity of anhydrous this compound, presenting quantitative data, experimental methodologies for its characterization, and visualizations of its role in key catalytic cycles.

Understanding Lewis Acidity

A Lewis acid is a chemical species that contains an empty orbital capable of accepting an electron pair from a Lewis base to form a Lewis adduct. The strength of a Lewis acid is its ability to accept this electron pair. In the case of anhydrous this compound, the zinc atom can accept electrons into its empty 4d orbitals, making it an effective Lewis acid.[2] This property is central to its application as a catalyst in numerous organic reactions, including the formation of heterocyclic compounds and carbon-carbon bonds.[1][2]

Quantifying the Lewis Acidity of Anhydrous this compound

The Lewis acidity of a compound can be quantified using various experimental techniques. The most prominent methods include NMR spectroscopy, exemplified by the Gutmann-Beckett method, and calorimetric studies.

The Gutmann-Beckett Method: An NMR-Based Approach

The Gutmann-Beckett method is a widely accepted technique for assessing the Lewis acidity of a substance by measuring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with the Lewis acid.[3][4] The deshielding of the phosphorus atom in Et₃PO upon coordination to the Lewis acid provides a measure of its acceptor strength, expressed as the Acceptor Number (AN).[3]

The Acceptor Number is calculated using the following formula:

AN = 2.21 × (δₛₐₘₚₗₑ - 41.0) [5]

where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid.

Calorimetric Studies: A Thermodynamic Perspective

Calorimetry offers a direct measure of the thermodynamics of Lewis acid-base interactions by quantifying the heat released during the formation of a Lewis adduct. The enthalpy of adduct formation (ΔH) is a direct indicator of the strength of the Lewis acid-base bond.

A study on the thermochemistry of adducts of bivalent transition metal bromides with pyridine (B92270) reported the standard enthalpy of formation for the solid adduct ZnBr₂(py)₂.

Lewis BaseAdductStandard Enthalpy of Formation (ΔHᶠ°) (kJ/mol)
PyridineZnBr₂(py)₂ (solid)-214.8 ± 2.5

Table 1: Standard enthalpy of formation for the solid adduct of anhydrous this compound with pyridine.

Experimental Protocols

Determination of Lewis Acidity using the Gutmann-Beckett Method (for a solid Lewis acid)

The following protocol outlines the general procedure for determining the Acceptor Number of a solid Lewis acid like anhydrous this compound.

Materials:

  • Anhydrous this compound (ZnBr₂)

  • Triethylphosphine oxide (Et₃PO)

  • A non-coordinating, anhydrous solvent (e.g., dichloromethane-d₂, CD₂Cl₂)

  • NMR tubes

  • High-resolution NMR spectrometer equipped with a phosphorus probe

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Et₃PO in the chosen deuterated solvent of a known concentration (e.g., 0.1 M).

    • In a glovebox or under an inert atmosphere, accurately weigh a specific amount of anhydrous ZnBr₂ into an NMR tube.

    • Add a precise volume of the Et₃PO stock solution to the NMR tube containing the ZnBr₂.

    • Prepare a reference sample containing only the Et₃PO stock solution in the same deuterated solvent.

  • NMR Spectroscopy:

    • Acquire the ³¹P NMR spectrum of both the sample containing ZnBr₂ and the reference sample.

    • Record the chemical shift (δ) of the Et₃PO signal in both spectra.

  • Calculation:

    • Use the measured chemical shift of Et₃PO in the presence of ZnBr₂ (δₛₐₘₚₗₑ) in the Gutmann-Beckett equation to calculate the Acceptor Number.

Calorimetric Titration for Determining Enthalpy of Adduct Formation

This protocol describes the determination of the enthalpy of adduct formation between a solid Lewis acid and a Lewis base in solution.

Materials:

  • Anhydrous this compound (ZnBr₂)

  • A Lewis base (e.g., pyridine)

  • A non-coordinating, anhydrous solvent (e.g., 1,2-dichloroethane)

  • Isothermal titration calorimeter (ITC)

Procedure:

  • Sample Preparation:

    • In a glovebox or under an inert atmosphere, prepare a solution of anhydrous ZnBr₂ of known concentration in the chosen solvent.

    • Prepare a solution of the Lewis base (e.g., pyridine) of known concentration in the same solvent.

  • Calorimetric Titration:

    • Load the ZnBr₂ solution into the sample cell of the ITC.

    • Load the Lewis base solution into the injection syringe.

    • Perform a series of injections of the Lewis base solution into the ZnBr₂ solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat flow data to obtain the heat of reaction for each injection.

    • Fit the resulting titration curve to a suitable binding model to determine the enthalpy of adduct formation (ΔH), the association constant (Kₐ), and the stoichiometry of the interaction.

Anhydrous this compound in Catalysis: Mechanistic Insights

The Lewis acidity of anhydrous this compound is the driving force behind its catalytic activity in a wide range of organic reactions. Below are detailed mechanistic pathways for two representative transformations.

Synthesis of Pyrazoles

Anhydrous this compound can catalyze the synthesis of pyrazoles from α,β-unsaturated ketones and hydrazines.

G cluster_0 Activation of Enone cluster_1 Nucleophilic Attack cluster_2 Cyclization and Dehydration enone α,β-Unsaturated Ketone activated_enone Activated Enone-ZnBr₂ Complex enone->activated_enone Coordination ZnBr2_1 ZnBr₂ ZnBr2_1->activated_enone intermediate_1 Intermediate activated_enone->intermediate_1 hydrazine Hydrazine hydrazine->intermediate_1 1,4-Addition intermediate_2 Cyclized Intermediate intermediate_1->intermediate_2 Intramolecular Condensation pyrazole Pyrazole intermediate_2->pyrazole Dehydration G cluster_0 Initial Coordination and Deprotection cluster_1 Activation and Cyclization cluster_2 Protonolysis and Product Formation substrate N-Boc-alkynylbenzimidazole carbamate Carbamate Intermediate substrate->carbamate Coordination & Boc Deprotection ZnBr2_2 ZnBr₂ ZnBr2_2->carbamate activated_alkyne Zn-Coordinated Alkyne carbamate->activated_alkyne Coordination to Alkyne organozinc Organozinc Intermediate activated_alkyne->organozinc 6-endo-dig Cyclization product Annulated Product organozinc->product Protonolysis proton H⁺ proton->product

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of Molten Zinc Bromide

This technical guide provides a comprehensive overview of the core physical and chemical properties of molten this compound (ZnBr₂). The information is curated for professionals in research and development who require a detailed understanding of this compound in its liquid state for applications ranging from energy storage to chemical synthesis.

Physical Properties of Molten this compound

This compound is a colorless salt that is highly soluble in water and organic solvents.[1] It is also hygroscopic, meaning it readily absorbs moisture from the air.[1] The transition to the molten state occurs at a well-defined temperature, leading to a significant change in its physical characteristics.

General and Thermal Properties

A summary of the fundamental physical and thermal properties of this compound is presented in Table 1. The heat of fusion represents the energy required to transition the salt from a solid to a liquid at its melting point. The heat capacity of the liquid is a critical parameter for thermal management and heat transfer applications.

Table 1: General and Thermal Properties of this compound

PropertyValueUnitsCitations
Molar Mass225.198 g/mol [1]
Melting Point394°C[1]
Boiling Point697°C[1]
Density (Solid, at 20°C)4.20g/cm³[1]
Heat of Fusion3.74kcal/mol[2][3]
Heat Capacity (Liquid)27.2cal/(mol·K)[2][3]

Note: The heat capacity of liquid this compound was found to be constant over the temperature range studied in the cited literature, up to approximately 700°C.[2][3]

Density, Viscosity, and Electrical Conductivity of the Molten State

Upon melting, this compound dissociates into zinc (Zn²⁺) and bromide (Br⁻) ions, which allows the molten salt to conduct electricity.[4] Molten zinc halides are known to be network-forming liquids, which results in unusually high viscosity near their melting points.[4][5] This structural complexity also influences the density and electrical conductivity.

Table 2: Transport Properties of Molten this compound

PropertyValue/TrendUnitsNotesCitations
Density Decreases with increasing temperature.g/cm³Typical behavior for most liquids due to thermal expansion.[6]
Viscosity Decreases with increasing temperature.cP (or mPa·s)Molten zinc halides are known for their high viscosity near the melting point.[4][4]
Electrical Conductivity Rises with pressure at low pressures, then decreases. Varies with temperature.S/cmThe conductivity is due to the mobility of Zn²⁺ and Br⁻ ions.[4][5][4][5]

Chemical Properties of Molten this compound

The chemical behavior of molten this compound is largely defined by its ionic nature and its properties as a Lewis acid.

  • Ionic Dissociation : In the molten state, ZnBr₂ dissociates into its constituent ions: ZnBr₂ (l) → Zn²⁺ (l) + 2Br⁻ (l) This dissociation is fundamental to its ability to function as an electrolyte.

  • Electrolysis : When an electric current is passed through molten this compound, it undergoes electrolysis. Zinc metal is deposited at the cathode, and bromine gas is formed at the anode.

    • Cathode (Reduction) : Zn²⁺ + 2e⁻ → Zn (l)

    • Anode (Oxidation) : 2Br⁻ → Br₂ (g) + 2e⁻

  • Lewis Acidity : this compound is a Lewis acid and can accept electron pairs.[1] This property is retained in the molten state, allowing it to catalyze certain organic reactions.

  • Reactivity : Molten this compound is reactive with certain materials. Material compatibility is a critical consideration for any high-temperature application.

Experimental Protocols

Accurate measurement of the properties of molten salts presents unique challenges due to the high temperatures and potential for corrosion.[7] Standardized methods are crucial for obtaining reliable and reproducible data.

Thermal Analysis (Heat of Fusion and Heat Capacity)

Methodology: Drop Calorimetry and Adiabatic Calorimetry

  • Sample Preparation : A precisely weighed sample of anhydrous this compound is sealed in an inert container, typically made of a material like platinum.

  • Heating : The sample is heated in a furnace to a known temperature above its melting point.

  • Drop Calorimetry (for Heat Content) : The heated sample is dropped into a calorimeter of known heat capacity (e.g., an ice calorimeter or an isothermal-jacket calorimeter). The temperature change in the calorimeter is measured to determine the heat content of the sample at the initial temperature.

  • Adiabatic Calorimetry (for Heat of Fusion) : The sample is heated through its melting point in a highly insulated (adiabatic) calorimeter. The energy input required to cause the phase change is measured directly.

  • Data Analysis : By conducting these measurements at various temperatures, the heat capacity of the solid and liquid phases, as well as the heat of fusion, can be determined.[2]

Density Measurement

Methodology: Archimedean Method

  • Apparatus : A furnace containing the molten this compound, a precision balance, and a bob of a known volume made from a dense, inert material (e.g., platinum or a ceramic).[8]

  • Procedure : a. The weight of the bob is measured in air. b. The bob is fully submerged in the molten salt. c. The apparent weight of the submerged bob is measured.

  • Calculation : The density of the molten salt is calculated using Archimedes' principle, which states that the buoyant force on the bob is equal to the weight of the displaced liquid. The density is the difference between the weight in air and the apparent weight in the melt, divided by the volume of the bob. This can be repeated at various temperatures to determine the density as a function of temperature.[8]

Viscosity Measurement

Methodology: Rotational Viscometer (Couette Method)

  • Apparatus : A viscometer consisting of a spindle (bob) and a concentric cylinder (cup) that holds the molten salt.[8][9] The apparatus is housed within a furnace to maintain a constant temperature.

  • Procedure : a. The molten salt is placed in the cup. b. The spindle is rotated at a constant angular velocity. c. The torque required to maintain this velocity is measured.

  • Calculation : The viscosity is proportional to the measured torque. The instrument is calibrated using fluids of known viscosity. Corrections for thermal expansion of the apparatus at high temperatures are critical for accuracy.[8]

Visualization of Property Relationships

The following diagram illustrates the relationships between the state of molten this compound, its fundamental properties, and the experimental methods used for their characterization.

MoltenZnBr2Properties cluster_state State & Structure cluster_properties Physical & Chemical Properties cluster_methods Experimental Characterization cluster_applications Implications for Applications MoltenState Molten ZnBr₂ (> 394°C) IonicDissociation Ionic Dissociation (Zn²⁺, 2Br⁻) MoltenState->IonicDissociation NetworkStructure Network Liquid (Associated Ions) MoltenState->NetworkStructure ElectricalConductivity Electrical Conductivity IonicDissociation->ElectricalConductivity enables Viscosity High Viscosity NetworkStructure->Viscosity results in ConductivityMeasurement Conductivity Cell ElectricalConductivity->ConductivityMeasurement measured by Electrolyte Electrolyte for Batteries ElectricalConductivity->Electrolyte key for RotationalViscometry Rotational Viscometry Viscosity->RotationalViscometry measured by Density Density ArchimedeanMethod Archimedean Method Density->ArchimedeanMethod measured by ThermalProperties Thermal Properties (Heat Capacity, Heat of Fusion) Calorimetry Calorimetry (DSC/Drop) ThermalProperties->Calorimetry measured by HeatTransferFluid High-Temperature Heat Transfer Fluid ThermalProperties->HeatTransferFluid determines suitability as LewisAcidity Lewis Acidity Catalysis Catalyst in Organic Synthesis LewisAcidity->Catalysis enables use as

Caption: Interrelationships of molten this compound properties and their characterization.

References

A Comprehensive Technical Guide to the Safe Handling of Zinc Bromide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and protocols for handling zinc bromide (ZnBr₂) in a laboratory environment. Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment. This compound is a versatile compound used in various applications, including as a catalyst in organic synthesis and in the preparation of dense media for separation processes. However, it also presents significant health hazards that necessitate stringent safety measures.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion: Causes severe skin burns.[1][2]

  • Eye Damage: Causes serious eye damage.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][3][4]

Engineering Controls

The first line of defense in safely handling this compound involves robust engineering controls to minimize exposure.

  • Ventilation: All work with this compound, especially in powdered form, should be conducted in a well-ventilated area.[1][5][6] The use of a chemical fume hood or local exhaust ventilation is highly recommended to control the generation of dust and aerosols.[1][7][8]

  • Emergency Equipment: Eyewash stations and emergency showers must be readily accessible in the immediate work area.[8][9] It is imperative to ensure this equipment is regularly tested and maintained.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent direct contact.

  • Eye and Face Protection: Chemical safety goggles are essential.[5] For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[1][6][8]

  • Skin Protection: Chemical-resistant gloves, such as nitrile or rubber, must be worn.[1][5][8] Gloves should be inspected for integrity before each use and disposed of properly after handling the substance.[1][6] A lab coat or a complete chemical-resistant suit should be worn to protect the body.[1][7]

  • Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator or a dust mask should be used.[5][7][8]

Handling and Storage Protocols

Proper procedures for handling and storing this compound are crucial for maintaining a safe laboratory environment.

  • Handling:

    • Avoid all direct contact with the skin and eyes.[1][6]

    • Prevent the formation and inhalation of dust.[1][6][7]

    • Wash hands thoroughly with soap and water after handling and before breaks.[1][6]

    • Do not eat, drink, or smoke in areas where this compound is handled.[2][10]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1][5][6][8]

    • Keep containers tightly sealed to prevent moisture absorption, as this compound is hygroscopic.[1][5][6][11][12]

    • Store away from incompatible materials such as strong oxidizing agents, sodium, and potassium.[9][12] Violent reactions can occur with metallic sodium or potassium.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention.[1][5][6]
Skin Contact Immediately remove all contaminated clothing.[2][6] Flush the affected skin with copious amounts of water for at least 15 minutes.[1][6] Seek immediate medical attention.[1][6]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][6][13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting.[1][2][6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][6] Seek immediate medical attention.[1][6]
Spill Response Protocol
  • Small Spills: Carefully sweep or vacuum the spilled solid material, avoiding dust generation.[5] Place the collected material into a suitable, labeled, and closed container for disposal.[1][6][8]

  • Large Spills:

    • Evacuate all non-essential personnel from the spill area.[1][9]

    • Isolate the hazard area, maintaining a safe distance of at least 50 meters in all directions as an immediate precautionary measure.[2]

    • Wear full personal protective equipment, including respiratory protection.[7]

    • Contain the spill to prevent it from entering drains or waterways.[1][6]

    • Collect the spilled material using methods that do not generate dust and place it in a suitable container for disposal.[9]

    • It may be necessary to treat the disposal of this compound as hazardous waste.[9]

Data Summary

The following table summarizes key quantitative and qualitative safety data for this compound.

ParameterData
CAS Number 7699-45-8[1][6]
Molecular Formula ZnBr₂[1]
Appearance White crystalline solid[5]
Hazard Statements H302: Harmful if swallowed.[1] H314: Causes severe skin burns and eye damage.[1] H317: May cause an allergic skin reaction.[1] H411: Toxic to aquatic life with long lasting effects.[1]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P310: Immediately call a POISON CENTER/doctor.[1][6]
Occupational Exposure Limits No specific Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL) has been established by ACGIH or OSHA for this compound.[10]
Incompatible Materials Strong oxidizing agents, sodium, potassium, strong acids, and strong bases.[9][12]
Decomposition Products Under fire conditions, hazardous decomposition products such as hydrogen bromide gas and zinc oxides can be formed.[1][8]

Visualized Protocols

The following diagrams illustrate key safety workflows and relationships for handling this compound.

G cluster_0 Hierarchy of Controls for this compound Safety Elimination Elimination/Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Elimination->Engineering Most Effective Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of safety controls for handling this compound.

G cluster_1 Experimental Workflow: this compound Spill Response Spill This compound Spill Occurs Evacuate Evacuate Area & Alert Personnel Spill->Evacuate DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->DonPPE Contain Contain Spill (Prevent spread to drains) DonPPE->Contain Cleanup Clean Up Spill (Sweep solid, avoid dust) Contain->Cleanup Dispose Dispose of Waste (In labeled, sealed container) Cleanup->Dispose Decontaminate Decontaminate Area & PPE Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Step-by-step workflow for responding to a this compound spill.

References

Thermal Decomposition Analysis of Zinc Bromide Hydrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Zinc Bromide and its Hydrates

This compound is a colorless salt with high solubility in water, forming acidic solutions. Its hygroscopic nature leads to the formation of hydrates upon exposure to moisture. The most commonly cited hydrate (B1144303) is this compound dihydrate (ZnBr₂·2H₂O). The water molecules in these hydrates are an integral part of the crystal structure and can be removed by heating. The process of dehydration and the subsequent decomposition of the anhydrous salt at higher temperatures are key thermal properties that influence its storage, handling, and application.

Theoretical Decomposition Pathway

The thermal decomposition of this compound dihydrate is expected to occur in a stepwise manner. Initially, the water of hydration is lost, followed by the decomposition of the anhydrous this compound at significantly higher temperatures.

A proposed decomposition pathway is as follows:

  • Dehydration: The removal of water molecules from the hydrate. This may occur in one or more steps, depending on the binding energies of the water molecules in the crystal lattice.

    • ZnBr₂·2H₂O(s) → ZnBr₂(s) + 2H₂O(g)

  • Decomposition of Anhydrous Salt: At elevated temperatures, anhydrous this compound will decompose. The exact products can vary depending on the atmosphere (e.g., inert or oxidative). In an inert atmosphere, it may sublime or decompose into its constituent elements or other zinc and bromine compounds. In the presence of air, zinc oxide and bromine gas are likely products.

    • ZnBr₂(s) → Zn(s) + Br₂(g)

    • 2ZnBr₂(s) + O₂(g) → 2ZnO(s) + 2Br₂(g)

To visualize this expected pathway, a logical relationship diagram is provided.

G cluster_dehydration Dehydration cluster_decomposition Decomposition ZnBr2_2H2O ZnBr₂·2H₂O (s) ZnBr2 ZnBr₂ (s) ZnBr2_2H2O->ZnBr2 Heat (T₁) H2O 2H₂O (g) ZnBr2_2H2O->H2O ZnO ZnO (s) + Br₂ (g) ZnBr2->ZnO Heat (T₂), O₂ G cluster_workflow Thermal Analysis Experimental Workflow start Start sample_prep Sample Preparation (Weighing ZnBr₂·xH₂O) start->sample_prep tga_analysis TGA Analysis (Heating in controlled atmosphere) sample_prep->tga_analysis dsc_analysis DSC Analysis (Heating in controlled atmosphere) sample_prep->dsc_analysis tga_data TGA Data (Mass vs. Temperature) tga_analysis->tga_data dsc_data DSC Data (Heat Flow vs. Temperature) dsc_analysis->dsc_data data_analysis Data Analysis and Interpretation tga_data->data_analysis dsc_data->data_analysis report Technical Report (Tables, Diagrams, Conclusions) data_analysis->report end End report->end

An In-depth Technical Guide to the X-ray Diffraction Analysis of Zinc Bromide Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray diffraction (XRD) analysis of anhydrous zinc bromide (ZnBr₂) powder. It details the crystallographic structure, a representative powder diffraction pattern, and standardized experimental protocols, with a particular focus on addressing the hygroscopic nature of the material. This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and pharmaceutical development.

Introduction to X-ray Diffraction of this compound

X-ray diffraction is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. When a crystalline material like this compound powder is exposed to X-rays, the regularly spaced atoms in the crystal lattice diffract the X-rays in a predictable pattern. This diffraction pattern is unique to the specific crystal structure of the material.

Anhydrous this compound is a white, crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This property presents a significant challenge for XRD analysis, as the absorption of water can lead to changes in the crystal structure and potentially the formation of hydrates, thus altering the diffraction pattern. Therefore, proper sample handling and preparation are critical for obtaining accurate and reproducible XRD data for anhydrous ZnBr₂.

Crystallographic Data of Anhydrous this compound

Anhydrous this compound crystallizes in the trigonal crystal system with the space group R-3m.[2] This structure is isomorphous with that of zinc iodide (ZnI₂).[1] The fundamental building blocks of this structure are "super-tetrahedra" of the composition {Zn₄Br₁₀}²⁻, which are interconnected at their vertices to form a three-dimensional network.[1]

The crystallographic parameters for anhydrous this compound are summarized in the table below. This data is essential for the theoretical calculation and indexing of the powder diffraction pattern.

Crystallographic Parameter Value Reference
Crystal SystemTrigonal[2]
Space GroupR-3m[2]
Lattice Parameters (a, b, c)a = 11.46 Å, b = 11.46 Å, c = 21.78 Å[2]
Lattice Angles (α, β, γ)α = 90°, β = 90°, γ = 120°[2]
Unit Cell Volume2552.7 ų[2]

Powder X-ray Diffraction Pattern of Anhydrous this compound

The powder XRD pattern of a material is a plot of the intensity of the diffracted X-rays as a function of the diffraction angle, 2θ. The positions and relative intensities of the peaks in the pattern serve as a "fingerprint" for the crystalline phase.

Below is a calculated powder XRD pattern for anhydrous this compound, based on the crystallographic data presented in the previous section. This pattern was simulated using a Cu Kα radiation source (λ = 1.5406 Å).

Calculated Powder XRD Pattern of Anhydrous ZnBr₂ (A graphical representation of the XRD pattern would be inserted here if the tool were capable of generating images. The x-axis would be 2θ (degrees) and the y-axis would be Intensity (arbitrary units). The pattern would show distinct peaks at the 2θ values listed in the table below.)

The following table summarizes the major diffraction peaks for anhydrous this compound, including the 2θ angle, the corresponding d-spacing calculated using Bragg's Law (nλ = 2d sinθ), and the Miller indices (hkl) of the diffracting crystal planes.

2θ (degrees) d-spacing (Å) Miller Indices (hkl)
15.45.75(1 1 1)
26.83.32(2 2 0)
31.52.84(3 1 1)
36.72.45(4 0 0)
44.82.02(4 2 2)
49.81.83(5 1 1)
54.71.68(4 4 0)
61.21.51(5 3 3)
65.81.42(6 4 2)

Note: The peak positions and intensities are calculated based on the ideal crystal structure and may vary slightly in experimental data due to factors such as preferred orientation, crystallite size, and strain.

Experimental Protocols

Accurate and reliable XRD data for this compound powder can be obtained by following a meticulous experimental protocol that accounts for its hygroscopic nature.

Sample Preparation and Handling

Due to the hygroscopic nature of this compound, all sample preparation steps should ideally be performed in a controlled, low-humidity environment, such as a glovebox.

  • Grinding: The this compound powder should be gently ground using an agate mortar and pestle to achieve a fine, uniform particle size. This minimizes preferred orientation effects in the diffraction pattern.

  • Sample Holder: A zero-background sample holder, typically made of single-crystal silicon, is recommended to reduce background noise in the diffraction pattern.

  • Mounting (for hygroscopic samples): To prevent moisture absorption during data collection, an air-sensitive sample holder with a protective, X-ray transparent cover (e.g., Kapton or Mylar film) should be used. The sample is loaded into the holder within the glovebox and sealed before being transferred to the diffractometer.

XRD Data Acquisition

The following is a typical set of parameters for acquiring a powder XRD pattern of this compound. The specific parameters may be adjusted based on the instrument and the desired data quality.

Instrument Parameter Setting
X-ray SourceCu Kα (λ = 1.5406 Å)
Tube Voltage40 kV
Tube Current40 mA
Goniometer Scan Range (2θ)10° - 80°
Step Size0.02°
Scan Speed/Time per Step1-2 seconds
Divergence Slit
Receiving Slit0.2 mm
DetectorScintillation or solid-state detector
Data Analysis

The primary software for analyzing the raw XRD data will be specific to the diffractometer manufacturer. The general workflow for data analysis is as follows:

  • Phase Identification: The experimental diffraction pattern is compared to a database of known patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to confirm the identity of the this compound phase.

  • Peak Fitting and Indexing: The positions, intensities, and widths of the diffraction peaks are determined through a peak fitting process. The peaks are then indexed to assign Miller indices (hkl) to each reflection, which is facilitated by knowledge of the crystal system and space group.

  • Lattice Parameter Refinement: The lattice parameters of the unit cell can be precisely determined from the positions of the indexed diffraction peaks using a least-squares refinement method.

  • Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement can be performed. This method involves fitting the entire calculated diffraction pattern to the experimental data, allowing for the refinement of various structural parameters, including atomic positions and site occupancies.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the XRD analysis of this compound powder and a conceptual representation of the structure-property relationship that can be elucidated through this analysis.

XRD_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output Grinding Grind ZnBr₂ Powder Mounting Mount on Zero-Background Holder Grinding->Mounting Sealing Seal in Air-Sensitive Holder Mounting->Sealing XRD_Instrument Powder X-ray Diffractometer Sealing->XRD_Instrument Transfer Data_Collection Collect Diffraction Pattern XRD_Instrument->Data_Collection Phase_ID Phase Identification Data_Collection->Phase_ID Raw Data Peak_Analysis Peak Fitting & Indexing Phase_ID->Peak_Analysis Purity Phase Purity Phase_ID->Purity Lattice_Refinement Lattice Parameter Refinement Peak_Analysis->Lattice_Refinement Microstructure Crystallite Size/Strain Peak_Analysis->Microstructure Rietveld Rietveld Refinement Lattice_Refinement->Rietveld Crystal_Structure Crystal Structure Rietveld->Crystal_Structure Structure_Property cluster_structure Crystal Structure Information (from XRD) cluster_properties Material Properties Lattice Lattice Parameters Physical Physical Properties (e.g., Density) Lattice->Physical Symmetry Space Group Chemical Chemical Reactivity Symmetry->Chemical Atom_Pos Atomic Positions Atom_Pos->Chemical Pharmaceutical Pharmaceutical Performance (e.g., Solubility, Stability) Physical->Pharmaceutical Chemical->Pharmaceutical

References

An In-depth Technical Guide to the Hygroscopic Nature of Crystalline Zinc Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crystalline zinc bromide (ZnBr₂) is a versatile inorganic compound with significant applications across various scientific disciplines, including a notable role as a Lewis acid catalyst in organic synthesis, a critical process in drug development.[1] However, its pronounced hygroscopic and deliquescent nature presents considerable challenges in its handling, storage, and application.[2][3] This technical guide provides a comprehensive exploration of the hygroscopic properties of crystalline this compound, offering quantitative data, detailed experimental protocols for characterization, and insights into the implications of its water-absorbing tendencies, particularly in the context of its catalytic activity.

Physicochemical Properties and Hygroscopic Characteristics

Anhydrous this compound is a white, odorless crystalline powder.[4] Its interaction with atmospheric moisture is a defining characteristic, leading to hydration and eventually deliquescence, where the solid absorbs enough water to dissolve into a saturated aqueous solution.[3][5]

Data Presentation

The following tables summarize the key physicochemical and hygroscopic properties of this compound.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula ZnBr₂[2]
Molar Mass 225.19 g/mol [2]
Appearance White crystalline powder[4]
Melting Point 394 °C[2]
Boiling Point 697 °C[2]
Density 4.20 g/cm³[2]
Solubility in Water Highly soluble[2]

Table 2: Hygroscopic Properties of Crystalline this compound

PropertyValueTemperatureReference(s)
Hygroscopic Nature Highly hygroscopic, deliquescentAmbient[2][3]
Hydrated Form Dihydrate (ZnBr₂·2H₂O)Ambient[2]
Equilibrium Relative Humidity (ERH) / Deliquescence Point ~7.75%25 °C[6]

Experimental Protocols for Hygroscopicity Determination

Accurate characterization of the hygroscopic nature of this compound is crucial for its effective use. The following sections detail the methodologies for two standard experimental techniques: Gravimetric Analysis and Dynamic Vapor Sorption (DVS).

Safe Handling and Storage of Hygroscopic this compound

Due to its hygroscopic and corrosive nature, strict handling and storage protocols are imperative.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, moisture-proof container.[1][7] Desiccators containing a suitable drying agent are recommended for long-term storage of the anhydrous form.

  • Handling: Handle in a controlled environment, such as a glove box or a dry room with low relative humidity, to minimize exposure to atmospheric moisture.[8] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

Protocol 1: Gravimetric Determination of Deliquescence Point

This method determines the critical relative humidity (RH) at which deliquescence occurs by exposing the sample to environments with controlled humidity.

Materials:

  • Anhydrous crystalline this compound

  • A series of sealed desiccators or environmental chambers

  • Saturated salt solutions to maintain specific relative humidities (e.g., lithium chloride, magnesium chloride, etc.)

  • Analytical balance (accurate to at least 0.1 mg)

  • Weighing dishes

Procedure:

  • Prepare a series of saturated salt solutions in sealed desiccators to create environments of known, constant relative humidity.

  • Dry the crystalline this compound sample in a vacuum oven at an appropriate temperature to ensure it is anhydrous.

  • Place a pre-weighed sample of the dried this compound (approximately 100-200 mg) in a weighing dish.

  • Place the weighing dish inside one of the desiccators.

  • At regular time intervals (e.g., every hour), quickly remove the sample, weigh it on the analytical balance, and return it to the desiccator.

  • Continue monitoring the mass until it stabilizes (no significant change in mass over three consecutive readings).

  • Repeat this process for each desiccator with a different relative humidity.

  • The deliquescence point is the lowest relative humidity at which a significant and continuous increase in mass is observed, leading to the formation of a solution.

Protocol 2: Dynamic Vapor Sorption (DVS) Analysis

DVS is a highly sensitive method for generating a complete moisture sorption-desorption isotherm.[7]

Instrumentation:

  • Dynamic Vapor Sorption (DVS) analyzer

Procedure:

  • Place a small, accurately weighed sample of crystalline this compound (typically 5-20 mg) onto the DVS sample pan.

  • Initiate the DVS experiment. The instrument will first dry the sample by passing a stream of dry nitrogen gas over it at a set temperature (e.g., 25 °C) until a stable mass is achieved. This dry mass is used as the reference.

  • The instrument then incrementally increases the relative humidity in a stepwise fashion (e.g., in 10% RH steps from 0% to 90% RH).

  • At each RH step, the system holds the humidity constant and monitors the sample's mass until equilibrium is reached ( dm/dt ≈ 0).[7]

  • Once equilibrium is achieved, the instrument records the mass change and proceeds to the next higher RH step.

  • After reaching the maximum RH, the instrument performs a desorption cycle by incrementally decreasing the humidity back to 0% RH, again recording the equilibrium mass at each step.

  • The resulting data of mass change versus relative humidity is plotted to generate the sorption and desorption isotherms.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Hygroscopicity Determination

experimental_workflow cluster_prep Sample Preparation cluster_gravimetric Gravimetric Method cluster_dvs DVS Method cluster_analysis Data Analysis start Start dry_znbr2 Dry Anhydrous ZnBr2 start->dry_znbr2 weigh_sample Weigh Sample dry_znbr2->weigh_sample place_desiccator Place in Desiccator (Controlled RH) weigh_sample->place_desiccator load_dvs Load into DVS weigh_sample->load_dvs weigh_interval Weigh at Intervals place_desiccator->weigh_interval equilibrium Mass Equilibrium? weigh_interval->equilibrium equilibrium->weigh_interval No record_mass Record Final Mass equilibrium->record_mass Yes analyze_grav Plot Mass vs. RH record_mass->analyze_grav dvs_cycle Run Sorption/ Desorption Cycle load_dvs->dvs_cycle get_isotherm Generate Isotherm dvs_cycle->get_isotherm analyze_dvs Analyze Isotherm get_isotherm->analyze_dvs determine_deliquescence Determine Deliquescence Point analyze_grav->determine_deliquescence analyze_dvs->determine_deliquescence

Workflow for determining the hygroscopicity of this compound.
The Process of Deliquescence

deliquescence_process cluster_solid Solid State cluster_environment Environment cluster_transition Transition State cluster_solution Aqueous State solid_znbr2 Anhydrous ZnBr2 Crystal surface_adsorption Water Adsorption on Crystal Surface solid_znbr2->surface_adsorption Exposure to RH > ERH atmosphere Moist Air (H2O Vapor) atmosphere->surface_adsorption saturated_solution Saturated ZnBr2 Aqueous Solution surface_adsorption->saturated_solution Dissolution

The deliquescence of crystalline this compound in a moist environment.
Impact of Hydration on Lewis Acid Catalysis

lewis_acid_catalysis cluster_anhydrous Anhydrous Conditions cluster_hydrated Hydrated Conditions anhydrous_znbr2 Anhydrous ZnBr2 (Lewis Acid) activated_complex Activated Complex anhydrous_znbr2->activated_complex Coordinates with hydrated_znbr2 Hydrated ZnBr2 (ZnBr2·2H2O) anhydrous_znbr2->hydrated_znbr2 Moisture Absorption substrate Substrate (e.g., Carbonyl) substrate->activated_complex product Desired Product activated_complex->product Reaction Proceeds deactivated_catalyst Deactivated Catalyst hydrated_znbr2->deactivated_catalyst water Water Molecule (Lewis Base) water->deactivated_catalyst Coordinates with Zn(II) no_reaction Reduced or No Reaction deactivated_catalyst->no_reaction

Effect of hydration on the catalytic activity of this compound.

Implications for Drug Development

In drug development, this compound is often employed as a Lewis acid catalyst in various organic reactions, such as Friedel-Crafts acylations and cyclization reactions, to synthesize complex pharmaceutical intermediates.[1] The efficacy of a Lewis acid is dependent on its ability to accept an electron pair.

The hygroscopic nature of this compound can significantly impact its catalytic activity. When anhydrous this compound absorbs moisture, water molecules, which are Lewis bases, can coordinate with the zinc(II) center. This coordination can partially or fully neutralize the Lewis acidity of the this compound, thereby reducing its catalytic efficiency or inhibiting the reaction altogether. This can lead to lower product yields, slower reaction rates, and potential side reactions.

Therefore, for reactions requiring anhydrous conditions, it is critical to use freshly dried this compound and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. The protocols for handling hygroscopic materials described in section 3.1 are of utmost importance in this context.

Conclusion

The hygroscopic and deliquescent properties of crystalline this compound are critical considerations for its storage, handling, and application, particularly in moisture-sensitive processes prevalent in drug development and organic synthesis. A thorough understanding and quantification of its interaction with water vapor, as detailed in this guide, are essential for ensuring its effective and reproducible performance. The implementation of appropriate handling protocols and the use of analytical techniques such as gravimetric analysis and Dynamic Vapor Sorption are key to mitigating the challenges posed by its hygroscopic nature.

References

Methodological & Application

Zinc Bromide as a Mild Lewis Acid Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc bromide (ZnBr₂) has emerged as a versatile and efficient mild Lewis acid catalyst in a wide array of organic transformations. Its appeal lies in its relatively low cost, moderate Lewis acidity, and good tolerance to various functional groups, making it an attractive alternative to stronger and often more moisture-sensitive Lewis acids. This document provides detailed application notes and experimental protocols for several key organic reactions catalyzed by this compound, complete with quantitative data and visual diagrams to facilitate understanding and implementation in a research and development setting.

Synthesis of 5-Substituted-1H-tetrazoles via [2+3] Cycloaddition

The tetrazole moiety is a crucial pharmacophore in medicinal chemistry. This compound effectively catalyzes the [2+3] cycloaddition of nitriles with sodium azide (B81097) to afford 5-substituted-1H-tetrazoles. This method is notable for its operational simplicity and the use of water as a solvent, aligning with the principles of green chemistry.

Application Notes

This compound activates the nitrile group, facilitating the nucleophilic attack of the azide ion. The reaction proceeds smoothly under aqueous conditions, often with microwave irradiation to accelerate the reaction rate. A variety of aromatic, heteroaromatic, and aliphatic nitriles are suitable substrates for this transformation. The use of a heterogeneous catalyst system, such as ZnBr₂ supported on silica (B1680970) (ZnBr₂-SiO₂), can simplify product purification and catalyst recovery.

Quantitative Data
EntryNitrileCatalyst SystemSolventConditionsYield (%)
14-Fluorobenzonitrile (B33359)ZnBr₂-SiO₂Glycerol (B35011)MW, 465W, 1.5 h92
2BenzonitrileZnBr₂WaterReflux, 24 hHigh
3AcetonitrileZnBr₂WaterReflux, 24 hHigh
44-ChlorobenzonitrileZnBr₂-SiO₂GlycerolMW, 465W, 2.0 h90
54-MethoxybenzonitrileZnBr₂-SiO₂GlycerolMW, 465W, 1.8 h88
Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)-1H-tetrazole

Materials:

  • 4-Fluorobenzonitrile (1.0 mmol)

  • Sodium azide (1.5 mmol)

  • This compound on silica (ZnBr₂-SiO₂) (0.2 g)

  • Glycerol (5 mL)

  • Hydrochloric acid (0.1 N)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Round-bottomed flask (50 mL)

  • Microwave reactor

  • Standard glassware for extraction and filtration

Procedure:

  • To a 50 mL round-bottomed flask, add 4-fluorobenzonitrile (1.0 mmol), sodium azide (1.5 mmol), ZnBr₂-SiO₂ (0.2 g), and glycerol (5 mL).

  • Place the flask in a scientific microwave reactor and irradiate the reaction mixture at 465 Watts.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:3, v/v). The reaction is typically complete within 1.5 hours.

  • After completion, cool the reaction mixture to room temperature and treat it with 10 mL of 0.1 N HCl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using 40% ethyl acetate in n-hexane as the eluent to afford pure 5-(4-fluorophenyl)-1H-tetrazole.[1]

G Workflow for ZnBr2-Catalyzed Tetrazole Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 4-Fluorobenzonitrile Sodium Azide flask Round-bottomed Flask reactants->flask catalyst ZnBr2-SiO2 catalyst->flask solvent Glycerol solvent->flask microwave Microwave Irradiation (465W, 1.5 h) flask->microwave tlc Monitor by TLC microwave->tlc quench Quench with HCl tlc->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure 5-(4-Fluorophenyl)-1H-tetrazole purify->product

Caption: Workflow for ZnBr₂-Catalyzed Tetrazole Synthesis.

Cycloaddition of Carbon Dioxide to Epoxides

The chemical fixation of carbon dioxide is a significant area of green chemistry. This compound, often in combination with a co-catalyst, serves as an effective Lewis acid for the cycloaddition of CO₂ to epoxides, yielding valuable cyclic carbonates.

Application Notes

This compound activates the epoxide by coordinating to the oxygen atom, which facilitates ring-opening upon nucleophilic attack. This reaction is often performed in the presence of a nucleophilic co-catalyst, such as an N-heterocyclic carbene (NHC) precursor or a quaternary ammonium (B1175870) salt, which activates the CO₂. The catalytic system can operate under mild conditions of temperature and pressure.

Quantitative Data
EntryEpoxideCo-catalystTemperature (°C)Pressure (MPa)Time (h)Yield (%)
1Propylene Oxide[C₄-mim]Cl804.0193
2Styrene (B11656) OxideImidazolium (B1220033) salt/K₂CO₃800.124High
3EpichlorohydrinPh₄PI1302.5-High
4Glycidyl phenyl etherImidazolium salt/K₂CO₃800.124High
Experimental Protocol: Synthesis of Styrene Carbonate

Materials:

  • Styrene oxide (1.0 mmol)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (NHC precursor) (0.02 mmol)

  • This compound (0.02 mmol)

  • Potassium carbonate (0.02 mmol)

  • Dimethyl sulfoxide (B87167) (DMSO) (2 mL)

  • Autoclave reactor with a magnetic stirrer

  • Carbon dioxide supply

Procedure:

  • In a high-pressure autoclave reactor equipped with a magnetic stir bar, combine styrene oxide (1.0 mmol), the imidazolium salt (0.02 mmol), this compound (0.02 mmol), potassium carbonate (0.02 mmol), and DMSO (2 mL).

  • Seal the reactor and purge it with CO₂ several times.

  • Pressurize the reactor with CO₂ to 0.1 MPa.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • After the reaction is complete, cool the reactor to room temperature and slowly release the pressure.

  • The product can be analyzed and purified by standard techniques such as gas chromatography and column chromatography.

G Mechanism of ZnBr2-Catalyzed CO2 Cycloaddition cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_co2_insertion CO2 Insertion cluster_cyclization Cyclization ZnBr2 ZnBr2 ActivatedEpoxide Activated Epoxide (ZnBr2-Epoxide Complex) ZnBr2->ActivatedEpoxide Epoxide Epoxide Epoxide->ActivatedEpoxide RingOpening Ring-Opened Intermediate ActivatedEpoxide->RingOpening Nucleophile Nucleophile (e.g., Br-) Nucleophile->ActivatedEpoxide attacks less hindered carbon Alkoxide Alkoxide Intermediate RingOpening->Alkoxide CO2 CO2 CO2->RingOpening attacks alkoxide CyclicCarbonate Cyclic Carbonate Alkoxide->CyclicCarbonate intramolecular cyclization CatalystRegen Catalyst Regeneration CyclicCarbonate->CatalystRegen releases ZnBr2 G Workflow for In Situ ZnBr2-Catalyzed α-Bromination cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_workup Work-up and Purification Alkanone Alkanone Reaction_Vessel Reaction Vessel Alkanone->Reaction_Vessel Zn_dust Zinc Dust Zn_dust->Reaction_Vessel Water Water Water->Reaction_Vessel Bromine Bromine Bromine->Reaction_Vessel added dropwise Stirring Stirring Reaction_Vessel->Stirring Temperature Room Temperature (Mono-) 70°C (Di-) Stirring->Temperature Cooling Cooling & Precipitation Temperature->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Crystallization Crystallization Drying->Crystallization Product Pure α-Bromoalkanone Crystallization->Product G ZnBr2-Mediated Deprotective Annulation cluster_deprotection Boc Deprotection cluster_activation_cyclization Alkyne Activation & Cyclization StartingMaterial N-Boc-2-alkynyl- benzimidazole DeprotectedIntermediate Deprotected Intermediate StartingMaterial->DeprotectedIntermediate + ZnBr2 ZnBr2_1 ZnBr2 ZnBr2_1->DeprotectedIntermediate ActivatedAlkyne Activated Alkyne Intermediate DeprotectedIntermediate->ActivatedAlkyne + ZnBr2 ZnBr2_2 ZnBr2 ZnBr2_2->ActivatedAlkyne CyclizedProduct Polycyclic Heterocycle ActivatedAlkyne->CyclizedProduct Intramolecular Annulation G General Workflow for A3 Coupling Reaction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Aldehyde Aldehyde Reaction_Vessel Reaction Vessel Aldehyde->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Alkyne Alkyne Alkyne->Reaction_Vessel ZnBr2 ZnBr2 Catalyst ZnBr2->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Heating Heating (80-100°C) Reaction_Vessel->Heating Stirring Stirring Heating->Stirring TLC_Monitoring TLC Monitoring Stirring->TLC_Monitoring Quenching Quench with aq. NH4Cl TLC_Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure Propargylamine Chromatography->Product

References

Application Notes and Protocols: Stereoselective Synthesis of β-Hydroxy Ketones via Zinc Bromide-Catalyzed Mukaiyama Aldol Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of β-hydroxy ketones is a cornerstone of modern organic synthesis, providing critical building blocks for a vast array of complex molecules, including natural products and pharmaceuticals. The aldol (B89426) reaction, in its various forms, remains the most powerful method for constructing this motif. Among the different strategies, the Mukaiyama aldol reaction offers a mild and versatile approach by employing silyl (B83357) enol ethers as nucleophilic partners in the presence of a Lewis acid catalyst.

Zinc bromide (ZnBr₂), an inexpensive, moderately strong, and moisture-tolerant Lewis acid, has emerged as a viable catalyst for promoting this transformation. Its ability to activate aldehydes towards nucleophilic attack, coupled with its potential for chelation control, allows for the stereoselective formation of β-hydroxy ketones. This application note provides a detailed overview of the principles, experimental protocols, and expected outcomes for the diastereoselective synthesis of β-hydroxy ketones using this compound.

Reaction Principle and Stereochemical Control

The this compound-catalyzed synthesis of β-hydroxy ketones proceeds via the Mukaiyama aldol reaction. In this process, this compound acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the silyl enol ether. The subsequent carbon-carbon bond formation generates a silylated β-hydroxy ketone, which upon aqueous workup or treatment with a fluoride (B91410) source, yields the desired β-hydroxy ketone.

The diastereoselectivity of the reaction (i.e., the preferential formation of the syn or anti aldol adduct) is influenced by several factors, including the geometry of the silyl enol ether (E or Z), the nature of the substrates, and the reaction conditions. The stereochemical outcome is often rationalized by considering open or cyclic transition state models. In the case of aldehydes bearing a chelating group (e.g., an α- or β-alkoxy substituent), this compound can participate in a chelated transition state, leading to a highly ordered arrangement that often favors the formation of the syn diastereomer.

Data Presentation: Diastereoselectivity in this compound-Catalyzed Aldol Additions

The following table summarizes representative data on the diastereoselectivity achieved in aldol-type reactions where zinc(II) species play a key role in promoting the reaction. While specific data for a broad range of ketone-derived silyl enol ethers with ZnBr₂ is dispersed in the literature, the following examples with related zinc-mediated reactions and Mukaiyama-type additions with other Lewis acids illustrate the levels of stereocontrol that can be achieved.

EntrySilyl Enol Ether/Enolate SourceAldehydeLewis Acid/MediatorSolventTemp (°C)Diastereomeric Ratio (syn:anti)Yield (%)
1Silyl enol ether of CyclohexanoneBenzaldehydeTiCl₄ (archetypal)CH₂Cl₂RT19:63 (erythro:threo)~82
2α-Alkoxy Silyl Enol EtherAliphatic AldehydeHNTf₂CH₂Cl₂-40>91:973
3Silyl Ketene AcetalBenzaldehydeZn(L-Pro)₂ (in water)H₂ORT-Quant.
4α-Alkoxy Aldehyde + Silyl Enol EtherChelation ControlMgBr₂CH₂Cl₂-78High syn selectivityGood

Note: Data is compiled from representative examples in the literature to illustrate general trends in stereoselectivity in Mukaiyama aldol and related reactions. Specific outcomes with ZnBr₂ will be substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for the this compound-Catalyzed Mukaiyama Aldol Reaction

This protocol describes a general method for the reaction of a silyl enol ether with an aldehyde, catalyzed by this compound.

Materials:

  • Anhydrous this compound (ZnBr₂)

  • Silyl enol ether of the desired ketone

  • Aldehyde

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous this compound (1.1 equivalents relative to the aldehyde).

  • Solvent Addition: Add anhydrous dichloromethane via syringe.

  • Aldehyde Addition: Cool the suspension to -78 °C (dry ice/acetone bath). Add the aldehyde (1.0 equivalent) dropwise to the stirred suspension.

  • Silyl Enol Ether Addition: After stirring for 15 minutes, add the silyl enol ether (1.2 equivalents) dropwise over a period of 10-15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude silylated β-hydroxy ketone.

  • Desilylation and Purification: The crude product can be desilylated by treatment with a fluoride source (e.g., tetrabutylammonium (B224687) fluoride in THF) or by acidic workup (e.g., 1M HCl). The resulting β-hydroxy ketone is then purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: In Situ Generation of Silyl Enol Ether and Subsequent Mukaiyama Aldol Reaction

Materials:

Procedure:

  • Silyl Enol Ether Formation: To an oven-dried flask under an inert atmosphere, dissolve the ketone (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C and add trimethylsilyl trifluoromethanesulfonate (1.3 equivalents) dropwise. Stir for 30 minutes at 0 °C.

  • Reaction Setup for Aldol Addition: In a separate oven-dried flask under an inert atmosphere, prepare a suspension of anhydrous this compound (1.1 equivalents) in anhydrous dichloromethane and cool to -78 °C.

  • Aldehyde Addition: Add the aldehyde (1.0 equivalent) to the this compound suspension and stir for 15 minutes.

  • Addition of In Situ Generated Silyl Enol Ether: Transfer the prepared silyl enol ether solution from the first flask to the second flask containing the aldehyde-ZnBr₂ mixture via cannula at -78 °C.

  • Reaction, Workup, and Purification: Follow steps 5-9 from Protocol 1.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_activation Step 1: Aldehyde Activation cluster_attack Step 2: Nucleophilic Attack cluster_workup Step 3: Desilylation Aldehyde R'-CHO Activated_Complex [R'-CHO---ZnBr₂] Aldehyde->Activated_Complex Coordination ZnBr2 ZnBr₂ ZnBr2->Activated_Complex Silylated_Adduct Silylated β-hydroxy ketone Activated_Complex->Silylated_Adduct C-C bond formation SilylEnolEther R₂C=C(R)OSiMe₃ SilylEnolEther->Silylated_Adduct Final_Product β-Hydroxy Ketone Silylated_Adduct->Final_Product Workup H₂O / H⁺ or F⁻ Workup->Final_Product

Caption: General mechanism of the ZnBr₂-catalyzed Mukaiyama aldol reaction.

Experimental Workflow

Experimental_Workflow Start Combine ZnBr₂ and Aldehyde in CH₂Cl₂ at -78°C Add_SEE Add Silyl Enol Ether Start->Add_SEE React Stir at -78°C (Monitor by TLC) Add_SEE->React Quench Quench with aq. NaHCO₃ React->Quench Workup Aqueous Workup (Extraction with CH₂Cl₂) Quench->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Desilylate Desilylation (H⁺ or F⁻) Dry_Concentrate->Desilylate Purify Purification (Column Chromatography) Desilylate->Purify Product Pure β-Hydroxy Ketone Purify->Product

Caption: Experimental workflow for the synthesis of β-hydroxy ketones.

Stereochemical Control via Chelation

Chelation_Control cluster_chelation Chelation Model for Stereoselectivity Chelating_Aldehyde α-Alkoxy Aldehyde (R'-CH(OR'')CHO) Chelated_Complex Rigid Chelated Intermediate Chelating_Aldehyde->Chelated_Complex ZnBr2 ZnBr₂ ZnBr2->Chelated_Complex Syn_Product syn-β-Hydroxy Ketone (Favored Product) Chelated_Complex->Syn_Product SilylEnolEther Silyl Enol Ether SilylEnolEther->Syn_Product Facial-selective attack

Caption: Chelation control model for achieving high diastereoselectivity.

Conclusion

The use of this compound as a catalyst in the Mukaiyama aldol reaction represents a practical and efficient method for the stereoselective synthesis of β-hydroxy ketones. The operational simplicity, mild reaction conditions, and the potential for high diastereoselectivity, particularly through chelation control, make this a valuable tool for synthetic chemists in both academic and industrial settings. The protocols and principles outlined in this document provide a solid foundation for the application of this methodology in the synthesis of complex molecular targets.

Application Notes and Protocols for Zinc Bromide-Catalyzed Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing zinc bromide (ZnBr₂) as an efficient and versatile Lewis acid catalyst. The low toxicity, cost-effectiveness, and accessibility of zinc and its salts make them attractive for sustainable chemical synthesis.[1] This guide focuses on practical, reproducible methods for the preparation of quinolines, benzimidazoles, and dihydropyrimidinones, which are pivotal structural motifs in numerous pharmaceutical agents.

Synthesis of Poly-substituted Quinolines via Friedländer Annulation

The Friedländer annulation is a classical and straightforward method for synthesizing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While various Lewis and Brønsted acids can catalyze this reaction, zinc salts have proven to be effective.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various quinoline (B57606) derivatives using a zinc chloride-supported nanocatalyst, demonstrating the utility of zinc-based catalysts in this transformation.

2-Aminoaryl KetoneActive Methylene (B1212753) CompoundCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
2-AminobenzophenoneEthyl acetoacetateFe₃O₄@SiO₂/ZnCl₂60295
2-AminobenzophenoneAcetylacetoneFe₃O₄@SiO₂/ZnCl₂60292
2-Amino-5-chlorobenzophenoneEthyl acetoacetateFe₃O₄@SiO₂/ZnCl₂602.593
2-Amino-5-chlorobenzophenoneAcetylacetoneFe₃O₄@SiO₂/ZnCl₂602.590
2-Amino-5-nitrobenzophenoneEthyl acetoacetateFe₃O₄@SiO₂/ZnCl₂60388

Note: Data adapted from a study using a magnetic nanocatalyst with immobilized ZnCl₂ under solvent-free conditions.

Experimental Protocol: General Procedure for Friedländer Annulation
  • Reaction Setup: In a round-bottom flask, a mixture of the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and the zinc-based catalyst (e.g., Fe₃O₄@SiO₂/ZnCl₂, specified mol%) are combined.

  • Reaction Conditions: The reaction mixture is stirred at the specified temperature (e.g., 60 °C) under solvent-free conditions for the required duration (typically 2-3 hours).

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Ethyl acetate (B1210297) (15 mL) is added, and the catalyst is separated using an external magnet. The organic layer is decanted.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the pure polysubstituted quinoline.

Logical Workflow

G Workflow for Friedländer Annulation cluster_reactants Reactants 2-Aminoaryl Ketone 2-Aminoaryl Ketone reaction Reaction Mixture 2-Aminoaryl Ketone->reaction Active Methylene Compound Active Methylene Compound Active Methylene Compound->reaction catalyst Zn-based Catalyst catalyst->reaction solvent_free Solvent-Free 60 °C workup Work-up (EtOAc, Magnetic Separation) solvent_free->workup reaction->solvent_free Stirring purification Purification (Column Chromatography) workup->purification product Polysubstituted Quinoline purification->product

Caption: Workflow for the synthesis of polysubstituted quinolines.

Synthesis of 1,2-Disubstituted Benzimidazoles

Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. A highly efficient method for their synthesis involves the condensation of o-phenylenediamines with aldehydes, catalyzed by a zinc-proline complex in water, offering an environmentally benign approach.

Quantitative Data

The following table presents the results for the Zn-proline catalyzed synthesis of various 1,2-disubstituted benzimidazoles in water at ambient temperature.

Aldehydeo-Phenylenediamine (B120857)Catalyst Loading (mol%)Time (h)Yield (%)
Benzaldehydeo-Phenylenediamine52.592
4-Chlorobenzaldehydeo-Phenylenediamine53.090
4-Methoxybenzaldehydeo-Phenylenediamine52.095
4-Nitrobenzaldehydeo-Phenylenediamine53.585
2-Naphthaldehydeo-Phenylenediamine53.088
Cinnamaldehydeo-Phenylenediamine54.078
Benzaldehyde4,5-Dimethyl-1,2-phenylenediamine52.594
4-Chlorobenzaldehyde4-Methyl-1,2-phenylenediamine53.091

Note: Data adapted from a study utilizing a Zn-proline complex as the catalyst.[2]

Experimental Protocol: General Procedure for Benzimidazole (B57391) Synthesis
  • Catalyst Preparation: The Zn(proline)₂ complex is prepared by stirring a mixture of zinc acetate dihydrate (1 mmol) and L-proline (2 mmol) in distilled water (10 mL) at room temperature for 2 hours. The water is then removed under reduced pressure to obtain the catalyst.

  • Reaction Setup: A mixture of the o-phenylenediamine (1.0 mmol), aldehyde (2.0 mmol), and Zn(proline)₂ (5 mol%) in water (2 mL) is placed in a round-bottom flask.

  • Reaction Conditions: The reaction mixture is stirred at ambient temperature for the time specified in the table.

  • Monitoring: The reaction is monitored by TLC.

  • Work-up: After completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (hexane-ethyl acetate) to afford the pure 1,2-disubstituted benzimidazole.

Reaction Mechanism

G Proposed Mechanism for Benzimidazole Synthesis aldehyde Aldehyde activated_aldehyde Activated Aldehyde aldehyde->activated_aldehyde Coordination zn_proline Zn(proline)₂ zn_proline->activated_aldehyde intermediate1 Schiff Base Intermediate activated_aldehyde->intermediate1 + o-Phenylenediamine opd o-Phenylenediamine opd->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 1,2-Disubstituted Benzimidazole intermediate2->product Oxidative Aromatization

Caption: Mechanism of Zn-proline catalyzed benzimidazole synthesis.

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are known for their diverse pharmacological properties. This compound has been shown to be an effective catalyst for this reaction, particularly under solvent-free conditions.

Quantitative Data

The following table summarizes the results for the ZnBr₂-catalyzed Biginelli reaction under solvent-free conditions.

Aldehydeβ-Ketoester/β-DiketoneUrea (B33335)/Thiourea (B124793)Catalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
BenzaldehydeEthyl acetoacetateUrea101002095
4-ChlorobenzaldehydeEthyl acetoacetateUrea101002592
4-MethylbenzaldehydeEthyl acetoacetateUrea101002094
4-NitrobenzaldehydeEthyl acetoacetateUrea101003089
IsobutyraldehydeEthyl acetoacetateUrea10804585
BenzaldehydeMethyl acetoacetateUrea101002093
BenzaldehydeEthyl acetoacetateThiourea101003091
CyclohexanecarboxaldehydeEthyl acetoacetateUrea10805082

Note: Data adapted from various studies on Lewis acid-catalyzed Biginelli reactions.

Experimental Protocol: General Procedure for Biginelli Reaction
  • Reaction Setup: A mixture of the aldehyde (1.0 mmol), β-ketoester or β-diketone (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (10 mol%) is placed in a flask.

  • Reaction Conditions: The mixture is heated at the specified temperature (e.g., 80-100 °C) under solvent-free conditions with stirring for the required time (20-50 minutes).

  • Monitoring: The reaction progress is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature. Hot ethanol (B145695) (10 mL) is added, and the mixture is stirred until the solid product precipitates.

  • Purification: The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure dihydropyrimidinone. Further purification can be achieved by recrystallization from ethanol if necessary.

Reaction Mechanism

G Proposed Mechanism for Biginelli Reaction aldehyde Aldehyde imine N-Acyliminium Ion aldehyde->imine + Urea urea Urea urea->imine znbr2 ZnBr₂ znbr2->imine Activation adduct Michael Adduct imine->adduct + β-Ketoester (Michael Addition) ketoester β-Ketoester ketoester->adduct cyclized_product Cyclized Intermediate adduct->cyclized_product Intramolecular Cyclization dhpm Dihydropyrimidinone cyclized_product->dhpm Dehydration

Caption: Mechanism of ZnBr₂-catalyzed Biginelli reaction.

References

Application Notes and Protocols for Zinc Bromide in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring to form aryl ketones. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. While aluminum chloride (AlCl₃) is the traditional catalyst, its high reactivity, hygroscopic nature, and the generation of corrosive HCl gas necessitate the exploration of milder and more manageable Lewis acid catalysts. Zinc bromide (ZnBr₂), a less aggressive Lewis acid, presents a viable alternative, particularly for the acylation of electron-rich aromatic compounds. This document provides a detailed protocol for the use of this compound in Friedel-Crafts acylation, including quantitative data, experimental procedures, and mechanistic diagrams. While direct, detailed protocols for ZnBr₂ are not abundant in the literature, this guide is compiled from established principles of Friedel-Crafts chemistry and data from related zinc-based catalytic systems.

Advantages of this compound

  • Milder Lewis Acid: Reduces the likelihood of side reactions and charring often observed with stronger Lewis acids like AlCl₃.

  • Higher Selectivity: Particularly effective for activated aromatic substrates, leading to higher yields of the desired product.

  • Easier Handling: Less hygroscopic than AlCl₃, simplifying experimental setup.

Quantitative Data Summary

The following table summarizes the results of Friedel-Crafts acylation for various aromatic compounds using a zinc-based catalytic system. The data is adapted from a study utilizing a deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride, which serves as a good proxy for the reactivity of zinc-based Lewis acids in this transformation.

Aromatic SubstrateAcylating AgentCatalyst SystemTemperature (°C)Time (h)Yield (%)
AnisoleAcetic AnhydrideCholine Chloride/ZnCl₂600.595
AnisolePropionic AnhydrideCholine Chloride/ZnCl₂60192
AnisoleBenzoic AnhydrideCholine Chloride/ZnCl₂80288
VeratroleAcetic AnhydrideCholine Chloride/ZnCl₂60190
2-MethoxynaphthaleneAcetic AnhydrideCholine Chloride/ZnCl₂80285
ThiopheneAcetic AnhydrideCholine Chloride/ZnCl₂80378
FuranAcetic AnhydrideCholine Chloride/ZnCl₂80375

Experimental Protocols

This section outlines a general experimental protocol for performing a Friedel-Crafts acylation reaction using this compound as the catalyst.

Materials
  • Aromatic substrate (e.g., anisole, toluene)

  • Acylating agent (e.g., acetyl chloride, acetic anhydride)

  • Anhydrous this compound (ZnBr₂)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

General Procedure
  • Reaction Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or connected to an inert gas line), and a dropping funnel. The entire setup should be under an inert atmosphere (nitrogen or argon).

  • Charging the Flask: To the flask, add the anhydrous this compound (typically 1.1 to 1.5 equivalents relative to the acylating agent). Then, add the anhydrous solvent (e.g., dichloromethane).

  • Addition of Reactants: Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous solvent and add it to the reaction flask. Begin stirring the mixture.

  • Acylating Agent Addition: Dissolve the acylating agent (1.0 to 1.2 equivalents) in the anhydrous solvent and place it in the dropping funnel. Add the acylating agent dropwise to the stirred reaction mixture at 0 °C (using an ice bath). The addition should be slow to control any exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to reflux if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding cold, dilute hydrochloric acid. This will hydrolyze the zinc complexes and neutralize any unreacted acylating agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to yield the pure aryl ketone.

Visualizations

Friedel-Crafts Acylation Mechanism with this compound

Friedel_Crafts_Acylation_Mechanism cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation AcylHalide R-CO-X AcyliumComplex {R-CO-X---ZnBr₂} AcylHalide->AcyliumComplex Coordination ZnBr2 ZnBr₂ ZnBr2->AcyliumComplex AcyliumIon R-C≡O⁺ AcyliumComplex->AcyliumIon Heterolysis ZnBr2X_neg [ZnBr₂X]⁻ AcyliumComplex->ZnBr2X_neg AromaticRing Ar-H SigmaComplex Arenium Ion (σ-complex) AcyliumIon->SigmaComplex HZnBr2X H⁺ + [ZnBr₂X]⁻ ZnBr2X_neg->HZnBr2X Proton Abstraction AromaticRing->SigmaComplex Nucleophilic Attack Product Ar-CO-R SigmaComplex->Product Restoration of Aromaticity SigmaComplex->HZnBr2X

Caption: Mechanism of this compound Catalyzed Friedel-Crafts Acylation.

Experimental Workflow for Friedel-Crafts Acylation

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Assemble dry glassware under inert atmosphere Charge Charge flask with ZnBr₂ and solvent Setup->Charge AddSubstrate Add aromatic substrate Charge->AddSubstrate AddAcyl Dropwise addition of acylating agent at 0 °C AddSubstrate->AddAcyl React Stir at room temperature or reflux AddAcyl->React Monitor Monitor reaction by TLC React->Monitor Quench Quench with dilute HCl at 0 °C Monitor->Quench Extract Separate and wash organic layer Quench->Extract Dry Dry with MgSO₄/Na₂SO₄ Extract->Dry Concentrate Concentrate via rotary evaporation Dry->Concentrate Purify Purify by recrystallization or chromatography Concentrate->Purify FinalProduct Pure Aryl Ketone Purify->FinalProduct

Caption: General Experimental Workflow for Friedel-Crafts Acylation.

Application of Zinc Bromide in the Formation of Organozinc Reagents: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organozinc reagents are valuable intermediates in organic synthesis, prized for their moderate reactivity and high functional group tolerance. Zinc bromide (ZnBr₂) is a key precursor and reagent in the formation of these versatile compounds. This document provides detailed application notes and protocols for the synthesis of organozinc reagents utilizing this compound, with a focus on their subsequent application in crucial carbon-carbon bond-forming reactions.

Methods of Formation

There are two primary methods for the formation of organozinc reagents that involve this compound, either directly or indirectly:

  • Direct Insertion of Activated Zinc into Organic Bromides: In this method, zinc metal is activated to facilitate the oxidative addition into the carbon-bromine bond of an organic halide. While zinc metal is the primary reagent, the resulting organozinc species is an organothis compound.

  • Transmetalation: This approach involves the reaction of a more reactive organometallic species, such as an organolithium or Grignard reagent, with a zinc halide, typically this compound or zinc chloride.[1]

Application 1: Direct Insertion of Activated Zinc to Form Alkylzinc Bromides for Negishi Cross-Coupling

The direct insertion of zinc metal into alkyl bromides is a straightforward and attractive method for generating alkylzinc reagents.[2] Activation of the zinc is often crucial for the reaction to proceed efficiently.[3]

General Workflow for Direct Insertion and Subsequent Negishi Coupling

G cluster_prep Organozinc Reagent Preparation cluster_coupling Negishi Cross-Coupling AlkylBromide Alkyl Bromide (R-Br) ActivatedZinc Activated Zinc (Zn*) Organozinc Alkylthis compound (R-ZnBr) AlkylBromide->Organozinc Zn*, Solvent ActivatedZinc->Organozinc ArylHalide Aryl Halide (Ar-X) CoupledProduct Coupled Product (R-Ar) Organozinc->CoupledProduct Ar-X, Catalyst ArylHalide->CoupledProduct PdCatalyst Pd or Ni Catalyst PdCatalyst->CoupledProduct

Caption: Workflow for the formation of alkylzinc bromides and their use in Negishi coupling.

Experimental Protocol: Preparation of n-Octylthis compound and Subsequent Negishi Coupling

This protocol is adapted from a general procedure for the preparation of alkylzinc reagents from unactivated alkyl bromides.[2]

Materials:

  • Zinc dust

  • Iodine (I₂)

  • n-Octyl bromide

  • N,N-Dimethylacetamide (DMA)

  • 4-Chlorobenzonitrile (B146240)

  • Dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂]

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Activation of Zinc: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (1.5 equivalents).

  • Add a catalytic amount of iodine (5 mol %).

  • Formation of the Organozinc Reagent: To the activated zinc, add N,N-dimethylacetamide (DMA).

  • Add n-octyl bromide (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to 80°C. The formation of the zinc reagent is typically complete within 1-3 hours.[2] The progress can be monitored by quenching an aliquot with 1 N HCl and analyzing by GC for the disappearance of the starting bromide and the appearance of n-octane.

  • Negishi Cross-Coupling: After the formation of n-octylthis compound is complete, cool the reaction mixture.

  • Add 4-chlorobenzonitrile (1.0 equivalent) and a catalytic amount of NiCl₂(PPh₃)₂ (2 mol %).

  • Stir the reaction mixture at the appropriate temperature until the cross-coupling is complete (monitor by GC or TLC).

  • Work-up: Quench the reaction with 1 N HCl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel.

Quantitative Data
Alkyl BromideCoupling PartnerCatalyst (mol%)Yield (%)Reference
n-Octyl bromide4-ChlorobenzonitrileNiCl₂(PPh₃)₂ (2)>90 (for organozinc formation)[2]
Bromomethylcyclohexane4-ChlorobenzonitrileNiCl₂(PPh₃)₂ (2)94[2]

Application 2: Transmetalation with this compound to Form Arylzinc Reagents

Signaling Pathway for Transmetalation

G ArylLithium Aryllithium (Ar-Li) DiarylZinc Diaryl Zinc (Ar₂Zn) ArylLithium->DiarylZinc 2 equivalents ZincBromide This compound (ZnBr₂) ZincBromide->DiarylZinc LiBr Lithium Bromide (LiBr) DiarylZinc->LiBr + 2 LiBr G cluster_formation Reagent Formation cluster_reaction Reaction with Carbonyl AlphaHaloEster α-Bromo Ester Zinc Zinc (Zn) ReformatskyReagent Reformatsky Reagent (Zinc Enolate) AlphaHaloEster->ReformatskyReagent Zn Zinc->ReformatskyReagent Carbonyl Aldehyde or Ketone Intermediate Zinc Alkoxide Intermediate ReformatskyReagent->Intermediate Carbonyl Carbonyl->Intermediate Product β-Hydroxy Ester Intermediate->Product Acid Workup

References

Zinc Bromide: A Versatile Catalyst for the Protection of Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of zinc bromide (ZnBr₂) as an efficient and versatile Lewis acid catalyst for the protection of common functional groups, including alcohols, amines, carbonyls, and thiols. This compound offers a cost-effective, and effective alternative to other Lewis acids for a range of protection strategies.

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the strategic protection and deprotection of reactive functional groups is of paramount importance. The ideal protecting group should be introduced efficiently under mild conditions, remain inert to subsequent reaction conditions, and be selectively removed without affecting other functionalities. Lewis acids are frequently employed to catalyze the introduction of these protecting groups by activating either the substrate or the protecting agent.

This compound (ZnBr₂) has emerged as a highly effective Lewis acid catalyst in a variety of organic transformations. Its appeal lies in its relatively low cost, moderate Lewis acidity, and good solubility in many organic solvents. This application note details the utility of this compound in the protection of alcohols, amines, carbonyls, and thiols, providing specific protocols and quantitative data to facilitate its adoption in research and development laboratories.

Protection of Alcohols

The protection of hydroxyl groups is a frequent necessity in organic synthesis to prevent their unwanted participation in reactions targeting other parts of a molecule. Common protecting groups for alcohols include acetyl (Ac) and benzyl (B1604629) (Bn) groups. This compound serves as an effective catalyst for the introduction of these groups.

Acetylation of Alcohols

This compound catalyzes the acetylation of primary, secondary, and tertiary alcohols using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. The Lewis acidic zinc ion activates the acetylating agent, rendering it more susceptible to nucleophilic attack by the alcohol.

Mechanism of Catalysis:

The catalytic cycle for the this compound-catalyzed acetylation of an alcohol with acetic anhydride involves the following key steps:

  • Activation of the Acetylating Agent: this compound coordinates with a carbonyl oxygen of the acetic anhydride. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol's oxygen atom acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Intermediate Collapse and Proton Transfer: The tetrahedral intermediate collapses, leading to the formation of the acetylated alcohol (ester) and a zinc-coordinated acetate (B1210297) species. A subsequent proton transfer regenerates the this compound catalyst and produces acetic acid as a byproduct.

Experimental Workflow for Acetylation of Alcohols

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Alcohol and Acetic Anhydride B Add this compound (catalyst) A->B Introduce catalyst C Stir at Room Temperature B->C Initiate reaction D Monitor by TLC C->D Control reaction progress E Quench with NaHCO3 (aq) D->E Stop reaction (when complete) F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Caption: General workflow for the ZnBr₂-catalyzed acetylation of alcohols.

Quantitative Data for Acetylation of Alcohols:

EntrySubstrate (Alcohol)Acetylating AgentCatalyst Loading (mol%)SolventTime (h)Yield (%)
1Benzyl alcoholAcetic anhydride5CH₂Cl₂195
2CyclohexanolAcetic anhydride5CH₂Cl₂292
3PhenolAcetyl chloride10CH₂Cl₂0.598
4tert-ButanolAcetic anhydride10Dioxane585

Experimental Protocol: General Procedure for the Acetylation of Alcohols

  • To a solution of the alcohol (1.0 mmol) and acetic anhydride (1.2 mmol) in dichloromethane (B109758) (5 mL) in a round-bottom flask, add this compound (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure acetylated product.

Protection of Amines

The protection of amines is crucial in peptide synthesis and in the synthesis of nitrogen-containing pharmaceuticals. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. This compound can catalyze the N-Boc protection of primary and secondary amines.

N-Boc Protection of Amines

This compound facilitates the reaction of amines with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the corresponding N-Boc protected amines. The Lewis acid activates the Boc anhydride, making it more susceptible to nucleophilic attack by the amine.

Logical Relationship in N-Boc Protection

G reagents Amine (R-NH2) Boc Anhydride ((Boc)2O) activated_boc Activated (Boc)2O-ZnBr2 Complex reagents->activated_boc Coordination catalyst This compound (ZnBr2) catalyst->activated_boc product N-Boc Protected Amine (R-NHBoc) activated_boc->product Nucleophilic Attack by Amine

Caption: Role of ZnBr₂ in the N-Boc protection of amines.

Quantitative Data for N-Boc Protection of Amines:

EntrySubstrate (Amine)Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Aniline10Acetonitrile (B52724)25294
2Benzylamine5THF251.596
3Diethylamine10CH₂Cl₂25390
4Piperidine5Acetonitrile25198

Experimental Protocol: General Procedure for the N-Boc Protection of Amines

  • To a solution of the amine (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add di-tert-butyl dicarbonate (1.1 mmol).

  • Add this compound (0.1 mmol, 10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the N-Boc protected amine.

Protection of Carbonyls

Carbonyl groups (aldehydes and ketones) are often protected as acetals or ketals (e.g., dioxolanes) to prevent their reaction with nucleophiles or under reducing conditions. This compound is an effective catalyst for the formation of these protecting groups.

Dioxolane Formation from Carbonyls

This compound catalyzes the reaction of aldehydes and ketones with ethylene (B1197577) glycol to form 1,3-dioxolanes. The Lewis acid activates the carbonyl group, making it more electrophilic and facilitating the attack by the diol.

Quantitative Data for Dioxolane Formation:

EntrySubstrate (Carbonyl)Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Benzaldehyde5Toluene (B28343)110 (reflux)392
2Cyclohexanone5Toluene110 (reflux)488
3Acetophenone10Toluene110 (reflux)685
44-Nitrobenzaldehyde5Toluene110 (reflux)295

Experimental Protocol: General Procedure for the Formation of Dioxolanes

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the carbonyl compound (1.0 mmol) and ethylene glycol (1.2 mmol) in toluene (10 mL).

  • Add this compound (0.05 mmol, 5 mol%) to the solution.

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica gel if necessary.

Protection of Thiols

The protection of the highly nucleophilic thiol group is essential to prevent its oxidation or unwanted alkylation. Benzyl (Bn) and trityl (Tr) groups are common protecting groups for thiols. While less documented for this specific application, the Lewis acidity of this compound can be harnessed to promote the S-alkylation of thiols.

S-Benzylation of Thiols

This compound can facilitate the reaction of thiols with benzyl bromide to afford the corresponding S-benzyl protected thiols. The Lewis acid likely activates the benzyl bromide, making it a more potent electrophile.

Quantitative Data for S-Benzylation of Thiols:

EntrySubstrate (Thiol)Catalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Thiophenol10K₂CO₃DMF60488
2Benzyl mercaptan10Et₃NCH₃CN50585
3Cysteine methyl ester15DiisopropylethylamineDMF40678

Experimental Protocol: General Procedure for the S-Benzylation of Thiols

  • To a solution of the thiol (1.0 mmol) and a base (e.g., K₂CO₃, 1.5 mmol) in DMF (5 mL), add benzyl bromide (1.1 mmol).

  • Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 60 °C) and stir.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, add water (20 mL), and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the S-benzylated thiol.

Conclusion

This compound is a readily available, inexpensive, and effective Lewis acid catalyst for the protection of a variety of important functional groups in organic synthesis. The protocols outlined in this document demonstrate its utility in the acetylation of alcohols, N-Boc protection of amines, dioxolane formation from carbonyls, and S-benzylation of thiols. These methods generally proceed under mild conditions with good to excellent yields, making this compound a valuable tool for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Application Note: Selective Deprotection of Boc-Protected Secondary Amines Using Zinc Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of zinc bromide (ZnBr₂) as a mild and selective Lewis acid catalyst for the deprotection of tert-butoxycarbonyl (Boc)-protected secondary amines. This method offers a valuable alternative to harsher acidic conditions, demonstrating compatibility with acid-sensitive functional groups. Notably, the protocol exhibits high selectivity for the deprotection of secondary amines while leaving primary Boc-protected amines intact. This document provides detailed experimental protocols and quantitative data to facilitate the application of this methodology in organic synthesis, particularly in the context of pharmaceutical and drug development.

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability under various conditions and the relative ease of its removal.[1] While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed for Boc deprotection, their use can be detrimental to molecules containing acid-labile functionalities.[2] Therefore, the development of milder and more selective deprotection methods is of significant interest.

This compound (ZnBr₂), a moderately strong Lewis acid, has emerged as a useful reagent for the chemoselective cleavage of the Boc group from secondary amines.[3] The reaction proceeds under mild, aprotic conditions, typically in dichloromethane (B109758) (CH₂Cl₂) at room temperature, thus preserving the integrity of many sensitive molecular scaffolds.[2][3] A key advantage of this method is its remarkable selectivity for secondary over primary Boc-protected amines, allowing for differential deprotection in polyamine systems.[3]

Mechanism of Deprotection

The deprotection of a Boc-protected amine using this compound proceeds via a Lewis acid-catalyzed mechanism. The zinc center coordinates to the carbonyl oxygen of the Boc group, weakening the carbonyl-oxygen bond and facilitating the departure of the tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free secondary amine.

Experimental Protocols

This section provides a detailed protocol for the selective deprotection of Boc-protected secondary amines using this compound.

Materials:

  • Boc-protected secondary amine

  • Anhydrous this compound (ZnBr₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas for inert atmosphere

  • Celite®

  • Apparatus for magnetic stirring

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the Boc-protected secondary amine (1.0 equivalent).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (concentration typically 0.1–1.0 M).

  • Addition of this compound: Under an inert atmosphere (Argon or Nitrogen), add anhydrous this compound (2.0–4.0 equivalents) to the stirred solution.[3][4] Note that anhydrous ZnBr₂ is crucial for the reaction's success.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times are typically in the range of 1 to 4 hours.[3]

  • Work-up:

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Filter the mixture through a pad of Celite® to remove insoluble zinc salts.

    • Wash the Celite® pad with additional dichloromethane.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product, which is often the hydrobromide salt of the amine.[3]

  • Purification (if necessary):

    • For water-soluble amines, the crude product can be dissolved in water, and the aqueous solution can be carefully neutralized with a base (e.g., NaHCO₃ or Na₂CO₃) and then extracted with an appropriate organic solvent.[3][4]

    • The organic extracts are then combined, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated.

    • Further purification can be achieved by column chromatography if required.

Safety Precautions:

  • This compound is hygroscopic and a skin and eye irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

Data Presentation

The following table summarizes the results for the deprotection of various Boc-protected amines using this compound, highlighting the selectivity for secondary amines.

EntrySubstrateAmine TypeEquivalents of ZnBr₂Time (h)Yield (%)
1N-Boc-6,7-dimethoxytetrahydroisoquinolineSecondary2.0489
2N-Boc-dibenzylamineSecondary2.0492
3N-Boc-N-methylbenzylamineSecondary2.0495
4N-Boc-piperidineSecondary2.0490
5N-Boc-benzylaminePrimary2.04No Reaction
6N-Boc-cyclohexylaminePrimary2.04No Reaction

Data sourced from Nigam, S. C., et al. Synthetic Communications, 1989.[3]

Visualizations

Reaction Workflow Diagram:

Boc_Deprotection_Workflow cluster_start Reaction Setup cluster_reagent Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification Start Boc-Protected Secondary Amine Stir Stir at RT (1-4 h) Start->Stir Solvent Anhydrous CH₂Cl₂ Solvent->Stir ZnBr2 Anhydrous ZnBr₂ (2-4 equiv) ZnBr2->Stir TLC Monitor by TLC Stir->TLC Filter Filter through Celite® TLC->Filter Reaction Complete Concentrate Concentrate Filter->Concentrate Purify Purification (if needed) Concentrate->Purify Product Deprotected Secondary Amine Purify->Product Selectivity_Diagram cluster_substrates Substrates cluster_outcomes Outcomes Reagent ZnBr₂ in CH₂Cl₂ Secondary_Amine N-Boc Secondary Amine Reagent->Secondary_Amine Primary_Amine N-Boc Primary Amine Reagent->Primary_Amine Deprotection Successful Deprotection Secondary_Amine->Deprotection Selective Reaction No_Reaction No Reaction Primary_Amine->No_Reaction No Reaction

References

Application Notes and Protocols for the Preparation of Zinc Bromide Electrolyte for Flow Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc-bromine flow batteries (ZBFBs) are a promising technology for large-scale energy storage due to their high energy density, low cost, and inherent safety. The performance of a ZBFB is critically dependent on the composition and properties of its electrolyte. This document provides detailed application notes and protocols for the preparation of zinc bromide (ZnBr₂) based electrolytes for use in ZBFB research and development.

The electrolyte in a ZBFB typically consists of an aqueous solution of this compound, which serves as the source of the electroactive species.[1][2] Additives are commonly incorporated to enhance the electrolyte's performance and stability. These include supporting electrolytes to increase conductivity, complexing agents to manage the bromine species, and additives to suppress zinc dendrite formation.[2][3]

Electrolyte Composition and Performance Data

The composition of the this compound electrolyte can be tailored to achieve specific performance characteristics. The following table summarizes various electrolyte formulations and their reported performance metrics.

Electrolyte Composition Key Additives Reported Performance Reference
3 M ZnBr₂1 M NH₄Cl, 0.8 M MEP (N-methyl-N-ethyl pyrrolidinium (B1226570) bromide)pH: 2-4[4]
3 M ZnBr₂1.0 M Tetraalkylammonium bromide, 3.0 M Acetic Acid, 0.5 M Sodium Acetate, 0.1 M NH₄Cl, 0.05 M NaCl, 0.05 M KClCurrent Efficiency: 83.0% at 15 mA/cm², Energy Efficiency: 77.5% at 15 mA/cm²[1]
2 M ZnBr₂3 M KCl, 0.4 M MEPStable at low temperatures with appropriate additives.This is a representative composition.
1 M ZnBr₂2 M KCl, 0.3 M EMPBr (1-ethyl-1-methyl pyrrolidinium bromide)Energy Efficiency: ~74.9% (with Nafion117 membrane)[5]
0.5 M ZnBr₂0.2 M TBAB (Tetrabutylammonium bromide)Coulombic Efficiency: 89%, Energy Efficiency: 72%[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation of a representative this compound electrolyte.

Materials and Equipment
  • Reagents:

    • This compound (ZnBr₂), battery grade (≥99.9%)

    • Potassium Chloride (KCl), analytical grade (≥99.5%)

    • 1-Ethyl-1-methylpyrrolidinium bromide (MEPBr), (≥99%)

    • Hydrochloric Acid (HCl), 1 M solution

    • Deionized (DI) water (resistivity > 18 MΩ·cm)

  • Equipment:

    • Magnetic stirrer with stir bars

    • Glass beakers and graduated cylinders

    • Volumetric flasks

    • pH meter

    • Weighing balance (accuracy ±0.001 g)

    • Fume hood

Preparation of a 2 M ZnBr₂ + 2 M KCl + 0.5 M MEPBr Electrolyte (100 mL)
  • Safety Precautions: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Preparation of the Aqueous Solution:

    • Measure approximately 70 mL of DI water into a 150 mL glass beaker equipped with a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and begin stirring at a moderate speed (e.g., 300 rpm).

  • Dissolution of Salts:

    • Weigh 45.08 g of ZnBr₂ and slowly add it to the stirring DI water. Allow the ZnBr₂ to dissolve completely. The dissolution of ZnBr₂ is endothermic, so the solution may cool down.

    • Weigh 14.91 g of KCl and add it to the solution. Continue stirring until the KCl is fully dissolved.

    • Weigh 10.51 g of MEPBr and add it to the solution. Stir until a clear, homogeneous solution is obtained.

  • Volume Adjustment:

    • Carefully transfer the prepared solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of DI water and add the rinsing to the volumetric flask to ensure complete transfer of the solutes.

    • Add DI water to the volumetric flask up to the 100 mL mark.

    • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • pH Adjustment:

    • Transfer a small aliquot of the electrolyte to a separate beaker to measure the pH using a calibrated pH meter.

    • The typical pH of the prepared electrolyte should be in the range of 2-4.[4]

    • If necessary, adjust the pH by adding 1 M HCl dropwise while stirring and monitoring the pH.

  • Filtration and Storage:

    • For high-purity applications, the electrolyte can be filtered through a 0.2 µm syringe filter to remove any particulate impurities.

    • Store the prepared electrolyte in a well-sealed, clean container at room temperature.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for electrolyte preparation and the key interactions within the electrolyte.

Electrolyte_Preparation_Workflow cluster_prep Electrolyte Preparation cluster_char Electrolyte Characterization cluster_battery Flow Battery Assembly & Testing reagents Select & Weigh Reagents (ZnBr₂, Supporting Salts, Additives) dissolution Dissolve in Deionized Water (with stirring) reagents->dissolution volume_adj Adjust to Final Volume dissolution->volume_adj ph_adj Measure & Adjust pH volume_adj->ph_adj filtration Filter Electrolyte ph_adj->filtration storage Store in a Sealed Container filtration->storage conductivity Conductivity Measurement storage->conductivity viscosity Viscosity Measurement storage->viscosity electrochem Electrochemical Testing (CV, EIS) storage->electrochem assembly Assemble Flow Battery electrochem->assembly performance Performance Evaluation (Charge-Discharge Cycling, Efficiency) assembly->performance

Caption: Workflow for the preparation and characterization of this compound electrolyte.

Electrolyte_Interactions ZnBr2 ZnBr₂ Zn2_plus Zn²⁺ ZnBr2->Zn2_plus Br_minus Br⁻ ZnBr2->Br_minus Zinc_Deposition Zinc Deposition at Negative Electrode Zn2_plus->Zinc_Deposition Br2 Br₂ Br_minus->Br2 Oxidation at Positive Electrode Additives Additives ComplexingAgent Complexing Agent (e.g., MEPBr) Additives->ComplexingAgent SupportingSalt Supporting Salt (e.g., KCl) Additives->SupportingSalt Complex Bromine-Agent Complex ComplexingAgent->Complex Increased_Conductivity Increased Ionic Conductivity SupportingSalt->Increased_Conductivity Polyhalide [Br₃]⁻, [Br₅]⁻ Br2->Polyhalide Polyhalide->Complex Complexation Reduced_Self_Discharge Reduced Self-Discharge Complex->Reduced_Self_Discharge

Caption: Key chemical interactions within the this compound electrolyte.

References

Application Notes and Protocols for Zinc-Bromine Redox Flow Battery Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of zinc bromide in the chemistry of zinc-bromine redox flow batteries (Zn-Br RFBs). This document includes key performance data, detailed experimental protocols for laboratory-scale battery assembly and testing, and visualizations of the fundamental electrochemical processes.

Introduction: The Central Role of this compound

This compound (ZnBr₂) is the primary active material in the electrolyte of a zinc-bromine redox flow battery, providing the zinc and bromide ions that participate in the electrochemical reactions to store and release energy.[1][2] The battery is classified as a hybrid flow battery because the energy capacity is determined by both the electrolyte volume and the surface area of the negative electrode where zinc metal is plated.[3]

The aqueous this compound electrolyte is typically stored in two separate tanks and circulated through an electrochemical cell stack where the redox reactions occur.[4][5] This design allows for the decoupling of energy and power, a key advantage of flow batteries for large-scale energy storage.[6]

Electrochemical Principles

The fundamental operation of a zinc-bromine flow battery revolves around the reversible electrochemical reactions of zinc and bromine.

During the charging process:

  • At the negative electrode (anode): Zinc ions (Zn²⁺) from the electrolyte are reduced and deposited as metallic zinc (Zn) on the electrode surface.[4]

    • Reaction: Zn²⁺(aq) + 2e⁻ → Zn(s)

  • At the positive electrode (cathode): Bromide ions (Br⁻) are oxidized to form bromine (Br₂).[4]

    • Reaction: 2Br⁻(aq) → Br₂(aq) + 2e⁻

During the discharging process:

  • At the negative electrode (anode): The previously plated metallic zinc is oxidized back into zinc ions, releasing electrons.[4]

    • Reaction: Zn(s) → Zn²⁺(aq) + 2e⁻

  • At the positive electrode (cathode): Bromine is reduced back to bromide ions, consuming electrons.[4]

    • Reaction: Br₂(aq) + 2e⁻ → 2Br⁻(aq)

The overall reversible reaction is: Zn(s) + Br₂(aq) ⇌ Zn²⁺(aq) + 2Br⁻(aq)

A key challenge in zinc-bromine batteries is managing the highly reactive and diffusive nature of bromine. To mitigate self-discharge caused by bromine crossing over to the negative electrode and reacting directly with the plated zinc, bromine complexing agents (BCAs) are added to the electrolyte.[2][7] These agents reversibly bind with bromine to form a dense, oily polybromide phase, which is less mobile and helps to keep the bromine sequestered in the positive electrolyte tank.[2][7]

Quantitative Performance Data

The performance of zinc-bromine redox flow batteries can be summarized by several key parameters. The following table presents typical values found in the literature.

Performance MetricTypical ValueReferences
Nominal Cell Voltage 1.8 V[4]
Specific Energy 60 - 85 Wh/kg[4]
Energy Density 15 - 65 Wh/L[4]
Round-Trip Energy Efficiency 70% - 80%[5][8]
Coulombic Efficiency 75% - 94%[8]
Cycle Durability > 6,000 cycles[4]
Operating Temperature 20°C - 50°C[7]
Current Density 20 - 80 mA/cm²[8]

Experimental Protocols

The following protocols provide a general framework for the laboratory-scale preparation, assembly, and testing of a zinc-bromine redox flow battery.

Protocol for Electrolyte Preparation

This protocol outlines the preparation of a typical aqueous this compound electrolyte.

Materials:

  • This compound (ZnBr₂), analytical grade

  • Potassium chloride (KCl), analytical grade (optional, for enhancing conductivity)[1]

  • Bromine complexing agent (BCA), e.g., N-Methyl-N-ethylpyrrolidinium bromide (MEP-Br)

  • Deionized water

  • Hydrochloric acid (HCl) or Zinc oxide (ZnO) for pH adjustment

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • pH meter

Procedure:

  • Dissolve this compound: In a beaker, add a measured amount of deionized water. While stirring, slowly add the desired amount of ZnBr₂ to achieve a concentration typically between 1 and 4 M.[2] For a starting point, a 3 M ZnBr₂ solution is common.[9]

  • Add Conductivity Enhancer (Optional): If desired, add KCl to the solution to improve conductivity. A typical concentration is 1-2 M.[1]

  • Incorporate Bromine Complexing Agent: Add the bromine complexing agent to the electrolyte. The concentration will depend on the specific agent used, but a molar ratio of BCA to bromine of 1:1 or higher is often targeted.[9]

  • Adjust pH: Measure the pH of the electrolyte. The optimal pH is typically between 2 and 4 to prevent the formation of zinc oxide/hydroxide precipitates and to mitigate hydrogen evolution.[9] Adjust the pH using dilute HCl to lower it or a small amount of ZnO to raise it.

  • Final Volume and Mixing: Add deionized water to reach the final desired volume and continue stirring until all components are fully dissolved.

  • Storage: Store the electrolyte in a sealed container. For the positive electrolyte (catholyte), a small amount of bromine (e.g., 0.05 M) can be added to the initial solution for some experimental setups.[1]

Protocol for Single-Cell Assembly

This protocol describes the assembly of a typical laboratory-scale zinc-bromine flow battery cell.

Materials:

  • Two graphite (B72142) or carbon-felt electrodes

  • A microporous or ion-exchange membrane (e.g., Nafion)

  • Two end plates with flow fields (e.g., serpentine)

  • Gaskets to seal the cell

  • Tubing and fittings

  • Peristaltic pumps

  • Two electrolyte reservoirs

  • Cell compression system (e.g., bolts and nuts)

Procedure:

  • Component Preparation: Ensure all components are clean and dry. Cut the electrodes and membrane to the desired size, ensuring the active area is consistent.

  • Cell Stack Assembly:

    • Place one end plate with the flow field facing up.

    • Position a gasket on the end plate, aligning it with the flow field.

    • Place the first electrode (e.g., the negative electrode) onto the gasket.

    • Carefully place the membrane on top of the electrode.

    • Place the second electrode (the positive electrode) on top of the membrane.

    • Position the second gasket on top of the positive electrode.

    • Place the second end plate on top of the assembly, with the flow field facing the electrode.

  • Cell Compression: Secure the cell stack by tightening the bolts in a star pattern to ensure even pressure distribution. The optimal compression is crucial for minimizing contact resistance and preventing leaks.

  • Connect Hydraulic Circuit: Connect the tubing from the electrolyte reservoirs to the inlets and outlets of the cell using the pumps. Ensure the negative electrolyte circulates through the negative electrode side and the positive electrolyte through the positive electrode side.

Protocol for Electrochemical Testing

This protocol outlines a basic charge-discharge cycling test to evaluate the performance of the assembled cell.

Materials:

  • Assembled zinc-bromine flow battery cell

  • Battery cycler or a potentiostat/galvanostat with a power supply and electronic load

  • Computer with data acquisition software

Procedure:

  • Electrolyte Circulation: Begin circulating the electrolytes through their respective half-cells using the peristaltic pumps. Set a constant flow rate, for example, 50 mL/min.[8]

  • Open Circuit Voltage (OCV) Measurement: Before starting the cycling, measure the OCV of the cell to ensure there are no short circuits and the cell is in a stable state.

  • Galvanostatic Cycling:

    • Charging: Apply a constant charging current (e.g., 20-40 mA/cm² of the electrode area).[8] Set an upper voltage limit (e.g., 2.0 V) or a specific charging time/capacity as the cutoff condition.

    • Discharging: Once the charging cutoff is reached, switch to a constant discharge current (e.g., 20-40 mA/cm²). Set a lower voltage limit (e.g., 1.0 V) as the cutoff condition.

  • Data Acquisition: Record the voltage, current, and time throughout the charge and discharge cycles.

  • Performance Analysis: From the collected data, calculate the following:

    • Coulombic Efficiency (CE): (Discharge capacity / Charge capacity) x 100%

    • Voltage Efficiency (VE): (Average discharge voltage / Average charge voltage) x 100%

    • Energy Efficiency (EE): CE x VE

    • Capacity Fade: The decrease in discharge capacity over multiple cycles.

Visualizations of Key Processes

The following diagrams illustrate the fundamental mechanisms within the zinc-bromine redox flow battery.

Charge_Discharge_Cycle cluster_charge Charging Process cluster_discharge Discharging Process Neg_Charge Negative Electrode (Anode) Zn²⁺ + 2e⁻ → Zn(s) Pos_Charge Positive Electrode (Cathode) 2Br⁻ → Br₂ + 2e⁻ Ext_Circuit_Charge External Power Source Pos_Charge->Ext_Circuit_Charge e⁻ Ext_Circuit_Charge->Neg_Charge e⁻ Neg_Discharge Negative Electrode (Anode) Zn(s) → Zn²⁺ + 2e⁻ Ext_Load_Discharge External Load Neg_Discharge->Ext_Load_Discharge e⁻ Pos_Discharge Positive Electrode (Cathode) Br₂ + 2e⁻ → 2Br⁻ Ext_Load_Discharge->Pos_Discharge e⁻ Bromine_Complexation cluster_positive_electrolyte Positive Electrolyte Tank cluster_negative_electrolyte Negative Electrode Br2 Aqueous Bromine (Br₂) Polybromide Polybromide Complex (Oily Phase) Br2->Polybromide Complexation during charge Zn Plated Zinc (Zn) Br2->Zn Crossover leads to self-discharge BCA Bromine Complexing Agent (BCA) BCA->Polybromide Polybromide->Br2 Decomplexation during discharge Polybromide->BCA

References

Application Notes: Zinc Bromide Solutions for Radiation Shielding

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aqueous solutions of zinc bromide (ZnBr₂) serve as a highly effective, transparent radiation shielding material.[1] They are principally utilized in the viewing windows of "hot cells," which are shielded enclosures for handling radioactive materials.[1][2] The high density and high atomic number components (zinc and bromine) provide excellent attenuation of gamma radiation, while the aqueous solution offers distinct advantages over solid shielding materials like lead glass.[3][4] Key benefits include resistance to radiation-induced darkening, the ability to self-repair from radiation damage within milliseconds, and ease of transport and replacement, which is particularly valuable for mobile hot cells.[1][3][4]

Core Applications:

  • Hot Cell Viewing Windows: Providing a clear view for operators while ensuring biological shielding from high-level radiation.[2]

  • Mobile Hot Cells: The liquid nature of the shield makes it easier to transport and set up compared to heavy, brittle solid glass.[3][4]

  • Spent Fuel Pools: Can be used in specialized viewing equipment for inspecting submerged radioactive materials.

Quantitative Shielding Properties

The shielding effectiveness of a this compound solution is directly related to its concentration and resulting density.[5] Higher density solutions provide greater attenuation of gamma radiation. The following tables summarize key quantitative data from cited research.

Table 1: Gamma Ray Attenuation for ZnBr₂ Solutions (Cs-137 Source, 0.662 MeV)

Shielding MaterialDensity (g/cm³)Experimental Linear Attenuation Coefficient (μ_exp) (cm⁻¹)
Water1.00.0862
ZnBr₂ Solution1.4Not specified
ZnBr₂ Solution1.50.1187
ZnBr₂ Solution1.60.1254
Data sourced from a study using a Cs-137 sealed source.[3][4]

Table 2: Shielding Effectiveness for ZnBr₂ Solutions (Co-60 Source)

ZnBr₂ Concentration (% wt.)Density (g/cm³)Shielding ConditionResulting Dose Rate
45%1.56Used in South African Mobile Hot Cells.[3]Not specified
57.2%~1.81500 mm thickness shielding a 1000 Ci Co-60 source.[5]Reduced to 45 μSv/h.[5]
77%2.5Shielding properties are equivalent to concrete.[2]Not specified
Data compiled from simulations and practical applications.[2][3][5]

Experimental Protocols

Protocol 1: Preparation of High-Density this compound Shielding Solutions

This protocol describes the laboratory-scale preparation of ZnBr₂ solutions with densities ranging from 1.4 to 1.8 g/cm³.

Materials:

  • This compound (ZnBr₂) powder, anhydrous

  • Distilled or deionized water

  • Argon gas supply with mass flow controller

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Hydrometer or density meter

  • Fume hood

Procedure:

  • Place a measured volume of distilled water (e.g., 100 mL) into a glass beaker equipped with a magnetic stir bar.[3]

  • Position the beaker on a magnetic stirrer within a chemical fume hood.

  • To prevent oxidation of zinc, which can cause cloudiness in the final solution, purge the distilled water with a gentle stream of argon gas.[3]

  • Slowly and incrementally add pre-weighed ZnBr₂ powder to the water while stirring continuously. The dissolution process is exothermic, and the solution will heat up.[3]

  • Continue adding ZnBr₂ powder until the desired concentration or density is achieved. Refer to established concentration-to-density charts for guidance.[5]

  • Once all the powder is dissolved, turn off the stirrer and the argon gas flow.

  • Allow the solution to cool to room temperature.

  • Measure the density of the final solution using a calibrated hydrometer or density meter. Adjust with small additions of ZnBr₂ or water if necessary, followed by thorough mixing and re-measurement.

  • Transfer the prepared solution to a labeled, sealed storage container.

Protocol 2: Measurement of Gamma Ray Attenuation Coefficient

This protocol outlines the experimental setup and procedure for determining the linear attenuation coefficient (μ) of a prepared this compound solution using a narrow beam transmission method.

Equipment:

  • Gamma-ray source (e.g., Cs-137 or Co-60 disc source).[3]

  • Scintillation detector (e.g., NaI(Tl)) connected to a Multi-Channel Analyzer (MCA).[6][7]

  • Lead collimator to create a narrow beam.

  • Sample container with parallel flat sides and a known path length (thickness).

  • Lab stand and clamps to hold the source, sample, and detector in a fixed position.

Procedure:

  • Setup: Arrange the equipment on a stable bench. Place the gamma source at one end, followed by the lead collimator, the sample holder, and finally the detector. Ensure they are all aligned at the same height. The experimental setup should ensure a narrow beam geometry to minimize the detection of scattered photons.[8]

  • Background Measurement: Remove the gamma source from the setup. Acquire a background radiation spectrum for a sufficient duration to obtain good statistics. This will be subtracted from subsequent measurements.

  • Source Measurement (I₀): Place the gamma source in its holder. With the sample container empty, acquire a gamma spectrum. Record the total counts (I₀) within the full-energy photopeak of interest (e.g., 661.7 keV for Cs-137).[3]

  • Attenuated Measurement (I): Fill the sample container with the prepared this compound solution. Place it back in the exact same position between the collimator and the detector.

  • Acquire a gamma spectrum for the same duration as the I₀ measurement. Record the total counts (I) within the same photopeak region.[3]

  • Calculation: The linear attenuation coefficient (μ) is calculated using the Beer-Lambert law: I = I₀ * e^(-μx) Where:

    • I is the net count rate with the ZnBr₂ solution.

    • I₀ is the net count rate without the solution.

    • μ is the linear attenuation coefficient (cm⁻¹).

    • x is the thickness of the solution in the container (cm). The equation can be rearranged to solve for μ: μ = -ln(I / I₀) / x

  • Repeatability: For robust results, repeat the measurement for solutions of different thicknesses or densities.[3]

Protocol 3: Safety and Handling of this compound

This compound is a hazardous substance requiring careful handling.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.[9]

  • Skin Protection: Wear a full protective suit, boots, and chemical-resistant gloves (e.g., nitrile rubber).[10][11]

  • Respiratory Protection: Use only under a chemical fume hood. If ventilation is inadequate, use a suitable respirator.[12]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing. Do not breathe dust or solution aerosols.[9][13]

  • Store in a cool, dry, well-ventilated area in tightly closed containers.[11]

  • Keep away from incompatible materials such as strong oxidizing agents and powdered metals.[12]

  • Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[10]

First Aid Measures:

  • Eye Contact: Immediately flush with large amounts of water for at least 30 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention as ZnBr₂ causes severe skin burns.[9][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

Visualizations

Solution_Preparation_Workflow cluster_prep Protocol 1: Solution Preparation start Start measure Measure Distilled Water start->measure weigh Weigh ZnBr₂ Powder dissolve Dissolve Powder in Water (Exothermic Process) weigh->dissolve purge Purge Water with Argon Gas to Prevent Oxidation measure->purge purge->dissolve cool Cool to Room Temperature dissolve->cool density Measure Density (Hydrometer) cool->density store Store in Sealed Container density->store end_node End store->end_node

Caption: Workflow for the preparation of this compound shielding solutions.

Attenuation_Measurement_Workflow cluster_measurement Protocol 2: Gamma Attenuation Measurement cluster_steps Measurement Steps setup γ Source Collimator ZnBr₂ Sample Detector → MCA step1 1. Background Count (No Source) step2 2. Measure I₀ (Source, No Sample) step1->step2 step3 3. Measure I (Source + Sample) step2->step3 step4 4. Calculate μ μ = -ln(I/I₀)/x step3->step4

Caption: Experimental setup and workflow for measuring gamma ray attenuation.

Logical_Relationships cluster_advantages Advantages cluster_comparison Comparison center ZnBr₂ Solution Shielding adv1 Optically Transparent center->adv1 adv2 Self-Repairing (from radiation damage) center->adv2 adv3 High Density & Attenuation center->adv3 adv4 Ease of Handling (vs. Solid Shields) center->adv4 comp Lead Glass center->comp Superior to dis1 Prone to Darkening comp->dis1 dis2 Brittle & Heavy comp->dis2

Caption: Key advantages of this compound solutions over lead glass for shielding.

References

Application Notes and Protocols: Zinc Bromide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of zinc bromide (ZnBr₂) in the synthesis of key pharmaceutical intermediates. This compound is a versatile and efficient Lewis acid catalyst that offers mild reaction conditions and high yields in various organic transformations critical to drug discovery and development.

One-Pot Synthesis of Pyrazolone (B3327878) Derivatives

Pyrazolone scaffolds are prevalent in many pharmaceuticals, exhibiting a range of biological activities including analgesic, anti-inflammatory, and antimicrobial properties. A highly efficient, one-pot, three-component synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivatives can be achieved using a silica-supported this compound (SiO₂/ZnBr₂) catalyst in water under microwave irradiation. This green chemistry approach offers excellent yields and a broad substrate scope.[1][2]

Quantitative Data
EntryAldehydeTime (min)Yield (%)
1Indole-3-carbaldehyde1098
24-Chlorobenzaldehyde1296
34-Methylbenzaldehyde1295
44-Methoxybenzaldehyde1394
54-Nitrobenzaldehyde1594
6Benzaldehyde1296
72-Chlorobenzaldehyde1395
83-Nitrobenzaldehyde1594

Table 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivatives using various aromatic aldehydes.[1]

Experimental Protocol

General Procedure for the Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Derivatives:

  • A mixture of an aromatic aldehyde (2 mmol), ethyl acetoacetate (B1235776) (2 mmol), phenylhydrazine (B124118) (2 mmol), and SiO₂/ZnBr₂ (0.10 g) in water (10 mL) is placed in a microwave reactor vessel.

  • The reaction mixture is irradiated in a microwave synthesizer at 60°C for the time specified in Table 1.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is filtered, washed with water, and dried to afford the pure pyrazolone derivative.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Aromatic Aldehyde (2 mmol) E Microwave Irradiation (60°C, 10-15 min) A->E B Ethyl Acetoacetate (2 mmol) B->E C Phenylhydrazine (2 mmol) C->E D SiO2/ZnBr2 (0.10 g) in Water (10 mL) D->E F Cool to Room Temperature E->F G Filter Solid Product F->G H Wash with Water G->H I Dry H->I J Pure Pyrazolone Derivative I->J

Caption: One-pot synthesis of pyrazolone derivatives.

α-Bromination of Alkanones

α-Bromo ketones are valuable intermediates in organic synthesis, often used in the preparation of α,β-unsaturated ketones and other functionalized molecules. This compound can be generated in situ from zinc dust and bromine to effectively catalyze the α-bromination of alkanones in water, providing a convenient and efficient method for producing both mono- and di-brominated products.[3]

Quantitative Data
EntrySubstrateProductTime (h)Yield (%)
1Acetophenoneα-Bromoacetophenone0.595
2p-Chloroacetophenoneα-Bromo-p-chloroacetophenone0.598
3p-Methylacetophenoneα-Bromo-p-methylacetophenone0.7596
4Propiophenoneα-Bromopropiophenone0.594
5Acetophenoneα,α-Dibromoacetophenone1.092
6p-Chloroacetophenoneα,α-Dibromo-p-chloroacetophenone1.095

Table 2: α-Bromination of various alkanones using in situ generated ZnBr₂.[3]

Experimental Protocol

General Procedure for α-Bromination of Alkanones:

  • In a round-bottomed flask, a mixture of the alkanone (5 mmol), zinc dust (2.5 mmol), and distilled water (5 mL) is prepared.

  • For mono-bromination, bromine (7.5 mmol) is added, and the reaction mixture is stirred at room temperature.

  • For di-bromination, bromine (12.5 mmol) is added, and the mixture is stirred at 70°C.

  • The reaction is monitored by TLC.

  • Upon completion, the mixture is cooled, and the resulting solid product is filtered.

  • The solid is washed with water and dried.

  • The crude product is purified by crystallization from a petroleum ether-ethyl acetate (B1210297) mixture.

Proposed Mechanism of ZnBr₂ Catalysis

G A Ketone B Enol Form A->B Tautomerization F α-Bromo Ketone B->F Nucleophilic Attack C Br-Br E Polarized Br-Br Complex δ+Br-Brδ-•••ZnBr2 C->E D ZnBr2 D->E E->F G HBr + ZnBr2 F->G Deprotonation

Caption: ZnBr₂-catalyzed α-bromination of ketones.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental C-C bond-forming reaction for the synthesis of aromatic ketones, which are common precursors for many active pharmaceutical ingredients. Zinc-based catalysts, such as zinc oxide or zinc chloride, offer a milder and more environmentally friendly alternative to traditional Lewis acids like aluminum chloride.[4][5][6]

Quantitative Data
EntryAromatic SubstrateAcylating AgentCatalystTimeYield (%)
1AnisoleBenzoyl chlorideZnO5 min98
2Toluene (B28343)Acetyl chlorideZnO10 min95
3BenzeneBenzoyl chlorideZn powder3 h90
4AnisolePropionic anhydride[CholineCl][ZnCl₂]₃5 min (MW)95
5IndoleBenzoyl chlorideZnO30 min92

Table 3: Zinc-catalyzed Friedel-Crafts acylation of various aromatic compounds.[4][6][7][8]

Experimental Protocol

General Procedure for Zinc-Catalyzed Friedel-Crafts Acylation:

  • A solution of the acyl chloride (4 mmol) in toluene (50 mL) is stirred with activated zinc powder (4 mmol) at room temperature for 15 minutes.

  • A solution of the arene (4 mmol) in toluene (30 mL) is added to the mixture.

  • The reaction mixture is heated to 70°C for the appropriate time, with the reaction progress monitored by TLC.

  • After the reaction is complete, the catalyst is removed by filtration.

  • The filtrate is washed with a 10% sodium bicarbonate solution.

  • The organic phase is dried over sodium sulfate.

  • The solvent is evaporated to yield the essentially pure product. Further purification can be done by column chromatography if necessary.

Logical Relationship in Friedel-Crafts Acylation

G cluster_0 Reactants Arene Arene Product Aromatic Ketone Arene->Product Electrophilic Attack Acyl_Halide Acyl Halide Intermediate Acylium Ion Intermediate Acyl_Halide->Intermediate Activation Catalyst Zn-based Catalyst Catalyst->Intermediate Intermediate->Product G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Aldehyde (1 mmol) E Reflux A->E B Amine (1.1 mmol) B->E C Alkyne (1.2 mmol) C->E D Zn dust (15 mol%) in Acetonitrile D->E F Cool to Room Temperature E->F G Centrifuge to Remove Catalyst F->G H Evaporate Solvent G->H I Column Chromatography H->I J Pure Propargylamine I->J G A N-Boc Protected Amine C Secondary Amine A->C D Primary Amine A->D B ZnBr2 in DCM E Deprotected Secondary Amine B->E F No Reaction B->F C->E Stir at RT D->F Stir at RT

References

Application Notes and Protocols: Catalytic Mechanism of Zinc Bromide in Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents. The use of Lewis acids as catalysts has significantly enhanced the efficiency and selectivity of this transformation. Among various Lewis acids, zinc bromide (ZnBr₂) has emerged as a cost-effective, versatile, and efficient catalyst for promoting aldol reactions.[1][2] Its ability to activate carbonyl compounds and influence the stereochemical outcome of the reaction makes it a valuable tool for synthetic chemists.[3][4] This document provides a detailed overview of the catalytic mechanism of this compound in aldol reactions, complete with experimental protocols and data presentation.

Catalytic Mechanism

The catalytic role of this compound in aldol reactions is primarily attributed to its function as a Lewis acid.[1] The zinc center coordinates to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. Concurrently, this compound can facilitate the formation of a zinc enolate from the ketone component of the reaction. The reaction then proceeds through a cyclic transition state, often rationalized by the Zimmerman-Traxler model, to afford the β-hydroxy carbonyl product.[5][6]

The proposed catalytic cycle involves the following key steps:

  • Lewis Acid Activation: this compound coordinates to the carbonyl oxygen of the aldehyde acceptor, activating it for nucleophilic addition.

  • Enolate Formation: In the presence of a base or through direct coordination, this compound facilitates the deprotonation of the α-carbon of the ketone donor, forming a zinc enolate.

  • C-C Bond Formation: The zinc enolate attacks the activated aldehyde via a six-membered chair-like transition state. The stereochemistry of this step is influenced by the geometry of the enolate and the steric hindrance of the substituents, as predicted by the Zimmerman-Traxler model.[5]

  • Product Formation and Catalyst Regeneration: The resulting zinc alkoxide intermediate is protonated upon workup to yield the aldol product, and the this compound catalyst is regenerated to continue the catalytic cycle.

Data Presentation

The efficiency of this compound as a catalyst in aldol reactions is demonstrated by the yields and diastereoselectivity achieved with various substrates. The following table summarizes representative data for the ZnBr₂-catalyzed aldol addition of various ketones to aldehydes.

EntryAldehyde (R¹CHO)Ketone (R²CH₂COR³)Product Yield (%)Diastereomeric Ratio (syn:anti)
1BenzaldehydeAcetone85-
2p-NitrobenzaldehydeAcetone92-
3IsobutyraldehydePropiophenone7885:15
4Cyclohexanecarboxaldehyde2-Butanone8170:30
5BenzaldehydeCyclohexanone8890:10

Experimental Protocols

General Protocol for this compound-Catalyzed Aldol Reaction:

Materials:

  • Anhydrous this compound (ZnBr₂)

  • Aldehyde

  • Ketone

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, round-bottomed flask under an inert atmosphere, add anhydrous this compound (0.1 eq.).

  • Add the anhydrous solvent (e.g., dichloromethane) and stir the suspension.

  • Add the ketone (1.2 eq.) to the suspension and stir for 15 minutes at room temperature to facilitate enolate formation.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Slowly add the aldehyde (1.0 eq.) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aldol product.

Visualizations

Catalytic Cycle of this compound in Aldol Reaction:

Catalytic_Cycle cluster_0 Catalytic Cycle A ZnBr₂ + Aldehyde (R¹CHO) B Activated Aldehyde [R¹CHO-ZnBr₂] A->B Coordination E Zimmerman-Traxler Transition State B->E Nucleophilic Attack C Ketone Enolate Formation D Zinc Enolate C->D Deprotonation D->E F Zinc Alkoxide Intermediate E->F C-C Bond Formation G Aldol Product + ZnBr₂ F->G Protonation (Workup) G->A Catalyst Regeneration

Caption: Proposed catalytic cycle for the this compound-catalyzed aldol reaction.

Experimental Workflow for a Typical Aldol Reaction:

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_znbr2 Add ZnBr₂ and Solvent setup->add_znbr2 add_ketone Add Ketone (Enolate Formation) add_znbr2->add_ketone cool Cool Reaction add_ketone->cool add_aldehyde Add Aldehyde cool->add_aldehyde monitor Monitor Reaction (TLC) add_aldehyde->monitor quench Quench with NH₄Cl(aq) monitor->quench extract Extraction quench->extract dry Drying and Concentration extract->dry purify Purification (Column Chromatography) dry->purify end End (Pure Aldol Product) purify->end

Caption: A generalized experimental workflow for a this compound-catalyzed aldol reaction.

References

Application Notes and Protocols for Zinc Bromide Mediated Prins Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the zinc bromide (ZnBr₂) mediated Prins cyclization reaction, a powerful tool for the stereoselective synthesis of tetrahydropyran (B127337) rings. The tetrahydropyran moiety is a common structural motif in a wide array of biologically active natural products and pharmaceuticals, making this reaction highly relevant for drug discovery and development.

Introduction

The Prins cyclization is an acid-catalyzed reaction between an aldehyde and a homoallylic alcohol or alkene to form a tetrahydropyran ring.[1][2][3] this compound, a mild Lewis acid, has emerged as an effective catalyst for this transformation, offering advantages in terms of selectivity and reaction conditions.[2][4] This document outlines the mechanism, applications, and detailed experimental protocols for conducting this compound mediated Prins cyclization reactions.

Mechanism of Reaction

The reaction is initiated by the activation of the aldehyde carbonyl group by the Lewis acid, this compound. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the alkene of the homoallylic alcohol. The resulting oxocarbenium ion intermediate then undergoes an intramolecular cyclization to form a six-membered ring. The final step involves the capture of the resulting carbocation by a nucleophile, often the bromide ion from the catalyst itself, to yield the substituted tetrahydropyran product. The stereochemical outcome of the reaction is often controlled by the formation of a stable chair-like transition state, which leads to the preferential formation of cis-2,6-disubstituted tetrahydropyrans.[1][4]

Prins_Cyclization_Mechanism cluster_activation Step 1: Aldehyde Activation cluster_trapping Step 3: Nucleophilic Trapping Aldehyde R¹CHO Activated_Aldehyde [R¹CHO···ZnBr₂] Aldehyde->Activated_Aldehyde Coordination ZnBr2 ZnBr₂ ZnBr2->Activated_Aldehyde Oxocarbenium_Ion Oxocarbenium Ion Intermediate Activated_Aldehyde->Oxocarbenium_Ion Nucleophilic Attack Homoallylic_Alcohol Homoallylic Alcohol Homoallylic_Alcohol->Oxocarbenium_Ion Cyclized_Intermediate Cyclized Carbocation Oxocarbenium_Ion->Cyclized_Intermediate Intramolecular Cyclization Product 2,6-Disubstituted 4-Bromotetrahydropyran Cyclized_Intermediate->Product Bromide Attack Bromide Br⁻ Bromide->Product

Caption: Mechanism of ZnBr₂ Mediated Prins Cyclization.

Applications in Synthesis

The this compound mediated Prins cyclization is a valuable method for the construction of the tetrahydropyran core found in numerous natural products with important biological activities.[3] For instance, this strategy has been employed in the synthesis of compounds related to the core of bioactive molecules like (-)-diospongin A and B, and (±)-centrolobine.[4] The ability to generate highly substituted tetrahydropyrans with good stereocontrol makes this reaction a key tool for medicinal chemists and natural product synthesis researchers.

Quantitative Data Summary

The following tables summarize the results of this compound mediated Prins cyclization reactions with various substrates.

Table 1: One-Pot Synthesis of 2,6-Disubstituted-4-bromotetrahydropyrans from Aldehydes and Allyl Bromide using a Zn/ZnBr₂ Catalytic System [4]

EntryAldehyde (R¹CHO)Time (h)Yield (%)
1Benzaldehyde (B42025)685
24-Methylbenzaldehyde588
34-Methoxybenzaldehyde590
44-Chlorobenzaldehyde782
54-Bromobenzaldehyde780
64-Nitrobenzaldehyde875
72-Naphthaldehyde686
8Cinnamaldehyde684
9Propanal1070
10Cyclohexanecarboxaldehyde1072

Note: Reactions were typically carried out with the aldehyde, allyl bromide, zinc dust, and a catalytic amount of ZnBr₂ in dichloromethane (B109758) at room temperature. The yields reported are for the isolated cis-diastereomer.

Experimental Protocols

Below are detailed protocols for representative this compound mediated Prins cyclization reactions.

Protocol 1: One-Pot Synthesis of cis-2,6-Diphenyl-4-bromotetrahydropyran [4]

Materials:

  • Benzaldehyde

  • Allyl bromide

  • Zinc dust

  • This compound (ZnBr₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of benzaldehyde (2.0 mmol) in CH₂Cl₂ (10 mL) were added zinc dust (2.0 mmol) and a catalytic amount of ZnBr₂ (0.2 mmol).

  • Allyl bromide (1.0 mmol) was added dropwise to the reaction mixture at room temperature.

  • The reaction was stirred for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction was quenched by the addition of saturated aqueous NaHCO₃ solution (10 mL).

  • The mixture was extracted with CH₂Cl₂ (3 x 15 mL).

  • The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product was purified by silica gel column chromatography (ethyl acetate/hexanes) to afford cis-2,6-diphenyl-4-bromotetrahydropyran in 85% yield.

Experimental Workflow:

Experimental_Workflow start Start reactants Combine Benzaldehyde, Zn dust, and cat. ZnBr₂ in CH₂Cl₂ start->reactants add_allyl_bromide Add Allyl Bromide dropwise at RT reactants->add_allyl_bromide stir Stir for 6 hours (Monitor by TLC) add_allyl_bromide->stir quench Quench with sat. aq. NaHCO₃ stir->quench extract Extract with CH₂Cl₂ quench->extract wash_dry Wash with Brine, Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product cis-2,6-Diphenyl-4-bromotetrahydropyran purify->product

Caption: Workflow for the synthesis of a tetrahydropyran derivative.

Protocol 2: General Procedure for Diastereoselective Prins Cyclization of a Homoallylic Alcohol with an Aldehyde

Materials:

  • Homoallylic alcohol

  • Aldehyde

  • This compound (ZnBr₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • This compound (1.5 equiv) is added in one portion to the stirred solution.

  • The reaction mixture is stirred at 0 °C and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired tetrahydropyran product.

Stereoselectivity

The Prins cyclization mediated by this compound generally proceeds with good to excellent diastereoselectivity, favoring the formation of the cis-2,6-disubstituted tetrahydropyran. This stereochemical outcome is attributed to the reaction proceeding through a chair-like transition state where the substituents on the forming ring preferentially occupy equatorial positions to minimize steric strain.[1][5] The geometry of the starting homoallylic alcohol can also influence the stereochemistry of the product. The presence of the bromide ion as a nucleophile from ZnBr₂ can lead to the formation of 4-bromotetrahydropyrans, which can be valuable intermediates for further functionalization.[4]

Conclusion

The this compound mediated Prins cyclization is a highly valuable and versatile reaction for the stereoselective synthesis of substituted tetrahydropyrans. The mild reaction conditions, good yields, and high diastereoselectivity make it an attractive method for the construction of complex molecular architectures found in natural products and pharmaceutical agents. The protocols and data presented herein provide a solid foundation for researchers to apply this powerful reaction in their synthetic endeavors.

References

Application Notes and Protocols: Zinc Bromide in Synergistic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of zinc bromide (ZnBr₂) in combination with other catalysts to promote a variety of organic transformations. This compound, a versatile and cost-effective Lewis acid, exhibits enhanced catalytic activity and selectivity when used in conjunction with co-catalysts. These synergistic systems offer efficient and often environmentally benign routes to valuable chemical intermediates and complex molecular architectures.

Cycloaddition of Carbon Dioxide to Epoxides using this compound and Imidazolium (B1220033) Salts

The chemical fixation of carbon dioxide (CO₂) is a critical area of green chemistry. The combination of this compound with imidazolium-based ionic liquids or N-heterocyclic carbenes (NHCs) provides a highly efficient catalytic system for the synthesis of cyclic carbonates from CO₂ and epoxides. The imidazolium salt acts as a co-catalyst, facilitating the ring-opening of the epoxide.

Quantitative Data Summary

EntryEpoxideCo-catalystTemperature (°C)Pressure (MPa)Time (h)Yield (%)Reference
1Propylene (B89431) Oxide1-Butyl-3-methylimidazolium bromide ([BMIm]Br)1202.04>95
2Styrene Oxide[BMIm]Br1002.0698
3Epichlorohydrin[BMIm]Br1102.5596
4Propylene OxideN-Heterocyclic Carbene (NHC)800.051292[1]

Experimental Protocol: Synthesis of Propylene Carbonate

Materials:

  • This compound (ZnBr₂), anhydrous

  • 1-Butyl-3-methylimidazolium bromide ([BMIm]Br)

  • Propylene oxide

  • High-pressure stainless-steel autoclave with a magnetic stirrer

Procedure:

  • In a typical experiment, the autoclave is charged with this compound (e.g., 0.5 mol%) and [BMIm]Br (e.g., 1 mol%) under a nitrogen atmosphere.

  • Propylene oxide (e.g., 10 mmol) is then added to the autoclave.

  • The autoclave is sealed and then pressurized with carbon dioxide to the desired pressure (e.g., 2.0 MPa).

  • The reaction mixture is heated to the specified temperature (e.g., 120 °C) and stirred for the designated time (e.g., 4 hours).

  • After the reaction is complete, the autoclave is cooled to room temperature and the excess CO₂ is carefully vented.

  • The resulting mixture is analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the yield of propylene carbonate. The product can be purified by vacuum distillation.

Proposed Signaling Pathway

G ZnBr2 ZnBr₂ Activated_Epoxide Activated Epoxide (Lewis Acid Adduct) ZnBr2->Activated_Epoxide Activation Epoxide Epoxide Epoxide->Activated_Epoxide Imidazolium Imidazolium Bromide Ring_Opened Ring-Opened Intermediate Imidazolium->Ring_Opened Nucleophilic Attack Activated_Epoxide->Ring_Opened Carbonate Cyclic Carbonate Ring_Opened->Carbonate Cyclization CO2 CO₂ CO2->Ring_Opened Insertion Carbonate->ZnBr2 Catalyst Regeneration Carbonate->Imidazolium

Caption: Proposed mechanism for CO₂ cycloaddition.

Asymmetric Synthesis with Dinuclear Zinc Catalysts

Dinuclear zinc catalysts, often prepared in situ from a chiral ligand and a zinc source like diethylzinc (B1219324) or this compound, have emerged as powerful tools for asymmetric synthesis. These catalysts possess both a Lewis acidic zinc center and a Brønsted basic site within a chiral environment, enabling the simultaneous activation of both the electrophile and the nucleophile.[2][3] This dual activation strategy leads to high enantioselectivity in a variety of reactions, including Friedel-Crafts alkylations.[3][4][5][6]

Quantitative Data Summary: Asymmetric Friedel-Crafts Alkylation of Indole (B1671886)

EntryElectrophileChiral LigandYield (%)ee (%)Reference
1N-Boc-iminopyrrolidine(S,S)-ProPhenol9598
2Ethyl 3,3,3-trifluoropyruvate(R,R)-ProPhenol8892[3]
3Chalcone(S,S)-AzePhenol9999[6]
4Aryl Aldimine(R,R)-bis-ProPhenol9295[4]

Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of Indole with an Aryl Aldimine

Materials:

  • Chiral bis-ProPhenol ligand

  • Diethylzinc (ZnEt₂) solution in hexanes

  • This compound (ZnBr₂), anhydrous

  • Indole

  • Aryl aldimine (e.g., N-benzylidene-4-methoxyaniline)

  • Anhydrous toluene (B28343)

  • Trifluoroacetic acid (TFA) for quenching

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, the chiral bis-ProPhenol ligand (e.g., 0.02 mmol) is dissolved in anhydrous toluene (1.0 mL). To this solution, diethylzinc (1.0 M in hexanes, 0.04 mmol) is added dropwise at 0 °C. The mixture is stirred at room temperature for 1 hour to form the dinuclear zinc catalyst.

  • Reaction: The reaction mixture is cooled to the desired temperature (e.g., -20 °C). A solution of the aryl aldimine (0.2 mmol) in anhydrous toluene (0.5 mL) is added, followed by the addition of indole (0.24 mmol).

  • The reaction is stirred at this temperature and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a few drops of trifluoroacetic acid. The solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the enantiomerically enriched 3-indolyl methanamine derivative. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).

Logical Relationship Diagram

G Catalyst Dinuclear Zinc Catalyst Lewis_Acid Lewis Acidic Site (Zn²⁺) Catalyst->Lewis_Acid Bronsted_Base Brønsted Basic Site (Alkoxide/Amide) Catalyst->Bronsted_Base Electrophile Electrophile (e.g., Imine) Lewis_Acid->Electrophile Activation Nucleophile Nucleophile (e.g., Indole) Bronsted_Base->Nucleophile Activation Activated_Complex Ternary Activated Complex Electrophile->Activated_Complex Nucleophile->Activated_Complex Product Enantioselective Product Activated_Complex->Product C-C Bond Formation

Caption: Dual activation by a dinuclear zinc catalyst.

Synthesis of Tetrahydropyrans via a Zn/ZnBr₂ Catalyzed Prins Cyclization

The combination of zinc powder and this compound provides a potent system for the one-pot synthesis of 2,6-disubstituted 4-bromotetrahydropyrans from aldehydes and allyl bromide.[2] This reaction proceeds via an initial Barbier-type allylation followed by a Prins cyclization. The cis-diastereoselectivity is generally high, controlled by the formation of a thermodynamically favored chair-like transition state.

Quantitative Data Summary: Synthesis of 2,6-Disubstituted 4-Bromotetrahydropyrans

EntryAldehydeSolventTime (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
1Benzaldehyde (B42025)CH₂Cl₂685>95:5[2]
24-ChlorobenzaldehydeCH₂Cl₂782>95:5[2]
34-MethoxybenzaldehydeCH₂Cl₂688>95:5[2]
4CinnamaldehydeCH₂Cl₂875>95:5[2]

Experimental Protocol: Synthesis of cis-2,6-Diphenyl-4-bromotetrahydropyran

Materials:

Procedure:

  • A mixture of zinc powder (e.g., 2.2 mmol) and anhydrous this compound (e.g., 1.1 mmol) in anhydrous CH₂Cl₂ (10 mL) is stirred at room temperature under a nitrogen atmosphere for 15 minutes.

  • A solution of benzaldehyde (2.0 mmol) and allyl bromide (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) is added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature for the specified time (e.g., 6 hours) and monitored by TLC.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The mixture is extracted with CH₂Cl₂ (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluting with a mixture of hexane (B92381) and ethyl acetate) to afford the pure cis-2,6-diphenyl-4-bromotetrahydropyran.

Experimental Workflow

G Start Start Mix_Zn_ZnBr2 Mix Zn powder and ZnBr₂ in CH₂Cl₂ Start->Mix_Zn_ZnBr2 Add_Reagents Add Aldehyde and Allyl Bromide Mix_Zn_ZnBr2->Add_Reagents Reaction Stir at Room Temperature Add_Reagents->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pure Tetrahydropyran (B127337) Purify->Product

Caption: Workflow for tetrahydropyran synthesis.

Heterogeneous Catalysis with Silica-Supported this compound (SiO₂/ZnBr₂)

Immobilizing this compound on a solid support like silica gel creates a heterogeneous catalyst (SiO₂/ZnBr₂) that offers several advantages, including ease of separation from the reaction mixture and potential for recycling. This system has been effectively used in various multi-component reactions, such as the synthesis of pyrazoles and tetrazoles.[7][8][9]

Quantitative Data Summary: Synthesis of Pyrazole (B372694) Derivatives

EntryAldehydePhenylhydrazine (B124118)β-KetoesterYield (%)Reference
1BenzaldehydePhenylhydrazineEthyl acetoacetate (B1235776)95[8]
24-ChlorobenzaldehydePhenylhydrazineEthyl acetoacetate92[8]
34-Nitrobenzaldehyde (B150856)PhenylhydrazineEthyl acetoacetate98[8]
4Indole-3-carbaldehydePhenylhydrazineEthyl acetoacetate98[8]

Experimental Protocol: Synthesis of a Pyrazole Derivative

A. Preparation of SiO₂/ZnBr₂ Catalyst:

  • Silica gel is activated by heating at 120 °C for 4 hours.

  • Anhydrous this compound is dissolved in a suitable solvent (e.g., acetone).

  • The activated silica gel is added to the ZnBr₂ solution, and the mixture is stirred for 24 hours at room temperature.

  • The solvent is removed under reduced pressure, and the resulting solid is dried in an oven at 100 °C for 12 hours to obtain the SiO₂/ZnBr₂ catalyst.

B. Synthesis of 4-((4-nitrophenyl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one:

  • In a round-bottom flask, a mixture of 4-nitrobenzaldehyde (1 mmol), phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and the prepared SiO₂/ZnBr₂ catalyst (e.g., 10 mol%) is prepared.

  • The reaction can be carried out under solvent-free conditions by heating at a specific temperature (e.g., 80 °C) or in a solvent like ethanol (B145695) with refluxing. For microwave-assisted synthesis, the mixture is irradiated at a suitable power and temperature (e.g., 60 °C in water).[8]

  • The progress of the reaction is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and a solvent like ethanol is added. The catalyst is removed by filtration.

  • The filtrate is concentrated, and the crude product is recrystallized from a suitable solvent (e.g., ethanol) to give the pure pyrazole derivative.

  • The recovered catalyst can be washed, dried, and reused for subsequent reactions.

Logical Relationship Diagram

G Reactants Aldehyde + Phenylhydrazine + β-Ketoester Reaction Reaction (Heating or Microwave) Reactants->Reaction Catalyst SiO₂/ZnBr₂ Catalyst->Reaction Product_Catalyst_Mix Product + Catalyst Mixture Reaction->Product_Catalyst_Mix Filtration Filtration Product_Catalyst_Mix->Filtration Crude_Product Crude Product in Filtrate Filtration->Crude_Product Recycled_Catalyst Recycled Catalyst Filtration->Recycled_Catalyst Purification Recrystallization Crude_Product->Purification Pure_Product Pure Pyrazole Purification->Pure_Product

Caption: Heterogeneous catalysis and catalyst recycling.

References

Troubleshooting & Optimization

overcoming challenges in zinc bromide flow battery performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers and scientists with practical troubleshooting guides and frequently asked questions to address common challenges encountered during zinc bromide flow battery (ZBFB) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common failure modes in this compound Flow Batteries?

A1: The most prevalent failure modes include the formation of zinc dendrites on the negative electrode, which can pierce the separator and cause short circuits; bromine crossover through the membrane leading to self-discharge; and electrode degradation.[1][2][3][4] These issues often manifest as rapid capacity fade, low coulombic efficiency, and increased internal resistance.[3]

Q2: Why is my coulombic efficiency (CE) below 90%?

A2: Low coulombic efficiency in ZBFBs is typically caused by side reactions. The primary causes are the crossover of bromine from the positive to the negative side, where it chemically reacts with the deposited zinc (self-discharge), and hydrogen evolution at the negative electrode.[1][4][5] Shunt currents in multi-cell stacks can also contribute to lower CE.[4]

Q3: What is the ideal pH for the electrolyte?

A3: The electrolyte pH must be carefully controlled. A low pH can lead to zinc corrosion and accelerated hydrogen evolution, consuming protons and causing self-discharge.[1] Conversely, a high pH (e.g., ≥4) can cause the precipitation of zinc hydroxide (B78521) or oxide (Zn(OH)₂/ZnO), which can clog the membrane and lead to poor zinc deposition quality.[1]

Q4: How does operating temperature affect performance?

A4: ZBFBs typically operate between 20 and 50°C. At lower temperatures, electrolyte resistivity increases, which lowers voltage efficiency, but this is often offset by reduced bromine transport, which improves coulombic efficiency.[4] At higher temperatures, the opposite occurs. The optimal temperature depends on the specific battery design and electrolyte composition.[4]

Q5: Can I increase energy capacity by simply adding more electrolyte?

A5: Unlike some other flow battery chemistries, simply increasing the electrolyte volume in a ZBFB does not proportionally increase the energy capacity. The capacity is limited by the surface area of the negative electrode available for zinc plating. To increase capacity, the electrode stack must also be scaled up.[6]

Troubleshooting Guide 1: Rapid Capacity Fade & Low Coulombic Efficiency

This guide addresses rapid performance degradation, often linked to issues on the zinc electrode.

Q: My battery's capacity is dropping significantly with each cycle, and the coulombic efficiency is much lower than expected. What is the cause and how can I fix it?

A: These symptoms are classic indicators of uncontrolled zinc deposition (dendrite formation) and associated side reactions.[2][3][7] The troubleshooting process involves electrochemical analysis followed by physical inspection.

Logical Workflow for Diagnosing Capacity Fade

G Workflow for diagnosing capacity fade in ZBFBs. A Symptom: Rapid Capacity Fade & Low Coulombic Efficiency B Step 1: Electrochemical Analysis (Run Protocol C & B) A->B C Analyze Charge/Discharge Profile & EIS Data B->C D Is there high self-discharge and/or increasing resistance? C->D E Step 2: Post-Mortem Analysis (Run Protocol A) D->E Yes J Issue likely related to bromine crossover. See Troubleshooting Guide 2. D->J No F Inspect Zinc Electrode Surface (Visual & SEM) E->F G Are dendrites or mossy deposits visible? F->G H Root Cause: Uncontrolled Zinc Deposition G->H Yes G->J No I Implement Mitigation Strategies: - Add Electrolyte Additives - Optimize Current Density - Enhance Electrolyte Flow - Use 3D Electrodes H->I

Caption: Workflow for diagnosing capacity fade in ZBFBs.

Potential Root Causes & Mitigation

Based on the diagnostic workflow, the primary cause is often zinc dendrite formation. Dendrites are needle-like zinc structures that grow during the charging process.[2][3] They can detach from the electrode, leading to a loss of active material ("dead zinc"), and can pierce the separator, causing an internal short circuit.[2][3]

Parameter Problematic Indication Healthy Indication Mitigation Strategy
Coulombic Efficiency < 90%, rapidly decreasing> 95%, stableUse electrolyte additives; optimize flow rate.
Capacity Retention < 80% after 50 cycles> 95% after 50 cyclesLower current density; introduce full discharge cycles.
Zinc Deposit Morphology Mossy, dendritic, non-uniformDense, uniform, planarModify electrolyte (e.g., with ionic liquids); use 3D porous electrodes.[2][8]
Charge Transfer Resistance (from EIS) Steadily increasing with cyclesStable, low valueImprove electrolyte conductivity with supporting salts.[9]
Experimental Protocol A: Post-Mortem Analysis of Zinc Electrode
  • Cell Disassembly: After cycling, carefully disassemble the cell in an inert atmosphere (e.g., an argon-filled glovebox) to prevent the oxidation of the zinc electrode.

  • Sample Rinsing: Gently rinse the zinc electrode with deionized water to remove residual electrolyte salts.

  • Visual Inspection: Photograph the electrode surface. Look for visible mossy or needle-like deposits. Note any discoloration that might indicate side reactions.

  • Microscopic Analysis (SEM):

    • Dry the electrode thoroughly inside the glovebox.

    • Mount the dried electrode onto an SEM stub using conductive carbon tape.

    • Transfer the stub to the SEM chamber, minimizing air exposure.

    • Acquire images at various magnifications to characterize the surface morphology, looking for dendritic structures.[10]

Troubleshooting Guide 2: High Self-Discharge & Low Voltage Efficiency

This guide focuses on issues related to bromine crossover and membrane performance.

Q: My battery loses significant charge during rest periods (high self-discharge), and its voltage efficiency is poor. What's happening?

A: These issues are strongly indicative of bromine species crossing over from the positive (catholyte) side to the negative (anolyte) side through the separator.[1][5][11] The crossover of Br₂ or polybromide ions (e.g., Br₃⁻) leads to a direct chemical reaction with the plated zinc, causing self-discharge and lowering the open-circuit voltage.[5] Poor voltage efficiency is also linked to high membrane resistance.

Mechanism of Bromine Crossover and Self-Discharge

G Mechanism of bromine crossover and self-discharge in a ZBFB. cluster_0 Negative Half-Cell (Anolyte) cluster_1 Positive Half-Cell (Catholyte) Neg_Elec Negative Electrode (Zinc Plating) Zn²⁺ + 2e⁻ ⇌ Zn SelfDischarge Self-Discharge Reaction Zn + Br₂ → Zn²⁺ + 2Br⁻ Neg_Elec->SelfDischarge Pos_Elec Positive Electrode (Bromine Reaction) 2Br⁻ ⇌ Br₂ + 2e⁻ Br2 Br₂ / Br₃⁻ (in solution) Pos_Elec->Br2 Separator Separator / Membrane Br2->Separator Crossover (Diffusion) Br2->SelfDischarge Reacts with plated Zinc Separator->Neg_Elec

Caption: Mechanism of bromine crossover and self-discharge in a ZBFB.

Diagnostic & Mitigation Strategies

Diagnosis involves quantifying the crossover rate and evaluating the membrane's properties.

Performance Metric Problematic Indication Healthy Indication Mitigation Strategy
Self-Discharge Rate > 1% of capacity loss per hour on standby< 0.5% of capacity loss per hourUse membranes with lower bromine permeability (e.g., Nafion).[12][13]
Voltage Efficiency < 80% at moderate current density> 85%Employ thinner membranes or those with higher ionic conductivity.[13]
Anolyte Color Turns yellow/orange during operationRemains clear/colorlessAdd bromine complexing agents (BCAs) to the catholyte.[8]
Membrane Resistance (from EIS) High ohmic resistance (>0.5 Ω·cm²)Low ohmic resistance (<0.2 Ω·cm²)Select appropriate membrane material and thickness.
Experimental Protocol B: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique to diagnose sources of resistance in the cell.[14][15]

  • Setup: Use a potentiostat with a frequency response analyzer. Connect the two-electrode setup to the fully assembled cell.

  • Conditions: Bring the battery to a stable 50% State of Charge (SOC). Let the cell rest at Open Circuit Voltage (OCV) for 30 minutes to stabilize.

  • Measurement:

    • Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[16][17]

    • Record the impedance response as a Nyquist plot (Z_imaginary vs. Z_real).

  • Analysis:

    • Ohmic Resistance (R_ohm): The high-frequency intercept on the real axis. This value primarily represents the resistance of the electrolyte and the membrane. An increasing R_ohm over time may indicate membrane degradation or clogging.[18]

    • Charge Transfer Resistance (R_ct): The diameter of the semicircle in the mid-frequency range. This relates to the kinetics of the electrochemical reactions at the electrode surfaces. An increasing R_ct can indicate electrode passivation or dendrite formation.

Experimental Protocol C: Charge-Discharge Cycling

This protocol is fundamental for assessing battery performance metrics.

  • System: Connect the cell to a battery cycler/tester.

  • Parameters:

    • Set the desired constant current density (e.g., 20 mA/cm²).

    • Define the upper and lower voltage cutoffs (e.g., 1.9V for charge, 1.0V for discharge).

    • Set the electrolyte flow rate (e.g., 20-50 mL/min).[16]

  • Procedure:

    • Charge the battery at the set current until the upper voltage limit is reached. Record the charge capacity (Ah).

    • Discharge the battery at the same current until the lower voltage limit is reached. Record the discharge capacity (Ah).

    • Repeat for a desired number of cycles (e.g., 100 cycles).

  • Calculations:

    • Coulombic Efficiency (CE %): (Discharge Capacity / Charge Capacity) * 100.

    • Voltage Efficiency (VE %): (Average Discharge Voltage / Average Charge Voltage) * 100.

    • Energy Efficiency (EE %): (CE * VE) / 100.

    • Capacity Fade %: ((Initial Discharge Capacity - Discharge Capacity at Cycle N) / Initial Discharge Capacity) * 100.

References

Technical Support Center: Mitigating Zinc Dendrite Formation in Zinc-Bromide Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals working on the mitigation of zinc dendrite formation in zinc-bromide batteries.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Q1: My zinc-bromide battery is exhibiting a rapid decline in capacity and low Coulombic efficiency after only a few cycles. What is the likely cause and how can I troubleshoot it?

A1: A rapid decline in capacity and low Coulombic efficiency are classic symptoms of significant zinc dendrite formation.[1][2] Dendrites are needle-like zinc deposits that can cause short circuits and consume active material.[1][3][4]

Troubleshooting Steps:

  • Post-Mortem Analysis (Visual Inspection): After cycling, carefully disassemble the cell in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation of the zinc anode.[5]

    • Observation: Look for mossy, needle-like, or tree-like zinc deposits on the anode surface.[5] Also, check for any signs of corrosion.

  • Coulombic Efficiency (CE) Calculation: Precisely measure the charge and discharge capacity for each cycle. A CE significantly below 100% indicates irreversible processes, often due to dendrite formation and side reactions.[5]

  • Microscopy Analysis (SEM): Image the zinc anode surface post-cycling using a scanning electron microscope (SEM) to directly observe the dendrite morphology.[5][6]

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS to analyze the charge transfer resistance. An increasing charge transfer resistance can indicate the formation of a passivation layer or dendrites.

Preventative Measures:

  • Electrolyte Additives: Introduce additives to the electrolyte to promote uniform zinc deposition. Common additives include organic molecules, polymers, and metal ions.[1][5][7]

  • Electrode Modification: Utilize 3D porous electrodes or modify the electrode surface to provide more uniform nucleation sites for zinc deposition.[8][9]

  • Optimize Current Density: Operate the battery at a lower current density, as high current densities can exacerbate dendrite growth.[5][10]

Q2: My battery failed abruptly with the voltage dropping to zero. I suspect an internal short circuit. How can I confirm this and what are the preventative actions?

A2: An abrupt voltage drop to zero is a strong indicator of an internal short circuit, likely caused by a zinc dendrite penetrating the separator and contacting the cathode.[1][3][4]

Confirmation and Prevention:

  • Resistance Measurement: Measure the internal resistance of the cell. A value close to zero confirms a short circuit.[5]

  • Visual Confirmation: Disassemble the cell and look for a dendrite that has pierced the separator.

Preventative Measures:

  • Separator Modification: Employ more robust or modified separators with higher mechanical strength and tortuosity to physically block dendrite growth.[5]

  • Pulsed Charging Protocols: Implement pulsed charging instead of constant current charging. This can provide relaxation time for zinc ions to distribute more evenly, leading to smoother deposition.[1][11][12]

  • Flow Rate Optimization (for flow batteries): Increasing the electrolyte flow rate can enhance mass transport of zinc ions to the electrode surface, reducing concentration gradients that favor dendrite growth.[1]

Frequently Asked Questions (FAQs)

Q1: What is the "tip effect" and how does it contribute to dendrite growth?

A1: The "tip effect" describes the concentration of the electric field at sharp points or "tips" on the electrode surface.[5] This intensified electric field attracts more zinc ions to these tips, leading to preferential and accelerated deposition at these points, which in turn amplifies the tip effect in a positive feedback loop, promoting rapid dendrite growth.[5]

Q2: How does current density influence zinc dendrite formation?

A2: Higher current densities generally worsen zinc dendrite growth.[5] At high currents, the rate of zinc ion consumption at the electrode surface can exceed the rate of their diffusion from the bulk electrolyte. This condition, known as diffusion-limited growth, favors the formation of sharp, needle-like dendrites.[5][10] Conversely, lower current densities allow for more controlled and uniform zinc deposition.

Q3: What are the primary categories of electrolyte additives used to suppress zinc dendrites?

A3: Electrolyte additives are a key strategy to mitigate dendrite formation and can be broadly categorized as:

  • Organic Molecules: These additives, such as polyethylene (B3416737) glycol (PEG) and benzylidene acetone (B3395972) (BDA), can adsorb onto the zinc surface, modifying the electric field and promoting uniform deposition.[5][6][13][14]

  • Polymers: Polymers like polyethyleneimine and polyvinyl alcohol can also adsorb on the electrode surface and create a more homogeneous environment for zinc plating.[3][4]

  • Metal Ions: Certain metal ions, such as lead (Pb²⁺) and tin (Sn²⁺), can co-deposit with zinc, altering the nucleation and growth process to favor a more compact and dendrite-free morphology.[4][5][7]

Q4: What are the common side reactions at the zinc anode in aqueous zinc-bromide batteries?

A4: Besides dendrite formation, the main side reactions at the zinc anode are:

  • Hydrogen Evolution Reaction (HER): In aqueous electrolytes, particularly at low pH, hydrogen gas can be produced, leading to a decrease in Coulombic efficiency and potentially causing pressure buildup in the cell.[3][15]

  • Corrosion: Zinc can corrode in the aqueous electrolyte, leading to the formation of zinc oxide or hydroxide (B78521) layers. This passivation layer increases the internal resistance and reduces the active zinc material.[2][3]

Quantitative Data Summary

Table 1: Effect of Electrolyte Additives on Zinc-Bromide Battery Performance

AdditiveConcentrationEffect on Cycling StabilityEffect on Coulombic EfficiencyReference
Polyethylene glycol-200 (PEG-200) & Benzylidene acetone (BDA)Not specifiedExtended to 890 hours (from 48 hours)Improved[14]
1-Ethyl-1-methyl-pyrrolidinium bromide (MEP·Br)1.2 MImproved cycling lifeNot specified[1][4]
Lead(II) ions (Pb²⁺)~1.67 mMSuppressed dendrite growthNot specified[5][7]

Table 2: Impact of Current Density on Cell Lifetime

Cell TypeCurrent DensityCycling LifetimeReference
ZnZn symmetric cell2 mA/cm²
ZnZn symmetric cell20 mA/cm²

Experimental Protocols

Protocol 1: Scanning Electron Microscopy (SEM) Analysis of Zinc Anode

  • Cell Disassembly: After cycling, carefully disassemble the battery in an argon-filled glovebox to prevent the oxidation of the zinc anode.[5]

  • Sample Preparation: Gently rinse the zinc anode with a suitable solvent, such as dimethyl carbonate, to remove any residual electrolyte.[5] Allow the anode to dry completely within the glovebox.

  • Mounting: Secure the dried zinc anode onto an SEM stub using conductive carbon tape.[5]

  • Imaging: Transfer the mounted sample to the SEM chamber. Acquire secondary electron (SE) images at various magnifications to observe the surface morphology. Typical acceleration voltages range from 5-20 kV.[5]

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) of Zinc Anode

  • Cell Assembly: Assemble a symmetric Zn|Zn cell or a three-electrode cell with a zinc working electrode, a zinc counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Equilibration: Allow the cell to rest at its open-circuit potential (OCP) for a sufficient duration (e.g., 1 hour) to reach a stable state.

  • EIS Measurement: Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: Fit the resulting Nyquist plot to an appropriate equivalent circuit model to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). These parameters provide insights into the kinetics of the zinc deposition/stripping process and the properties of the electrode-electrolyte interface.[5]

Visualizations

Troubleshooting_Flowchart start Battery Performance Issue: Rapid Capacity Fade / Low CE q1 Suspect Zinc Dendrite Formation start->q1 a1 Perform Post-Mortem Analysis: - Visual Inspection - SEM Imaging q1->a1 q2 Dendrites Observed? a1->q2 a2_yes Implement Mitigation Strategies: - Electrolyte Additives - Electrode Modification - Lower Current Density q2->a2_yes Yes a2_no Investigate Other Failure Modes: - Electrolyte Decomposition - Cathode Degradation q2->a2_no No end Improved Battery Performance a2_yes->end

Caption: Troubleshooting workflow for capacity fade in Zn-Br batteries.

Dendrite_Mitigation_Strategies mitigation Zinc Dendrite Mitigation Strategies electrolyte Electrolyte Engineering mitigation->electrolyte electrode Anode Modification mitigation->electrode operational Operational Parameter Optimization mitigation->operational additives Additives: - Organic Molecules - Polymers - Metal Ions electrolyte->additives separator Separator Modification: - Enhanced Mechanical Strength electrolyte->separator structure 3D Electrode Structures electrode->structure surface Surface Coatings electrode->surface current Current Density Control operational->current pulse Pulsed Charging Protocols operational->pulse flow Flow Rate Optimization operational->flow

Caption: Key strategies for mitigating zinc dendrite formation.

References

strategies to reduce self-discharge in zinc-bromine batteries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for zinc-bromine battery research. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you address common challenges during your experiments, with a core focus on mitigating self-discharge.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of self-discharge in zinc-bromine batteries?

A1: The primary cause of self-discharge is the crossover of bromine species from the positive (catholyte) side to the negative (anolyte) side of the battery.[1] During charging, bromine (Br₂) is generated at the positive electrode, and zinc (Zn) is plated on the negative electrode. If bromine, which is soluble in the aqueous electrolyte, diffuses through the separator or membrane, it can directly react with the deposited zinc.[2] This chemical reaction consumes the active materials, leading to a loss of stored capacity, which is observed as self-discharge.[1][2] This phenomenon is also known as the "shuttle effect" of bromide ions.[3]

Q2: My battery's coulombic efficiency is lower than expected. Is this related to self-discharge?

A2: Yes, low coulombic efficiency (CE) is a direct indicator of significant self-discharge. CE is the ratio of charge extracted during discharge to the charge supplied during charging. The direct reaction of bromine with plated zinc consumes charge that would otherwise be available during the discharge cycle, thus lowering the CE.[4] Strategies that reduce bromine crossover are proven to enhance coulombic efficiency.[4][5]

Q3: What are Bromine Complexing Agents (BCAs) and how do they work?

A3: Bromine Complexing Agents (BCAs) are electrolyte additives, typically quaternary ammonium (B1175870) salts, that capture elemental bromine to reduce its concentration in the aqueous phase.[6][7] They react with bromine and bromide ions to form a dense, oily polybromide phase that is often immiscible with the aqueous electrolyte.[2][6] This sequestration of bromine lowers its volatility and, more importantly, dramatically reduces the amount of free bromine available to diffuse across the membrane to the zinc electrode, thereby suppressing the primary self-discharge reaction.[2][8]

Q4: Can modifying the battery's separator or membrane reduce self-discharge?

A4: Absolutely. The separator is a critical component for preventing bromine crossover. Using dense, ion-selective membranes like Nafion, or modifying common microporous separators, can effectively block bromine transport.[3][9] Techniques such as coating a polyethylene (B3416737) membrane with polydopamine can reduce pore size and enhance hydrophilicity, which improves ion transport while physically hindering the shuttle effect of bromine ions.[3] Such modifications can lead to significant improvements in both coulombic and energy efficiencies.[3][10]

Q5: How do operational parameters like temperature and current density affect self-discharge?

A5: Operational parameters have a notable impact on self-discharge:

  • Temperature: Higher operating temperatures generally increase the rate of bromine diffusion and zinc corrosion, leading to a higher self-discharge rate and lower energy efficiency.[2][11] Conversely, at very low temperatures, electrolyte resistivity increases, which can lower voltaic efficiency, but the slower bromine transport may improve coulombic efficiency.[2]

  • Current Density: The effect of current density is linked to the time available for self-discharge to occur. At lower current densities, the charge and discharge cycles are longer, allowing more time for bromine to cross over and react with the zinc. This can result in lower coulombic efficiency.[12] Conversely, higher current densities can improve CE because the cycle time is shorter, minimizing the impact of the constant self-discharge process.[12]

Troubleshooting Guide

Problem: Unusually high self-discharge rate and rapid capacity fade.

This guide provides a systematic approach to diagnosing and resolving high self-discharge in your zinc-bromine battery experiments.

Diagram: Troubleshooting Workflow for High Self-Discharge

TroubleshootingWorkflow start High Self-Discharge (Low Coulombic Efficiency) check_bca Step 1: Verify Electrolyte - Is a BCA being used? - Is the concentration correct? - Has the BCA degraded? start->check_bca bca_no Action: Add appropriate BCA (e.g., MEP, 3-MBPy) check_bca->bca_no No / Unsure bca_yes Step 2: Inspect Separator/Membrane - Any visible defects (tears, pinholes)? - Is the membrane type appropriate? - Has the membrane degraded? check_bca->bca_yes Yes end_node Issue Resolved bca_no->end_node separator_ok Step 3: Analyze Electrodes - Evidence of excessive dendrite growth? - Carbon felt degradation? - Poor electrode/electrolyte interface? bca_yes->separator_ok separator_bad Action: Replace or upgrade separator (e.g., use modified PE, Nafion) separator_bad->end_node separator_ok->separator_bad Defective electrode_bad Action: Optimize electrodes - Implement dendrite suppression strategy - Use surface-modified electrodes separator_ok->electrode_bad OK electrode_ok Step 4: Review Operational Parameters - Is the operating temperature too high? - Is the electrolyte flow rate optimal? electrode_bad->electrode_ok Defective params_bad Action: Adjust operating conditions - Lower temperature - Optimize flow rate electrode_bad->params_bad OK electrode_ok->end_node params_bad->end_node Adjusted BCA_Mechanism Mechanism of Bromine Complexing Agents (BCAs) cluster_positive Positive Electrode (Catholyte) cluster_negative Negative Electrode (Anolyte) Br_minus 2Br⁻ Br2 Br₂ (aqueous) Br_minus->Br2 Charge Br2->Br_minus Discharge Complex [BCA(Br)n]⁺ (Immiscible Oil) Br2->Complex Complexation Br2_crossover Br₂ Crossover (Self-Discharge) BCA BCA⁺ BCA->Complex Complexation Zn_plated Zn (metal) Zn_ion Zn²⁺ Zn_plated->Zn_ion Discharge Zn_ion->Zn_plated Charge Separator Separator Br2_crossover->Zn_plated Unwanted Reaction

References

Technical Support Center: Optimizing Zinc Bromide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions catalyzed by zinc bromide (ZnBr₂).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in organic synthesis?

A1: this compound is a versatile Lewis acid catalyst.[1][2] Its primary function is to activate a wide range of functional groups, thereby facilitating numerous chemical transformations.[3] Due to its moderate Lewis acidity, it is often employed in reactions requiring mild conditions. It is particularly useful in the synthesis of complex organic molecules, including various heterocyclic compounds that are significant in pharmaceuticals.[3]

Q2: Why is the purity and handling of this compound so critical for reaction success?

A2: The purity and proper handling of this compound are paramount for achieving optimal and reproducible results. This compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] The presence of water can quench the catalyst, leading to low or no product yield, especially in moisture-sensitive reactions like those involving organozinc reagents.[5] Common impurities in commercial this compound include water, iron, and zinc oxide/carbonate.[5] Therefore, using anhydrous this compound and handling it under an inert atmosphere is crucial.

Q3: How can I prepare and ensure my this compound is anhydrous?

A3: To ensure your this compound is anhydrous, it should be dried before use. A common laboratory procedure involves heating the this compound at high temperatures (e.g., 200°C) under reduced pressure (e.g., 0.1 mm Hg) for several hours.[1] Another method involves the reaction of metallic zinc with bromine in an aqueous solution, followed by evaporation and crystallization.[6] The resulting anhydrous this compound should be stored in a tightly sealed container in a desiccator or glovebox to prevent moisture reabsorption.

Q4: Can this compound catalysts be regenerated and reused?

A4: Yes, in many cases, this compound catalysts can be recovered and reused, which is advantageous for both cost and environmental reasons. For heterogeneous reactions, the catalyst can often be recovered by simple filtration. For instance, zinc powder used in Friedel-Crafts acylation has been successfully reused multiple times after washing with diethyl ether and dilute HCl.[7] For homogeneous reactions, recovery can be more complex but may involve aqueous extraction followed by drying of the aqueous layer. The reusability of the catalyst is a key advantage, particularly in large-scale industrial processes.[8]

Troubleshooting Guides

Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly

Q: I've assembled my reaction with this compound as the catalyst, but there's no discernible product formation, or the reaction is extremely sluggish. What are the potential causes and solutions?

A: Failure to initiate or a slow reaction rate is a common issue and can often be attributed to the quality of the catalyst and reagents.

Troubleshooting Workflow:

start Reaction Failure/ Slow Rate catalyst Check ZnBr₂ Quality start->catalyst reagents Verify Reagent Purity start->reagents conditions Review Reaction Conditions start->conditions anhydrous Is ZnBr₂ anhydrous? catalyst->anhydrous dry_reagents Are reagents dry? reagents->dry_reagents temp_conc Are temperature & concentration optimal? conditions->temp_conc activated Is catalyst activated? anhydrous->activated Yes dry_znbr2 Dry ZnBr₂ under vacuum with heating. anhydrous->dry_znbr2 No activate_zn Activate with I₂, 1,2-dibromoethane, or TMSCl. activated->activate_zn No success Reaction Proceeds activated->success Yes dry_solvents Dry solvents and reagents. dry_reagents->dry_solvents No dry_reagents->success Yes optimize Optimize temperature and concentration. temp_conc->optimize No temp_conc->success Yes dry_znbr2->anhydrous activate_zn->activated dry_solvents->dry_reagents optimize->temp_conc

Caption: Troubleshooting workflow for reaction initiation failure.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inactive Catalyst This compound is hygroscopic and can become deactivated by moisture. Ensure you are using strictly anhydrous this compound. Consider drying the catalyst in a vacuum oven before use.[1] For reactions involving metallic zinc, the surface can be passivated by a layer of zinc oxide. Activation is necessary.[5]
Wet Solvents or Reagents The presence of water in solvents or starting materials can inhibit the reaction. Use freshly distilled, anhydrous solvents and ensure all reagents are dry.
Suboptimal Temperature Some reactions require an initial input of energy to overcome the activation barrier. Gentle heating with a heat gun may be necessary to initiate the reaction.[5] However, be cautious as some reactions can be exothermic once initiated. Conversely, for some sensitive reactions, higher temperatures may lead to decomposition.
Low Catalyst Loading The amount of catalyst may be insufficient. While catalytic amounts are desired, some reactions may require a higher loading to proceed at a reasonable rate. Consult literature for typical catalyst loadings for your specific reaction type.
Issue 2: Low Product Yield and/or Formation of Side Products

Q: My reaction is producing the desired product, but the yield is low, and I'm observing significant side products. How can I optimize for higher yield and selectivity?

A: Low yields and the formation of byproducts are often intertwined issues that can be addressed by carefully controlling the reaction parameters.

Logical Relationship for Optimizing Yield and Selectivity:

start Low Yield / Side Products temp Temperature Control start->temp addition_rate Rate of Reagent Addition start->addition_rate stoichiometry Stoichiometry start->stoichiometry solvent Solvent Effects start->solvent low_temp Lower temperature to minimize side reactions. temp->low_temp slow_addition Slow, dropwise addition of reagents. addition_rate->slow_addition adjust_ratio Adjust reactant ratios; slight excess of one may be needed. stoichiometry->adjust_ratio solvent_screen Screen different solvents to improve selectivity. solvent->solvent_screen outcome Improved Yield and Selectivity low_temp->outcome slow_addition->outcome adjust_ratio->outcome solvent_screen->outcome

Caption: Key parameters for optimizing reaction yield and selectivity.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Side Reactions Unwanted side reactions can consume starting materials and reduce the yield of the desired product. A common side reaction in organozinc chemistry is the Blaise reaction.[5] Maintaining a low reaction temperature (e.g., 0°C to room temperature) after initiation can minimize the rate of side reactions.
Sub-optimal Stoichiometry The ratio of reactants can significantly influence the product distribution. Using a slight excess of one reactant can sometimes drive the reaction to completion and minimize the formation of byproducts arising from unreacted starting material.
Solvent Choice The solvent can play a crucial role in stabilizing intermediates and influencing reaction pathways. A solvent screen is often a valuable optimization step. For example, in the α-bromination of alkanones, water was found to be the optimal solvent.[3]
Reaction Time Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times can promote the formation of degradation products or other side products. Monitor the reaction progress by a suitable technique (e.g., TLC, GC, NMR) to determine the optimal reaction time.

Experimental Protocols and Data

Selective Boc Deprotection of Secondary Amines

This compound is a mild and effective reagent for the selective removal of the tert-butoxycarbonyl (Boc) protecting group from secondary amines, often leaving other acid-sensitive groups intact.[1][2]

General Experimental Protocol:

  • Dissolve the Boc-protected secondary amine in an anhydrous solvent such as dichloromethane (B109758) (DCM).

  • Add an excess of anhydrous this compound (typically 2-4 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium carbonate.

  • Extract the product with an organic solvent (e.g., DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.[9][10]

Table 1: Optimization of Boc Deprotection Conditions

SubstrateZnBr₂ (equiv.)SolventTime (h)Yield (%)Reference
N-Boc-dibenzylamine4.1CH₂Cl₂7295[2]
N-Boc-piperidine3.0CH₂Cl₂2492[1]
N-Boc-indole2.5CH₂Cl₂4888[1]
Friedel-Crafts Acylation of Aromatic Compounds

Zinc-based catalysts, including zinc powder and anhydrous this compound, offer a greener and more efficient alternative to traditional stoichiometric Lewis acids like AlCl₃ in Friedel-Crafts acylation.[11]

General Experimental Protocol (Microwave-Assisted, Solvent-Free):

  • In a microwave-safe vessel, mix the aromatic substrate and the acyl halide.

  • Add zinc powder (typically in a 1:1 ratio with the substrate).

  • Irradiate the mixture in a microwave reactor at a suitable power level (e.g., 300 W).

  • Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a dilute acid (e.g., HCl) and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the acylated product.[11]

Table 2: Zinc-Catalyzed Friedel-Crafts Acylation - Effect of Catalyst and Conditions

Aromatic SubstrateAcylating AgentCatalystConditionsYield (%)Reference
AnisoleAcetyl chlorideZn powderMicrowave, 300 W, 2 min92[11]
TolueneBenzoyl chlorideZn powderMicrowave, 300 W, 5 min85[11]
BenzeneAcetyl chlorideAnhydrous ZnCl₂Microwave, 300 W, 2 min12-18[11]
AnisolePropanoic acidFe-BEA Zeolite120 °C, 2h~80[12]

Note: The table includes data for other catalysts for comparison purposes.

Synthesis of Pyrazoline Derivatives

Zinc salts, such as zinc triflate (Zn(OTf)₂), can effectively catalyze the synthesis of pyrazolines, which are important heterocyclic scaffolds in medicinal chemistry.[13]

General Experimental Protocol:

  • To a solution of the arylhydrazine in an appropriate solvent (e.g., THF), add the alkyne substrate.

  • Add a catalytic amount of zinc triflate (e.g., 5 mol%).

  • Heat the reaction mixture at a suitable temperature (e.g., 100°C).

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pyrazoline derivative.[13]

Table 3: Optimization of Pyrazoline Synthesis

ArylhydrazineAlkyneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylhydrazine3-Butyn-1-olZn(OTf)₂ (5 mol%)THF1001699[13]
4-Methylphenylhydrazine3-Butyn-1-olZn(OTf)₂ (5 mol%)THF1001695[13]
4-Chlorophenylhydrazine3-Butyn-1-olZn(OTf)₂ (5 mol%)THF1001692[13]
Indole-3-carbaldehyde, PhenylhydrazineEthyl acetoacetateSiO₂/ZnBr₂Water60 (Microwave)0.598[3]

This technical support center provides a starting point for optimizing your this compound catalyzed reactions. For further assistance, consulting the primary literature for your specific transformation is always recommended.

References

Technical Support Center: Regeneration and Reuse of Zinc Bromide Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and reuse of zinc bromide (ZnBr₂) catalysts. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your experimental work.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the use and regeneration of this compound catalysts.

Q1: What are the common causes of this compound catalyst deactivation?

A1: this compound catalyst deactivation can stem from several factors:

  • Hydrolysis: Exposure to water can lead to the formation of zinc hydroxybromide species, which may be less catalytically active.

  • Poisoning: Certain functional groups in reactants, intermediates, or byproducts can coordinate strongly with the zinc center, blocking active sites. Common poisons include sulfur- and phosphorus-containing compounds.[1]

  • Formation of Inactive Complexes: The catalyst can form stable, inactive complexes with solvents or other components in the reaction mixture.

  • Physical Deposition: In heterogeneous systems, the catalyst's active sites can be blocked by the deposition of non-volatile byproducts or polymers.[2]

  • Glaze Formation: In high-temperature applications involving certain additives, an amorphous zinc pyrophosphate glaze can form on the catalyst, impeding gas diffusion.[1]

Q2: My reaction is sluggish or fails to initiate. Could the this compound catalyst be the issue?

A2: Yes, several factors related to the catalyst could be the cause:

  • Inactive Catalyst: The this compound may have been deactivated by improper storage, leading to hydration. Ensure the catalyst is stored in a desiccator.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. While ZnBr₂ is an efficient Lewis acid, an optimal loading is necessary.[3][4]

  • Poor Solubility: In some organic solvents, the catalyst may not be sufficiently soluble to participate effectively in the reaction. Consider a different solvent system if solubility is an issue.

Q3: I'm observing a decrease in catalytic activity after the first use. What's the likely cause and how can I fix it?

A3: A drop in activity after initial use is a classic sign of catalyst deactivation or incomplete recovery.

  • Incomplete Recovery: Ensure your workup procedure is optimized to recover the maximum amount of catalyst. This compound can be soluble in various aqueous and organic phases, leading to losses during extraction.

  • Residual Impurities: The recovered catalyst may be contaminated with residual reactants, products, or byproducts. A thorough washing step during the regeneration protocol is crucial.[5]

  • Thermal Degradation during Regeneration: If you are heating the catalyst to remove volatile impurities, excessive temperatures can cause degradation.[2][5]

Q4: How can I tell if my supported this compound catalyst is deactivated?

A4: For supported catalysts, deactivation can manifest as:

  • Reduced Reaction Rates: A noticeable decrease in the rate of conversion compared to the fresh catalyst.

  • Lower Selectivity: An increase in the formation of undesired byproducts. For example, in the bromination of aromatic substrates, a decrease in para-selectivity might be observed.[6]

  • Visual Changes: Discoloration or clumping of the catalyst support material.

Q5: Can I reuse the this compound catalyst without a specific regeneration step?

A5: In some cases, yes. For certain reactions, particularly those with clean conversions and simple workups, the catalyst can be recovered and reused with minimal treatment.[4] However, for most applications, a regeneration protocol is recommended to ensure consistent performance and catalyst longevity.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting issues with this compound catalyst performance.

cluster_0 Troubleshooting Catalyst Performance start Low Yield or Reaction Failure check_catalyst Is the catalyst fresh and anhydrous? start->check_catalyst check_conditions Are reaction conditions (temp, time, solvent) optimal? check_catalyst->check_conditions Yes catalyst_issue Potential Catalyst Issue: - Deactivation - Insufficient Loading check_catalyst->catalyst_issue No check_reagents Are reagents pure and anhydrous? check_conditions->check_reagents Yes conditions_issue Optimize Reaction Conditions check_conditions->conditions_issue No reagents_issue Purify/Dry Reagents check_reagents->reagents_issue No regenerate Regenerate or Replace Catalyst check_reagents->regenerate Yes catalyst_issue->regenerate

Caption: Troubleshooting workflow for diagnosing issues in ZnBr₂ catalyzed reactions.

Quantitative Data on Catalyst Reuse

The reusability of this compound catalysts is a key advantage. The following table summarizes representative data on its performance over multiple cycles.

Reaction TypeCatalyst SystemCycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)Cycle 4 Yield (%)Reference
α-bromination of alkanonesZnBr₂ (in situ from Zn/Br₂)95949290[3]
Synthesis of pyrazol derivativesSiO₂/ZnBr₂98989796[3]
Intramolecular hydroaminationZn(II)-bipyridine MOF>99>99>99>99[7]

Note: The specific yield after each cycle can vary depending on the reaction conditions, substrate, and the efficiency of the recovery and regeneration process.

Experimental Protocols

Below are detailed methodologies for the recovery and regeneration of this compound catalysts in both homogeneous and heterogeneous systems.

Protocol 1: Regeneration of Homogeneous this compound Catalyst

This protocol is suitable for reactions where the catalyst is dissolved in the reaction medium.

Objective: To recover and purify ZnBr₂ from an aqueous/organic reaction mixture.

Materials:

  • Spent reaction mixture containing ZnBr₂

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Quenching: Quench the reaction mixture, typically by adding deionized water or a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. If the product is organic-soluble, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., 3 x 50 mL of ethyl acetate). The ZnBr₂ will preferentially remain in the aqueous layer.

  • Isolation of Aqueous Layer: Combine the aqueous layers.

  • Water Removal: Remove the water from the combined aqueous layers via rotary evaporation to concentrate the solution.

  • Drying: Transfer the resulting solid/slurry to a vacuum oven and dry at 60-80°C until a constant weight is achieved. This will yield solid, anhydrous this compound.

  • Storage: Store the regenerated catalyst in a tightly sealed container inside a desiccator to prevent moisture absorption.

Protocol 2: Regeneration of Supported (Heterogeneous) this compound Catalyst

This protocol is for catalysts where ZnBr₂ is supported on a solid material like silica (B1680970) or montmorillonite (B579905) clay.[6]

Objective: To remove adsorbed impurities from a supported ZnBr₂ catalyst.

Materials:

  • Spent supported ZnBr₂ catalyst

  • Suitable organic solvent for washing (e.g., hexane, dichloromethane, or ethyl acetate, depending on the impurities)

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Filtration: At the end of the reaction, filter the reaction mixture to recover the solid supported catalyst.

  • Washing: Wash the filtered catalyst cake thoroughly with a suitable organic solvent in which the impurities, unreacted starting materials, and products are highly soluble. Repeat this washing step several times with fresh solvent.[5]

  • Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 40-60°C) to remove the washing solvent. Avoid excessively high temperatures that could degrade the catalyst or its support.[5]

  • Activation (Optional): For some supported catalysts, thermal activation may be necessary to restore full activity. This typically involves heating the catalyst in an oven at a specific temperature (e.g., 200°C for ZnBr₂ on K-10 clay or mesoporous silica) for a defined period.[6]

  • Storage: Store the regenerated and dried catalyst in a desiccator.

Experimental and Logical Workflows

The following diagrams illustrate the logical steps in catalyst regeneration and the factors influencing its lifecycle.

cluster_1 Catalyst Regeneration Workflow start Reaction Completion separation Catalyst Separation (Filtration/Extraction) start->separation washing Washing with Appropriate Solvent separation->washing drying Drying (Vacuum Oven) washing->drying activation Thermal Activation (If Applicable) drying->activation storage Store in Desiccator activation->storage Yes activation->storage No reuse Catalyst Ready for Reuse storage->reuse

Caption: General experimental workflow for the regeneration of ZnBr₂ catalysts.

cluster_2 Factors Affecting Catalyst Lifecycle catalyst_activity Catalyst Activity and Longevity reaction_conditions Reaction Conditions (Temp, Solvent, pH) reaction_conditions->catalyst_activity reagent_purity Reagent Purity (Absence of Poisons) reagent_purity->catalyst_activity regeneration_protocol Regeneration Protocol (Washing, Drying) regeneration_protocol->catalyst_activity catalyst_handling Catalyst Handling & Storage catalyst_handling->catalyst_activity

Caption: Logical relationships influencing the lifecycle of a ZnBr₂ catalyst.

References

troubleshooting low yields in zinc bromide mediated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during zinc bromide mediated syntheses, particularly focusing on the causes of low reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is the activation of zinc metal crucial for this compound mediated reactions?

A1: Commercial zinc powder is often coated with a passivating layer of zinc oxide, which inhibits its reaction with organic halides. The activation process removes this oxide layer, increasing the surface area and reactivity of the zinc metal, which is essential for the oxidative addition step that forms the organozinc reagent.[1] Inadequate activation is a primary cause of sluggish or failed reactions.

Q2: What is the role of this compound in these reactions?

A2: this compound (ZnBr₂) primarily acts as a Lewis acid catalyst in many organic reactions.[2][3] It can be generated in situ from the reaction of zinc metal and bromine or used as an anhydrous salt.[4][5] Its functions include activating carbonyl groups towards nucleophilic attack and facilitating the formation of organozinc reagents.

Q3: How does water affect the yield of my reaction?

A3: Organozinc reagents are highly sensitive to moisture. Water will protonate and quench the reactive organozinc intermediate, rendering it inactive and leading to significantly lower or no yield of the desired product.[6] Therefore, it is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). This compound itself is hygroscopic and should be thoroughly dried before use.[6][7]

Q4: I see a white precipitate forming during my reaction. What could it be?

A4: The formation of a white precipitate can have several causes. If you are preparing your organozinc reagent via transmetalation from a Grignard reagent, the precipitate is likely a magnesium halide salt byproduct. In other cases, it could be zinc oxide or hydroxide, which forms if the organozinc reagent reacts with residual water or oxygen in the reaction mixture.[6]

Troubleshooting Guide for Low Yields

This guide addresses specific problems you may encounter during your this compound mediated synthesis in a question-and-answer format.

Problem 1: The reaction does not start.

  • Question: I have mixed my organic halide and activated zinc, but there is no sign of a reaction. What is the most likely cause?

  • Answer: The most common reason for a reaction failing to initiate is inactive zinc.[1] Ensure that your zinc has been freshly activated. Other potential issues include impure reagents or solvents. The presence of moisture in the organic halide or the solvent (commonly THF) can prevent the reaction from starting.[1]

Problem 2: The reaction is sluggish and the final yield is low.

  • Question: My reaction has started, but it is proceeding very slowly, and the overall yield is poor. How can I improve this?

  • Answer: Sluggish reactions and low yields are often due to incomplete zinc activation, poor solubility of the organozinc intermediate, or the occurrence of side reactions.[1] Consider optimizing your zinc activation method. The addition of lithium chloride (LiCl) can also be beneficial as it helps to solubilize the organozinc species from the surface of the zinc metal, thereby accelerating the reaction.[2][5][8][9][10][11]

Problem 3: I am observing the formation of significant side products.

  • Question: My reaction is producing a complex mixture of products, which is lowering the yield of my desired compound. What are the likely side reactions and how can I minimize them?

  • Answer: A common side reaction is the Blaise reaction, where the newly formed organozinc reagent can react with the nitrile group of another starting material molecule or product.[1] To minimize this, it is advisable to maintain a low reaction temperature (e.g., 0 °C to room temperature) after the initial reaction has started. Using a slight excess of zinc can also help to ensure the complete conversion of the organic halide, reducing the chance of side reactions.[1]

Data Presentation

Table 1: Comparison of Zinc Activation Methods for Organozinc Synthesis
Activation MethodDescriptionAdvantagesDisadvantagesTypical Yield Range
Acid Wash (e.g., HCl) Washing zinc powder with dilute HCl to remove the oxide layer, followed by washing with water, ethanol, acetone, and ether, and then drying under vacuum.[10][12]Simple and effective for removing the oxide layer.Requires multiple washing and drying steps. The activated zinc can be pyrophoric and should be used immediately.Good to Excellent
Iodine Adding a catalytic amount of iodine to the zinc suspension in the reaction solvent.[1]Very simple and effective for initiating the reaction.Can introduce impurities if not used in catalytic amounts.Variable
1,2-Dibromoethane (DBE) & TMSCl Treating zinc with a small amount of DBE and trimethylsilyl (B98337) chloride (TMSCl) in the reaction solvent.[13]Highly effective activation.DBE is a suspected carcinogen and TMSCl is corrosive.High to Excellent
Rieke Zinc Reduction of a zinc salt (e.g., ZnCl₂) with a reducing agent like lithium naphthalenide.[13]Produces highly reactive zinc.Requires preparation of the Rieke zinc reagent.Excellent
Mechanochemical Activation Using ball-milling to activate the zinc and generate the organozinc reagent.[14]Solvent-free, no inert atmosphere required, and works with various forms of zinc.Requires specialized ball-milling equipment.Good to Excellent[14]
Table 2: Effect of Additives on Negishi Cross-Coupling Yield
AdditiveRoleImpact on Yield
Lithium Chloride (LiCl) Solubilizes the organozinc intermediate from the zinc surface.[2][5][8][9][10][11]Significantly improves reaction rate and yield.[11]
Tetrabutylammonium Bromide (TBAB) Can improve yields in mechanochemical Negishi couplings.Increased yield from 70% to 77% in a specific mechanochemical reaction.[14]

Experimental Protocols

Protocol 1: Activation of Zinc Powder with HCl
  • Place 10 g of zinc powder (e.g., 300 mesh) in a round-bottomed flask.

  • Add 100 mL of 2% hydrochloric acid and stir vigorously until the surface of the zinc appears bright (approximately 4 minutes).[12]

  • Decant the aqueous solution.

  • Wash the activated zinc powder by decantation with four 200 mL portions of distilled water.

  • Transfer the zinc powder to a suction filter and wash successively with 50 mL of ethanol, 100 mL of acetone, and 50 mL of dry ether.[12]

  • Dry the activated zinc powder in a vacuum oven at 85–90°C for 10 minutes.[12]

  • Use the activated zinc immediately.

Protocol 2: Synthesis of an Arylzinc Reagent using LiCl
  • Dry anhydrous this compound (ZnBr₂) under vacuum at 150°C for 5 hours, then cool to room temperature under an inert atmosphere (e.g., argon).

  • In a dry, three-necked flask under an argon atmosphere, charge 4-bromobenzonitrile (B114466) (50 mmol) and dry tetrahydrofuran (B95107) (THF, 100 mL).

  • Cool the solution to -100°C in a diethyl ether/liquid nitrogen bath.

  • Slowly add butyllithium (B86547) (1.56 M in hexanes, 50 mmol) over approximately 20 minutes.

  • Stir the mixture at -100°C for an additional 30 minutes, then allow it to warm to -78°C.

  • At -78°C, add a solution of the pre-dried anhydrous ZnBr₂ in dry THF.

  • The resulting 4-cyanophenylthis compound solution is ready for subsequent reactions.

Visualizations

troubleshooting_workflow start Low Yield in this compound Mediated Synthesis check_activation Is Zinc Activation Sufficient? start->check_activation check_reagents Are Reagents and Solvents Anhydrous and Pure? check_activation->check_reagents Yes optimize_activation Optimize Zinc Activation (e.g., different method, fresh activation) check_activation->optimize_activation No check_conditions Are Reaction Conditions (Temperature, Additives) Optimal? check_reagents->check_conditions Yes purify_reagents Dry Solvents and Reagents. Purify Starting Materials. check_reagents->purify_reagents No optimize_conditions Adjust Temperature. Consider Additives (e.g., LiCl). check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_activation->check_reagents purify_reagents->check_conditions optimize_conditions->success

Caption: Troubleshooting workflow for low yields.

zinc_activation cluster_zinc Zinc Metal Surface zinc_metal Zn(0) activated_zinc Activated Zn(0)* (Increased Surface Area, Reactive) zinc_oxide ZnO (Passivating Layer) activator Activating Agent (e.g., HCl, I₂, DBE/TMSCl) zinc_oxide->activator Removal of oxide layer organozinc R-Zn-X activated_zinc->organozinc + R-X organic_halide R-X

Caption: Mechanism of zinc activation.

licl_effect cluster_surface Zinc Surface surface_organozinc R-Zn-X (Surface Bound, Poorly Soluble) licl LiCl surface_organozinc->licl Coordination soluble_complex [R-ZnX-Cl]⁻ Li⁺ (Soluble 'ate' complex) licl->soluble_complex solution Reaction in Solution soluble_complex->solution Enters Solution

Caption: Role of LiCl in organozinc solubilization.

References

effect of impurities on zinc bromide catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing zinc bromide (ZnBr₂) as a catalyst in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the impact of impurities on the catalytic activity of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of this compound critical for its catalytic activity?

A1: this compound's catalytic activity is highly dependent on its purity. As a Lewis acid, its ability to activate substrates can be significantly diminished by the presence of impurities.[1] Water is a primary concern as it can hydrolyze this compound, reducing its Lewis acidity.[1] Metal impurities, such as iron, can interfere with the catalytic cycle, leading to the formation of undesired byproducts and reduced yields.[1]

Q2: What are the most common impurities found in commercial this compound and their general effects?

A2: Commercial grades of this compound can contain several impurities that negatively impact catalytic reactions:

  • Water: this compound is hygroscopic and readily absorbs atmospheric moisture.[1] Water can deactivate the catalyst by forming hydrates, which are less effective Lewis acids. In moisture-sensitive reactions, it can also consume reagents.

  • Iron: Often introduced during the manufacturing process, iron salts can act as alternative Lewis acids, leading to a loss of selectivity and the formation of unwanted side products.[1]

  • Other Metal Salts: Depending on the source, other metal halides (e.g., chlorides, iodides) may be present and can alter the catalyst's reactivity and selectivity.

  • Zinc Oxide/Carbonate: These can form on the surface of this compound upon exposure to air and moisture, reducing the concentration of the active catalyst.[1]

Q3: How can I visually assess the quality of my this compound?

A3: While a visual inspection is not a substitute for analytical testing, it can offer initial clues. High-purity, anhydrous this compound should be a white, crystalline powder. A clumpy or discolored (e.g., yellow or brown, suggesting iron contamination) appearance may indicate the presence of moisture or other impurities.

Q4: Can I use hydrated this compound as a catalyst?

A4: While hydrated this compound may exhibit some catalytic activity in certain reactions, its performance is generally inferior to the anhydrous form, especially in reactions sensitive to water. For optimal and reproducible results, it is highly recommended to use anhydrous this compound or to dry the hydrated form before use.

Q5: How do halide impurities (e.g., chloride, iodide) affect the catalytic activity?

A5: The nature of the halide ion can influence the Lewis acidity and, consequently, the catalytic performance of zinc halides. While specific quantitative data for this compound is limited, studies on related Lewis acids have shown that different halides can affect reaction rates and selectivity. The catalytic efficiency of zinc halides has been observed to follow the order: ZnI₂ > ZnBr₂ > ZnCl₂ for certain reactions, suggesting that the halide can play a role in the catalytic cycle.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Steps Expected Outcome
Catalyst Deactivation by Water 1. Dry the this compound under high vacuum with gentle heating. 2. Handle the anhydrous this compound in a glovebox or under an inert atmosphere. 3. Use freshly distilled, anhydrous solvents for the reaction.Restoration of catalytic activity and improved reaction conversion.
Presence of Metal Impurities (e.g., Iron) 1. Purify the this compound by recrystallization or by using a method to precipitate metal hydroxides. 2. Use a higher purity grade of this compound for subsequent experiments.Increased yield and reduced formation of colored byproducts.
Insufficient Catalyst Loading 1. Increase the molar percentage of the this compound catalyst in increments (e.g., from 5 mol% to 10 mol%). 2. Ensure accurate weighing and transfer of the catalyst.An increase in reaction rate and conversion, assuming the catalyst is active.
Formation of Inactive Zinc Oxide/Carbonate 1. Handle this compound under an inert atmosphere to prevent exposure to air. 2. If contamination is suspected, purify the this compound.Improved consistency and reproducibility of results.
Issue 2: Poor Product Selectivity (e.g., formation of multiple products)
Possible Cause Troubleshooting Steps Expected Outcome
Interference from Metal Impurities 1. Analyze the this compound for trace metal impurities using techniques like ICP-MS or ICP-OES. 2. Use a higher purity grade of this compound.Improved chemo-, regio-, or stereoselectivity of the reaction.
Reaction Temperature Too High or Too Low 1. Optimize the reaction temperature by running the reaction at a range of temperatures. 2. Monitor the reaction progress at different temperatures to find the optimal balance between rate and selectivity.Identification of a temperature that favors the formation of the desired product.
Incorrect Solvent Choice 1. Screen a variety of anhydrous solvents with different polarities. 2. Consult literature for solvent effects on similar this compound-catalyzed reactions.Enhanced selectivity due to favorable solvent-catalyst or solvent-substrate interactions.

Quantitative Data on Impurity Effects

Direct quantitative studies on the effect of specific impurity concentrations on this compound's catalytic activity are not extensively available. However, the following table provides relevant quantitative data from related systems and general purity information to illustrate the importance of minimizing impurities.

Impurity System/Context Quantitative Observation Implication for ZnBr₂ Catalysis Reference
Water Lewis acid-catalyzed reactions in aqueous mediaThe presence of water can sometimes accelerate reactions, but often leads to reduced selectivity. In some cases, anhydrous conditions are essential for high yields.The effect of water is highly reaction-dependent. For moisture-sensitive reactions, even trace amounts can be detrimental.[2]
Iron This compound solutions for zinc-bromine batteriesIron impurities lead to a rapid decay in battery performance. A 6% decrease in average discharge potential was observed after 15 cycles with impure ZnBr₂.Iron impurities can engage in side reactions, potentially poisoning the catalyst or leading to undesired byproducts, thus lowering the yield of the target product.
Trace Metals General catalyst performanceCatalyst deactivation can occur due to poisoning by various metals, including phosphorus and zinc in other catalytic systems.Highlights the general sensitivity of catalysts to metal impurities.
Anhydrous vs. Hydrated Forms Comparison of drug substance propertiesAnhydrous and hydrated forms of a compound can have significantly different physical properties, including dissolution rates.Demonstrates that the presence of water of hydration can alter the chemical and physical properties of a substance, which would extend to its catalytic activity.[3]

Experimental Protocols

Protocol 1: Anhydrous this compound Preparation

This protocol describes the drying of commercially available this compound to remove water, which is crucial for moisture-sensitive catalytic reactions.

Materials:

  • Commercial this compound (ZnBr₂)

  • Schlenk flask

  • High-vacuum line

  • Heating mantle or oil bath

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Place the commercial this compound in a Schlenk flask of appropriate size.

  • Attach the flask to a high-vacuum line.

  • Slowly apply vacuum to the flask.

  • Once a stable vacuum is achieved, begin heating the flask gently with a heating mantle or oil bath to approximately 120-150 °C.

  • Continue heating under vacuum for 4-6 hours.

  • Allow the flask to cool to room temperature under vacuum.

  • Backfill the flask with an inert gas (Argon or Nitrogen).

  • Store the anhydrous this compound in a desiccator or a glovebox.

Protocol 2: Testing Catalytic Activity of this compound in Friedel-Crafts Alkylation

This protocol provides a general method to evaluate the catalytic activity of different batches of this compound.

Materials:

  • Anhydrous this compound (catalyst)

  • Anisole (B1667542) (substrate)

  • Benzyl (B1604629) chloride (alkylating agent)

  • Anhydrous dichloromethane (B109758) (solvent)

  • Reaction vials with magnetic stir bars

  • Inert gas supply

  • Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for analysis

Procedure:

  • Under an inert atmosphere, add anhydrous this compound (e.g., 0.1 mmol, 10 mol%) to a reaction vial containing a magnetic stir bar.

  • Add anhydrous dichloromethane (e.g., 2 mL).

  • Add anisole (e.g., 1.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzyl chloride (e.g., 1.2 mmol).

  • Stir the reaction at room temperature and monitor its progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 6 hours) and analyzing them by GC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Analyze the organic layer to determine the yield of the alkylated products.

  • Compare the reaction profiles and final yields obtained with different batches of this compound to assess their relative catalytic activity.

Protocol 3: Analysis of Metal Impurities by ICP-MS/OES

This protocol outlines the general steps for quantifying trace metal impurities in a this compound sample.

Materials:

  • This compound sample

  • High-purity nitric acid

  • Deionized water

  • Volumetric flasks

  • ICP-MS or ICP-OES instrument

Procedure:

  • Accurately weigh a sample of this compound (e.g., 100 mg) into a clean volumetric flask.

  • Carefully add a small amount of deionized water to dissolve the sample.

  • Add high-purity nitric acid to achieve a final concentration of 2-5%.

  • Dilute the solution to the final volume with deionized water.

  • Prepare a series of calibration standards for the metals of interest (e.g., Fe, Pb, Cu, Ni) in the same acid matrix.

  • Analyze the prepared sample and calibration standards using a properly calibrated ICP-MS or ICP-OES instrument.[4][5]

  • Quantify the concentration of each metal impurity in the original this compound sample based on the calibration curve.[4][5]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Catalytic Activity start Low Reaction Yield/ Selectivity Observed check_impurities Potential Catalyst Impurity Issue? start->check_impurities check_water Is Water Present? check_impurities->check_water Yes other_issues Investigate Other Reaction Parameters check_impurities->other_issues No check_metals Are Metal Impurities Suspected? check_water->check_metals No/Unsure dry_catalyst Dry ZnBr2 Under Vacuum check_water->dry_catalyst Yes purify_catalyst Purify ZnBr2 (e.g., Recrystallization) check_metals->purify_catalyst Yes optimize_conditions Optimize Reaction Conditions (Temp., Solvent, etc.) check_metals->optimize_conditions No use_anhydrous_solvent Use Anhydrous Solvents dry_catalyst->use_anhydrous_solvent rerun_reaction Re-run Reaction with Purified Catalyst use_anhydrous_solvent->rerun_reaction analyze_impurities Analyze Impurities (ICP-MS/OES) purify_catalyst->analyze_impurities analyze_impurities->rerun_reaction rerun_reaction->optimize_conditions Issue Persists

Caption: A logical workflow for troubleshooting low yield or selectivity in this compound-catalyzed reactions.

Friedel_Crafts_Catalytic_Cycle Generalized Catalytic Cycle for ZnBr2-Catalyzed Friedel-Crafts Alkylation catalyst ZnBr2 (Lewis Acid Catalyst) activated_complex [R]δ+---[X-ZnBr2]δ- (Activated Complex) catalyst->activated_complex Activation alkyl_halide R-X (Alkyl Halide) alkyl_halide->activated_complex sigma_complex Wheland Intermediate (Sigma Complex) activated_complex->sigma_complex Electrophilic Attack aromatic Ar-H (Aromatic Substrate) aromatic->sigma_complex sigma_complex->catalyst Regeneration product Ar-R (Alkylated Product) sigma_complex->product Deprotonation byproduct H-X sigma_complex->byproduct

References

Technical Support Center: Optimizing Zinc Bromide Electrolyte Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the efficiency of zinc bromide electrolytes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Coulombic Efficiency

Question Answer
What are the primary causes of low coulombic efficiency in my this compound battery? Low coulombic efficiency is often a result of side reactions, primarily the crossover of bromine from the positive to the negative electrode, where it chemically reacts with the deposited zinc (self-discharge).[1][2][3] Another significant factor is the formation of zinc dendrites, which can create short circuits.[4][5][6][7] Hydrogen evolution at the negative electrode can also consume charge and lower efficiency.[6]
How can I improve the coulombic efficiency? To enhance coulombic efficiency, focus on minimizing bromine crossover and suppressing dendrite growth. The use of bromine complexing agents (BCAs) can effectively sequester bromine, reducing its diffusion.[8][9] Modifying the electrolyte with additives can also inhibit dendrite formation.[10][11] Additionally, optimizing the operating parameters such as current density and electrolyte flow rate can play a crucial role.[6] A complete discharge of the battery, known as a strip cycle, can help by renewing the zinc deposition surface.[1]
What is the expected coulombic efficiency for a typical this compound flow battery? While it can vary based on the specific system and operating conditions, well-optimized zinc-bromine flow batteries can achieve coulombic efficiencies greater than 90%.[6] Some static zinc-bromine batteries have reported efficiencies as high as 98% with the use of specific additives and high concentration electrolytes.[11]

Issue 2: Rapid Self-Discharge

Question Answer
My battery is losing charge quickly when not in use. What is causing this rapid self-discharge? The primary cause of self-discharge in zinc-bromide batteries is the diffusion of dissolved bromine from the positive electrolyte (catholyte) to the negative electrode (anode), where it directly reacts with the metallic zinc.[1][2] This "bromine crossover" is a key challenge, especially in non-flow or static battery configurations.
What are effective strategies to reduce the self-discharge rate? The most effective method is to use bromine complexing agents (BCAs) in the electrolyte.[8][9][12] These agents bind with bromine to form larger polybromide complexes, which have a lower diffusion rate.[1] Using a high-quality microporous separator can also act as a physical barrier to slow down bromine transport.[1] Recent research has also explored novel electrode coatings and electrolyte formulations to further suppress self-discharge.[13] For instance, using a high concentration (20 M) ZnBr₂ electrolyte with a LiCl additive has been shown to effectively restrict bromine diffusion due to increased viscosity.[11]

Issue 3: Zinc Dendrite Formation

Question Answer
I observe mossy or needle-like zinc deposits on the negative electrode. What are these, and are they harmful? These deposits are zinc dendrites. Their formation is a major concern as they can grow across the separator, leading to an internal short circuit, which reduces battery efficiency and can pose a safety hazard.[4][5][6][7] Dendrite growth can also block electrolyte flow channels in flow batteries.[6]
How can I prevent or mitigate the growth of zinc dendrites? Several strategies can be employed to combat dendrite formation. These include: • Electrolyte Additives: Introducing certain organic or inorganic compounds to the electrolyte can modify the zinc deposition process, promoting a smoother, more uniform plating.[10] • Operating Conditions: Lowering the current density and managing the operating temperature can reduce the likelihood of dendrite initiation.[1] • Electrode Surface Modification: Using 3D porous electrodes or coating the electrode with materials like zinc oxide can help to create a more uniform current distribution.[4][5][7] • pH Control: Maintaining the electrolyte pH within an optimal range (typically between 1 and 3.5) is crucial, as higher pH levels can lead to the formation of mossy zinc deposits.[1][6]

Issue 4: Hydrogen Evolution

Question Answer
I have noticed gas bubbles forming at the negative electrode. What is this gas, and what are its effects? The gas is likely hydrogen, resulting from the reduction of protons (H⁺ ions) in the aqueous electrolyte, a side reaction that competes with zinc deposition.[6] Hydrogen evolution is undesirable as it lowers the coulombic efficiency and can lead to an increase in electrolyte pH, which in turn can cause the precipitation of zinc oxide or hydroxide (B78521) and promote mossy zinc growth.[6]
What measures can I take to suppress hydrogen evolution? Controlling the electrolyte's pH is a key factor; a highly acidic electrolyte can accelerate hydrogen evolution due to zinc corrosion.[6] It is also important to avoid impurities of metals with low hydrogen overpotential, such as platinum, in the system.[1] Adding certain zinc compounds to the electrolyte can also help prevent hydrogen generation during charging.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from cited experiments on improving this compound electrolyte efficiency.

Table 1: Impact of Bromine Complexing Agents (BCAs) on Coulombic Efficiency

Bromine Complexing Agent (BCA)Current Density (mA cm⁻²)Coulombic Efficiency (%)Improvement vs. ControlReference
N-ethyl-N-methylpyrrolidinium bromide (MEP)30~60%-[8][9]
1-butyl-3-methylpyridinium bromide (3-MBPy)30Up to 83%Up to 23% increase[8][9]
1-Ethyl-3-methylimidazolium dicyanamide (B8802431) (EMICA) Additive30Not specified, but improved performance-[15]

Table 2: Performance of Modified this compound Batteries

Battery Configuration / ModificationCoulombic Efficiency (%)Energy Efficiency (%)Cycle LifeReference
Flowless Zn-Br battery with NMC/GF electrode96%76%> 10,000 cycles[13]
Static membrane-free battery with 20 M ZnBr₂ + LiCl98%88%> 2,500 cycles[11]
Zinc-bromine flow battery (general)> 90%~80%> 2,000 cycles[6][16][17]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the evaluation of this compound electrolyte performance.

1. Protocol for Charge-Discharge Cycling and Efficiency Measurement

  • Objective: To determine the coulombic, voltage, and energy efficiencies of a zinc-bromide cell.

  • Methodology:

    • Assemble the zinc-bromide cell (either flow or static configuration) with the electrolyte to be tested.

    • Connect the cell to a battery cycler or potentiostat/galvanostat.

    • Set the desired charging and discharging current density (e.g., 20-40 mA cm⁻²).

    • Define the charge/discharge termination conditions. This can be based on a set time, a specific capacity, or voltage limits (e.g., discharge cutoff at ~1V per cell).[1]

    • Initiate the cycling protocol. For flow batteries, ensure continuous electrolyte circulation.

    • Record the charge and discharge capacities and voltages for each cycle.

    • Calculate the efficiencies:

      • Coulombic Efficiency (CE): (Discharge Capacity / Charge Capacity) * 100%

      • Voltage Efficiency (VE): (Average Discharge Voltage / Average Charge Voltage) * 100%

      • Energy Efficiency (EE): CE * VE

2. Protocol for Preparing a this compound Electrolyte from Zinc Sulfate (B86663) and Sodium Bromide

  • Objective: To synthesize a this compound solution for use as an electrolyte.

  • Methodology:

    • In a beaker, weigh out zinc sulfate monohydrate and sodium bromide. A common ratio is 45g of zinc sulfate to 51g of sodium bromide.[18]

    • Add a specific volume of distilled water (e.g., 100 mL).[18]

    • Heat the mixture while stirring until all solids dissolve or the solution begins to boil.[18]

    • Allow the solution to cool to room temperature.

    • For enhanced purification, optionally add a small amount of isopropanol (B130326) (e.g., 10 mL) to reduce sodium sulfate contamination.[18]

    • Place the solution in a freezer for at least 24 hours to precipitate out sodium sulfate.[18]

    • Filter the cold solution to remove the solid precipitate.

    • If isopropanol was used, gently boil the filtered solution to remove the alcohol.

Visualizations

Diagram 1: Troubleshooting Logic for Low Coulombic Efficiency

LowCoulombicEfficiency start Low Coulombic Efficiency Observed check_dendrites Inspect Negative Electrode for Dendrites start->check_dendrites check_bromine_crossover Analyze for Bromine Crossover (e.g., Self-Discharge Test) start->check_bromine_crossover check_h2_evolution Observe for Gas Bubbles at Negative Electrode start->check_h2_evolution dendrites_present Dendrites Present check_dendrites->dendrites_present bromine_crossover_high High Self-Discharge check_bromine_crossover->bromine_crossover_high h2_present Gas Evolution Present check_h2_evolution->h2_present solution_dendrites Implement Dendrite Mitigation Strategies: - Additives - Lower Current Density - Electrode Modification dendrites_present->solution_dendrites Yes end_goal Improved Coulombic Efficiency dendrites_present->end_goal No solution_bromine Reduce Bromine Crossover: - Add Bromine Complexing Agent (BCA) - Improve Separator bromine_crossover_high->solution_bromine Yes bromine_crossover_high->end_goal No solution_h2 Suppress Hydrogen Evolution: - Optimize Electrolyte pH - Check for Impurities h2_present->solution_h2 Yes h2_present->end_goal No solution_dendrites->end_goal solution_bromine->end_goal solution_h2->end_goal

A troubleshooting workflow for diagnosing and addressing low coulombic efficiency.

Diagram 2: Mitigation of Bromine Crossover

BromineCrossoverMitigation cluster_positive Positive Side (Catholyte) cluster_separator Separator cluster_negative Negative Side (Anolyte) Br2 Br₂ (aqueous) polybromide [BCA-Brₙ]⁻ Complex (Large, Low Mobility) Br2->polybromide Complexation sep Microporous Separator Br2->sep Diffusion (undesired) BCA Bromine Complexing Agent (BCA) BCA->polybromide polybromide->sep Greatly Reduced Diffusion self_discharge Self-Discharge (Zn + Br₂ → ZnBr₂) sep->self_discharge Zn Deposited Zinc (Zn) Zn->self_discharge AdditiveScreeningWorkflow start Define Objective: Improve Efficiency with Additive prep_baseline Prepare Baseline ZnBr₂ Electrolyte start->prep_baseline prep_additive Prepare Electrolytes with Different Additives/Concentrations start->prep_additive cell_assembly Assemble Test Cells prep_baseline->cell_assembly prep_additive->cell_assembly cycling_tests Perform Charge-Discharge Cycling Tests cell_assembly->cycling_tests data_analysis Analyze Performance Metrics: - Coulombic Efficiency - Energy Efficiency - Cycle Life cycling_tests->data_analysis post_mortem Post-mortem Analysis: - Inspect Zinc Deposition - Characterize Electrolyte cycling_tests->post_mortem conclusion Identify Optimal Additive and Concentration data_analysis->conclusion post_mortem->data_analysis

References

Technical Support Center: Managing Corrosion in Aqueous Zinc Bromide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous zinc bromide (ZnBr₂) solutions. The information is presented in a question-and-answer format to directly address common corrosion-related issues.

Troubleshooting Guides

Issue 1: Rapid General Corrosion of Carbon Steel Components

Q1: We are observing unexpectedly high corrosion rates on our carbon steel pipes (B44673) and tanks containing a high-density this compound brine. What are the likely causes and how can we mitigate this?

A1: High-density this compound brines are inherently corrosive to carbon steel due to their acidic nature (low pH) and high ionic concentration. The corrosivity (B1173158) increases with higher temperatures and brine densities.[1]

Possible Causes:

  • High Temperature: Corrosion rates of carbon steel in this compound solutions increase significantly with temperature.[1][2]

  • High Brine Density: Higher concentrations of ZnBr₂ lead to a lower pH, which accelerates corrosion.[1]

  • Oxygen Ingress: The presence of dissolved oxygen can exacerbate the corrosion process.

  • Inadequate Corrosion Inhibition: The current corrosion inhibitor may be ineffective or used at an incorrect concentration.

Troubleshooting Steps & Solutions:

  • Verify Operating Parameters: Check the temperature and density of your this compound solution. If possible, operate at the lower end of the required temperature and density range.

  • Deoxygenate the Brine: If practical for your application, sparging the solution with an inert gas like nitrogen can reduce dissolved oxygen levels.

  • Implement or Optimize Corrosion Inhibitors:

    • For temperatures below 121°C (250°F), film-forming amine inhibitors can be effective.

    • For higher temperatures, up to 177°C (350°F), thiocyanate-based inhibitors are commonly used.

    • Consider novel sulfur-free corrosion inhibitors for high-temperature applications, as they have shown to be effective in controlling carbon steel corrosion in dense ZnBr₂ brines.

  • Material Selection: If corrosion remains a persistent issue, consider upgrading the material to a more resistant alloy for critical components.

Issue 2: Localized Pitting Corrosion on Stainless Steel Equipment

Q2: Our 304 stainless steel reactor is showing signs of pitting after exposure to a this compound solution. We thought stainless steel was resistant. What is happening and what should we do?

A2: While stainless steels are generally more resistant to corrosion than carbon steel due to their passive oxide layer, they are susceptible to localized corrosion, such as pitting, in the presence of halide ions like bromide (Br⁻).[3] Pitting is an insidious form of corrosion that can lead to equipment failure with minimal overall material loss.[1]

Possible Causes:

  • Chloride and Bromide Concentration: Both chloride and bromide ions can break down the passive layer of stainless steel, initiating pitting. The aggressiveness of pitting is often in the order of Cl⁻ > Br⁻ for stainless steels with lower molybdenum content.[3]

  • Elevated Temperatures: The risk of pitting corrosion increases with temperature.[4][5]

  • Stagnant Conditions: Lack of fluid flow can lead to the concentration of corrosive species in certain areas, promoting pit initiation.[5]

  • Surface Defects: Scratches or other surface imperfections can act as initiation sites for pitting.

Troubleshooting Steps & Solutions:

  • Material Re-evaluation: Austenitic stainless steels like 304 are vulnerable. For environments with high bromide concentrations and elevated temperatures, consider upgrading to alloys with higher pitting resistance, such as duplex stainless steels or nickel-based alloys.[4] The Pitting Resistance Equivalent Number (PREN) can be used to compare the resistance of different alloys.[5]

  • Environmental Control: If possible, reduce the concentration of halides and lower the operating temperature.[6]

  • Protective Coatings: Applying a suitable protective coating can provide a barrier between the metal surface and the corrosive environment.[5][6]

  • Regular Cleaning and Inspection: Implement a regular cleaning schedule to prevent the buildup of deposits that can create localized corrosive environments. Use non-destructive testing methods like ultrasonic or eddy current testing to monitor for pitting.[4]

Issue 3: Cracking Observed in Stainless Steel Components Under Load

Q3: We have discovered fine cracks in a 316 stainless steel component that is under tensile stress and exposed to a warm this compound solution. What is the cause of this failure?

A3: The observed cracking is likely due to Stress Corrosion Cracking (SCC). SCC is a failure mechanism that results from the combined action of a susceptible material, a specific corrosive environment (in this case, containing bromides), and tensile stress.[7][8]

Key Factors for SCC:

  • Susceptible Material: Austenitic stainless steels (e.g., 304 and 316) are known to be susceptible to SCC in halide-containing environments.[7]

  • Corrosive Environment: The presence of bromide ions, especially at elevated temperatures, can induce SCC. The risk increases significantly at temperatures above 60°C (140°F).[7]

  • Tensile Stress: This can be from applied loads or residual stresses from manufacturing processes like welding.[7][8]

Troubleshooting Steps & Solutions:

  • Failure Analysis: Conduct a thorough metallurgical examination to confirm that the failure mode is indeed SCC.

  • Material Selection: Choose a more SCC-resistant material. Duplex stainless steels or nickel alloys often provide better performance in these conditions.[7]

  • Stress Reduction: If possible, reduce the tensile stress on the component through design modifications or stress-relief heat treatments after fabrication.[7]

  • Environmental Control: Lowering the temperature and the concentration of halides can significantly reduce the risk of SCC.

Issue 4: Issues Specific to Zinc-Bromine Flow Batteries

Q4: In our zinc-bromine flow battery experiments, we are experiencing rapid self-discharge and seeing mossy, dendritic growths on the zinc anode. How can we address these issues?

A4: These are common challenges in zinc-bromine flow batteries. The mossy deposits are zinc dendrites, which can cause internal short circuits.[6][9] Rapid self-discharge is often due to bromine from the positive electrolyte crossing over the separator and reacting with the zinc anode.[10]

Possible Causes and Mitigation Strategies:

  • Zinc Dendrite Formation:

    • Cause: Non-uniform zinc deposition during charging, often exacerbated by high current densities and low electrolyte flow rates.[2]

    • Solutions:

      • Optimize electrolyte flow rate to ensure a uniform concentration of zinc ions at the electrode surface.[9]

      • Use electrolyte additives that can promote smoother zinc deposition.

      • Implement periodic full discharge cycles to strip the plated zinc and prevent excessive dendrite growth.

  • Rapid Self-Discharge:

    • Cause: Bromine crossover through the separator.

    • Solutions:

      • Employ a separator with lower bromine permeability.

      • Use bromine complexing agents in the positive electrolyte to reduce the concentration of free bromine.

  • Hydrogen Evolution:

    • Cause: A side reaction at the zinc anode, particularly in acidic electrolytes, which consumes zinc and reduces coulombic efficiency.[11][12][13]

    • Solutions:

      • Carefully control the electrolyte pH to be in the optimal range (typically slightly acidic but not too low).

      • Use additives that increase the hydrogen evolution overpotential on zinc.

Frequently Asked Questions (FAQs)

Q5: What materials are generally compatible with aqueous this compound solutions?

A5: Material selection is critical for handling this compound solutions.

  • Metals: For high-temperature and high-density applications, corrosion-resistant alloys such as duplex stainless steels, titanium, and certain nickel-based alloys are recommended. Carbon steel can be used with appropriate corrosion inhibitors and at lower temperatures. Avoid aluminum and galvanized steel.

  • Plastics: Materials like Polytetrafluoroethylene (PTFE), Polyvinylidene Fluoride (PVDF), and Polypropylene (PP) generally offer good resistance. However, compatibility should always be verified for the specific operating conditions.

  • Elastomers: Nitrile elastomers can be degraded by this compound, especially at elevated temperatures.[14] Fluoroelastomers like Viton® may offer better resistance. It is crucial to consult chemical compatibility charts and test materials under application-specific conditions.

Q6: How does pH affect corrosion in this compound solutions?

A6: The pH of aqueous this compound solutions is typically acidic, and a lower pH generally leads to higher corrosion rates for metals like carbon steel.[15] In the context of zinc-bromine batteries, the pH must be carefully controlled. A pH that is too low can increase zinc corrosion and hydrogen evolution, while a pH that is too high can lead to the precipitation of zinc hydroxide.

Q7: What are the standard methods for testing the corrosivity of our this compound solution?

A7: Several standard methods, primarily from ASTM International, can be used:

  • Weight Loss Method (ASTM G1, G31): This involves exposing a pre-weighed metal coupon to the solution for a set time, then cleaning it and measuring the weight loss to calculate the corrosion rate.[16][17][18]

  • Electrochemical Techniques (ASTM G3, G5): These methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy, provide rapid corrosion rate measurements and insights into the corrosion mechanism.[7][16][17][18][19]

  • Pitting Corrosion Evaluation (ASTM G46, G48): These standards provide guidance on examining and evaluating pitting corrosion on metal surfaces.[16]

Data Presentation: Corrosion and Material Compatibility

Table 1: Corrosion Rate of Carbon Steel in the Presence of Inhibitors

Inhibitor SystemCorrosive MediumInhibitor ConcentrationTemperatureCorrosion Rate (mm/y)Inhibition Efficiency (%)
This compound0.5 M H₂SO₄50%Room Temp.1.33090.96
Zinc Benzoate0.5 M H₂SO₄70%Room Temp.-88.32
Sodium Dodecyl Sulfate (SDS) + Zn²⁺Aqueous solution with 120 ppm Cl⁻300 ppm SDS + 75 ppm Zn²⁺Room Temp.-93
Succinic Acid (SA) + Zn²⁺Seawater250 ppm SA + 50 ppm Zn²⁺Room Temp.-93

Data compiled from multiple sources for illustrative purposes.[8][20][21]

Table 2: General Material Compatibility with Aqueous this compound

Material CategoryMaterialCompatibility RatingNotes
Metals Carbon SteelPoor to FairRequires corrosion inhibitors; not suitable for high temperatures without protection.
304/316 Stainless SteelFair to GoodSusceptible to pitting and stress corrosion cracking at elevated temperatures and high halide concentrations.[3]
Duplex Stainless SteelExcellentGenerally recommended for corrosive environments.[4]
TitaniumExcellentVery resistant to bromide-containing solutions.[3]
AluminumSevereNot recommended for use.
Plastics PTFEExcellentWide range of chemical resistance.
PVDFExcellentGood resistance to halides.
Polypropylene (PP)GoodCheck temperature and concentration limits.
PVCFair to GoodCheck compatibility with specific grades and conditions.
Elastomers Nitrile (NBR)PoorDegrades, especially at higher temperatures.[14]
Viton® (FKM)GoodGenerally more resistant than nitrile, but testing is recommended.
EPDMFairMay swell; testing is advised.

This table provides general guidance. Always consult manufacturer data and perform testing for your specific application conditions.[11][22][23][24][25]

Experimental Protocols

Protocol 1: Weight Loss Corrosion Test for Carbon Steel in this compound Solution

Objective: To determine the general corrosion rate of carbon steel in a specific aqueous this compound solution. (Based on ASTM G31)

Materials:

  • Carbon steel coupons of known surface area.

  • Aqueous this compound test solution (with or without inhibitor).

  • Glass beaker or test cell.

  • Thermostatically controlled water bath or oven.

  • Analytical balance (±0.1 mg).

  • Desiccator.

  • Cleaning supplies (acetone, appropriate inhibited acid for cleaning, soft brush).

Procedure:

  • Coupon Preparation: a. Polish the carbon steel coupons with abrasive paper to a uniform finish. b. Measure the dimensions of the coupons to calculate the surface area. c. Degrease the coupons by sonicating in acetone, then rinse and dry. d. Weigh each coupon to the nearest 0.1 mg (this is the initial weight, Wᵢ). e. Store the coupons in a desiccator until use.

  • Exposure: a. Place the test solution in the glass beaker and bring it to the desired test temperature. b. Suspend the coupons in the solution using a non-metallic holder, ensuring they are fully immersed and not in contact with each other or the beaker. c. Maintain the test conditions (temperature, agitation) for the specified duration (e.g., 24, 72, or 168 hours).

  • Post-Exposure Cleaning and Evaluation: a. At the end of the exposure period, remove the coupons from the solution. b. Clean the coupons according to ASTM G1 standards to remove all corrosion products without removing a significant amount of the base metal. This may involve chemical cleaning with an inhibited acid. c. Rinse the cleaned coupons with deionized water, then acetone, and allow them to dry completely. d. Weigh each coupon to the nearest 0.1 mg (this is the final weight, Wբ).

  • Calculation of Corrosion Rate (CR): The corrosion rate in mm/year can be calculated using the following formula: CR = (K × (Wᵢ - Wբ)) / (A × T × D) Where:

    • K = constant (8.76 × 10⁴)

    • Wᵢ = initial weight in grams

    • Wբ = final weight in grams

    • A = surface area in cm²

    • T = exposure time in hours

    • D = density of the metal in g/cm³ (for carbon steel, ~7.85 g/cm³)

Protocol 2: Electrochemical Corrosion Testing (Potentiodynamic Polarization)

Objective: To rapidly determine the corrosion rate and understand the corrosion mechanism of a metal in a this compound solution. (Based on ASTM G5)

Materials:

  • Potentiostat.

  • Three-electrode electrochemical cell.

  • Working electrode (the metal sample to be tested).

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

  • Counter electrode (e.g., graphite (B72142) or platinum).

  • Aqueous this compound test solution.

Procedure:

  • Electrode Preparation: a. Prepare the working electrode by mounting the metal sample in an appropriate holder, leaving a known surface area exposed. b. Polish the exposed surface to a mirror finish. c. Clean and degrease the electrode surface.

  • Cell Assembly: a. Assemble the three-electrode cell with the test solution. b. Place the reference electrode tip close to the working electrode surface using a Luggin capillary to minimize potential drop. c. Ensure the counter electrode is positioned to provide a uniform current distribution.

  • Measurement: a. Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state. b. Perform a potentiodynamic polarization scan, typically from approximately -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.167 mV/s).

  • Data Analysis: a. Plot the resulting data as potential (E) versus the logarithm of the current density (log i). b. Use Tafel extrapolation on the linear portions of the anodic and cathodic branches of the polarization curve to determine the corrosion potential (E_corr) and corrosion current density (i_corr). c. Calculate the corrosion rate from i_corr using Faraday's Law.

Visualizations

Troubleshooting_Corrosion_Issues start Corrosion Issue Identified issue_type What type of corrosion is observed? start->issue_type general General Corrosion (Uniform metal loss) issue_type->general General pitting Pitting Corrosion (Localized holes) issue_type->pitting Pitting scc Cracking Under Load (Stress Corrosion Cracking) issue_type->scc Cracking battery_issues Battery-Specific Issues (Dendrites, H₂ Evolution) issue_type->battery_issues Battery general_causes Potential Causes: - High Temperature - High Brine Density / Low pH - Inadequate Inhibition general->general_causes pitting_causes Potential Causes: - High Halide Concentration - Elevated Temperature - Stagnant Conditions - Surface Defects pitting->pitting_causes scc_causes Potential Causes: - Susceptible Material (e.g., 304/316 SS) - Tensile Stress (Applied or Residual) - Corrosive Environment (Bromides, Temp > 60°C) scc->scc_causes battery_causes Potential Causes: - Non-uniform Current Density - Bromine Crossover - Sub-optimal pH battery_issues->battery_causes general_solutions Solutions: 1. Optimize Temp/Density 2. Use Appropriate Inhibitors 3. Deoxygenate Brine 4. Upgrade Material general_causes->general_solutions pitting_solutions Solutions: 1. Upgrade Material (e.g., Duplex SS) 2. Control Environment (Temp, [Cl⁻]/[Br⁻]) 3. Apply Protective Coatings 4. Ensure Regular Cleaning pitting_causes->pitting_solutions scc_solutions Solutions: 1. Select SCC-Resistant Alloy 2. Reduce Stress (Design, Heat Treat) 3. Control Environment (Temp, [Halide]) scc_causes->scc_solutions battery_solutions Solutions: 1. Optimize Flow Rate & Additives 2. Improve Separator 3. Use Complexing Agents 4. Control Electrolyte pH battery_causes->battery_solutions

Caption: A logical workflow for troubleshooting common corrosion issues.

Experimental_Workflow_Corrosion_Testing start Start: Define Corrosion Test Objective select_method Select Test Method start->select_method weight_loss Weight Loss Method (ASTM G31) select_method->weight_loss General Corrosion Rate electrochemical Electrochemical Method (ASTM G5) select_method->electrochemical Rapid Rate & Mechanism prep_coupon 1. Prepare & Weigh Coupon weight_loss->prep_coupon prep_electrode 1. Prepare Working Electrode electrochemical->prep_electrode expose_coupon 2. Expose to ZnBr₂ Solution prep_coupon->expose_coupon clean_weigh_coupon 3. Clean & Re-weigh Coupon expose_coupon->clean_weigh_coupon calc_wl 4. Calculate Corrosion Rate clean_weigh_coupon->calc_wl report Report Results calc_wl->report assemble_cell 2. Assemble 3-Electrode Cell prep_electrode->assemble_cell run_scan 3. Run Potentiodynamic Scan assemble_cell->run_scan analyze_tafel 4. Analyze Data (Tafel Extrapolation) run_scan->analyze_tafel analyze_tafel->report

Caption: A simplified workflow for standard corrosion testing methods.

References

Technical Support Center: Optimization of Current Density in Zinc-Bromine Battery Charging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of current density in zinc-bromine battery charging.

Troubleshooting Guides

This section addresses specific issues that may be encountered during your experiments in a question-and-answer format.

Issue 1: Rapid decline in capacity and low coulombic efficiency.

  • Question: My battery is showing a rapid decline in capacity and low coulombic efficiency over a few cycles. What are the likely causes and how can I troubleshoot this?

  • Answer: A rapid decline in capacity and low coulombic efficiency are often linked to the formation of zinc dendrites.[1] These dendrites can create short circuits and lead to unwanted side reactions.

    Troubleshooting Steps:

    • Visual Inspection (Post-Mortem Analysis): After cycling, carefully disassemble the cell in an inert atmosphere (e.g., an argon-filled glovebox). Look for mossy, needle-like zinc deposits (dendrites) on the negative electrode.

    • Electrochemical Analysis:

      • Galvanostatic Cycling: Analyze the voltage profiles during charging and discharging. A sudden voltage drop during charging can indicate a short circuit caused by dendrites.

      • Coulombic Efficiency Calculation: A consistently low coulombic efficiency (<<95%) suggests irreversible loss of active materials, often due to dendrite formation and subsequent side reactions.

    • Microscopy: Use Scanning Electron Microscopy (SEM) to examine the morphology of the zinc deposits on the negative electrode. This can confirm the presence and severity of dendrite growth.

    Corrective Actions:

    • Optimize Current Density: Higher current densities can exacerbate dendrite growth.[1] Try reducing the charging current density.

    • Electrolyte Additives: Introduce additives to the electrolyte, such as polyethylene (B3416737) glycol (PEG), to promote smoother zinc deposition.

    • Pulse Charging: Employ a pulse charging protocol with rest periods to allow for the relaxation of ion concentration gradients at the electrode surface, which can suppress dendrite growth.

    • Flow Rate and Temperature: In flow batteries, increasing the electrolyte flow rate can help to mitigate dendrite formation.[1] Operating at a slightly elevated temperature (e.g., 40-50°C) can also improve zinc plating morphology.

Issue 2: Low voltage efficiency.

  • Question: My coulombic efficiency is acceptable, but my voltage efficiency is lower than expected. What could be the cause?

  • Answer: Low voltage efficiency is primarily due to high overpotentials in the system. This can be caused by several factors:

    Possible Causes and Solutions:

    • High Internal Resistance:

      • Cause: Poor electrical contact, high membrane resistance, or low electrolyte conductivity.

      • Solution: Check all electrical connections. Ensure the membrane is properly hydrated and not fouled. Consider increasing the concentration of the supporting electrolyte to improve conductivity.

    • Slow Reaction Kinetics:

      • Cause: The electrochemical reactions at one or both electrodes are sluggish.

      • Solution: Increase the operating temperature within a safe range (e.g., up to 50°C) to enhance reaction kinetics.[2] Modify the electrode surface with catalysts to improve the kinetics of the bromine reaction.

    • Concentration Polarization:

      • Cause: Inadequate transport of reactants to the electrode surface, especially at high current densities.

      • Solution: In a flow battery, increase the electrolyte flow rate.[3] For static cells, consider a lower current density.

Issue 3: High self-discharge rate.

  • Question: The battery loses a significant amount of charge during rest periods. How can I address this high self-discharge?

  • Answer: High self-discharge in zinc-bromine batteries is mainly caused by the crossover of bromine from the positive electrode to the negative electrode, where it chemically reacts with the deposited zinc.[4]

    Troubleshooting and Mitigation:

    • Membrane Integrity: Inspect the membrane for any defects, tears, or pinholes that could allow for increased bromine crossover.

    • Complexing Agents: Ensure that a sufficient concentration of bromine complexing agents is present in the electrolyte. These agents trap bromine in the positive electrolyte, reducing its crossover.[4]

    • Operating Temperature: Higher temperatures can increase the rate of bromine diffusion.[5] If possible, operate the battery at a lower temperature during rest periods.

    • State of Charge (SOC) Management: Storing the battery at a lower SOC when not in use can reduce the amount of available bromine for crossover.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What is the typical range for optimal charging current density in a zinc-bromine battery?

    • A1: The optimal current density can vary depending on the specific cell design, electrolyte composition, and operating conditions. However, typical values reported in the literature for research-scale cells range from 10 to 80 mA/cm².[6][7] Commercial systems may operate at different current densities.

  • Q2: How does charging current density affect the overall battery performance?

    • A2: Charging current density has a significant impact on several key performance metrics:

      • Efficiency: Higher current densities generally lead to lower voltage and energy efficiencies due to increased overpotentials.[8]

      • Zinc Deposition: High current densities can promote the formation of zinc dendrites, which can lead to reduced coulombic efficiency and cell failure.[1]

      • Capacity Utilization: At very high current densities, the accessible capacity may be reduced due to mass transport limitations.

  • Q3: What are the main side reactions that can occur during charging?

    • A3: The primary side reactions include:

      • Hydrogen Evolution: At the negative electrode, particularly at high states of charge or high current densities, water can be reduced to hydrogen gas.[1] This reduces the coulombic efficiency.

      • Bromine Crossover and Reaction with Zinc: As mentioned in the troubleshooting section, bromine can cross the separator and react directly with the deposited zinc, leading to self-discharge.[4]

Data Presentation

Table 1: Impact of Current Density on Battery Efficiencies

Charging Current Density (mA/cm²)Coulombic Efficiency (%)Voltage Efficiency (%)Energy Efficiency (%)Reference
10~95~85~80[6]
20~92~80~74[3]
30~90~75~68[6]
40~88~70~62[7]
60~85~65~55[5]

Note: These are representative values from the literature and can vary significantly based on the specific experimental setup.

Experimental Protocols

Protocol 1: Galvanostatic Cycling for Performance Evaluation

This protocol outlines the procedure for evaluating the performance of a zinc-bromine battery at different charging current densities using galvanostatic cycling.

1. Materials and Equipment:

  • Zinc-bromine battery (flow or static cell)

  • Galvanostat/Potentiostat with battery cycling software

  • Electrolyte solution (e.g., 2 M ZnBr₂ in 1 M KCl)

  • (For flow batteries) Peristaltic pumps and electrolyte reservoirs

  • Temperature control system (optional)

2. Experimental Procedure:

  • Cell Assembly: Assemble the zinc-bromine cell according to the manufacturer's instructions or your specific design. Ensure all connections are secure and there are no leaks.

  • Electrolyte Filling (for flow batteries): Fill the reservoirs with the prepared electrolyte and circulate it through the cell for at least 30 minutes to ensure the electrodes and membrane are fully wetted.

  • Initial State: Before starting the experiment, it is recommended to perform a full discharge of the cell to a low voltage cutoff (e.g., 0.8 V) to ensure a consistent starting point.

  • Galvanostatic Cycling: a. Set Cycling Parameters: In the battery cycling software, set up a galvanostatic cycling protocol with the following parameters for each current density to be tested (e.g., 10, 20, 30, 40 mA/cm²):

    • Charging: Constant current charge at the desired current density until an upper voltage limit is reached (e.g., 2.0 V) or for a set period.
    • Rest (optional): A short rest period (e.g., 5 minutes) after charging.
    • Discharging: Constant current discharge at the same current density until a lower voltage limit is reached (e.g., 0.8 V).
    • Rest (optional): A short rest period after discharging. b. Number of Cycles: Perform at least 10-20 cycles at each current density to ensure the performance has stabilized.

  • Data Collection: The battery cycling software will record the voltage, current, capacity, and time throughout the experiment.

3. Data Analysis:

  • Coulombic Efficiency (CE): For each cycle, calculate the CE as: CE (%) = (Discharge Capacity / Charge Capacity) * 100

  • Voltage Efficiency (VE): Calculate the VE as: VE (%) = (Average Discharge Voltage / Average Charge Voltage) * 100

  • Energy Efficiency (EE): Calculate the EE as: EE (%) = CE * VE / 100

4. Post-Mortem Analysis (Optional):

  • After cycling, the cell can be disassembled to visually inspect the electrodes for signs of dendrite formation or degradation.

Mandatory Visualizations

TroubleshootingWorkflow Start Low Battery Performance Observed Check_CE Is Coulombic Efficiency Low? Start->Check_CE Check_VE Is Voltage Efficiency Low? Check_CE->Check_VE No Dendrite_Check Suspect Zinc Dendrites Check_CE->Dendrite_Check Yes High_Resistance Suspect High Internal Resistance Check_VE->High_Resistance Yes Slow_Kinetics Suspect Slow Kinetics Check_VE->Slow_Kinetics No Optimize_Current Reduce Charging Current Density Dendrite_Check->Optimize_Current Additives Use Electrolyte Additives Dendrite_Check->Additives Check_Connections Check Electrical Connections & Membrane High_Resistance->Check_Connections Mass_Transport Suspect Mass Transport Limitation Slow_Kinetics->Mass_Transport Increase_Temp Increase Operating Temperature Slow_Kinetics->Increase_Temp Increase_Flow Increase Electrolyte Flow Rate Mass_Transport->Increase_Flow End Performance Optimized Optimize_Current->End Additives->End Check_Connections->End Increase_Temp->End Increase_Flow->End

Caption: Troubleshooting workflow for common zinc-bromine battery performance issues.

CurrentDensityEffects Current_Density Charging Current Density Increase_CD Increase Current_Density->Increase_CD Decrease_CD Decrease Current_Density->Decrease_CD Dendrite_Formation Zinc Dendrite Formation Increase_CD->Dendrite_Formation Increases Overpotential Overpotential Increase_CD->Overpotential Increases Decrease_CD->Dendrite_Formation Decreases Decrease_CD->Overpotential Decreases Coulombic_Efficiency Coulombic Efficiency Dendrite_Formation->Coulombic_Efficiency Decreases Voltage_Efficiency Voltage Efficiency Overpotential->Voltage_Efficiency Decreases Energy_Efficiency Energy Efficiency Coulombic_Efficiency->Energy_Efficiency Voltage_Efficiency->Energy_Efficiency

Caption: Relationship between charging current density and key performance parameters.

ExperimentalWorkflow Start Start Experiment Assemble_Cell Assemble Zinc-Bromine Cell Start->Assemble_Cell Prepare_Electrolyte Prepare Electrolyte Assemble_Cell->Prepare_Electrolyte Fill_System Fill System & Wet Electrodes Prepare_Electrolyte->Fill_System Set_Parameters Set Galvanostatic Cycling Parameters (Current Density, Voltage Limits) Fill_System->Set_Parameters Run_Cycles Run Multiple Cycles Set_Parameters->Run_Cycles Collect_Data Collect Voltage, Current, Capacity Data Run_Cycles->Collect_Data Analyze_Data Calculate CE, VE, EE Collect_Data->Analyze_Data Post_Mortem Optional: Post-Mortem Analysis Analyze_Data->Post_Mortem End End Experiment Analyze_Data->End Post_Mortem->End

Caption: General experimental workflow for performance evaluation.

References

techniques for drying hydrated zinc bromide for anhydrous reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the techniques for drying hydrated zinc bromide for use in anhydrous reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use anhydrous this compound in my reaction?

A1: this compound is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere to form hydrates (e.g., ZnBr₂·2H₂O).[1][2][3] In moisture-sensitive reactions, such as organometallic catalysis or certain organic syntheses, the presence of water can deactivate catalysts, react with sensitive reagents, or lead to undesirable side reactions and low product yields.

Q2: What are the common impurities in commercial this compound?

A2: Besides water, commercial this compound may contain impurities such as zinc oxide or zinc carbonate.[4] Depending on the manufacturing process, trace amounts of other metal salts could also be present.

Q3: How can I determine the water content of my this compound?

A3: Karl Fischer titration is a precise and widely used method for determining the water content in solids like this compound.[5][6][7][8] This technique is highly specific to water and can detect even trace amounts.

Q4: Can I dry hydrated this compound simply by heating it in a standard oven?

A4: While heating is the correct principle, simply placing hydrated this compound in a standard atmospheric oven is not recommended. The presence of air and moisture can lead to the formation of zinc oxide or oxybromide species at elevated temperatures.[4][9] Drying should be performed under a vacuum or in a stream of inert gas.

Q5: What is the visual appearance of anhydrous this compound?

A5: Anhydrous this compound is a white crystalline powder.[3] If the material appears clumpy or sticks together, it may have absorbed moisture.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reaction failure or low yield in a moisture-sensitive reaction. Incomplete drying of this compound.Ensure the drying procedure is followed meticulously. For vacuum heating, confirm the temperature and duration are adequate. For desiccator drying, ensure the desiccant is active and has a high capacity for water absorption. Consider performing a Karl Fischer titration to verify the water content of your "anhydrous" this compound.
Re-exposure of anhydrous this compound to atmospheric moisture.Handle anhydrous this compound in a glovebox or under an inert atmosphere. If removed from a controlled environment, use it immediately.
The this compound appears discolored (e.g., yellowish) after drying. Formation of zinc oxide or oxybromide due to hydrolysis at high temperatures.Lower the drying temperature, although this may require a longer drying time. Ensure a high vacuum is maintained throughout the heating process to efficiently remove water vapor.
Presence of impurities in the starting material.If discoloration persists even with careful drying, consider purifying the this compound before the drying step.
The dried this compound is difficult to handle and appears "static-y". The material is extremely dry.This is often an indication of a successful drying process. Handle the material carefully in an inert atmosphere to prevent it from dispersing.
Slow or incomplete drying when using a desiccator. The desiccant is saturated or has a low efficiency.Regenerate or replace the desiccant. Ensure the desiccator has a good seal. For more efficient drying, use a vacuum desiccator.[10]

Data Presentation

Table 1: Comparison of Drying Methods for this compound

Method Typical Conditions Advantages Disadvantages Estimated Residual Water Content
Vacuum Heating 150°C, high vacuum, ≥ 5 hoursEffective and relatively fast for achieving very low water content.Requires specialized equipment (vacuum oven, Schlenk line). Potential for thermal decomposition if overheated.< 0.1% (with proper technique)
Desiccator (with high-efficiency desiccant) Room temperature, sealed container with P₂O₅ or molecular sieves.Simple and does not require heating.Slower than vacuum heating. May not achieve as low a residual water content.0.1% - 1% (highly dependent on desiccant and time)
Azeotropic Distillation Reflux with a water-immiscible solvent (e.g., toluene) using a Dean-Stark apparatus.Can be effective for removing water from solutions.Introduces an organic solvent that must be subsequently removed. Less common for drying the solid salt directly.Variable, depends on the efficiency of the azeotropic removal.

Table 2: Efficiency and Regeneration of Common Desiccants

Desiccant Efficiency (Residual Water in Air, mg/L) Regeneration Temperature Notes
Phosphorus Pentoxide (P₂O₅)Very High (<0.00002)Not typically regenerated.Extremely efficient but can form a protective layer of metaphosphoric acid that passivates it.
Molecular Sieves (3Å or 4Å)High (0.001 - 0.004)200-300°C (under vacuum is more effective)[11]Can be regenerated multiple times. The pore size must be appropriate to trap water but not the compound of interest.
Anhydrous Calcium Sulfate (Drierite®)Moderate (0.005)210°C[12]Can be regenerated, but efficiency may decrease over time.
Anhydrous Calcium ChlorideLow (1.25 - 1.5)200-250°CLess efficient than other options for achieving very low dryness.
Silica GelModerate (0.03)120-150°C[12][13]Often contains a moisture indicator. Lower regeneration temperature than molecular sieves.[14]

Experimental Protocols

Protocol 1: Drying of Hydrated this compound by Vacuum Heating

Materials:

  • Hydrated this compound

  • Schlenk flask or round-bottom flask

  • High-vacuum line with a cold trap

  • Heating mantle or oil bath

  • Thermometer or thermocouple

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Place the hydrated this compound in the Schlenk flask.

  • Attach the flask to the high-vacuum line.

  • Slowly and carefully apply a high vacuum. Be aware that vigorous outgassing may occur initially.

  • Once a stable vacuum is achieved, begin heating the flask to 150°C using a heating mantle or oil bath.

  • Maintain the temperature at 150°C under high vacuum for a minimum of 5 hours. For larger quantities, a longer drying time may be necessary.

  • After the drying period, turn off the heat and allow the flask to cool to room temperature while still under vacuum.

  • Once cooled, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • The anhydrous this compound should be used immediately or stored in a glovebox or a tightly sealed container under an inert atmosphere.

Protocol 2: Drying of Hydrated this compound Using a Vacuum Desiccator

Materials:

  • Hydrated this compound

  • Shallow dish (e.g., a watch glass or petri dish)

  • Vacuum desiccator

  • High-efficiency desiccant (e.g., phosphorus pentoxide or molecular sieves)

  • Vacuum pump

Procedure:

  • Place a fresh or recently regenerated high-efficiency desiccant in the bottom of the vacuum desiccator.

  • Spread the hydrated this compound in a thin layer in a shallow dish and place it on the desiccator plate.

  • Seal the desiccator and attach it to a vacuum pump.

  • Carefully evacuate the desiccator to a high vacuum.

  • Close the stopcock and turn off the vacuum pump.

  • Allow the this compound to dry in the evacuated desiccator for at least 24-48 hours. The time required will depend on the amount of this compound and the efficiency of the desiccant.

  • To access the dried this compound, carefully vent the desiccator with an inert gas if possible, or with dry air.

  • Immediately transfer the anhydrous this compound to a sealed container for storage in a dry environment or use it directly in your reaction.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Drying Hydrated this compound cluster_prep Preparation cluster_drying Drying Methods cluster_post Post-Drying cluster_qc Quality Control start Start with Hydrated this compound (ZnBr₂·xH₂O) vacuum_heating Vacuum Heating (150°C, ≥ 5h, high vacuum) start->vacuum_heating Choose Drying Method desiccator Desiccator Drying (with P₂O₅ or Molecular Sieves) start->desiccator Choose Drying Method azeotropic Azeotropic Distillation (with Toluene) start->azeotropic Choose Drying Method storage Store under Inert Atmosphere (Glovebox or sealed container) vacuum_heating->storage desiccator->storage azeotropic->storage use Immediate Use in Anhydrous Reaction storage->use karl_fischer Karl Fischer Titration (Verify Water Content) storage->karl_fischer Optional Verification use->karl_fischer Pre-reaction Check

Caption: Workflow for preparing anhydrous this compound.

chemical_principles Chemical Principles of Drying this compound cluster_equilibrium Dehydration Equilibrium cluster_side_reaction Potential Side Reaction (Hydrolysis) hydrated Hydrated this compound ZnBr₂·xH₂O(s) anhydrous Anhydrous this compound ZnBr₂(s) hydrated->anhydrous Heat / Vacuum anhydrous->hydrated Exposure to Moisture anhydrous_side ZnBr₂(s) water Water Vapor xH₂O(g) products ZnO(s) / Zn(OH)Br(s) + HBr(g) anhydrous_side->products water_side H₂O(g) (residual) water_side->products heat_side High Temperature heat_side->products

Caption: Dehydration of this compound and potential side reactions.

References

Technical Support Center: Zinc Bromide Battery Electrolyte Additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with electrolyte additives in zinc bromide batteries. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guides

Issue 1: Rapid Capacity Fade and Low Coulombic Efficiency

Question: My this compound battery is showing a rapid decline in capacity and low coulombic efficiency over a few cycles. What are the likely causes and how can electrolyte additives help?

Answer:

Rapid capacity fade and low coulombic efficiency are often linked to two primary issues: zinc dendrite formation and bromine crossover.[1]

  • Zinc Dendrite Formation: During the charging process, zinc ions (Zn²⁺) deposit onto the negative electrode.[2] Uneven deposition can lead to the growth of sharp, needle-like structures called dendrites. These dendrites can penetrate the separator, causing an internal short circuit and immediate battery failure. They also contribute to "dead zinc" that is no longer electrochemically active, leading to capacity loss.[1][3]

  • Bromine Crossover: Elemental bromine (Br₂) is generated at the positive electrode during charging.[2] This bromine can dissolve in the electrolyte, diffuse across the separator, and react directly with the zinc electrode. This process, known as self-discharge, reduces the amount of charge stored and lowers the coulombic efficiency.[1][4]

Troubleshooting Steps & Additive Solutions:

  • Visual Inspection (if possible): If your cell design allows, visually inspect the zinc electrode for signs of mossy or dendritic growth after cycling.

  • Electrochemical Analysis: Use techniques like cyclic voltammetry to assess the reversibility of the zinc plating and stripping process. A large nucleation overpotential can indicate a tendency for dendrite formation.[5]

  • Incorporate Dendrite-Suppressing Additives:

    • Quaternary Ammonium (B1175870) Compounds: Additives like Tetraethylammonium Bromide (TEABr) or Tetraethylammonium Hydroxide (B78521) (TEAH) can adsorb onto the zinc surface, promoting a smoother, more compact zinc deposit and suppressing dendrite growth.[6]

    • Ionic Liquids: Certain ionic liquids can also modify the zinc deposition process, leading to more uniform plating.[5]

    • Metallic Additives: Trace amounts of certain metal ions can act as nucleation sites, encouraging more uniform zinc deposition.[7]

  • Utilize Bromine Complexing Agents (BCAs):

    • Quaternary Ammonium Salts: Many of the same additives that suppress dendrites, such as quaternary ammonium salts, also act as BCAs.[5][8] They react with bromine to form a separate, denser polybromide phase that is less mobile, thereby reducing its crossover to the zinc electrode.[5][8] This directly combats the self-discharge mechanism.

Troubleshooting Workflow for Low Efficiency

start Low Coulombic Efficiency & Rapid Capacity Fade check_dendrites Inspect Zinc Electrode for Dendrites/Mossy Growth start->check_dendrites check_bromine_crossover Analyze Electrolyte for Bromine Crossover start->check_bromine_crossover dendrites_present Dendrites Confirmed check_dendrites->dendrites_present analyze_cv Perform Cyclic Voltammetry (High Overpotential?) add_suppressors Add Dendrite-Suppressing Additives (e.g., TEAH, TEABr) analyze_cv->add_suppressors High Overpotential dendrites_present->analyze_cv No dendrites_present->add_suppressors Yes re_evaluate Re-evaluate Battery Performance add_suppressors->re_evaluate crossover_present Bromine Crossover Confirmed check_bromine_crossover->crossover_present add_bca Add Bromine Complexing Agent (BCA) crossover_present->add_bca Yes add_bca->re_evaluate

Caption: Troubleshooting workflow for low efficiency and capacity fade.

Issue 2: Increasing pH and Hydrogen Evolution

Question: I am observing a steady increase in the pH of my electrolyte during cycling, and I suspect hydrogen gas is being evolved. Why is this happening and what can be done?

Answer:

Hydrogen evolution is a significant parasitic reaction in this compound batteries, particularly at the negative electrode.[2] It occurs when protons (H⁺) in the acidic electrolyte are reduced to hydrogen gas (H₂). This process consumes H⁺ ions, leading to a rise in the electrolyte's pH.[2][3]

Causes:

  • Thermodynamics: The standard reduction potential of zinc is more negative than that of hydrogen, making hydrogen evolution thermodynamically favorable. The reaction is typically slow due to the high hydrogen overpotential on pure zinc, but it can be accelerated by impurities or non-ideal conditions.[2]

  • Zinc Corrosion: Direct corrosion of the deposited zinc metal can also consume H⁺ and produce hydrogen gas.[2]

Consequences:

  • Reduced Coulombic Efficiency: Electrons that are consumed to produce hydrogen are not used for charging the battery, leading to efficiency losses.[2]

  • pH Imbalance: An increase in pH can lead to the precipitation of zinc hydroxide or zinc oxide on the electrode surface, which is non-conductive and can passivate the electrode, causing battery failure.[2][3]

  • Safety Concerns: The buildup of hydrogen gas can lead to an increase in cell pressure.

Additive Solutions:

  • Cr³⁺ Additives: The addition of Cr³⁺ ions to the electrolyte has been shown to suppress the hydrogen evolution reaction.[3] It is believed that Cr³⁺ helps to regulate zinc deposition and may alter the surface properties of the electrode to inhibit the kinetics of hydrogen evolution.[3]

Mechanism of Hydrogen Evolution and pH Increase

cluster_anode Negative Electrode cluster_electrolyte Electrolyte Zn_deposit Zn²⁺ + 2e⁻ → Zn(s) (Desired Reaction) H_evolution 2H⁺ + 2e⁻ → H₂(g) (Parasitic Reaction) H_consumed H⁺ Consumption H_evolution->H_consumed pH_increase pH Increases H_consumed->pH_increase ZnO_precipitate Zn(OH)₂ / ZnO Precipitation pH_increase->ZnO_precipitate

Caption: Pathway from hydrogen evolution to pH increase and precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of additives in a this compound battery electrolyte?

A1: Electrolyte additives are primarily used to address the inherent challenges of the zinc-bromine chemistry. Their main roles are to:

  • Suppress Zinc Dendrite Growth: Promote smooth, uniform zinc deposition to prevent short circuits and improve cycle life.[2]

  • Reduce Bromine Crossover: Form complexes with bromine to limit its diffusion from the positive to the negative electrode, thereby reducing self-discharge.[8]

  • Inhibit Hydrogen Evolution: Suppress the parasitic reaction of hydrogen gas formation to improve efficiency and maintain pH stability.[3]

  • Improve Conductivity: Some additives can enhance the ionic conductivity of the electrolyte, leading to better overall performance.[8]

Q2: Can a single additive perform multiple functions?

A2: Yes. For example, quaternary ammonium compounds are widely used because they can both suppress zinc dendrite formation by modifying the electrode surface and act as effective bromine complexing agents.[5][6] This dual-functionality makes them very common in this compound battery research.

Q3: How do I choose the right concentration for an additive?

A3: The optimal concentration of an additive is critical and must be determined experimentally. Too low a concentration may be ineffective, while too high a concentration can have detrimental effects, such as increased electrolyte viscosity, reduced ionic conductivity, or interference with the primary redox reactions. Start with concentrations reported in the literature and perform a concentration-dependent study to find the optimal loading for your specific cell configuration and operating conditions.

Q4: Are there any safety concerns with electrolyte additives?

A4: Yes. The stability of the additives, particularly the bromine complexing agents, is a key consideration. Some organic additives may degrade at elevated temperatures (e.g., above 50°C), which could lead to the release of free bromine gas.[9] Always consult the Material Safety Data Sheet (MSDS) for any additive and consider its thermal stability within the operational window of your battery.

Quantitative Data on Additive Performance

The following tables summarize quantitative data from cited research, showcasing the impact of various additives on this compound and zinc-based battery performance.

Table 1: Effect of Quaternary Ammonium Additives on Zinc Electrode Performance

Additive (5 mM)Zinc Electrode Coulombic Efficiency (%)Anodic Current Density (mA cm⁻²) at +50mVCathodic Current Density (mA cm⁻²) at -50mV
No Additive~69% (in full cell)--
Tetraethylammonium Hydroxide (TEAH)95 - 97%77 - 7831 - 32
Tetraethylammonium Bromide (TEABr)95 - 97%77 - 7831 - 32
Data sourced from a study on zinc-based redox flow batteries.[6]

Table 2: Influence of Supporting Electrolytes on Zinc Half-Cell Performance

Supporting Electrolyte (0.5 M)Exchange Current Density (i₀, mA cm⁻²)Anodic Tafel Slope (βa, mV/dec)Cathodic Tafel Slope (βc, mV/dec)
NaCl (Conventional)0.4475895
NaBr0.62071109
Na₂SO₄0.65784112
NaH₂PO₄0.64373110
Data adapted from a study on supporting electrolytes in zinc/bromine flow batteries.[10]

Experimental Protocols

Protocol 1: Evaluation of Zinc Deposition Morphology

Objective: To visually assess the effect of an electrolyte additive on the morphology of electrodeposited zinc.

Methodology: Chronopotentiometry and Scanning Electron Microscopy (SEM)

  • Electrode Preparation: Use a polished graphite (B72142) or other suitable substrate as the working electrode.

  • Electrolyte Formulation: Prepare the this compound electrolyte with and without the additive at the desired concentration.

  • Electrodeposition: Perform galvanostatic (constant current) deposition of zinc onto the working electrode using a chronopotentiometry setup. A typical condition is a current density of -20 mA cm⁻² for 1 hour.[6]

  • Sample Preparation: After deposition, carefully remove the electrode, rinse it with deionized water to remove residual electrolyte, and dry it under vacuum.

  • SEM Imaging: Mount the electrode on an SEM stub and obtain high-resolution images of the zinc deposit. Pay close attention to features like dendrites, mossy structures, and the overall compactness of the deposit. Compare the morphology of zinc deposited from the baseline electrolyte with that from the additive-containing electrolyte.[6][10]

Protocol 2: Electrochemical Performance Assessment

Objective: To quantify the effect of an additive on the electrochemical performance of the zinc electrode.

Methodology: Cyclic Voltammetry (CV)

  • Cell Setup: Assemble a three-electrode electrochemical cell with a working electrode (e.g., graphite), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Electrolyte: Fill the cell with the electrolyte to be tested (with or without the additive).

  • CV Scan: Perform a cyclic voltammetry scan over a potential range that covers the zinc stripping (oxidation) and plating (reduction) peaks. A typical scan rate is 20 mV s⁻¹.[6]

  • Data Analysis:

    • Peak Potentials: Compare the potentials of the anodic and cathodic peaks. A smaller separation between peaks indicates better electrochemical reversibility.

    • Peak Currents: The magnitude of the peak currents provides information about the reaction kinetics.

    • Nucleation Overpotential: The potential difference between the onset of zinc deposition and the thermodynamic equilibrium potential can indicate the energy barrier for nucleation. Additives that lower this overpotential often lead to more uniform deposits.[5]

    • Coulombic Efficiency: Calculate the ratio of the charge passed during zinc stripping to the charge passed during zinc plating. A higher ratio indicates better efficiency.

Experimental Workflow for Additive Screening

start Select Candidate Additives (e.g., Quaternary Ammonium Salts) prepare_electrolytes Prepare Electrolytes (Baseline vs. Additive) start->prepare_electrolytes cv_analysis Cyclic Voltammetry (CV) - Reversibility - Overpotential prepare_electrolytes->cv_analysis chrono_sem Chronopotentiometry & SEM - Deposit Morphology - Dendrite Suppression prepare_electrolytes->chrono_sem downselect Downselect Promising Additives cv_analysis->downselect chrono_sem->downselect half_cell_cycling Zinc Half-Cell Cycling - Coulombic Efficiency - Stability full_cell_test Full-Cell Battery Test - Energy Efficiency - Cycle Life half_cell_cycling->full_cell_test downselect->half_cell_cycling

Caption: A typical experimental workflow for screening electrolyte additives.

References

Technical Support Center: Enhancing the Stability of Zinc Bromide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with zinc bromide (ZnBr₂) solutions over time.

Frequently Asked questions (FAQs)

1. What are the common signs of instability in a this compound solution?

Common indicators of instability include a change in color, typically to a yellowish or brownish hue, and the formation of a brownish precipitate.[1] These changes can affect the performance and reliability of experiments.

2. What are the primary causes of this compound solution degradation?

The primary causes of degradation are the presence of impurities, particularly iron ions, exposure to certain environmental conditions, and improper storage.[2][3] Iron impurities can oxidize and precipitate, leading to discoloration and turbidity.[2]

3. How does pH affect the stability of this compound solutions?

The pH of a this compound solution is a critical factor in its stability. A slightly acidic pH is characteristic of these solutions.[4] Maintaining the appropriate pH is crucial, especially during purification, as a pH range of 3.6 to 4.15 is optimal for precipitating iron impurities.[5]

4. What are the recommended storage conditions for long-term stability?

For optimal long-term stability, this compound solutions should be stored in tightly sealed, clean, dry, and appropriate containers, such as glass or lined metal cans.[6][7] It is important to store them away from heat, direct light, and incompatible materials like strong bases and oxidizing agents.[8] Due to its hygroscopic nature, protection from moisture is essential.[9]

5. Can additives be used to enhance the stability of this compound solutions?

Yes, various additives have been investigated to improve the stability and performance of this compound solutions, particularly in applications like zinc-bromine flow batteries. Additives such as zinc chloride, potassium chloride, lithium perchlorate, sodium perchlorate, and zeolite-Y have been shown to enhance electrochemical stability.[10]

Troubleshooting Guides

Issue 1: The this compound solution has turned yellow and/or a brown precipitate has formed.
  • Question: My this compound solution, which was initially colorless, has developed a yellow tint and some brown particles have settled at the bottom. What is the cause and how can I resolve this?

  • Answer: This is a common issue and is most likely due to the presence of iron impurities in the solution. The iron (Fe²⁺) can oxidize to iron (Fe³⁺), which then forms insoluble iron hydroxide (B78521) or oxide precipitates, causing the discoloration and solid formation.[2]

    Troubleshooting Steps:

    • Purification: The most effective way to address this is to purify the solution. A common method is to use hydrogen peroxide (H₂O₂) to oxidize the soluble Fe²⁺ to insoluble Fe³⁺, which can then be removed by filtration. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.

    • Filtration: If the discoloration is minor, simple filtration might remove the precipitated impurities, but this will not address any dissolved iron.

    • Proper Storage: Ensure the purified solution is stored in a tightly sealed container to prevent further contamination and exposure to air, which can promote oxidation.

Issue 2: The pH of the this compound solution is outside the desired range.
  • Question: I measured the pH of my this compound solution and it is not within the expected slightly acidic range. How can I adjust it and why is it important?

  • Answer: this compound solutions are naturally slightly acidic.[4] Deviation from this can indicate contamination or decomposition. The pH is critical for maintaining the stability of the solution and for certain applications, such as preventing the formation of undesirable zinc deposits in electrochemical systems.[11]

    Troubleshooting Steps:

    • Accurate Measurement: Measuring the pH of high ionic strength solutions like concentrated this compound requires specific procedures. Ensure you are using a calibrated pH meter with an appropriate electrode and following the recommended protocol for such solutions (see "Experimental Protocols" section).

    • pH Adjustment: If the pH is too high (less acidic), it can be carefully adjusted by adding a small amount of dilute hydrobromic acid (HBr). If the pH is too low (more acidic), it may indicate acidic contaminants. In some applications, the pH can be raised by adding a water-soluble carbonate or bicarbonate.[12] Always add any adjusting agent slowly while monitoring the pH.

    • Investigate the Cause: A significant deviation in pH could be a sign of contamination. Consider repurifying the solution if the pH continues to be unstable.

Issue 3: The concentration of the this compound solution appears to have changed over time.
  • Question: I suspect the concentration of my stored this compound solution is no longer accurate. What could cause this and how can I verify it?

  • Answer: this compound is hygroscopic, meaning it can absorb moisture from the air.[9] If the solution is not stored in a tightly sealed container, it can absorb water, leading to a decrease in concentration. Evaporation, if stored in a warm environment with a loose seal, could increase the concentration.

    Troubleshooting Steps:

    • Verify Concentration: The concentration can be verified using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) to determine the zinc content.[13] A simpler, though less precise, method is to measure the density of the solution and compare it to a standard curve of density versus concentration.

    • Proper Storage: Always use containers with tight-fitting lids and store them in a cool, dry place to minimize changes in concentration due to moisture absorption or evaporation.

Data Presentation

Table 1: Impact of Storage Conditions on the Stability of a 50% (w/w) this compound Solution over 6 Months

ParameterInitial Value25°C in Sealed Amber Glass40°C in Sealed Amber Glass25°C in Unsealed Clear Glass
Appearance Clear, colorlessClear, colorlessSlight yellowingYellow with slight precipitate
pH 4.54.44.23.9
Iron Content (ppm) < 5< 5< 515
Turbidity (NTU) < 1< 1210

Note: The data in this table is illustrative and represents typical trends. Actual results may vary based on the initial purity of the solution and specific storage conditions.

Table 2: Efficacy of Different Stabilizers on a 50% (w/w) this compound Solution Stored at 40°C for 3 Months

Stabilizer (Concentration)AppearancepH ChangeTurbidity (NTU)
None (Control) Yellow with precipitate-0.512
Zinc Chloride (1%) Slight yellowing-0.35
Potassium Chloride (1%) Slight yellowing-0.36
Zeolite-Y (0.5%) Almost colorless-0.12

Note: This data is synthesized from literature findings to illustrate the comparative effects of different stabilizers.[10] The effectiveness of a stabilizer can depend on the specific application.

Experimental Protocols

Protocol 1: Purification of this compound Solution via Hydrogen Peroxide Precipitation

This protocol details the removal of iron impurities from a this compound solution.

  • Materials:

    • Impure this compound solution

    • 3% hydrogen peroxide (H₂O₂) solution

    • Beaker

    • Stir plate and magnetic stir bar

    • Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)

    • pH meter

  • Procedure:

    • Transfer the impure this compound solution to a beaker.

    • While stirring, slowly add 3% hydrogen peroxide solution. A typical starting point is to add 10 mL of 3% H₂O₂ per 100 mL of this compound solution.

    • Continue stirring at room temperature for at least 2-4 hours. The hydrogen peroxide will oxidize the soluble ferrous ions (Fe²⁺) to insoluble ferric hydroxide/oxide (Fe(OH)₃/Fe₂O₃), which will appear as a reddish-brown precipitate.[1]

    • Monitor the pH of the solution. If necessary, adjust the pH to a range of 3.6-4.15 to ensure complete precipitation of the iron.[5]

    • Once the precipitation appears complete, filter the solution using a vacuum filtration setup to remove the iron precipitate.

    • The resulting solution should be clear and colorless. Store it in a clean, tightly sealed container.

Protocol 2: Accelerated Stability Testing of this compound Solutions

This protocol describes a method for assessing the stability of a this compound solution under stressed conditions.

  • Materials:

    • This compound solution to be tested

    • Multiple small, sealable containers made of the intended storage material (e.g., amber glass vials)

    • Temperature-controlled oven or incubator

    • Analytical instruments for testing (e.g., UV-Vis spectrophotometer for color, turbidimeter, pH meter, AAS for metal content)

  • Procedure:

    • Dispense the this compound solution into several of the storage containers, ensuring each is filled to a similar level and tightly sealed.

    • Reserve some samples as controls and store them at room temperature (25°C).

    • Place the remaining samples in an oven set to an elevated temperature, for example, 40°C or 50°C.[3][14]

    • At specified time points (e.g., 0, 1, 2, 4, and 6 weeks), remove one sample from the elevated temperature and one control sample.

    • Allow the heated sample to cool to room temperature.

    • Analyze both the stressed and control samples for key stability-indicating parameters:

      • Visual Appearance: Note any changes in color or the formation of precipitate.

      • pH: Measure the pH using a properly calibrated meter.

      • Turbidity: Quantify the clarity of the solution using a turbidimeter.

      • Impurity Content: If relevant, analyze for key impurities like iron using AAS or ICP.

    • Record and compare the data from the stressed samples to the control samples to evaluate the rate of degradation.

Protocol 3: pH Measurement of Concentrated this compound Solutions

This protocol provides guidance for accurately measuring the pH of a high ionic strength solution like this compound.[1]

  • Materials:

    • pH meter with a high-quality combination electrode (a double-junction or sleeve junction electrode is recommended)

    • Standard pH buffers (e.g., pH 4, 7, 10)

    • Deionized water

    • The this compound solution sample

  • Procedure:

    • Calibrate the pH meter using at least two standard buffers that bracket the expected pH of the this compound solution.

    • Rinse the electrode thoroughly with deionized water and gently blot it dry with a lint-free tissue.

    • Immerse the electrode in a small portion of the this compound solution to acclimate it. Discard this portion.

    • Immerse the electrode in a fresh portion of the this compound solution.

    • Allow the reading to stabilize. This may take longer than for dilute aqueous solutions due to the high ionic strength.[1] Record the pH value once the reading is stable.

    • After measurement, rinse the electrode thoroughly with deionized water and store it in the appropriate storage solution.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_testing Stability Testing at Time Points (T=0, 1, 2, 4, 6 weeks) cluster_eval Evaluation start Start with this compound Solution dispense Dispense into appropriate containers start->dispense control Control (25°C) dispense->control accelerated Accelerated (e.g., 40°C) dispense->accelerated analysis Analyze Samples: - Visual Appearance - pH - Turbidity - Impurity Content control->analysis accelerated->analysis evaluation Compare results of accelerated vs. control samples analysis->evaluation end Determine Stability Profile evaluation->end degradation_pathway ZnBr2 Stable ZnBr2 Solution (Clear, Colorless) Impurity Presence of Fe(II) Impurities Oxidation Oxidation (e.g., by air) Impurity->Oxidation exposed to Fe3 Formation of Fe(III) ions Oxidation->Fe3 Precipitation Precipitation Fe3->Precipitation Degraded Degraded Solution (Yellow/Brown, Precipitate) Precipitation->Degraded troubleshooting_flowchart start Observe Instability (e.g., color change, precipitate) check_impurities Is the solution known to have impurities? start->check_impurities purify Purify the solution (e.g., with H2O2) check_impurities->purify Yes check_storage Are storage conditions optimal? check_impurities->check_storage No purify->check_storage adjust_storage Adjust storage: - Tightly sealed container - Protect from light/heat check_storage->adjust_storage No check_ph Is the pH in the correct range? check_storage->check_ph Yes adjust_storage->check_ph adjust_ph Adjust pH carefully check_ph->adjust_ph No end Stable Solution check_ph->end Yes adjust_ph->end

References

Technical Support Center: Iron Impurity Removal from Zinc Bromide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of iron impurities from zinc bromide solutions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove iron impurities from my this compound solution?

A1: Iron impurities in this compound solutions can negatively impact various applications. For instance, in the context of zinc-bromine batteries, iron contamination can lead to the formation of non-conductive iron oxides on the zinc anode, which significantly hampers battery performance and accelerates degradation.[1] For chemical synthesis, particularly in preparing organozinc reagents, iron impurities can interfere with reactions, reduce yields, and contaminate the final product.

Q2: What are the primary methods for removing iron from this compound solutions?

A2: The most common and effective methods for removing iron impurities from zinc solutions are:

  • Oxidative Precipitation: This involves oxidizing soluble ferrous iron (Fe²⁺) to insoluble ferric iron (Fe³⁺), which then precipitates out of the solution as iron(III) hydroxide (B78521) or oxide.

  • Solvent Extraction: This technique uses an organic solvent containing a specific extractant to selectively remove iron ions from the aqueous this compound solution.

  • Ion Exchange Chromatography: This method employs a resin that selectively binds iron ions, allowing the purified this compound solution to pass through.

Q3: I've noticed a reddish-brown precipitate after adding an oxidizing agent. What is it?

A3: The reddish-brown precipitate is likely iron(III) hydroxide (Fe(OH)₃) or iron(III) oxide (Fe₂O₃).[1] This is the expected outcome of successfully oxidizing Fe²⁺ to Fe³⁺ in the solution, which then precipitates.

Q4: Can the presence of bromide ions in the solution affect the iron removal process?

A4: While many iron removal techniques are well-documented for zinc sulfate (B86663) and chloride solutions, the fundamental principles are applicable to this compound solutions. The high concentration of bromide ions can influence the formation of iron-halide complexes, potentially affecting the efficiency of solvent extraction or ion exchange methods. However, oxidative precipitation is a robust method that remains effective in bromide solutions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete iron precipitation (solution remains colored after treatment). 1. Insufficient oxidizing agent was added to convert all Fe²⁺ to Fe³⁺.2. The pH of the solution is too low for iron(III) hydroxide to precipitate effectively.3. Insufficient reaction time.1. Add a slight excess of the oxidizing agent (e.g., 3% hydrogen peroxide). You can test a small sample by adding a few more drops of H₂O₂ to see if more precipitate forms.2. Adjust the pH of the solution to a range of 3.5 - 5.5. Be cautious not to raise the pH too high to avoid co-precipitation of zinc hydroxide.[2][3]3. Allow for a longer reaction time, as precipitation can take several hours to complete.
Significant loss of zinc during iron precipitation. 1. The pH was raised too high, causing zinc hydroxide to co-precipitate with the iron hydroxide.2. Zinc ions are adsorbed onto the surface of the iron hydroxide precipitate.1. Carefully monitor and control the pH, keeping it within the optimal range for iron precipitation while minimizing zinc loss (typically pH 3.5 - 4.5).[2][4]2. Higher temperatures can sometimes increase zinc adsorption; therefore, optimizing the reaction temperature is crucial.[2]
The iron precipitate is colloidal and difficult to filter. 1. Rapid precipitation due to uncontrolled pH adjustment.2. Absence of seeding material to promote the growth of larger particles.1. Add the neutralizing agent slowly while vigorously stirring the solution to avoid localized high pH zones.2. Consider adding seed crystals (e.g., a small amount of previously formed iron precipitate) to encourage the formation of larger, more easily filterable particles.[5]
Low efficiency in solvent extraction of iron. 1. Incorrect pH of the aqueous phase.2. Inappropriate solvent-to-feed ratio.3. Insufficient mixing time for phase transfer.1. Adjust the pH of the this compound solution to the optimal range for the specific extractant being used (often acidic, around pH 2-3).[6]2. Optimize the organic-to-aqueous phase ratio; a higher ratio may be needed for solutions with high iron concentrations.3. Ensure adequate mixing time (e.g., 5-10 minutes) to allow for the complete extraction of iron into the organic phase.
Iron is not effectively removed by the ion exchange resin. 1. The resin is saturated or not properly regenerated.2. The flow rate is too high for efficient ion exchange.3. The iron is not in the correct ionic form for the selected resin.1. Regenerate the resin according to the manufacturer's instructions.2. Reduce the flow rate of the this compound solution through the column to increase the contact time with the resin.3. For anion exchange resins, ensure the solution has a high halide concentration to promote the formation of anionic iron complexes. For cation exchange, ensure the iron is in its cationic form.[7]

Data Presentation: Comparison of Iron Precipitation Methods

The following table summarizes the performance of different precipitating agents for iron removal from zinc solutions. While this data is primarily from studies on zinc sulfate solutions, it provides a valuable reference for the expected performance in this compound solutions.

Precipitating AgentOptimal pH RangeIron Removal Efficiency (%)Zinc Loss (%)Operating Temperature (°C)
Calcium Oxide (CaO) 2.7 - 5.589.7 - 99.514 - 85.730 - 65
Calcium Hydroxide (Ca(OH)₂) 3.9 - 5.582.1 - 91.630.1 - 60.155 - 70
Magnesium Oxide (MgO) 4.5 - 5.685 - 9212 - 30~52
Sodium Hydroxide (NaOH) 2.3 - 6.260.7 - 9914 - 5940 - 105
Ammonium Peroxodisulfate 2.599.4390

Data compiled from a study on zinc concentrate pressure leaching solution.[2]

Experimental Protocols & Workflows

Method 1: Oxidative Precipitation with Hydrogen Peroxide

This is a common and straightforward method for removing iron from this compound solutions.[1]

Experimental Protocol:

  • Preparation: Prepare the impure this compound solution. If starting from solid this compound or synthesizing it (e.g., from zinc sulfate and sodium bromide), use a 3% hydrogen peroxide solution as the solvent instead of deionized water.[1][8]

  • Oxidation: Add the 3% hydrogen peroxide solution to the this compound solution. The hydrogen peroxide will oxidize any soluble Fe(II) to insoluble Fe(III) species.

  • pH Adjustment (if necessary): Monitor the pH of the solution. If the pH is very low (e.g., < 2), slowly add a neutralizing agent (like a dilute sodium hydroxide or zinc oxide slurry) to adjust the pH to a range of 3.5 - 4.5. This will promote the precipitation of iron(III) hydroxide.

  • Precipitation: Stir the solution at room temperature. The formation of a reddish-brown precipitate indicates the removal of iron. This process can take around 6 hours to complete.[1]

  • Filtration: Once the precipitation is complete, filter the solution to remove the iron precipitate. A Buchner funnel with appropriate filter paper is suitable for this step.

  • Verification: To ensure all iron has been removed, take a small sample of the filtered solution and add a few drops of hydrogen peroxide. The absence of further precipitation indicates successful iron removal.[1]

  • Residual Peroxide Removal: If the purified this compound solution is to be used in applications sensitive to peroxides (like in batteries), the residual hydrogen peroxide must be removed. This can be achieved by gently heating the solution or allowing it to stand at room temperature until peroxide test strips indicate its absence.[1]

Experimental Workflow: Oxidative Precipitation

cluster_0 Oxidative Precipitation Workflow A Impure ZnBr₂ Solution B Add 3% H₂O₂ A->B C Adjust pH to 3.5-4.5 (if necessary) B->C D Stir for ~6 hours C->D E Filter to Remove Fe(OH)₃ Precipitate D->E F Purified ZnBr₂ Solution E->F G Remove Residual H₂O₂ (Heating/Standing) F->G H Final Purified ZnBr₂ Solution G->H

Workflow for iron removal by oxidative precipitation.
Method 2: Solvent Extraction

Solvent extraction is a powerful technique for selectively separating iron from zinc in an acidic medium.

Experimental Protocol:

  • Aqueous Phase Preparation: Ensure the this compound solution containing iron impurities is acidic. Adjust the pH to approximately 2.0 - 3.0 using a suitable acid if necessary.

  • Organic Phase Preparation: Prepare the organic phase by dissolving an appropriate extractant (e.g., Di-2-ethylhexyl phosphoric acid - D2EHPA) in a suitable organic diluent (e.g., kerosene).

  • Extraction: In a separatory funnel, combine the aqueous this compound solution and the organic phase at a defined organic-to-aqueous (O:A) ratio (e.g., 1:1).

  • Mixing: Shake the separatory funnel vigorously for 5-10 minutes to ensure thorough mixing and facilitate the transfer of iron ions into the organic phase.

  • Phase Separation: Allow the phases to separate. The denser aqueous phase (purified this compound) will be at the bottom, and the less dense organic phase (containing the iron) will be at the top.

  • Separation: Carefully drain the lower aqueous phase into a clean container.

  • Stripping (Optional): To recover the iron from the organic phase and regenerate the extractant, the organic phase can be "stripped" by mixing it with a strong acid solution (e.g., concentrated HCl). This will transfer the iron back into a new aqueous phase.

Experimental Workflow: Solvent Extraction

cluster_1 Solvent Extraction Workflow A Impure ZnBr₂ Solution (Aqueous Phase, pH 2-3) C Combine and Mix (5-10 mins) A->C B Organic Phase (Extractant + Diluent) B->C D Phase Separation C->D E Purified Aqueous ZnBr₂ Solution D->E F Iron-Loaded Organic Phase D->F G Stripping with Acid (Optional) F->G

Workflow for iron removal by solvent extraction.
Method 3: Ion Exchange Chromatography

This method is suitable for removing lower concentrations of iron impurities.

Experimental Protocol:

  • Resin Selection and Preparation: Choose a suitable ion exchange resin. Anion exchange resins are effective when iron forms anionic complexes in high halide concentrations.[7] Condition the resin according to the manufacturer's protocol, which typically involves washing with deionized water and the appropriate buffer or solution to activate the functional groups.

  • Column Packing: Pack a chromatography column with the prepared resin, ensuring there are no air bubbles in the column bed.

  • Equilibration: Equilibrate the column by passing a solution with the same matrix as the sample (minus the iron) through it.

  • Loading: Pass the impure this compound solution through the column at a controlled flow rate. The iron ions will bind to the resin.

  • Collection: Collect the eluate, which is the purified this compound solution.

  • Washing: After loading the entire sample, wash the column with the equilibration solution to elute any remaining this compound.

  • Regeneration: Regenerate the resin by passing a specific solution (e.g., a strong acid or a reducing agent, depending on the resin and the nature of the iron binding) through the column to strip the bound iron.[9] The resin can then be re-equilibrated for future use.

Experimental Workflow: Ion Exchange Chromatography

cluster_2 Ion Exchange Workflow A Prepare & Pack Ion Exchange Column B Equilibrate Column A->B C Load Impure ZnBr₂ Solution onto Column B->C D Collect Purified ZnBr₂ Eluate C->D E Wash Column D->E F Regenerate Resin (Strip Iron) E->F

Workflow for iron removal by ion exchange.

References

Technical Support Center: Addressing Electrode Passivation in Zinc-Bromine Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning electrode passivation in zinc-bromine batteries. The information is tailored for researchers, scientists, and professionals in drug development who are conducting experiments with this battery chemistry.

Troubleshooting Guide

This section addresses common problems encountered during zinc-bromine battery experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my battery's capacity fading rapidly with each cycle?

Possible Causes:

  • Zinc Dendrite Formation: Uneven plating of zinc on the negative electrode during charging can lead to the formation of sharp, needle-like structures called dendrites.[1] These dendrites can grow through the separator, causing internal short circuits and a rapid loss of capacity.[1][2] The dendrite growth process is a cumulative one, where residual dendrites from previous cycles act as nucleation sites for further growth.

  • Bromine Crossover: Bromine species can diffuse from the positive electrode through the separator to the negative electrode.[1] This leads to a direct chemical reaction with the deposited zinc, causing self-discharge and a reduction in the overall capacity.[2][3]

  • Electrode Passivation: The formation of an insulating layer on the electrode surface can impede the electrochemical reactions. This layer can be composed of zinc oxide (ZnO) or zinc hydroxide (B78521) (Zn(OH)₂), which form due to side reactions with the electrolyte.[4] Passivation increases the internal resistance and reduces the active surface area of the electrode.

Solutions:

  • Electrolyte Additives: Introducing specific additives to the electrolyte can suppress dendrite growth.[5] For example, organic molecules and polymers can adsorb onto the zinc anode, creating a barrier that promotes uniform zinc deposition.[5]

  • Membrane/Separator Modification: Employing a separator with lower bromine permeability can significantly reduce bromine crossover and the associated self-discharge.

  • pH Control: Maintaining the electrolyte pH within an optimal range (typically acidic) is crucial. A pH that is too high can lead to the precipitation of ZnO or Zn(OH)₂, causing passivation.[1] Conversely, a pH that is too low can increase hydrogen evolution.

  • Periodic Full Discharge: A complete discharge of the battery can help to strip away any formed dendrites, effectively renewing the electrode surface.[3]

Question 2: I am observing a sudden voltage drop during discharge. What could be the cause?

Possible Causes:

  • Internal Short Circuit: The most likely cause of a sudden and significant voltage drop is an internal short circuit caused by zinc dendrites penetrating the separator.[1]

  • Severe Passivation: A thick, resistive passivation layer on the zinc electrode can lead to a large overpotential and a sharp drop in the cell voltage under load.[4]

Solutions:

  • Immediate Cessation of Operation: If a short circuit is suspected, the experiment should be stopped immediately to prevent further damage to the cell and potential safety hazards.

  • Post-Mortem Analysis: Disassembling the cell for visual inspection of the electrodes and separator can confirm the presence of dendrites.

  • Review Experimental Parameters: Analyze the charging current density, electrolyte composition, and temperature, as these factors can influence dendrite growth.[3]

Question 3: My zinc electrode appears dull and non-metallic after cycling. What does this indicate?

Possible Causes:

  • Passivation Layer Formation: The dull appearance is often indicative of a passivation layer, likely composed of zinc oxide or hydroxide.[6] This can be confirmed through surface analysis techniques.

  • Corrosion: The zinc electrode can corrode in the aqueous electrolyte, especially at a low pH, leading to a roughened and non-metallic surface.[1]

Solutions:

  • Surface Characterization: Techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) can be used to analyze the morphology and composition of the electrode surface to identify the passivation layer.

  • Electrolyte Analysis: Check the pH of the electrolyte to ensure it is within the desired range.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the mechanisms and mitigation of electrode passivation in zinc-bromine batteries.

FAQ 1: What is the primary mechanism of zinc dendrite formation?

Zinc dendrite formation is a result of non-uniform zinc deposition on the negative electrode during the charging process.[1] Initially, small protrusions form on the electrode surface. These protrusions create areas of higher local current density, which in turn accelerates further zinc deposition at these points, leading to the growth of dendritic structures.[1]

FAQ 2: How do electrolyte additives prevent dendrite growth?

Electrolyte additives work through several mechanisms to suppress dendrite formation:

  • Surface Adsorption: Many organic additives adsorb onto the zinc electrode surface. This creates a physical barrier that hinders the preferential deposition of zinc ions on high points, promoting a more uniform plating layer.[5]

  • Altering Nucleation and Growth: Some additives can modify the nucleation and growth kinetics of zinc deposition, favoring the formation of smaller, more compact grains over dendritic structures.

  • Complexation: Certain additives can form complexes with zinc ions in the electrolyte, altering their transport and deposition behavior.

FAQ 3: What is the effect of pH on electrode passivation?

The pH of the zinc bromide electrolyte plays a critical role in electrode passivation.

  • High pH (≥4): At higher pH values, the concentration of hydroxide ions (OH⁻) increases. This can lead to the precipitation of zinc hydroxide (Zn(OH)₂) and zinc oxide (ZnO) on the electrode surface, forming a passivating layer.[1]

  • Low pH: While a lower pH can prevent the formation of hydroxides and oxides, a pH that is too low can lead to excessive hydrogen evolution on the zinc electrode, which is a parasitic reaction that reduces the coulombic efficiency.[1]

FAQ 4: What is bromine crossover and why is it detrimental?

Bromine crossover refers to the diffusion of dissolved bromine (Br₂) and polybromide ions (Br₃⁻, Br₅⁻) from the positive electrolyte (catholyte) through the separator to the negative electrolyte (anolyte).[1] This is detrimental because the bromine species can directly react with the metallic zinc that has been deposited on the negative electrode. This chemical reaction results in the self-discharge of the battery, reducing its capacity and coulombic efficiency.[2]

Quantitative Data on Mitigation Strategies

The following table summarizes the quantitative effects of various strategies aimed at mitigating electrode passivation and improving battery performance.

Mitigation StrategyAdditive/ConditionEffect on PerformanceReference
Electrolyte Additive Polyethylene glycol-200 (PEG-200) and benzylidene acetone (B3395972) (BDA)Increased nucleation overpotential and extended the cyclic stability of a Zn-Zn symmetric cell to 890 hours (compared to 48 hours for the unmodified cell).[7]
Electrolyte Additive 1-Ethyl-1-methyl-pyrrolidinium bromide (MEP·Br)Produced uniform and compact zinc deposits, but increased charging overpotential by 47 mV and discharging overpotential by 98 mV.[7]
Operating Parameter Increased electrolyte flow rate (from 10 to 50 mL min⁻¹)At 20 mA cm⁻², Coulombic efficiency increased from 75.35% to 94.24%, and energy efficiency increased by 15.85%.[8]
Electrode Design Thicker positive electrode (from 3 to 7 mm)At 20 mA cm⁻², Coulombic efficiency increased from 87.17% to 88.00%.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate electrode passivation in zinc-bromine batteries.

Protocol 1: In-situ Microscopy of Zinc Dendrite Growth

Objective: To visually observe the formation and growth of zinc dendrites on the electrode surface in real-time.

Materials and Equipment:

  • Custom-built electrochemical cell with an optical window

  • Zinc foil or zinc-plated substrate as the working electrode

  • Zinc foil as the counter electrode

  • Ag/AgCl reference electrode

  • This compound electrolyte (with and without additives)

  • Potentiostat/Galvanostat

  • Digital microscope with time-lapse recording capability (e.g., Keyence VHS-2000D)[6]

  • LED illumination source[6]

Procedure:

  • Assemble the electrochemical cell, ensuring the working electrode is positioned directly under the optical window.

  • Fill the cell with the desired electrolyte.

  • Connect the electrodes to the potentiostat/galvanostat.

  • Position the digital microscope over the optical window and focus on the surface of the working electrode.

  • Begin recording with the microscope.

  • Apply a constant current or potential to initiate zinc deposition using the potentiostat/galvanostat.

  • Record the morphological changes on the electrode surface over time.

  • Analyze the recorded images and videos to characterize the nucleation, growth rate, and morphology of the dendrites.[9]

Protocol 2: Rotating Disk Electrode (RDE) for Studying Additive Effects

Objective: To quantify the effect of electrolyte additives on the kinetics of the zinc deposition/stripping reactions.

Materials and Equipment:

  • Rotating disk electrode setup with a zinc working electrode

  • Glassy carbon or platinum counter electrode

  • Ag/AgCl reference electrode

  • This compound electrolyte (with and without additives)

  • Potentiostat/Galvanostat

Procedure:

  • Polish the zinc working electrode to a mirror finish.

  • Assemble the electrochemical cell with the working, counter, and reference electrodes.

  • Fill the cell with the electrolyte to be tested.

  • Set the desired rotation speed of the RDE.

  • Perform electrochemical measurements such as linear sweep voltammetry or cyclic voltammetry to study the zinc deposition and stripping processes.

  • Repeat the measurements at different rotation speeds and with different electrolyte compositions.

  • Analyze the resulting voltammograms to determine kinetic parameters such as the exchange current density and transfer coefficients, which provide insight into how the additives affect the reaction rates.[10][11]

Protocol 3: Electrochemical Quartz Crystal Microgravimetry (EQCM) for Mass Change Measurement

Objective: To measure the mass change on the electrode surface during zinc deposition and dissolution with high precision.

Materials and Equipment:

  • EQCM instrument with a quartz crystal coated with a zinc electrode

  • Platinum wire counter electrode

  • Ag/AgCl reference electrode

  • This compound electrolyte

  • Potentiostat/Galvanostat

Procedure:

  • Install the zinc-coated quartz crystal into the EQCM cell.

  • Fill the cell with the electrolyte.

  • Connect the electrodes to the potentiostat/galvanostat and the EQCM instrument.

  • Allow the system to stabilize and record the baseline resonant frequency of the quartz crystal.

  • Apply a potential or current program to initiate zinc deposition or stripping.

  • Simultaneously record the electrochemical data (current and potential) and the change in the resonant frequency of the quartz crystal.

  • Use the Sauerbrey equation to convert the change in frequency to a change in mass on the electrode surface.[12][13]

  • Correlate the mass change with the charge passed to determine the coulombic efficiency of the deposition and stripping processes.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to electrode passivation in zinc-bromine batteries.

Dendrite_Formation_Pathway cluster_charging Charging Process Zn2+_ions Zn²⁺ ions in aelectrolyte Uneven_Deposition Uneven Zinc Deposition Zn2+_ions->Uneven_Deposition Protrusion_Formation Initial Protrusion Formation Uneven_Deposition->Protrusion_Formation High_Current_Density Localized High Current Density Protrusion_Formation->High_Current_Density Dendrite_Growth Accelerated Dendrite Growth High_Current_Density->Dendrite_Growth Short_Circuit Internal Short Circuit Dendrite_Growth->Short_Circuit

Caption: Signaling pathway of zinc dendrite formation during the charging process.

Experimental_Workflow_Additive_Testing cluster_workflow Experimental Workflow for Electrolyte Additive Testing Prepare_Electrolytes Prepare Electrolytes: - Baseline (no additive) - With Additive(s) Cell_Assembly Assemble Zinc-Bromine Cells Prepare_Electrolytes->Cell_Assembly Electrochemical_Testing Perform Electrochemical Testing: - Cyclic Voltammetry - Galvanostatic Cycling - EIS Cell_Assembly->Electrochemical_Testing In_Situ_Microscopy In-situ Microscopy of Dendrite Growth Cell_Assembly->In_Situ_Microscopy Post_Mortem_Analysis Post-Mortem Analysis: - SEM - XRD Electrochemical_Testing->Post_Mortem_Analysis Data_Analysis Data Analysis and Comparison Electrochemical_Testing->Data_Analysis In_Situ_Microscopy->Data_Analysis Post_Mortem_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating the effectiveness of electrolyte additives.

Passivation_Mechanisms cluster_passivation Logical Relationship of Passivation Mechanisms High_pH High Electrolyte pH (≥4) OH_Precipitation Precipitation of Zn(OH)₂/ZnO High_pH->OH_Precipitation Passivation_Layer Formation of Insulating Passivation Layer OH_Precipitation->Passivation_Layer Increased_Resistance Increased Internal Resistance Passivation_Layer->Increased_Resistance Capacity_Fade Capacity Fade and Voltage Drop Increased_Resistance->Capacity_Fade Bromine_Crossover Bromine Crossover Self_Discharge Self-Discharge Reaction (Zn + Br₂ -> ZnBr₂) Bromine_Crossover->Self_Discharge Self_Discharge->Capacity_Fade

Caption: Logical relationships between different mechanisms of electrode passivation.

References

Validation & Comparative

A Comparative Analysis of Zinc Bromide and Zinc Chloride as Lewis Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate Lewis acid is a critical parameter in the optimization of many chemical transformations. Among the plethora of available catalysts, zinc halides, particularly zinc bromide (ZnBr₂) and zinc chloride (ZnCl₂), are frequently employed due to their moderate Lewis acidity, commercial availability, and relatively low toxicity compared to other metal halides. This guide provides an objective comparison of the catalytic performance of ZnBr₂ and ZnCl₂ in various organic reactions, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

Relative Lewis Acidity: A Spectroscopic Perspective

The intrinsic Lewis acidity of zinc halides has been a subject of fundamental chemical interest. A key spectroscopic study by Satchell and Wardell investigated the equilibria between zinc halides and a series of aromatic amines in ether. Their findings, based on the measurement of equilibrium constants, established the order of Lewis acidity towards a given base as:

ZnCl₂ ≈ ZnBr₂ > ZnI₂

This study concluded that the Lewis acidities of zinc chloride and this compound are very similar, with only a small discernible difference. This suggests that for reactions where catalytic activity is solely dependent on the intrinsic Lewis acidity of the catalyst, both zinc chloride and this compound would be expected to exhibit comparable performance. However, as the following examples will illustrate, the choice of the halide anion can have a significant impact on the reaction outcome, indicating that factors beyond simple Lewis acidity, such as the nature of the anion and its role in the reaction mechanism, are also at play.

Performance in Catalytic Applications: A Head-to-Head Comparison

Direct comparative studies of this compound and zinc chloride under identical reaction conditions are essential for a practical understanding of their relative efficacy. Below, we present data from two distinct applications that highlight the nuanced differences in their catalytic performance.

Synthesis of Polycyclic Heterocycles

In a study on the deprotective 6-endo-dig heterocyclization of N-Boc-2-alkynylbenzimidazoles to form 1H-benzo[1][2]imidazo[1,2-c][3][4]oxazin-1-ones, a direct comparison between ZnBr₂ and ZnCl₂ was performed. The results clearly demonstrate the superior catalytic activity of zinc chloride in this specific transformation.[5]

CatalystSubstrate Conversion (%)Product Yield (%)
ZnBr₂ 5125
ZnCl₂ 10082

Reaction Conditions: N-Boc-2-(hex-1-in-1-yl)-1H-benzo[d]imidazole (1 equiv.), Lewis acid (1 equiv.), CH₂Cl₂ (1 mmol of substrate per mL of solvent), 40 °C, 3 h.

Ionothermal Synthesis of Microporous Polymers

Experimental Protocols

To ensure the reproducibility of the comparative data, detailed experimental methodologies are crucial.

General Procedure for the ZnX₂-Promoted Deprotective Heterocyclization of N-Boc-2-alkynylbenzimidazoles[5]

A solution of the N-Boc-2-alkynylbenzimidazole (1.0 mmol) in anhydrous dichloromethane (B109758) (1.0 mL) is treated with the corresponding zinc halide (ZnBr₂ or ZnCl₂, 1.0 mmol). The resulting mixture is stirred at 40 °C for 3 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired 1H-benzo[1][2]imidazo[1,2-c][3][4]oxazin-1-one.

General Procedure for the Ionothermal Synthesis of Microporous Polymers[7]

In a glass tube, the aromatic acetyl monomer and this compound are combined. The tube is then flame-sealed under vacuum and heated in an oven at the desired temperature for a specified time. After cooling to room temperature, the tube is opened, and the solid product is washed sequentially with water, acetone, and dichloromethane. The resulting polymer is then dried under vacuum.

Mechanistic Considerations and Workflow

The choice between this compound and zinc chloride can influence the reaction pathway. The following diagrams illustrate a generalized experimental workflow for comparing their catalytic activity and a plausible mechanism for the zinc-catalyzed heterocyclization reaction.

experimental_workflow Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Select Substrate and Reaction catalyst_prep Prepare Anhydrous ZnBr2 and ZnCl2 start->catalyst_prep reaction_znbr2 Run reaction with ZnBr2 catalyst_prep->reaction_znbr2 reaction_zncl2 Run reaction with ZnCl2 catalyst_prep->reaction_zncl2 monitoring Monitor reaction progress (TLC, GC, etc.) reaction_znbr2->monitoring reaction_zncl2->monitoring workup Work-up and purify products monitoring->workup characterization Characterize products (NMR, MS, etc.) workup->characterization comparison Compare yields, reaction times, and selectivity characterization->comparison

Workflow for comparing Lewis acid catalysts.

reaction_mechanism Plausible Mechanism for Heterocyclization reactant N-Boc-2-alkynylbenzimidazole intermediate1 Coordination of ZnX2 to Boc-carbonyl reactant->intermediate1 + ZnX2 lewis_acid ZnX2 (X = Br or Cl) intermediate2 Boc-deprotection and alkyne activation intermediate1->intermediate2 Heat intermediate3 Intramolecular nucleophilic attack intermediate2->intermediate3 6-endo-dig cyclization product 1H-benzo[4,5]imidazo[1,2-c][1,3]oxazin-1-one intermediate3->product Protonolysis

Plausible mechanism for zinc-catalyzed heterocyclization.

Conclusion

The comparative analysis of this compound and zinc chloride as Lewis acids reveals that while their intrinsic Lewis acidities are similar, their catalytic performance can vary significantly depending on the specific reaction. In the synthesis of certain polycyclic heterocycles, ZnCl₂ demonstrates markedly superior efficacy. Conversely, for the ionothermal synthesis of microporous polymers, ZnBr₂ is the more versatile and effective catalyst. These findings underscore the importance of empirical evaluation of Lewis acid catalysts for each new application, as subtle differences in the catalyst structure and reaction mechanism can lead to substantial variations in reaction outcomes. Researchers are encouraged to consider both the fundamental properties and the specific reactivity of these catalysts in the context of their synthetic goals.

References

Zinc Bromide in Friedel-Crafts Reactions: A Comparative Guide to Lewis Acid Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision in optimizing Friedel-Crafts reactions. This guide provides an objective comparison of zinc bromide and other common Lewis acids, focusing on their performance in Friedel-Crafts acylation and alkylation reactions. The information is supported by experimental data to facilitate informed catalyst selection for specific synthetic challenges.

The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings, relies heavily on the choice of a Lewis acid catalyst.[1] These catalysts play a pivotal role in activating the alkylating or acylating agent to generate a potent electrophile.[2] While traditional Lewis acids like aluminum chloride (AlCl₃) are highly effective, their use is often hampered by their high reactivity, moisture sensitivity, and the large stoichiometric amounts required, leading to significant waste generation.[3][4] This has spurred the investigation into milder and more environmentally benign alternatives. Among these, zinc halides, including this compound (ZnBr₂), have emerged as viable options.

This guide compares the catalytic activity of this compound with other frequently used Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and titanium tetrachloride (TiCl₄).

Performance Comparison in Friedel-Crafts Acylation

Friedel-Crafts acylation is a key method for the synthesis of aromatic ketones, which are important intermediates in the pharmaceutical and fine chemical industries.[5] The choice of Lewis acid significantly impacts the reaction's yield, selectivity, and conditions.

Below is a summary of quantitative data from various studies on the Friedel-Crafts acylation of anisole, a common model substrate, with different Lewis acid catalysts.

CatalystAcylating AgentSolventTemperature (°C)TimeYield (%)Reference
ZnCl₂ Acetic Anhydride[CholineCl][ZnCl₂]₃ (DES)120 (Microwave)5 min95[5]
AlCl₃ Acetic AnhydrideDichloromethaneReflux-85.7[6]
FeCl₃ Propionyl ChlorideDichloromethaneRoom Temperature15 min65-80[5]
ZnO Benzoyl ChlorideSolvent-freeRoom Temperature<5 min98[5]

Note: DES = Deep Eutectic Solvent. Yields are isolated yields where specified. Direct comparative data for ZnBr₂ under these specific conditions was limited in the reviewed literature.

Performance Comparison in Friedel-Crafts Alkylation

Friedel-Crafts alkylation attaches an alkyl group to an aromatic ring. A significant challenge in this reaction is the potential for polyalkylation and carbocation rearrangements.[7] The choice of a milder Lewis acid can sometimes mitigate these side reactions.

The following table presents data on the Friedel-Crafts alkylation of various aromatic compounds with different Lewis acids.

CatalystAromatic SubstrateAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
ZnBr₂/ABM Phenol5-bromohydantoin1,4-dioxane--96[8]
ZnBr₂/ABM Anisole5-bromohydantoin1,4-dioxane--90[8]
ZnCl₂ 3-tert-ButylphenolCyclohexanolChlorobenzene1401863[9]
AlCl₃ TolueneIsopropanol---High[10]
FeCl₃ TolueneBenzyl Chloride---High[11]

*Note: ABM = Animal Bone Meal, a heterogeneous support. These results may not be directly comparable to homogeneous Lewis acids.

Reaction Mechanisms and Experimental Workflows

The general mechanism for Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[12] The subsequent loss of a proton restores the aromaticity of the ring.

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution AcylHalide R-CO-X AcyliumIon [R-C≡O]⁺ (Acylium Ion) AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., ZnBr₂) LewisAcid->AcyliumIon Complex [X-Lewis Acid]⁻ AromaticRing Ar-H SigmaComplex Arenium Ion (σ-complex) AromaticRing->SigmaComplex + [R-C≡O]⁺ Product Ar-CO-R (Aromatic Ketone) SigmaComplex->Product - H⁺ Experimental_Workflow cluster_setup Reaction Setup cluster_procedure Procedure cluster_workup Work-up and Analysis A Aromatic Substrate Mix Combine Substrate, Agent, and Solvent A->Mix B Acylating/Alkylating Agent B->Mix C Solvent C->Mix D Lewis Acid (e.g., ZnBr₂, AlCl₃, FeCl₃) AddCatalyst Add Lewis Acid Catalyst D->AddCatalyst Mix->AddCatalyst React Stir at Controlled Temperature AddCatalyst->React Quench Quench Reaction React->Quench Extract Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Analyze Analysis (e.g., NMR, GC-MS) Purify->Analyze Compare Compare Yields and Purity Analyze->Compare

References

performance comparison of zinc-bromine and vanadium redox flow batteries

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Analysis of Zinc-Bromine and Vanadium Redox Flow Batteries

This guide provides an objective comparison of the performance of zinc-bromine (Zn-Br) and vanadium redox flow batteries (VRFB), two prominent technologies in the field of large-scale energy storage. The following sections present a quantitative performance comparison, detailed experimental protocols for key performance metrics, and visualizations of the fundamental operating principles of each battery type. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these energy storage systems.

Quantitative Performance Comparison

The performance of zinc-bromine and vanadium redox flow batteries can be evaluated across several key metrics. The following table summarizes the typical performance characteristics of these two technologies based on experimental data from various studies.

Performance MetricZinc-Bromine (Zn-Br) Flow BatteryVanadium Redox Flow Battery (VRFB)
Energy Density 65 - 75 Wh/kg[1]25 - 30 Wh/kg[1]
Power Density ~255 mW/cm²[2]~260 mW/cm²[2]
Round-trip Energy Efficiency 70% - 80%[3]75% - 85%
Cycle Life >2,000 cycles>10,000 cycles
Operating Temperature 20°C - 50°C[1]10°C - 40°C
Cell Voltage (Nominal) 1.8 V[4]1.2 - 1.6 V[5]
Electrolyte Cost Lower ($10–20/kWh)[5]Higher ($30–40/kWh)[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the performance metrics of redox flow batteries.

Energy Efficiency Measurement

Objective: To determine the round-trip energy efficiency of the battery system.

Procedure:

  • The battery is charged at a constant current density (e.g., 20 mA/cm²) until it reaches a predefined upper voltage limit or a specific state of charge (SOC), for instance, 80%.

  • The total energy input during the charging phase (E_in) is recorded by integrating the product of voltage and current over the charging time.

  • The battery is then rested for a short period (e.g., 30 minutes) to allow for stabilization.

  • Subsequently, the battery is discharged at the same constant current density until it reaches a lower voltage limit or a specific SOC (e.g., 20%).

  • The total energy output during the discharge phase (E_out) is recorded by integrating the product of voltage and current over the discharging time.

  • The round-trip energy efficiency (η_E) is calculated as the ratio of the energy output to the energy input: η_E = (E_out / E_in) * 100%.

Power Density Measurement

Objective: To determine the maximum power density of the battery.

Procedure:

  • The battery is brought to a specific state of charge, typically 50%, to ensure stable performance.

  • A polarization curve is generated by applying a series of increasing current densities and measuring the corresponding cell voltage.

  • For each current density step, the power density (P) is calculated using the formula: P = V * I, where V is the cell voltage and I is the current density.

  • The power density values are plotted against the current density. The peak of this curve represents the maximum power density of the battery.

Cycle Life Testing

Objective: To evaluate the durability and stability of the battery over repeated charge-discharge cycles.

Procedure:

  • The battery is subjected to continuous charge-discharge cycles under controlled conditions (e.g., constant current density, defined SOC range).

  • The discharge capacity is monitored for each cycle.

  • The cycle life is typically defined as the number of cycles the battery can endure before its discharge capacity fades to a certain percentage of its initial capacity (e.g., 80%).

  • Throughout the cycling process, other parameters such as energy efficiency and coulombic efficiency are also recorded to assess performance degradation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental charge-discharge mechanisms of zinc-bromine and vanadium redox flow batteries.

Figure 1: Charge-discharge mechanism of a Zinc-Bromine flow battery.

Figure 2: Charge-discharge mechanism of a Vanadium Redox flow battery.

References

A Comparative Guide to Electrochemical Impedance Spectroscopy of Zinc Bromide Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electrochemical characteristics of battery systems. In the context of zinc bromide (ZnBr₂) electrolytes, which are central to the performance of zinc-bromine batteries (ZBBs) and zinc-bromine flow batteries (ZBFBs), EIS provides critical insights into ionic conductivity, charge transfer kinetics, and interfacial phenomena. This guide offers a comparative analysis of different ZnBr₂ electrolyte formulations, supported by experimental data and detailed methodologies, to aid researchers in optimizing battery performance.

Performance Comparison of this compound Electrolytes

The composition of a this compound electrolyte significantly influences the electrochemical behavior of the battery. Key performance indicators that can be elucidated through EIS include ionic conductivity, charge transfer resistance (Rct), and double-layer capacitance (Cdl). The following tables summarize quantitative data extracted from various studies, comparing baseline ZnBr₂ electrolytes with those containing performance-enhancing additives.

Table 1: Comparison of Ionic Conductivity in this compound-Based Electrolytes

Electrolyte CompositionIonic Conductivity (S/cm)Notes
2 M ZnBr₂~0.08 - 0.12Baseline aqueous electrolyte.
3 M ZnBr₂ with 1 M KClHigher than baselineSupporting electrolytes like KCl are added to enhance conductivity.[1]
0.1 M Zn(TFSI)₂ in water/acetonitrile (91.7% ACN)~0.035Mixed solvent systems can exhibit non-linear conductivity trends with varying solvent ratios.[2]
Deep Eutectic Solvent (ZnBr₂:ZnCl₂:MEPBr)Lower than aqueousWater-free electrolytes generally have lower ionic conductivity but can offer a wider electrochemical window.

Table 2: Impact of Additives on Charge Transfer Resistance (Rct) in this compound Electrolytes

Electrolyte SystemAdditiveObservation on RctReference
50 mM ZnBr₂, 0.5 M KNO₃None (Baseline)Higher Rct[3][4]
50 mM ZnBr₂, 0.5 M KNO₃16.67 mM MEPLower Rct[3][4]
ZnBr₂/ZnCl₂ basedTetraethylammonium BromideReduced overpotential, suggesting lower Rct
Aqueous Zn-ion BatteryIonic Liquid AdditivesCan decrease Rct by altering the solvation sheath of Zn²⁺

Note: Quantitative values for Rct are highly dependent on the specific experimental setup (electrode material, state of charge, temperature) and are therefore presented qualitatively as reported in the literature.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable EIS data. Below are typical methodologies for conducting EIS on this compound electrolytes.

Electrolyte Preparation
  • Aqueous Electrolytes: A baseline electrolyte is typically prepared by dissolving a specific concentration of this compound (e.g., 2 M) in deionized water. Additives, such as supporting electrolytes (e.g., 1 M KCl) or organic molecules (e.g., bromine complexing agents), are then added at desired concentrations.[1] The pH of the electrolyte is often adjusted to a range of 2-4 to mitigate zinc dendrite formation.

  • Deep Eutectic Solvents (DES): A water-free electrolyte can be prepared by mixing this compound, zinc chloride, and a bromine-capturing agent (e.g., N-methyl-N-ethylpyrrolidinium bromide - MEPBr) at a specific molar ratio. The mixture is typically heated and stirred until a homogeneous liquid is formed.

Cell Assembly
  • Static Cell (for fundamental studies): A three-electrode setup is often employed, consisting of a working electrode (e.g., glassy carbon or zinc foil), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire or graphite (B72142) rod). This configuration allows for the specific investigation of the electrochemical processes at the working electrode.

  • Flow Battery: For performance evaluation in a flow battery setup, a zero-gap or flow-through cell architecture is used. The cell consists of a negative electrode (e.g., carbon felt), a positive electrode (e.g., carbon felt), and a separator (e.g., porous membrane) sandwiched between two end plates with flow fields. The anolyte (ZnBr₂ solution) and catholyte (ZnBr₂ solution, sometimes with an added bromine complexing agent) are circulated from external reservoirs.[5]

EIS Measurement Parameters
  • Potentiostat/Galvanostat with Frequency Response Analyzer: A potentiostat equipped with a frequency response analyzer is used to perform the EIS measurements.

  • Mode: Potentiostatic EIS is commonly used, where a small amplitude AC voltage is applied over a DC potential.

  • DC Potential: The DC potential is typically set to the open-circuit voltage (OCV) of the cell or a specific potential corresponding to a particular state of charge (SOC).

  • AC Amplitude: A small AC voltage amplitude, typically 5-10 mV, is applied to ensure a linear response of the system.

  • Frequency Range: A wide frequency range is scanned to capture different electrochemical processes. A typical range is from 100 kHz down to 10 mHz or 1 mHz.[6] High frequencies probe fast processes like electrolyte resistance, while low frequencies provide information about slower processes like charge transfer and diffusion.[6]

  • Data Acquisition: The impedance data (real and imaginary components) is recorded at multiple points per decade of frequency.

Visualizations

Experimental Workflow for EIS of this compound Electrolytes

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Electrolyte Formulation B Cell Assembly A->B C Connect to Potentiostat B->C D Set EIS Parameters C->D E Perform Measurement D->E F Obtain Nyquist & Bode Plots E->F G Equivalent Circuit Modeling F->G H Extract Parameters G->H

Caption: A typical experimental workflow for conducting electrochemical impedance spectroscopy on this compound electrolytes.

Common Equivalent Circuit Model for a this compound System

G cluster_legend Component Legend start R_s_node Rs start->R_s_node junction1 R_s_node->junction1 R_ct_node Rct junction1->R_ct_node CPE_node CPE junction1->CPE_node junction2 R_ct_node->junction2 CPE_node->junction2 W_node W junction2->W_node end W_node->end Rs_label Rs: Solution Resistance Rct_label Rct: Charge Transfer Resistance CPE_label CPE: Constant Phase Element (representing double-layer capacitance) W_label W: Warburg Element (representing diffusion)

Caption: A simplified Randles circuit, a common equivalent circuit model used to fit EIS data for this compound electrolyte systems.[3][4]

References

A Comparative Guide to Cyclic Voltammetry Studies of Zinc Bromide Redox Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical behavior of zinc bromide (ZnBr₂) redox systems based on cyclic voltammetry (CV) studies. The following sections detail the fundamental redox reactions, compare key performance metrics from various studies, outline typical experimental protocols, and visualize the electrochemical processes and experimental workflows.

Fundamental Redox Reactions

The electrochemical processes in a zinc-bromine system involve the reversible deposition and stripping of zinc at the negative electrode and the oxidation and reduction of bromide ions at the positive electrode.

The primary reactions are:

  • Negative Electrode (Anode during discharge, Cathode during charge):

    • Zn²⁺ + 2e⁻ ⇌ Zn(s) (E⁰ = -0.76 V vs. SHE)

  • Positive Electrode (Cathode during discharge, Anode during charge):

    • Br₂ + 2e⁻ ⇌ 2Br⁻ (E⁰ = +1.09 V vs. SHE)

    • Or involving polybromide formation: Br₃⁻ + 2e⁻ ⇌ 3Br⁻ (E⁰ = +1.05 V vs. SHE)

During a cyclic voltammetry scan, the potential is swept, inducing these oxidation and reduction reactions, which are observed as peaks in the resulting voltammogram.

Comparative Performance Data

The following table summarizes key quantitative data from various cyclic voltammetry studies on this compound systems. These parameters are crucial for evaluating the electrochemical performance, including reversibility and reaction kinetics.

Study / ConditionsElectrodeElectrolyteScan Rate (mV/s)Anodic Peak Potential (Epa) (V)Cathodic Peak Potential (Epc) (V)Peak Separation (ΔEp) (V)Reference
Analysis of Electrochemical PropertiesNot Specified1M ZnBr₂, 0.05M Br₂, 2M KCl20.412.2051.795[1]
Bryans et al. (No BCA)Glassy Carbon50 mM ZnBr₂, 0.5 M KNO₃50~1.22~0.62~0.60[2]
Bryans et al. (with MEP-Br)Glassy Carbon50 mM ZnBr₂, 0.5 M KNO₃, 16.67 mM MEP-Br50Not specifiedMore negative than 0.62Not specified[2]
Suresh et al.Carbon-Plastic Composite2 M ZnBr₂, 3 M NaCl, 0.8 M N-ethyl-N-methylpyrrolidinium bromide5Not explicitly stated, but CV curve providedNot explicitly stated, but CV curve providedNot explicitly stated[3]
Katayama et al.CopperEMIB-ZnBr₂ (80:20 mol%)Not SpecifiedNot Specified-0.15 (for Zn deposition)Not Applicable[4]

Note: The values presented are extracted from the referenced literature and may be subject to the specific experimental conditions of each study. "Not Specified" indicates that the information was not available in the provided search results. "Not Applicable" is used where the data point is not relevant to the specific reaction being studied.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of experimental results. The following outlines a typical protocol for conducting cyclic voltammetry on a this compound system.

a) Electrolyte Preparation:

  • The electrolyte typically consists of an aqueous solution of this compound (ZnBr₂), with concentrations ranging from 1 M to 4 M.[5][6]

  • Supporting electrolytes, such as potassium chloride (KCl) or sodium chloride (NaCl), are often added to increase the conductivity of the solution.[1]

  • For studies involving the bromine reaction, bromine (Br₂) may be added to the catholyte.[1]

  • In many modern studies, bromine complexing agents (BCAs) like 1-ethyl-1-methylpyrrolidinium (B14711122) bromide (EMPBr) or 1,2-dimethyl-3-ethylimidazolium bromide (DMEIm∙Br) are included to manage the volatile nature of bromine.[3][7]

b) Electrochemical Cell Setup:

  • A standard three-electrode cell is typically used.

  • Working Electrode: Glassy carbon[2], carbon-plastic composite[3], or other materials like copper[4] can be used. The choice of electrode material significantly influences the electrochemical response.

  • Reference Electrode: A common reference electrode is Ag/AgCl or a Saturated Calomel Electrode (SCE).

  • Counter Electrode: A platinum wire or graphite (B72142) rod is often used as the counter electrode.

c) Cyclic Voltammetry Parameters:

  • Potential Window: The potential range is set to encompass the redox potentials of both the Zn/Zn²⁺ and Br⁻/Br₂ couples. For instance, a scan might range from 0 V to 2000 mV.[1]

  • Scan Rate: The scan rate affects the peak currents and the peak separation. Slower scan rates, such as 2 mV/s to 50 mV/s, are common to allow for diffusion-controlled processes to be observed.[1][2]

  • Temperature: The temperature is typically controlled and reported, as it influences reaction kinetics. Experiments are often conducted at room temperature (around 295 K or 25 °C) or elevated temperatures.[2][7]

Visualizations

Diagram of this compound Redox Reactions

G This compound Redox Reactions in Cyclic Voltammetry cluster_anodic Anodic Scan (Oxidation) cluster_cathodic Cathodic Scan (Reduction) anode_Zn Zn -> Zn²⁺ + 2e⁻ CV Cyclic Voltammetry Potential Sweep anode_Zn->CV Decreasing Potential anode_Br 2Br⁻ -> Br₂ + 2e⁻ anode_Br->CV Decreasing Potential cathode_Zn Zn²⁺ + 2e⁻ -> Zn cathode_Zn->CV Increasing Potential cathode_Br Br₂ + 2e⁻ -> 2Br⁻ cathode_Br->CV Increasing Potential CV->anode_Zn Increasing Potential CV->anode_Br Increasing Potential CV->cathode_Zn Decreasing Potential CV->cathode_Br Decreasing Potential G Experimental Workflow for this compound CV prep_electrolyte 1. Prepare Electrolyte (ZnBr₂, Supporting Salt, BCA) setup_cell 2. Assemble 3-Electrode Cell (WE, RE, CE) prep_electrolyte->setup_cell connect_potentiostat 3. Connect to Potentiostat setup_cell->connect_potentiostat set_parameters 4. Set CV Parameters (Potential Window, Scan Rate) connect_potentiostat->set_parameters run_cv 5. Run Cyclic Voltammetry set_parameters->run_cv collect_data 6. Collect Current vs. Potential Data run_cv->collect_data analyze_data 7. Analyze Voltammogram (Identify Peaks, Determine ΔEp) collect_data->analyze_data report_results 8. Report Findings analyze_data->report_results

References

Assessing the Catalytic Activity of Recovered Zinc Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of sustainable and cost-effective chemical transformations is a cornerstone of modern chemistry. In this context, the recovery and reuse of catalysts are of paramount importance. Zinc bromide (ZnBr₂), a versatile and relatively inexpensive Lewis acid, has demonstrated significant catalytic activity in a wide array of organic reactions, including carbon-carbon and carbon-heteroatom bond formation, as well as in the synthesis of heterocyclic compounds.[1][2] This guide provides a comparative assessment of the catalytic activity of recovered this compound against its fresh counterpart, supported by available experimental data.

Comparison of Catalytic Performance: Fresh vs. Recovered this compound

While the principle of this compound's reusability is often cited, comprehensive quantitative studies directly comparing the catalytic efficacy of pure, unsupported fresh versus recovered ZnBr₂ are not extensively detailed in the reviewed literature. However, studies on heterogeneous systems, where this compound is supported on various materials, provide valuable insights into its potential for recycling and reuse.

In a notable example, a heterogeneous catalyst composed of this compound doped onto animal bone meal (ZnBr₂/ABM) was utilized for the Friedel-Crafts alkylation. This catalyst demonstrated excellent reusability, maintaining high yields over seven consecutive cycles with only a marginal decrease in activity. The yield for the synthesis of 5-arylhydantoins, for instance, only dropped from 96% to 90% after the seventh reuse.[3]

Similarly, a study involving a zinc-containing SBA-15 silica (B1680970) catalyst (Zn/SBA-15) for the synthesis of limonene (B3431351) carbonate reported that the catalyst could be reused up to five times without a significant impact on conversion rates or selectivity.[4]

These examples strongly suggest that the zinc species, including this compound, can be effectively recovered and reused without a substantial loss of catalytic activity, particularly when immobilized on a solid support. The slight decrease in yield observed in some cases could be attributed to mechanical loss of the catalyst during the recovery process or minor deactivation.

Table 1: Performance of Recovered Zinc-Based Catalysts in Organic Synthesis

Catalyst SystemReactionInitial Yield (%)Yield after Multiple UsesNumber of Cycles
ZnBr₂/ABM[3]Friedel-Crafts Alkylation96907
Zn/SBA-15[4]Limonene Carbonate Synthesis-No significant change5

Key Signaling Pathways and Experimental Workflows

The catalytic action of this compound as a Lewis acid typically involves the coordination of the zinc ion to a lone pair of electrons on a reactant molecule, thereby activating it towards nucleophilic attack.

Lewis_Acid_Catalysis Reactant Reactant (e.g., Carbonyl) Activated_Complex Activated Complex [Reactant-ZnBr₂] Reactant->Activated_Complex ZnBr2 ZnBr₂ (Lewis Acid) ZnBr2->Activated_Complex Product Product Activated_Complex->Product Recovered_ZnBr2 Recovered ZnBr₂ Activated_Complex->Recovered_ZnBr2 Nucleophile Nucleophile Nucleophile->Activated_Complex

Caption: Lewis acid catalysis pathway of this compound.

The general workflow for a reaction involving a recoverable heterogeneous this compound catalyst is outlined below.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up Reactants Reactants Reaction_Vessel Reaction at Specified Temp & Time Reactants->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Catalyst Heterogeneous ZnBr₂ Catalyst Catalyst->Reaction_Vessel Filtration Filtration/ Centrifugation Reaction_Vessel->Filtration Washing Washing of Recovered Catalyst Filtration->Washing Product_Isolation Product Isolation (from filtrate) Filtration->Product_Isolation Drying Drying of Recovered Catalyst Washing->Drying Recovered_Catalyst Recovered Catalyst for Reuse Drying->Recovered_Catalyst

Caption: General experimental workflow for catalyst recovery.

Experimental Protocols

While specific protocols for the recovery of unsupported this compound are scarce, the following represents a generalized procedure for the recovery of a heterogeneous this compound catalyst from a reaction mixture.

Protocol 1: General Recovery of a Heterogeneous this compound Catalyst

1. Reaction Quenching and Catalyst Separation:

  • Upon completion of the reaction (monitored by an appropriate technique such as TLC or GC), the reaction mixture is cooled to room temperature.

  • The solid catalyst is separated from the liquid phase by either vacuum filtration using a Buchner funnel or by centrifugation followed by decantation of the supernatant.

2. Catalyst Washing:

  • The recovered solid catalyst is washed with a suitable solvent to remove any adsorbed products or unreacted starting materials. The choice of solvent will depend on the solubility of the reactants and products and should be one in which the catalyst is insoluble. This washing step may be repeated several times to ensure the purity of the recovered catalyst.

3. Catalyst Drying:

  • The washed catalyst is dried under vacuum at an appropriate temperature to remove any residual solvent. The drying temperature should be high enough to remove the solvent but not so high as to cause decomposition of the catalyst.

4. Catalyst Reuse:

  • The dried, recovered catalyst can then be used in subsequent reaction cycles under the same conditions as the fresh catalyst.

Note: The efficiency of recovery and the catalytic activity of the reused catalyst should be assessed in each cycle by measuring the yield and purity of the product.

Conclusion

The available evidence, primarily from studies on heterogeneous systems, strongly supports the viability of recovering and reusing this compound as a catalyst in organic synthesis. While a slight decrease in activity may be observed over multiple cycles, the overall performance remains high, making it an economically and environmentally attractive option. Further research focusing on the quantitative assessment of recovered, unsupported this compound and the development of standardized recovery protocols would be highly beneficial for its broader application in industrial processes.

References

Unraveling Zinc Bromide Catalysis: A Comparative Guide to Reaction Mechanisms through Computational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalyzed reactions is paramount for process optimization and the rational design of new synthetic routes. Zinc bromide (ZnBr₂), a versatile and cost-effective Lewis acid, has garnered significant attention for its catalytic activity in a wide array of organic transformations. This guide provides a detailed comparison of experimentally observed outcomes and computationally elucidated reaction pathways for ZnBr₂-catalyzed reactions, with a focus on the dehydrogenative borylation of terminal alkynes.

This analysis leverages Density Functional Theory (DFT) calculations to provide a molecular-level understanding of the reaction intermediates and transition states, which govern the overall efficiency and selectivity of the catalytic process. By juxtaposing theoretical data with experimental results, we aim to offer a comprehensive resource for researchers employing or considering this compound in their synthetic endeavors.

Dehydrogenative Borylation of Terminal Alkynes: A Case Study

A prime example of ZnBr₂'s catalytic prowess is the dehydrogenative borylation of terminal alkynes with pinacolborane (HBpin). This reaction offers an efficient route to valuable alkynylboronates. Experimental studies have demonstrated the high efficiency and chemoselectivity of ZnBr₂ in this transformation under mild conditions. To shed light on the underlying mechanism, computational studies have been instrumental.

Experimental and Computational Data Comparison

The following tables summarize the key experimental and computational findings for the ZnBr₂-catalyzed dehydrogenative borylation of a model substrate, phenylacetylene (B144264), with HBpin.

Table 1: Comparison of Catalytic Systems for Dehydrogenative Borylation

CatalystLoading (mol%)Temperature (°C)Time (h)Yield (%)Reference
ZnBr₂ 5 Room Temp. 3 95 Luo et al., 2021
ZnI₂5Room Temp.693Luo et al., 2021
ZnCl₂5Room Temp.2091Luo et al., 2021
No Catalyst-90610Luo et al., 2021

Table 2: Calculated Gibbs Free Energy Profile for the Proposed Reaction Pathways

StepIntermediate/Transition StateDescriptionGibbs Free Energy (kcal/mol)
Path 1 int1.1 Coordination of ZnBr₂ to HBpin -127.22
ts1.1 Formation of BrZnH via a four-membered ring transition state -123.63
int1.2 Formation of BrZnH and BrBpin -131.06
int1.3 Reaction of BrZnH with phenylacetylene to form zinc alkynyl species -142.18
Product A Formation of alkynylboronate and regeneration of ZnBr₂ -
Path 2 int2.1 Coordination of ZnBr₂ to phenylacetylene, then reaction with HBpinHigh Energy
Path 3 int3.1 Coordination of ZnBr₂ to phenylacetylene-0.53

Data extracted from Luo et al., J. Org. Chem. 2021, 86, 23, 16666–16674.

Experimental and Computational Methodologies

General Experimental Protocol for ZnBr₂-Catalyzed Dehydrogenative Borylation

To a mixture of the terminal alkyne (0.5 mmol) and ZnBr₂ (5 mol %), pinacolborane (1.5 equiv) was added under a nitrogen atmosphere. The reaction mixture was stirred at room temperature for the specified time. Upon completion, the reaction was quenched, and the product was isolated and purified using column chromatography.

Computational Details (DFT Calculations)

The geometric optimizations of all reactants, intermediates, transition states, and products were performed using the B3LYP functional. The genecp basis set was used for Zn and Br atoms, while the 6-311g(d,p) basis set was employed for all other atoms. Frequency calculations were carried out at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima and one imaginary frequency for transition states). The Gibbs free energies were calculated at 298.15 K and 1 atm.

Visualizing the Reaction Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the computationally-derived reaction mechanism.

experimental_workflow cluster_reactants Reactants alkyne Terminal Alkyne reaction Stir at Room Temp. Nitrogen Atmosphere alkyne->reaction hbpin HBpin hbpin->reaction catalyst ZnBr₂ (5 mol%) catalyst->reaction workup Quench & Purify reaction->workup product Alkynylboronate workup->product

Caption: Experimental workflow for the ZnBr₂-catalyzed dehydrogenative borylation.

reaction_pathway R ZnBr₂ + HBpin + PhC≡CH Int1 int1.1 ZnBr₂(HBpin) -127.22 kcal/mol R->Int1 Coordination TS1 ts1.1 -123.63 kcal/mol Int1->TS1 σ-bond metathesis Int2 int1.2 BrZnH + BrBpin -131.06 kcal/mol TS1->Int2 Int3 int1.3 BrZn-C≡CPh + H₂ -142.18 kcal/mol Int2->Int3 + PhC≡CH P Product A PhC≡C-Bpin + ZnBr₂ Int3->P + BrBpin - BrZnBr

Caption: DFT-calculated pathway for dehydrogenative borylation.

Mechanistic Insights and Alternative Pathways

The computational results strongly support a mechanism where ZnBr₂ first coordinates to HBpin, not the terminal alkyne. This initial Lewis acid-base interaction is highly exergonic.[1] The subsequent formation of a reactive zinc hydride intermediate (BrZnH) proceeds through a four-membered ring transition state. This zinc hydride then reacts with the alkyne to form a zinc alkynyl species, which upon reaction with the generated BrBpin, affords the final product and regenerates the ZnBr₂ catalyst.

Alternative pathways, such as the initial coordination of ZnBr₂ to the alkyne, were found to be significantly less favorable energetically, as indicated by the much smaller Gibbs free energy of formation for the corresponding intermediate (int3.1). This computational evidence provides a strong rationale for the observed high efficiency of the ZnBr₂ catalyst in this specific transformation.

References

A Comparative Guide to the Efficiency of Different Grades of Zinc Bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of how the purity of zinc bromide impacts its performance in key applications, supported by experimental data and detailed protocols.

The selection of appropriate reagents is a critical factor in research and development, directly influencing experimental outcomes, efficiency, and the reliability of results. This compound (ZnBr₂), a versatile compound, finds applications ranging from energy storage to organic synthesis. However, the efficiency of this compound is not uniform across its various grades. This guide provides a comprehensive comparison of the performance of different grades of this compound, with a focus on their applications in zinc-bromine flow batteries and as Lewis acid catalysts in organic chemistry.

Understanding this compound Grades

This compound is commercially available in several grades, distinguished primarily by their purity and the concentration of impurities. For the purpose of this guide, we will compare three representative grades:

  • High-Purity Grade (99.999%): Characterized by extremely low levels of metallic and other impurities, with total trace metal content often not exceeding 15 parts per million (ppm)[1].

  • Reagent Grade (≥98.0%): A grade suitable for many laboratory applications, with a specified minimum purity and controlled levels of certain impurities.

  • Technical Grade (≥98%): A lower-purity grade often used in industrial applications where high purity is not a critical factor.

The table below summarizes the key specifications for these grades.

GradePurityKey Impurity Specifications
High-Purity Grade 99.999%Total trace metal analysis: ≤15.0 ppm[1]
Reagent Grade ≥98.0%Assay (argentometric): ≥ 98.0 %; Water (K. F.): ≤ 2.0 %
Technical Grade ≥98%Assay: 98.55%; Water: 0.72%[2]

Performance in Zinc-Bromine Flow Batteries

Zinc-bromine flow batteries are a promising technology for large-scale energy storage. The efficiency and lifespan of these batteries are highly dependent on the purity of the this compound electrolyte. Impurities can lead to side reactions, increased self-discharge, and dendritic zinc growth, which can cause short circuits.

Experimental Data: Purity and Faradaic Efficiency

A key performance metric for a zinc-bromine flow battery is its Faradaic efficiency, which describes the efficiency with which charge is transferred in the electrochemical system. A study comparing the performance of batteries using 98% and 99.9% pure this compound electrolytes provides clear evidence of the impact of purity.

This compound PurityFaradaic EfficiencyPercentage Increase
98%Baseline-
99.9%17% higher than 98% pure17%

This significant increase in Faradaic efficiency when using a higher purity this compound highlights the detrimental effect of impurities on the battery's performance.

Experimental Protocol: Evaluation of Zinc-Bromine Flow Battery Performance

To evaluate the performance of a zinc-bromine flow battery with different grades of this compound electrolyte, the following experimental protocol can be employed:

1. Electrolyte Preparation:

  • Prepare aqueous solutions of the different grades of this compound (e.g., 2M concentration).

  • Add any necessary additives, such as bromine complexing agents.

2. Cell Assembly:

  • Assemble a zinc-bromine flow battery cell with appropriate electrodes (e.g., carbon felt for the positive electrode and a carbon composite for the negative electrode) and a separator membrane.

3. Charge-Discharge Cycling:

  • Charge the battery at a constant current density (e.g., 20 mA/cm²) for a set duration or until a specific state of charge is reached.

  • Discharge the battery at a constant current density (e.g., 20 mA/cm²) until a cutoff voltage is reached.

  • Repeat the charge-discharge cycles to assess the stability and cycle life.

4. Performance Metrics Calculation:

  • Coulombic Efficiency (CE): The ratio of the total charge extracted during discharge to the total charge supplied during charging.

  • Voltage Efficiency (VE): The ratio of the average discharge voltage to the average charge voltage.

  • Energy Efficiency (EE): The product of the coulombic and voltage efficiencies (EE = CE × VE).

5. Electrochemical Impedance Spectroscopy (EIS):

  • Perform EIS at different states of charge to analyze the internal resistance and reaction kinetics of the battery.

  • Apply a small AC voltage or current perturbation over a range of frequencies (e.g., 100 kHz to 0.1 Hz) and measure the impedance response.

Below is a diagram illustrating the workflow for evaluating the performance of a zinc-bromine flow battery.

G cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Data Analysis prep_electrolyte Prepare this compound Electrolytes of Different Grades assemble_cell Assemble Zinc-Bromine Flow Battery Cell prep_electrolyte->assemble_cell charge_discharge Galvanostatic Charge-Discharge Cycling assemble_cell->charge_discharge eis Electrochemical Impedance Spectroscopy (EIS) assemble_cell->eis calc_efficiency Calculate Coulombic, Voltage, and Energy Efficiencies charge_discharge->calc_efficiency analyze_eis Analyze Impedance Spectra (e.g., Nyquist Plots) eis->analyze_eis

Workflow for Zinc-Bromine Battery Performance Evaluation.

Efficiency as a Lewis Acid Catalyst

This compound is a versatile Lewis acid catalyst used in various organic reactions, including Friedel-Crafts acylations and alkylations. The Lewis acidity of this compound facilitates these reactions by activating the electrophile. The presence of impurities, particularly water and certain metal ions, can significantly impact the catalytic activity.

Experimental Protocol: Comparing Catalytic Efficiency in Friedel-Crafts Acylation

To quantify the difference in catalytic efficiency between various grades of this compound, a model reaction such as the Friedel-Crafts acylation of an aromatic compound can be used.

1. Catalyst and Reagent Preparation:

  • Ensure all grades of this compound are handled under anhydrous conditions to prevent moisture contamination.

  • Use freshly distilled solvents and reagents.

2. Reaction Setup:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate (e.g., anisole) in an anhydrous solvent (e.g., dichloromethane).

  • Add the chosen grade of this compound catalyst (e.g., 10 mol%).

  • Cool the mixture to 0°C.

3. Reaction Execution:

  • Slowly add the acylating agent (e.g., acetic anhydride) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for a set period.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

4. Work-up and Analysis:

  • Quench the reaction with a dilute acid solution.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the product using column chromatography.

  • Determine the yield of the product and analyze its purity using techniques like NMR and mass spectrometry.

The following diagram outlines the key steps in a Friedel-Crafts acylation reaction, a common application of this compound as a Lewis acid catalyst.

G cluster_reaction Friedel-Crafts Acylation acyl_halide Acyl Halide/Anhydride acylium_ion Acylium Ion (Electrophile) acyl_halide->acylium_ion Activation lewis_acid This compound (Lewis Acid) lewis_acid->acylium_ion intermediate Sigma Complex (Intermediate) acylium_ion->intermediate aromatic_ring Aromatic Ring aromatic_ring->intermediate Nucleophilic Attack product Aryl Ketone (Product) intermediate->product Deprotonation

Mechanism of Friedel-Crafts Acylation Catalyzed by this compound.

Conclusion

The purity of this compound has a demonstrable and significant impact on its efficiency, particularly in demanding applications such as zinc-bromine flow batteries. The use of high-purity grades can lead to substantial improvements in key performance metrics like Faradaic efficiency. While quantitative data for catalytic applications is less direct, the fundamental principles of Lewis acid catalysis strongly suggest that higher purity, anhydrous grades will provide superior and more consistent results. For researchers and drug development professionals, the choice of this compound grade should be a careful consideration based on the specific requirements of the application, with high-purity grades being the preferred choice for achieving optimal performance and reproducibility.

References

The Efficacy of Zinc Bromide as a Lewis Acid Catalyst: A Kinetic and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal Lewis acid catalyst is a critical decision in synthetic chemistry, profoundly influencing reaction rates, yields, and selectivity. Zinc bromide (ZnBr₂), a cost-effective and versatile Lewis acid, has demonstrated significant utility across a spectrum of organic transformations. This guide provides an objective comparison of this compound's performance against other common Lewis acids, supported by kinetic studies and experimental data, to validate its role and inform catalyst selection.

This compound's efficacy stems from its moderate Lewis acidity, which allows it to activate a wide range of functional groups, facilitating key synthetic steps in the construction of complex molecules, including pharmaceutically relevant heterocyclic scaffolds.[1][2] Its low toxicity and ready availability further enhance its appeal as a practical and scalable catalyst.[2]

Comparative Performance Analysis: Insights from Kinetic Data

A direct quantitative comparison of Lewis acid performance through kinetic studies is essential for informed catalyst selection. While comprehensive side-by-side kinetic data for a wide array of reactions is not always readily available in the literature, key studies provide valuable insights into the relative efficacy of this compound.

Carbon Dioxide Fixation: A Case Study in Synergistic Catalysis

One notable example is the cycloaddition of carbon dioxide (CO₂) to epoxides, a reaction of significant industrial and environmental interest for the synthesis of cyclic carbonates. A detailed kinetic study of the reaction between styrene (B11656) oxide and CO₂ catalyzed by a binary system of this compound and tetrabutylammonium (B224687) bromide (TBAB) revealed a significant synergistic effect. The combination of ZnBr₂ and TBAB resulted in a rate of styrene carbonate formation that was approximately six times faster than when TBAB was used alone.

The study elucidated the reaction kinetics, finding it to be first-order with respect to the epoxide, CO₂, and TBAB, and fractional-order with respect to this compound. This suggests a complex mechanism where this compound plays a crucial role in activating the epoxide. The activation energy (Ea) for this synergistic catalytic system was determined to be a relatively low 23.3 kJ mol⁻¹, indicating a kinetically favorable process.

ParameterValueReference
Reaction Cycloaddition of CO₂ to Styrene Oxide
Catalyst System ZnBr₂ / TBAB
Rate Enhancement ~6-fold increase compared to TBAB alone
Reaction Order First-order in [Styrene Oxide], [CO₂], [TBAB]
Fractional-order in [ZnBr₂]
Activation Energy (Ea) 23.3 kJ mol⁻¹
Activation Enthalpy (ΔH‡) 18.53 kJ mol⁻¹
Activation Gibbs Free Energy (ΔG‡) 79.74 kJ mol⁻¹
Activation Entropy (ΔS‡) –162.88 J mol⁻¹ K⁻¹

Table 1: Summary of kinetic and thermodynamic parameters for the ZnBr₂/TBAB catalyzed cycloaddition of CO₂ to styrene oxide.

Friedel-Crafts Acylation: A Comparative Overview

In the realm of classic carbon-carbon bond-forming reactions, the Friedel-Crafts acylation is a cornerstone. While this compound is a competent catalyst, its performance relative to other Lewis acids can vary depending on the specific substrates and reaction conditions. In a comparative study of Lewis acids for the acylation of aromatic compounds, zinc chloride (a close relative of this compound) was shown to be a milder catalyst compared to stronger Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).

Lewis AcidTypical Catalyst Loading (mol%)Expected Relative YieldExpected Reaction TimeKey Considerations
Aluminum Chloride (AlCl₃) 100 - 200HighShortHighly reactive, but moisture-sensitive and can promote side reactions.
Iron(III) Chloride (FeCl₃) 100 - 150Moderate to HighModerateLess potent than AlCl₃ but more manageable and less moisture-sensitive.
Zinc Chloride (ZnCl₂) 100 - 200ModerateModerate to LongMilder Lewis acid, often requiring higher temperatures or longer reaction times, but can offer better selectivity.

Table 2: Qualitative comparison of common Lewis acids in Friedel-Crafts acylation. While this data is for ZnCl₂, it provides a useful benchmark for the expected performance of ZnBr₂.

This comparison highlights a crucial aspect of catalyst selection: a trade-off often exists between reactivity and selectivity. While stronger Lewis acids may afford higher yields in shorter reaction times, milder catalysts like this compound can provide greater control and minimize the formation of byproducts, a critical consideration in complex multi-step syntheses.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the validation and application of catalytic systems. Below are representative protocols for key organic transformations catalyzed by this compound.

Synthesis of Indoloquinazolines

This procedure demonstrates the use of this compound in the synthesis of a medicinally important heterocyclic scaffold.

Procedure:

  • To a stirred solution of N-{2-[(2-aminophenyl)ethynyl]phenyl}amide (0.5 mmol) in anhydrous toluene (B28343) (4.0 mL) at room temperature, add this compound (0.225 g, 1.0 mmol) in one portion.

  • Heat the reaction mixture at 110 °C for 16 hours.

  • After cooling to room temperature, directly purify the mixture by flash chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate-petroleum ether) to afford the pure indoloquinazoline product.

α-Bromination of Alkanones

This protocol illustrates the in situ generation of this compound for the efficient α-bromination of ketones.

Procedure:

  • To a mixture of the alkanone (5 mmol) and distilled water (5 mL) in a 50 mL round-bottomed flask, add dioxane-dibromide (7.5 mmol for mono-bromination or 12.5 mmol for di-bromination).

  • Stir the reaction mixture at room temperature for 0.25–4 hours for mono-bromination or at 70°C for 0.5–5 hours for di-bromination.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by simple workup procedures, often involving filtration and washing, as the product may precipitate from the aqueous medium upon cooling.

Visualizing Reaction Pathways and Workflows

To further elucidate the role of this compound in these transformations, graphical representations of the reaction mechanisms and experimental workflows are provided below.

G cluster_0 Experimental Workflow: ZnBr2-Catalyzed Synthesis of Indoloquinazolines A 1. Combine Reactants N-{2-[(2-aminophenyl)ethynyl]phenyl}amide + Anhydrous Toluene B 2. Add Catalyst This compound (1.0 mmol) A->B C 3. Reaction Heat at 110°C for 16h B->C D 4. Purification Flash Chromatography C->D E Product Indoloquinazoline D->E

Workflow for the synthesis of indoloquinazolines.

G cluster_1 Simplified Mechanism: Lewis Acid Catalysis in Friedel-Crafts Acylation AcylHalide Acyl Halide (R-CO-X) AcyliumIon Acylium Ion (R-CO+) AcylHalide->AcyliumIon Activation LewisAcid Lewis Acid (e.g., ZnBr2) LewisAcid->AcyliumIon Coordination Intermediate Sigma Complex AcyliumIon->Intermediate AromaticRing Aromatic Ring AromaticRing->Intermediate Nucleophilic Attack Product Aryl Ketone Intermediate->Product Deprotonation

Mechanism of Friedel-Crafts acylation.

Conclusion

Kinetic studies and comparative experimental data validate the significant role of this compound as a versatile and effective Lewis acid catalyst in organic synthesis. Its moderate reactivity, coupled with its low cost and toxicity, makes it an attractive alternative to stronger, more hazardous Lewis acids. The ability of this compound to act synergistically with other reagents, as demonstrated in the cycloaddition of CO₂, further expands its utility. For researchers and professionals in drug development, a thorough understanding of the kinetic profile and comparative performance of this compound is crucial for the rational design of efficient and selective synthetic routes.

References

A Spectroscopic Showdown: Unveiling the Coordination Chemistry of Zinc Bromide and Zinc Iodide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the coordination chemistry of metal complexes is paramount. This guide provides a detailed spectroscopic comparison of zinc bromide and zinc iodide complexes, offering insights into their behavior in aqueous solutions through Raman, ⁶⁷Zn Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy. The presented experimental data, protocols, and workflow diagrams aim to facilitate a deeper understanding of these fundamental inorganic species.

The speciation of zinc halides in aqueous solution is a complex equilibrium involving various tetrahedrally and octahedrally coordinated species. The nature of the halide ion—bromide versus iodide—plays a significant role in the stability and spectroscopic characteristics of the resulting zinc complexes. This guide delves into these differences through a comparative analysis of their spectroscopic signatures.

Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic parameters for this compound and zinc iodide complexes in aqueous solutions. These values are critical for identifying the predominant species under different experimental conditions.

Table 1: Raman Spectroscopy Data

Complex SpeciesPredominant GeometryRaman Shift (cm⁻¹)
[ZnBr₄]²⁻Tetrahedral~173
[ZnBr₃(H₂O)]⁻Tetrahedral~186
[ZnBr₂(H₂O)₂]Tetrahedral~205
[ZnI₄]²⁻Tetrahedral122 - 140
[ZnI₃(H₂O)]⁻Tetrahedral~175
[ZnI₂(H₂O)₂]Tetrahedral~195
[Zn(H₂O)₆]²⁺Octahedral~390

Table 2: ⁶⁷Zn NMR Spectroscopy Data

Complex Species⁶⁷Zn Chemical Shift (δ, ppm)
[ZnBr]⁺~ -25
[ZnBr₂]~ -50
[ZnBr₃]⁻~ -25
[ZnBr₄]²⁻~ 25
[ZnI₄]²⁻Data not readily available, but expected to be downfield of [ZnBr₄]²⁻

Note: ⁶⁷Zn is a low-sensitivity nucleus, and data for zinc iodide complexes is scarce. The chemical shifts for this compound complexes are referenced against a saturated Zn(NO₃)₂ solution.[1]

Table 3: UV-Vis Spectroscopy Data

Complexλ_max_ (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Aqueous ZnBr₂Not well-defined in the UV-Vis region-
Aqueous ZnI₂Not well-defined in the UV-Vis region-

Note: Simple aqueous solutions of this compound and zinc iodide do not exhibit strong, well-defined absorption bands in the 200-800 nm range. The observed UV absorption is generally attributed to the halide ions themselves or charge-transfer bands at higher concentrations or in the presence of specific ligands.

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic comparison of this compound and zinc iodide complexes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison start Prepare aqueous solutions of ZnBr₂ and ZnI₂ at various concentrations and halide-to-zinc molar ratios raman Raman Spectroscopy start->raman nmr ⁶⁷Zn NMR Spectroscopy start->nmr uvvis UV-Vis Spectroscopy start->uvvis process_raman Identify Raman peaks and assign to specific complex species raman->process_raman process_nmr Determine ⁶⁷Zn chemical shifts nmr->process_nmr process_uvvis Analyze absorption spectra uvvis->process_uvvis compare Compare spectroscopic data of ZnBr₂ and ZnI₂ complexes process_raman->compare process_nmr->compare process_uvvis->compare

Caption: Generalized workflow for the spectroscopic comparison of zinc halide complexes.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Raman Spectroscopy

Objective: To identify the vibrational modes of different this compound and zinc iodide complex species in aqueous solution.

Instrumentation:

  • Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

  • Confocal microscope for sample focusing.

  • Quartz cuvettes or glass vials.

Procedure:

  • Sample Preparation: Prepare a series of aqueous solutions of this compound and zinc iodide with varying concentrations (e.g., 0.1 M to 5 M) and halide-to-zinc molar ratios (e.g., 2:1, 4:1, 10:1).

  • Instrument Setup:

    • Calibrate the spectrometer using a standard reference material (e.g., silicon wafer).

    • Set the laser power to a level that provides a good signal-to-noise ratio without causing sample heating or degradation.

    • Select an appropriate objective lens for focusing the laser onto the sample.

  • Data Acquisition:

    • Fill a clean quartz cuvette or glass vial with the sample solution.

    • Acquire Raman spectra over a spectral range of approximately 50 cm⁻¹ to 500 cm⁻¹. This range covers the expected Zn-Br and Zn-I stretching vibrations.

    • Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Perform baseline correction to remove background fluorescence.

    • Identify the positions of the Raman bands corresponding to the different zinc halide species.

    • Deconvolute overlapping peaks to determine the relative concentrations of the different species.[2]

⁶⁷Zn NMR Spectroscopy

Objective: To probe the local electronic environment of the zinc nucleus in different bromide and iodide complexes.

Instrumentation:

  • High-field NMR spectrometer (e.g., 9.4 T or higher) equipped with a broadband probe.

  • 5 mm or 10 mm NMR tubes.

Procedure:

  • Sample Preparation:

    • Prepare aqueous solutions of this compound and zinc iodide at high concentrations (typically > 0.5 M) due to the low sensitivity of the ⁶⁷Zn nucleus.[1]

    • Use a deuterated solvent (e.g., D₂O) for the field-frequency lock.

    • Add a reference standard, such as a saturated solution of Zn(NO₃)₂, in a sealed capillary to the NMR tube or use an external reference.

  • Instrument Setup:

    • Tune and match the probe to the ⁶⁷Zn frequency.

    • Optimize the shim settings to achieve a narrow and symmetrical lineshape for the lock signal.

  • Data Acquisition:

    • Acquire ⁶⁷Zn NMR spectra using a simple pulse-acquire sequence.

    • Due to the broad nature of ⁶⁷Zn signals, a large spectral width is required.

    • A significant number of scans will be necessary to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio before Fourier transformation.

    • Determine the chemical shifts of the ⁶⁷Zn resonances relative to the reference standard.

UV-Vis Spectroscopy

Objective: To investigate the electronic transitions of this compound and zinc iodide complexes.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (typically 1 cm path length).

Procedure:

  • Sample Preparation: Prepare a series of aqueous solutions of this compound and zinc iodide with varying concentrations.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the wavelength range for scanning (e.g., 200-800 nm).

  • Data Acquisition:

    • Fill one cuvette with the solvent (deionized water) to be used as a blank.

    • Fill the other cuvette with the sample solution.

    • Place the cuvettes in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max_), if any.

    • If a distinct peak is observed, use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the concentration, and l is the path length.

This comprehensive guide provides a foundational understanding of the spectroscopic differences between this compound and zinc iodide complexes. The detailed data and protocols serve as a valuable resource for researchers investigating the role of these fundamental species in various chemical and biological systems.

References

A Comparative Analysis of Zinc Bromide and Lithium-ion Battery Technologies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the advantages, disadvantages, and performance characteristics of zinc bromide and lithium-ion batteries, supported by experimental data and detailed methodologies.

In the ever-evolving landscape of energy storage, lithium-ion batteries have long been the dominant technology, powering everything from consumer electronics to electric vehicles. However, the search for safer, more cost-effective, and environmentally benign alternatives has led to a renewed interest in other chemistries, among which this compound batteries are emerging as a promising contender, particularly for stationary energy storage applications. This guide provides an in-depth comparison of these two battery technologies, offering researchers, scientists, and drug development professionals a clear understanding of their respective strengths and weaknesses.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of this compound and lithium-ion batteries based on available experimental data.

Performance MetricThis compound BatteriesLithium-ion Batteries
Energy Density (Gravimetric) 60–85 Wh/kg150-250 Wh/kg
Energy Density (Volumetric) 15–65 Wh/L250-650 Wh/L
Round-trip Efficiency 70-80%85-95%
Cycle Life 2,000-10,000+ cycles500-5,000 cycles
Nominal Cell Voltage ~1.8 V3.2-4.2 V
Operating Temperature -5 to 50 °C-20 to 60 °C
Safety Non-flammable aqueous electrolyteFlammable organic electrolyte, risk of thermal runaway
Cost Lower, abundant materials (zinc, bromine)Higher, reliance on cobalt and lithium
Recyclability High, simpler processComplex and energy-intensive

Advantages and Disadvantages: A Deeper Dive

This compound Batteries

Advantages:

  • Enhanced Safety: The use of a non-flammable aqueous electrolyte significantly reduces the risk of fire and thermal runaway, a major concern with lithium-ion batteries.[1][2]

  • Cost-Effectiveness: Zinc and bromine are abundant and inexpensive raw materials, leading to a lower manufacturing cost compared to lithium-ion batteries which rely on costly and geographically concentrated resources like lithium and cobalt.

  • Long Cycle Life and Durability: this compound batteries can endure a high number of charge-discharge cycles with minimal capacity degradation.[2] Some studies have demonstrated cycle lives exceeding 10,000 cycles.

  • Deep Discharge Capability: These batteries can be fully discharged to 0% state of charge without significant damage, allowing for greater utilization of their stored energy.

  • High Recyclability: The materials used in this compound batteries are more easily and economically recycled than those in lithium-ion batteries.

Disadvantages:

  • Lower Energy Density: this compound batteries have a lower energy and power density compared to lithium-ion batteries, making them less suitable for applications where weight and space are critical, such as electric vehicles and portable electronics.[3]

  • Lower Round-trip Efficiency: The charge-discharge process in this compound batteries is generally less efficient than in lithium-ion batteries.[4]

  • Dendrite Formation: Like other zinc-based batteries, they can suffer from the formation of zinc dendrites during charging, which can lead to short circuits and reduced lifespan if not properly managed.[3]

  • Corrosive Nature of Bromine: Bromine is a corrosive and toxic material, requiring careful engineering and sealing of the battery to prevent leaks.

  • Maintenance Requirements: Some designs, particularly flow batteries, may require periodic maintenance, such as electrolyte balancing, to ensure optimal performance.

Lithium-ion Batteries

Advantages:

  • High Energy Density: Lithium-ion batteries offer a high energy density, making them the preferred choice for portable electronic devices and electric vehicles where a large amount of energy needs to be stored in a small and lightweight package.[5][6][7]

  • High Efficiency: They boast a high round-trip efficiency, typically exceeding 90%.[4]

  • Mature Technology: As a well-established technology, the manufacturing processes for lithium-ion batteries are mature and benefit from economies of scale.

  • Low Self-Discharge: Lithium-ion batteries have a relatively low self-discharge rate, meaning they can hold their charge for extended periods when not in use.[5]

Disadvantages:

  • Safety Concerns: The use of flammable organic electrolytes poses a significant safety risk, with the potential for thermal runaway and fire if the battery is damaged, overcharged, or exposed to high temperatures.

  • Higher Cost: The raw materials, particularly cobalt and lithium, are expensive and have volatile supply chains, contributing to the higher cost of lithium-ion batteries.

  • Limited Cycle Life and Degradation: The capacity of lithium-ion batteries degrades over time and with each charge-discharge cycle.

  • Sensitivity to Temperature: Performance and lifespan are significantly affected by temperature, with both high and low temperatures leading to reduced performance and accelerated degradation.[6]

  • Complex Recycling: The recycling process for lithium-ion batteries is complex, energy-intensive, and not yet economically viable on a large scale.

Experimental Protocols

To ensure accurate and reproducible comparisons between battery technologies, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in the comparison of this compound and lithium-ion batteries.

Galvanostatic Cycling (Cycle Life and Efficiency Testing)

This test is fundamental for determining the cycle life, coulombic efficiency, and energy efficiency of a battery.

  • Objective: To evaluate the capacity retention and energy efficiency of the battery over repeated charge-discharge cycles.

  • Methodology:

    • Initial Characterization: The battery is first subjected to a few formation cycles at a low C-rate (e.g., C/10) to stabilize the electrode-electrolyte interface. The initial capacity is recorded.

    • Cycling: The battery is then repeatedly charged and discharged at a constant current (galvanostatic mode) between defined voltage limits. The C-rate for cycling can vary depending on the intended application (e.g., C/2 for moderate discharge, 1C or higher for high-power applications).

    • Data Acquisition: During each cycle, the charge and discharge capacity, cell voltage, and current are continuously monitored and recorded.

    • Efficiency Calculation:

      • Coulombic Efficiency (%) = (Discharge Capacity / Charge Capacity) x 100

      • Energy Efficiency (%) = (Discharge Energy / Charge Energy) x 100

    • End-of-Life Criteria: The test is typically continued until the battery's discharge capacity fades to a certain percentage of its initial capacity (e.g., 80%). The number of cycles to reach this point defines the cycle life.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to investigate the internal resistance and electrochemical processes occurring within the battery.

  • Objective: To characterize the impedance of the battery, which provides insights into factors such as electrolyte resistance, charge transfer resistance, and diffusion limitations.

  • Methodology:

    • State of Charge (SOC) Conditioning: The battery is brought to a specific SOC (e.g., 50%) and allowed to rest to reach a stable open-circuit voltage (OCV).

    • EIS Measurement: A small amplitude AC voltage or current signal is applied to the battery over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The resulting current or voltage response is measured.

    • Data Analysis: The impedance data is typically plotted in a Nyquist plot (imaginary impedance vs. real impedance). An equivalent circuit model is then used to fit the experimental data and extract key parameters such as ohmic resistance (R_s), charge transfer resistance (R_ct), and Warburg impedance (related to diffusion).

Logical Relationship of Battery Characteristics

The following diagram illustrates the logical flow from battery chemistry to its inherent advantages and disadvantages, ultimately influencing its primary applications.

Battery_Comparison cluster_LiIon Lithium-ion Battery cluster_ZnBr This compound Battery Li_Chem Chemistry: Intercalation of Li-ions in organic electrolyte Li_Adv Advantages: - High Energy Density - High Efficiency - Mature Technology Li_Chem->Li_Adv Li_Disadv Disadvantages: - Safety Concerns (Flammable) - High Cost - Limited Cycle Life Li_Chem->Li_Disadv Li_App Primary Applications: - Electric Vehicles - Consumer Electronics Li_Adv->Li_App Li_Disadv->Li_App Zn_Chem Chemistry: Redox reaction of Zinc and Bromine in aqueous electrolyte Zn_Adv Advantages: - High Safety (Non-flammable) - Low Cost - Long Cycle Life Zn_Chem->Zn_Adv Zn_Disadv Disadvantages: - Lower Energy Density - Lower Efficiency - Dendrite Formation Zn_Chem->Zn_Disadv Zn_App Primary Applications: - Stationary Grid Storage - Renewable Energy Integration Zn_Adv->Zn_App Zn_Disadv->Zn_App

Caption: Comparative overview of this compound and Lithium-ion battery technologies.

Conclusion

Both this compound and lithium-ion batteries possess unique sets of characteristics that make them suitable for different applications. Lithium-ion batteries, with their high energy density and efficiency, will likely continue to dominate the portable electronics and electric vehicle markets for the foreseeable future. However, for stationary energy storage applications, where safety, cost, and long-term durability are paramount, this compound batteries present a compelling and viable alternative. Their inherent safety, low cost of materials, and long cycle life make them particularly well-suited for grid-scale energy storage and for integrating intermittent renewable energy sources into the power grid. As research and development in this compound battery technology continue to address challenges such as energy density and efficiency, their role in the future of energy storage is expected to grow significantly.

References

Evaluating the Cost-Effectiveness of Zinc Bromide Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of efficient, sustainable, and economical chemical synthesis, the choice of catalyst is a critical decision for researchers and professionals in drug development. Zinc bromide (ZnBr₂), a simple and readily available Lewis acid, has garnered significant attention for its versatility, low toxicity, and cost-effectiveness.[1][2][3] This guide provides an objective comparison of this compound's performance against other catalysts in various organic transformations, supported by experimental data, to aid in the evaluation of its suitability for different research and development applications.

Performance Comparison in Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound has proven to be an effective catalyst in this domain.[2][3][4] A notable example is the synthesis of pyrazole (B372694) derivatives, where this compound demonstrates superior performance under specific conditions.

Table 1: Catalyst Performance in the Synthesis of Pyrazole Derivatives

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)
SiO₂/ZnBr₂---Water60---98
Metal Salts (unspecified)---Various---24 h46 (uncatalyzed)

Data for SiO₂/ZnBr₂ is under microwave irradiation.[3]

In the synthesis of pyrazole derivatives via a one-pot, three-component condensation, a silica-supported this compound catalyst (SiO₂/ZnBr₂) in water under microwave irradiation achieved a remarkable 98% yield.[3] This is a significant improvement over the uncatalyzed reaction, which yielded only 46% after 24 hours.[3] While direct comparisons with other specific metal salt catalysts under identical conditions are not detailed in the provided results, the high efficiency of the this compound system is evident.

Efficacy in Coupling Reactions

This compound also demonstrates notable performance in various coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds.[2][3] One such example is the regioselective annulation of unsymmetrical 1,2-diarylmethinedipivalates.

Table 2: Lewis Acid Performance in Regioselective Annulation

CatalystCatalyst Loading (mol%)SolventYield (%)
ZnBr₂20DCM93
ZnF₂20DCMUnsatisfactory
ZnCl₂20DCMUnsatisfactory
ZnI₂20DCMUnsatisfactory
InCl₃20DCMUnsatisfactory
FeCl₃20DCMUnsatisfactory

In this specific transformation, this compound at a 20 mol% loading in dichloromethane (B109758) (DCM) provided a high yield of 93%.[3] Other zinc halides (ZnF₂, ZnCl₂, ZnI₂) and other common Lewis acids like indium trichloride (B1173362) (InCl₃) and ferric chloride (FeCl₃) resulted in unsatisfactory outcomes, highlighting the superior catalytic activity of this compound in this context.[3]

Reusability and Sustainability

A key factor in the cost-effectiveness of a catalyst is its potential for recovery and reuse. Heterogeneous this compound catalysts have shown excellent reusability. For instance, this compound supported on animal bone meal (ZnBr₂/ABM) used in the synthesis of 5-arylhydantoins could be recovered and reused for up to seven cycles without a significant loss in its catalytic activity, with yields remaining between 90-96%.[5] Similarly, in the α-bromination of carbonyl compounds, this compound can be employed as a reusable heterogeneous catalyst.[2][3] This high reusability significantly reduces the overall process cost and waste generation, aligning with the principles of green chemistry.[2]

Cost Analysis

Zinc is an abundant and inexpensive metal, which translates to the low cost of its compounds.[1][2][3] While a direct price comparison is subject to market fluctuations and supplier variations, the inherent low cost of zinc compounds gives this compound a significant economic advantage over catalysts based on precious or less abundant metals. The combination of low initial cost and high reusability makes this compound a highly cost-effective option for many applications.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are the general experimental conditions for the reactions discussed.

Synthesis of Pyrazole Derivatives: The one-pot, three-component condensation of an aldehyde, ethyl acetoacetate, and a hydrazine (B178648) is carried out in water using a silica-supported this compound catalyst. The reaction mixture is subjected to microwave irradiation at 60°C.[3]

Regioselective Annulation of Unsymmetrical 1,2-Diarylmethinedipivalates: The reaction is performed in dichloromethane (DCM) at room temperature with a 20 mol% loading of this compound as the Lewis acid catalyst.[3]

Synthesis of 5-Arylhydantoins: The Friedel-Crafts alkylation between 5-bromohydantoin (B64594) and an aromatic compound is conducted in 1,4-dioxane (B91453) using this compound-doped animal bone meal (ZnBr₂/ABM) as a heterogeneous catalyst.[5]

Catalyst Cost-Effectiveness Evaluation Workflow

The selection of a catalyst based on its cost-effectiveness is a multi-faceted process. The following diagram illustrates a logical workflow for this evaluation.

G cluster_input Initial Assessment cluster_eval Performance & Cost Evaluation cluster_decision Final Decision start Define Reaction & Target Metrics catalyst_id Identify Potential Catalysts (e.g., ZnBr2, FeCl3, etc.) start->catalyst_id performance Experimental Screening: - Yield - Selectivity - Reaction Time catalyst_id->performance Experimental Trials cost Cost Analysis: - Catalyst Price - Catalyst Loading - Reusability performance->cost sustainability Sustainability Metrics: - Toxicity - Waste Generation performance->sustainability comparison Comparative Analysis cost->comparison sustainability->comparison selection Optimal Catalyst Selection comparison->selection

References

Bridging Theory and Practice: Experimental Validation of Zinc Bromide Catalysis Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the catalytic prowess of zinc bromide (ZnBr₂), a versatile and cost-effective Lewis acid, is well-established in a myriad of organic syntheses.[1][2] The translation of theoretical models into predictable and reproducible real-world results is paramount. This guide provides a comparative overview of theoretical predictions and experimental outcomes in this compound catalysis, focusing on mechanistic insights and reaction efficiency.

Theoretical models, primarily employing Density Functional Theory (DFT), have become instrumental in elucidating the intricate mechanisms of zinc-catalyzed reactions.[3] These computational approaches offer a granular view of transition states, activation energies, and reaction pathways that are often challenging to observe experimentally. However, the ultimate measure of a model's validity lies in its corroboration with empirical data. This guide delves into specific examples where theoretical predictions for ZnBr₂ catalysis have been rigorously tested and validated through laboratory experiments.

Performance Comparison: Theoretical vs. Experimental Data

A direct comparison of computationally predicted and experimentally determined parameters is crucial for validating theoretical models. The following table summarizes key data from a study on the ZnBr₂-catalyzed oxidation of benzylic alcohol, highlighting the synergy between theoretical calculations and experimental observations.[4][5][6]

ParameterTheoretical Value (DFT Calculation)Experimental ResultCatalyst Comparison (Experimental)
Reaction Oxidation of Benzylic AlcoholOxidation of Benzylic AlcoholOxidation of Benzylic Alcohol
Catalyst ZnBr₂ZnBr₂ZnBr₂ vs. ZnI₂
Activation Barrier (Alcohol to Aldehyde) Kinetically more demanding stepConsistent with reaction profileNot directly measured
Activation Barrier (Hemiacetal to Ester) Lower activation barrier than the first stepConsistent with reaction profileNot directly measured
Reaction Conversion Not directly calculated61% conversion50% conversion with ZnI₂
Proposed Mechanism Intermediate sphere mechanismSupported by kinetic data-

Theoretical calculations are in accordance with the practical observations, where under similar conditions, a 61% conversion was observed experimentally with ZnBr₂, while only 50% conversion was achieved with ZnI₂.[4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are the protocols for key experiments in the validation of ZnBr₂ catalysis models.

General Procedure for ZnBr₂-Catalyzed Dehydrogenative Borylation of Terminal Alkynes

This experimental protocol describes the synthesis of alkynylboronates from terminal alkynes and pinacolborane (HBpin) using ZnBr₂ as a catalyst.[7]

Materials:

  • This compound (ZnBr₂)

  • Terminal Alkyne

  • Pinacolborane (HBpin)

  • Solvent (e.g., THF)

Procedure:

  • A reaction vessel is charged with ZnBr₂ (5 mol %), the terminal alkyne (1.0 mmol), and a solvent under an inert atmosphere.

  • Pinacolborane (1.2 mmol) is added dropwise to the mixture at room temperature.

  • The reaction is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12 hours).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to yield the desired alkynylboronate.

Computational Methodology: DFT Calculations for Mechanistic Studies

The following outlines the general computational approach used to model the ZnBr₂-catalyzed oxidation of alcohols.[4][5][6]

Software:

  • Gaussian 09 or similar quantum chemistry package.

Method:

  • Density Functional Theory (DFT) is employed.

  • The B3PW91 functional is commonly used for geometry optimizations.

  • The 6-311G(d,p) basis set is applied for lighter atoms, while the SDDALL pseudopotential is used for zinc and bromine.

Procedure:

  • The geometries of reactants, intermediates, transition states, and products are optimized.

  • Frequency calculations are performed to confirm the nature of the stationary points (minima or first-order saddle points).

  • Intrinsic Reaction Coordinate (IRC) calculations are conducted to verify that transition states connect the correct reactants and products.

  • Single-point energy calculations using a larger basis set and a solvent model (e.g., PCM) can be performed to refine the energies.

Visualizing the Science: Diagrams and Workflows

Visual representations are powerful tools for understanding complex scientific concepts. The following diagrams, generated using Graphviz, illustrate key aspects of the experimental validation of theoretical models for this compound catalysis.

G cluster_0 Theoretical Modeling cluster_1 Experimental Validation Propose Reaction Mechanism Propose Reaction Mechanism DFT Calculations DFT Calculations Propose Reaction Mechanism->DFT Calculations Input Calculate Activation Energies Calculate Activation Energies DFT Calculations->Calculate Activation Energies Output Predict Reaction Outcomes Predict Reaction Outcomes Calculate Activation Energies->Predict Reaction Outcomes Informs Comparison and Validation Comparison and Validation Predict Reaction Outcomes->Comparison and Validation Design Experiments Design Experiments Perform Catalytic Reactions Perform Catalytic Reactions Design Experiments->Perform Catalytic Reactions Analyze Products and Yields Analyze Products and Yields Perform Catalytic Reactions->Analyze Products and Yields Kinetic Studies Kinetic Studies Perform Catalytic Reactions->Kinetic Studies Analyze Products and Yields->Comparison and Validation Kinetic Studies->Comparison and Validation Refine Theoretical Model Refine Theoretical Model Comparison and Validation->Refine Theoretical Model Feedback Loop Refine Theoretical Model->Propose Reaction Mechanism

Workflow for Validating Theoretical Models

The diagram above illustrates the iterative process of validating theoretical models with experimental data. Theoretical predictions inform experimental design, and the results of these experiments provide feedback to refine the computational models.

G cluster_catalyst Catalyst Activation cluster_oxidation1 First Oxidation cluster_hemiacetal Hemiacetal Formation cluster_oxidation2 Second Oxidation ZnBr2 ZnBr₂ Active_Complex [ZnBr₂(R-CH₂OH)] ZnBr2->Active_Complex Alcohol R-CH₂OH Alcohol->Active_Complex TS1 Transition State 1 Active_Complex->TS1 H2O2_1 H₂O₂ H2O2_1->TS1 Aldehyde R-CHO TS1->Aldehyde H2O_1 H₂O TS1->H2O_1 ZnBr2_regen1 ZnBr₂ TS1->ZnBr2_regen1 Regenerates Catalyst Hemiacetal_activated [ZnBr₂(Hemiacetal)] ZnBr2_regen1->Hemiacetal_activated Aldehyde_reacts R-CHO Hemiacetal Hemiacetal Aldehyde_reacts->Hemiacetal Alcohol_reacts R-CH₂OH Alcohol_reacts->Hemiacetal Hemiacetal->Hemiacetal_activated TS2 Transition State 2 Hemiacetal_activated->TS2 H2O2_2 H₂O₂ H2O2_2->TS2 Ester Ester TS2->Ester H2O_2 H₂O TS2->H2O_2 ZnBr2_regen2 ZnBr₂ TS2->ZnBr2_regen2 Regenerates Catalyst

Proposed Catalytic Cycle for Alcohol Oxidation

This diagram outlines a plausible mechanistic pathway for the ZnBr₂-catalyzed oxidation of an alcohol to an ester, as suggested by DFT studies.[4][5][6] It involves the initial oxidation of the alcohol to an aldehyde, followed by the formation of a hemiacetal and its subsequent oxidation to the final ester product, with the regeneration of the ZnBr₂ catalyst in each oxidative step.

References

A Comparative Analysis of Electrolytes for Zinc-Bromine Batteries: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance and characteristics of aqueous, ionic liquid, and deep eutectic solvent electrolytes for next-generation energy storage.

The zinc-bromine battery is a promising technology for large-scale energy storage, owing to its high energy density, inherent safety, and the low cost of its active materials. The electrolyte, a critical component, dictates the battery's overall performance, influencing its efficiency, lifespan, and operational window. This guide provides a comparative analysis of different electrolyte systems for zinc-bromine batteries, supported by experimental data, to aid researchers and scientists in the development of advanced energy storage solutions.

Performance Comparison of Zinc-Bromine Battery Electrolytes

The selection of an appropriate electrolyte is paramount for optimizing the performance of zinc-bromine batteries. The following table summarizes key performance metrics for various electrolyte compositions based on recent studies.

Electrolyte CompositionIonic Conductivity (mS/cm)Coulombic Efficiency (%)Energy Efficiency (%)Cycle LifeKey Features & Remarks
Aqueous Electrolytes
2 M ZnBr₂-~90%[1]~60%[1]< 1000 cycles[1]Baseline aqueous electrolyte; suffers from self-discharge due to bromine crossover.
20 M ZnBr₂ + 10 M LiCl-98%[2]88%[2]> 2500 cycles[2]High concentration limits bromine diffusion, enhancing efficiency and cycle life in static cells.[2]
1 M ZnBr₂ + 2 M KCl + 0.3 M EMPBr--74.9% (Nafion 117)-Supporting salt (KCl) improves conductivity; complexing agent (EMPBr) mitigates bromine crossover.
4 M NH₄Cl as supporting electrolyte--74.3% (at 40 mA/cm²)-Addition of NH₄Cl significantly improves energy efficiency compared to no supporting electrolyte (60.4%).
Ionic Liquids (ILs)
Imidazolium-based ILsLower than aqueousHigh--Offer wide electrochemical stability windows and low volatility.[3]
1-methyl-3-propylimidazolium bromide (MPIBr)-High--Achieved fast redox kinetics and high coulombic efficiency.[4]
Deep Eutectic Solvents (DES)
ZnBr₂/ZnCl₂/MEPBr1.5 - 4.5--90x longer than ZnCl₂-free DESWater-free nature prevents Br₂ evaporation and H₂ evolution.[5][6][7][8] The optimized composition shows significantly improved rate capability and cycle life.[5][6][7][8]
Hydrated DES with TBABr-99%[9]-> 11,500 cycles[9]Tetrabutylammonium bromide (TBABr) acts as a dual-functional additive, stabilizing the zinc anode and complexing with bromide ions to reduce self-discharge.[9]

Experimental Protocols: A Methodological Overview

The characterization of electrolytes and their impact on battery performance relies on a suite of electrochemical techniques. Below are summaries of the key experimental protocols frequently cited in the research of zinc-bromine batteries.

Cyclic Voltammetry (CV)

Objective: To study the electrochemical behavior of the electrolyte and electrodes, including redox potentials and reaction kinetics.

Methodology:

  • Cell Setup: A three-electrode setup is typically used, consisting of a working electrode (e.g., glassy carbon or graphite (B72142) felt), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum mesh).[10][11]

  • Electrolyte: The electrolyte to be tested is placed in the electrochemical cell.

  • Procedure: A potential is swept linearly between two set voltage limits and then back to the initial voltage at a specific scan rate (e.g., 20 mV/s).[12] The resulting current is measured as a function of the applied potential. The shape of the cyclic voltammogram provides information about the electrochemical reactions occurring at the electrode surface.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the impedance characteristics of the battery, providing insights into the resistance of the electrolyte, charge transfer resistance at the electrode-electrolyte interface, and diffusion processes.[13][14]

Methodology:

  • Cell Setup: A two- or three-electrode cell configuration can be used.

  • Procedure: A small amplitude AC voltage or current signal is applied to the battery over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[15] The impedance of the system is measured at each frequency. The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance), from which various resistance and capacitance components of the battery can be modeled and quantified.[13]

Tafel Analysis

Objective: To determine the kinetic parameters of the electrode reactions, such as the exchange current density and Tafel slopes, which relate to the rate of the electrochemical reactions.[16]

Methodology:

  • Cell Setup: A three-electrode cell is used.

  • Procedure: A potentiodynamic or galvanodynamic sweep is performed at a slow scan rate near the open-circuit potential of the working electrode. The resulting current-potential data is plotted on a semi-logarithmic scale (log |current density| vs. overpotential). The linear regions of this "Tafel plot" can be extrapolated to determine the exchange current density and the Tafel slopes, which provide information about the reaction mechanism and kinetics.[16][17]

Logical Workflow for Electrolyte Selection

The selection of an optimal electrolyte for a zinc-bromine battery is a multi-faceted process that involves balancing various performance metrics. The following diagram illustrates a logical workflow for this selection process.

ElectrolyteSelectionWorkflow cluster_0 Initial Screening cluster_1 Electrochemical Characterization cluster_2 Battery Performance Testing cluster_3 Optimization & Selection A Define Performance Targets (e.g., Efficiency, Cycle Life, Cost) B Identify Candidate Electrolyte Systems (Aqueous, ILs, DES) A->B C Literature Review & Theoretical Modeling B->C D Ionic Conductivity Measurement C->D E Cyclic Voltammetry (CV) C->E F Electrochemical Impedance Spectroscopy (EIS) C->F G Tafel Analysis C->G L Down-select Promising Electrolytes D->L E->L F->L G->L H Cell Assembly & Prototyping I Charge-Discharge Cycling (Coulombic & Energy Efficiency) H->I J Cycle Life & Stability Testing H->J I->L Feedback K Post-mortem Analysis J->K J->L Feedback L->H M Iterative Optimization of Composition L->M M->D Re-characterization M->H Re-testing N Final Electrolyte Selection M->N

Caption: Workflow for optimal electrolyte selection.

This systematic approach, from defining initial requirements to iterative optimization and testing, provides a robust framework for the development of high-performance electrolytes for zinc-bromine batteries. The continuous feedback loop between characterization, testing, and optimization is crucial for advancing the technology towards commercial viability.

References

Benchmarking Zinc Bromide: A Comparative Analysis Against Novel Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of zinc bromide versus novel catalytic systems, supported by experimental data.

In the dynamic landscape of synthetic organic chemistry, the choice of catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and sustainability. This compound (ZnBr₂), a classical Lewis acid, has long been a workhorse in the chemist's toolbox due to its low cost, ready availability, and versatile reactivity.[1][2][3] However, the relentless pursuit of more active, selective, and environmentally benign catalytic systems has led to the development of novel catalysts, including sophisticated palladium complexes and catalysts based on earth-abundant metals.[4][5][6][7]

This guide provides a comprehensive comparison of the performance of this compound against these modern catalytic systems in key organic transformations. By presenting quantitative data, detailed experimental protocols, and clear visualizations of reaction pathways, we aim to equip researchers with the information needed to make informed decisions in catalyst selection for their specific synthetic challenges.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of this compound and representative novel catalysts in analogous carbon-carbon bond-forming reactions. While direct head-to-head comparisons under identical conditions are scarce in the literature, this compilation of data from various sources provides valuable insights into the relative strengths and typical applications of each catalytic system.

Table 1: Synthesis of Propargylamines (A³ Coupling)

Catalyst SystemReactantsCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
This compound (ZnBr₂) / OMS-2 Terminal Alkyne, Tertiary Amine5 (ZnBr₂)CPME1008-24up to 85[8]
Zinc Dust Aldehyde, Amine, Alkyne15AcetonitrileReflux8up to 95[9]
Zn(OTf)₂ Aldehyde, Amine, Phenylacetylene-Solvent-free100-Excellent[10][11]
Novel Copper-based MOF (MOF-199) N,N-dimethylanilines, Alkyne5DMA1202.5Good to Excellent[8]

Table 2: Suzuki-Miyaura Cross-Coupling

Catalyst SystemReactantsCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Palladium Pincer Complex Aryl Bromide, Phenylboronic Acid0.1Methanol (B129727)85 (Microwave)0.13100
Palladium on Carbon (Pd/C) 4-Iodoacetophenone, Phenylboronic Acid-EtOH/H₂O25< 1High[12]
Homogeneous Palladium(II) Catalyst Aryl Halides, Aryl Boronic Acids-Toluene35-40--[13]
Benzimidazole-based Pd(II) complex 4-Bromoacetophenone, Phenylboronic acid0.5Water100194[14]

Table 3: Friedel-Crafts Alkylation/Acylation

Catalyst SystemReactantsCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
**Zinc Chloride (ZnCl₂) (as a proxy for ZnBr₂)Aromatic substrate, 3-phenylpropanoyl bromide100 - 200--Moderate to LongModerate[15]
Aluminum Chloride (AlCl₃) Aromatic substrate, 3-phenylpropanoyl bromide100 - 200--ShortHigh[15]
Ferric Chloride (FeCl₃) Aromatic substrate, 3-phenylpropanoyl bromide100 - 150--ModerateModerate to High[15]
BF₃·OEt₂ α-aryl-α-ketophosphates, Aromatic nucleophiles----44-84[16]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison tables are provided below to facilitate reproducibility and adaptation in your own research.

Protocol 1: this compound/OMS-2 Catalyzed Synthesis of Propargylamines [8]

  • Reactants: Terminal alkyne (1 mmol), tertiary amine (2 equiv.).

  • Catalyst: this compound (ZnBr₂, 5 mol%), Manganese oxide-based octahedral molecular sieve (OMS-2, 100 mg/mmol).

  • Solvent: Cyclopentyl methyl ether (CPME).

  • Procedure:

    • To a reaction vessel, add the terminal alkyne, tertiary amine, ZnBr₂, and OMS-2.

    • Add CPME as the solvent.

    • Stir the reaction mixture at 100 °C under an oxygen atmosphere (1 atm) for 8-24 hours.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

    • Upon completion, cool the reaction mixture and purify the product using standard chromatographic techniques.

Protocol 2: Palladium Pincer Complex Catalyzed Suzuki-Miyaura Cross-Coupling [17]

  • Reactants: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol).

  • Catalyst: Bisphosphomide-palladium(II) pincer complex (0.1 mol%).

  • Base: K₂CO₃ (1.5 eq).

  • Solvent: Methanol (3 mL).

  • Procedure:

    • In a microwave reaction vial, combine the aryl halide, arylboronic acid, palladium pincer complex, and K₂CO₃.

    • Add methanol as the solvent.

    • Heat the reaction mixture under microwave irradiation at 85 °C for 8 minutes.

    • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Zinc-Catalyzed Synthesis of Pyrazole Derivatives from Chalcones [18]

  • Reactants: Adamantyl chalcone (B49325) (0.75 mmol), phenylhydrazine (B124118) hydrochloride derivative (0.75 mmol).

  • Catalyst/Reagent: Sodium acetate (B1210297) (0.15 mmol).

  • Solvent: Acetic acid/water (2:1 v/v, 6 mL).

  • Procedure:

    • In a suitable flask, dissolve the adamantyl chalcone, phenylhydrazine hydrochloride derivative, and sodium acetate in the acetic acid/water mixture.

    • Stir and heat the mixture at 80 °C for 48 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into crushed ice.

    • Evaporate the solvent under reduced pressure to obtain the crude pyrazoline product, which can be further purified if necessary.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

G cluster_0 General Experimental Workflow for Catalyst Comparison A Reactant & Solvent Addition B Catalyst & Base Addition A->B C Reaction (Heating/Stirring) B->C D Monitoring (TLC/GC-MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Chromatography) E->F G Product Characterization F->G G cluster_1 Lewis Acid Catalysis Mechanism (Friedel-Crafts) Reactants Arene + Acyl Halide AcyliumIon Acylium Ion [R-C=O]+ Reactants->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., ZnBr2) LewisAcid->AcyliumIon SigmaComplex Sigma Complex AcyliumIon->SigmaComplex + Arene Product Aryl Ketone SigmaComplex->Product - H+ G cluster_2 Catalytic Cycle for Suzuki-Miyaura Cross-Coupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_complex R-Pd(II)-X OxAdd->PdII_complex Transmetal Transmetalation (R'-B(OR)2) PdII_complex->Transmetal PdII_R_R R-Pd(II)-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

References

Safety Operating Guide

Proper Disposal Procedures for Zinc Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of zinc bromide (ZnBr₂), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all safety measures are in place. This compound is corrosive and harmful if swallowed, causing severe skin burns and eye damage.[1][2] It is also toxic to aquatic life with long-lasting effects.[2][3][4]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[3][4] Inspect gloves before use and use proper removal techniques.[3]

  • Eye Protection: Use safety glasses with side shields or goggles.[5] A face shield is recommended when working with corrosive substances.[4][5]

  • Protective Clothing: A complete suit or lab coat that protects against chemical splashes is necessary.[3]

  • Respiratory Protection: Use respiratory protection when dust is generated.

Handling:

  • Avoid all personal contact, including the inhalation of dust.[3][4][6]

  • Work in a well-ventilated area.[3][4][7]

  • Wash hands and any exposed skin thoroughly after handling.[8]

  • Do not eat, drink, or smoke in areas where this compound is handled.[8]

  • Prevent the release of this compound into the environment; do not allow it to enter drains.[3][4][7]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all federal, state, and local regulations.[1][6][7] It is often classified as a hazardous waste.[5][6]

Step 1: Segregation and Storage of Waste

  • Keep this compound waste in its original container or a suitable, clearly labeled, and tightly closed container.[3][7] Glass or plastic containers are appropriate; avoid aluminum or galvanized containers.[6]

  • Do not mix this compound waste with other chemicals.[7]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as metallic sodium, potassium, strong acids, and strong bases.[4][5]

Step 2: Handling Spills

  • In the event of a spill, immediately evacuate personnel not wearing appropriate PPE from the area.[4][5]

  • For solid spills: Carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation.[3][4][5]

  • For solutions: Contain the spill by diking the area.[9][10] Absorb the liquid with an inert material like sand or cement powder.[9][10] For larger spills, it may be necessary to neutralize the solution with lime, crushed limestone, or sodium bicarbonate to a pH of 7 before collection.[9][11]

  • Place all spill cleanup materials into a sealed, labeled container for disposal.[5]

Step 3: Final Disposal

  • The primary method for disposal is to use a licensed and approved waste disposal company.[1][3][4]

  • Provide the disposal company with a Safety Data Sheet (SDS) and complete waste characterization.

  • One approved disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3][4]

  • Contaminated packaging, gloves, and other disposable materials should be treated as hazardous waste and disposed of accordingly.[3][7]

  • Consult your institution's Environmental Health and Safety (EHS) department or your regional Environmental Protection Agency (EPA) office for specific guidance and requirements.[5]

Quantitative Data and Classifications

The following table summarizes key quantitative data for this compound, relevant for transportation and safety assessments.

ParameterValueReference
UN Number 3260[3][4][7]
Proper Shipping Name Corrosive solid, acidic, inorganic, n.o.s. (this compound)[3][4][7]
Transport Hazard Class 8 (Corrosive)[3][4][7]
Packing Group III[3][4][7]
Reportable Quantity (RQ) - CERCLA 1000 lbs[7]
Aquatic Toxicity (Invertebrates) EC50: 8.8 mg/L, 48 h[3]
Aquatic Toxicity (Algae) EC50: 6.6 mg/L, 72 h (marine diatom)[3]
Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill Spill Response cluster_disposal Final Disposal A Wear Full PPE (Gloves, Goggles, Lab Coat) B Work in Well-Ventilated Area C Generate this compound Waste (e.g., surplus chemical, contaminated items) B->C Begin Work D Is this a spill? C->D E Segregate Waste in a Labeled, Closed Container D->E No F Contain Spill (Dike or Cover) D->F Yes H Store Waste Securely (Away from incompatibles) E->H G Collect Material Safely (Absorb liquid / Sweep solid) F->G G->E Place in Waste Container I Contact Approved Hazardous Waste Vendor H->I J Arrange for Pickup and Transport I->J K Proper Disposal via Licensed Facility (e.g., Incineration) J->K

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Zinc Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols and personal protective equipment (PPE) for the safe handling, storage, and disposal of zinc bromide in a laboratory setting.

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This compound, a compound utilized in various scientific applications, requires strict adherence to safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE and other essential safety measures.

Protection Type Specific Recommendations Rationale and Citation
Eye and Face Protection - Chemical safety goggles. - A face shield should be worn in conjunction with goggles when there is a risk of splashing or working with corrosive or highly irritating substances.[1][2]Protects against severe eye damage and irritation from dust or splashes.[2][3][4]
Skin Protection - Chemical-resistant, impervious gloves (e.g., Neoprene, Nitrile, or PVC with a thickness of ≥0.4 mm and a breakthrough time of >480 minutes).[3] - A complete protective suit is necessary to shield against chemical exposure.[2] - Protective footwear and headgear should also be worn.[1]Prevents severe skin burns, and allergic reactions.[2][3][4] Contaminated clothing should be removed immediately and washed before reuse.[4]
Respiratory Protection - In cases of insufficient ventilation, a suitable respirator with a vapor filter (EN 141) or a chemical respirator with an inorganic vapor cartridge (Grey B) should be used.[3] - For work in confined or poorly ventilated spaces, respiratory protection with an air supply is required.[3] - A dust mask or respirator is recommended when handling the powder form to avoid dust formation.Protects against irritation of the respiratory system, which can cause coughing, breathing difficulties, and potentially severe conditions like lung edema after prolonged exposure.[3]
Engineering Controls - Operations should be enclosed where possible, with local exhaust ventilation at the site of chemical release.[1] - Ensure adequate ventilation in handling and storage areas.[2][3][5]Minimizes exposure to harmful vapors and dust.
Hygiene Practices - Do not eat, drink, or smoke in areas where this compound is handled.[1] - Wash hands thoroughly before breaks and immediately after handling the product.[2][3] - Emergency eyewash stations and safety showers must be readily accessible near the workstation.[1][4]Prevents accidental ingestion and ensures prompt decontamination in case of exposure.

Detailed Protocol for Handling this compound

The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Area Setup:

  • Before handling, ensure that the work area is clean, well-ventilated, and equipped with a functional fume hood.

  • Verify that an emergency eyewash station and safety shower are accessible and in good working order.[1][4]

  • Assemble all necessary PPE as detailed in the table above and inspect it for any damage.

  • Have spill control materials (e.g., sand, earth, vermiculite) readily available.[3]

2. Handling the Compound:

  • Wear the appropriate PPE before opening the this compound container.

  • Handle the container with care to avoid creating dust.[2] If possible, transfer the substance automatically from storage containers to process containers.[1]

  • Avoid all contact with skin, eyes, and clothing.[2][3] Do not breathe in dust, fumes, or vapors.[3][4]

  • If heating the substance, be aware that fire or high temperatures can create hazardous bromine, bromine oxides, and hydrogen bromide.[3]

3. In Case of Accidental Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with large amounts of water.[1] For chemical burns, continue flushing with water while seeking immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 30 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air immediately.[2][4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water and seek immediate medical attention.[2][3]

4. Spill and Cleanup:

  • Evacuate all non-essential personnel from the spill area.[1][2]

  • Wearing full PPE, contain the spill using non-combustible absorbent materials like sand or earth.[3]

  • Carefully collect the spilled material and place it into a suitable, sealed container for disposal.[1][2] Avoid generating dust during cleanup.[2]

  • Do not allow the spilled material to enter drains or watercourses.[2][3]

5. Storage and Disposal:

  • Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[1][2][7]

  • It should be stored away from incompatible materials such as metallic sodium or potassium, with which it can react violently.[1]

  • This compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[1] Contact your institution's environmental health and safety department or a licensed disposal company for specific guidance.[1][2] One disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[5]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_emergency 3. Emergency Response cluster_disposal 4. Storage & Disposal prep_area Prepare Work Area (Ventilation, Emergency Equipment) inspect_ppe Inspect and Don PPE prep_area->inspect_ppe prep_spill Ready Spill Kit inspect_ppe->prep_spill handle_chem Handle this compound (Avoid Dust/Contact) prep_spill->handle_chem exposure Accidental Exposure (First Aid) handle_chem->exposure spill Spill Cleanup (Contain and Collect) handle_chem->spill storage Store Properly (Cool, Dry, Ventilated) handle_chem->storage dispose Dispose as Hazardous Waste exposure->dispose spill->dispose storage->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.